N-(2-Aminoethyl)morpholine-4-carboxamide oxalate
Description
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Properties
IUPAC Name |
N-(2-aminoethyl)morpholine-4-carboxamide;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2.C2H2O4/c8-1-2-9-7(11)10-3-5-12-6-4-10;3-1(4)2(5)6/h1-6,8H2,(H,9,11);(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVSRINQKOORMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NCCN.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676791 | |
| Record name | Oxalic acid--N-(2-aminoethyl)morpholine-4-carboxamide (1/1) | |
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Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154467-16-0 | |
| Record name | N-(2-Aminoethyl)-4-morpholinecarboxamide oxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154467160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxalic acid--N-(2-aminoethyl)morpholine-4-carboxamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-aminoethyl)morpholine-4-carboxamide oxalate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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| Record name | N-(2-Aminoethyl)-4-morpholinecarboxamide oxalate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZ5KJL4M75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(2-Aminoethyl)morpholine-4-carboxamide Oxalate
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of N-(2-Aminoethyl)morpholine-4-carboxamide oxalate (CAS No. 154467-16-0). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's structure, synthesis, potential applications, and safety considerations. By synthesizing available data with expert insights, this guide aims to serve as a critical resource for the scientific community, fostering a deeper understanding of this versatile molecule and its potential in various research and industrial fields.
Introduction and Molecular Overview
This compound is a unique chemical entity characterized by the presence of a morpholine ring, an ethylamine side chain, and a carboxamide functional group, formulated as an oxalate salt.[1][2] This distinct combination of structural motifs imparts a balance of hydrophilicity and lipophilicity, suggesting its potential utility in a range of applications, from biochemical research to materials science.[1] The morpholine moiety, a common scaffold in medicinal chemistry, provides metabolic stability and favorable aqueous solubility. The primary amine and carboxamide groups offer reactive sites for conjugation and potential hydrogen bonding interactions, making it a compound of interest in proteomics and as a building block for more complex molecules.[1]
The oxalate salt form is primarily utilized to enhance the stability and handling of the parent amine, N-(2-Aminoethyl)morpholine-4-carboxamide. The formation of the oxalate salt can also play a role in modulating the compound's solubility.[2]
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and application. While comprehensive experimental data for this specific salt is not widely published, the following table summarizes available information from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 154467-16-0 | [3][4][5] |
| Molecular Formula | C₉H₁₇N₃O₆ | [1][6] |
| Molecular Weight | 263.25 g/mol | [1][6] |
| Physical Form | Solid | [4] |
| Purity | Typically ≥97% | [7] |
| Storage Temperature | Room temperature, under inert atmosphere | [4] |
| Melting Point | Not specified in available literature. The precursor, 4-(2-Aminoethyl)morpholine, has a melting point of 24 °C. | [8] |
| Solubility | Soluble in water. Soluble in Dimethyl Sulfoxide (DMSO). Solubility in other organic solvents like ethanol is likely, especially with heating, as ethanol is used in the final crystallization step of its synthesis. | [6][9] |
| InChI Key | FMVSRINQKOORMK-UHFFFAOYSA-N | [1][4] |
Synthesis and Experimental Protocols
An industrial-scale synthesis of this compound has been documented, providing a clear pathway to this compound.[6] The process is a multi-step synthesis that involves the formation of the carboxamide followed by purification and salt formation.
Synthesis Workflow
Caption: Workflow for the synthesis of the target compound.
Detailed Step-by-Step Methodology
The following protocol is based on a documented industrial-scale synthesis.[6]
Step 1: Amide Formation
-
To a suitable reactor, add an excess of ethylenediamine (e.g., 230.0 kg).
-
With stirring, add N-phenoxycarbonylmorpholine (e.g., 93.0 kg).
-
Increase the temperature to 64-70°C and maintain the reaction for 6 hours.
Scientific Rationale: The reaction between N-phenoxycarbonylmorpholine and ethylenediamine is a nucleophilic acyl substitution. Ethylenediamine, with its two primary amine groups, acts as the nucleophile. The phenoxy group is a good leaving group, facilitating the formation of the more stable amide bond. The excess ethylenediamine serves both as a reactant and a solvent, driving the reaction to completion. The elevated temperature increases the reaction rate.
Step 2: Initial Purification
-
Recover the excess ethylenediamine by distillation under reduced pressure.
-
Once the liquid flow stops, maintain the temperature at 70±2°C and continue vacuum distillation for 1 hour to ensure complete removal.
-
Cool the residue to room temperature and add acetone (e.g., 370.0 kg).
-
While stirring, add a 30% sodium hydroxide solution dropwise to adjust the pH to 11-12, which will cause a significant amount of solid to precipitate.
-
Filter the mixture and concentrate the filtrate to recover the acetone.
Scientific Rationale: The vacuum distillation efficiently removes the high-boiling point ethylenediamine. The addition of acetone and adjustment of the pH with sodium hydroxide is a purification step. The basic conditions deprotonate any remaining protonated amines, and the change in solvent polarity with acetone likely causes the precipitation of impurities, which can then be removed by filtration.[10][11][12]
Step 3: Oxalate Salt Formation
-
Add water (e.g., 350.0 kg) to the residue from the previous step and stir until dissolved.
-
Maintain the temperature between 20°C and 40°C.
-
Add solid oxalic acid in batches until the pH of the solution is between 2 and 3. A small amount of solid may precipitate.
Scientific Rationale: The crude N-(2-Aminoethyl)morpholine-4-carboxamide is dissolved in water. The addition of oxalic acid serves to form the oxalate salt of the amine.[13] This is an acid-base reaction where the carboxylic acid groups of oxalic acid donate protons to the basic amine groups of the target molecule. The resulting salt often has different solubility properties, aiding in its purification.
Step 4: Final Crystallization and Drying
-
Filter the solution to remove any precipitated solids.
-
Concentrate the filtrate to a slurry.
-
Add ethanol (e.g., 600 kg) and reflux for 30 minutes.
-
Transfer the mixture to a crystallization tank and cool to 0-10°C for 4 hours to allow for crystallization.
-
Filter the crystals and dry them in a hot-air circulating oven at 50-60°C for 8 hours.
Scientific Rationale: The final purification is achieved through crystallization. The concentrated aqueous solution is treated with ethanol, a solvent in which the oxalate salt is likely less soluble, especially at lower temperatures. Refluxing helps to dissolve any remaining impurities and ensures a homogeneous solution before cooling. The slow cooling process allows for the formation of well-defined crystals of high purity. The final product is then dried to remove any residual solvent.[14][15]
Analytical Data (Predicted)
-
¹H NMR: The spectrum would be expected to show characteristic signals for the morpholine ring protons, typically in the range of 2.5-3.8 ppm. The ethylenediamine bridge protons would also appear in this region. The presence of the oxalate counter-ion may cause shifts in the signals of the protons adjacent to the amine groups.
-
¹³C NMR: The carbon signals for the morpholine ring would be expected around 55 ppm and 69 ppm. The carbons of the ethylenediamine moiety would also have distinct signals. The carbonyl carbon of the carboxamide would appear further downfield.
-
FTIR: The spectrum should display characteristic peaks for N-H stretching of the amine and amide groups, C=O stretching of the carboxamide and oxalate, and C-O-C stretching of the morpholine ether linkage.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak for the free base, N-(2-Aminoethyl)morpholine-4-carboxamide.
Applications in Research and Industry
This compound is a versatile compound with applications spanning several scientific and industrial domains.
Proteomics and Biochemical Research
This compound is marketed as a biochemical for proteomics research.[3] Its structure suggests several potential roles:
-
Linker Molecule: The presence of a primary amine and a carboxamide group allows for its potential use as a linker in bioconjugation reactions.[1] It could be used to connect proteins, peptides, or other biomolecules for various applications, such as in the development of antibody-drug conjugates or for immobilizing proteins on solid supports.
-
Scaffold for Bioactive Analogues: The morpholine-carboxamide framework can serve as a privileged scaffold for the design of new bioactive molecules.[1] The morpholine ring offers a favorable balance of solubility and lipophilicity, which is advantageous for drug candidates.
-
Protein Interaction Studies: The carboxamide group can participate in hydrogen bonding and other non-covalent interactions, making it a useful tool for studying protein-ligand binding.[1]
Industrial Applications
-
Epoxy Resins: It is cited as a raw material in the production of epoxy resins.[2] Amines are commonly used as curing agents for epoxy resins, where they react with the epoxide groups to form a cross-linked polymer network.
-
Chemical Synthesis: It serves as an intermediate in the synthesis of other chemical products.[2]
Safety and Toxicology
A comprehensive safety data sheet for this compound is not widely available. However, an assessment of its potential hazards can be made by considering its structural components: the morpholine moiety and the oxalate anion.
GHS Hazard Information (from supplier data): [4]
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Toxicological Profile of Morpholine Derivatives
Morpholine and its derivatives can cause irritation to the skin, eyes, and respiratory tract.[8] Prolonged or repeated exposure may lead to effects on the liver and kidneys. While morpholine itself is not generally considered a potent carcinogen, it can react with nitrites to form N-nitrosomorpholine, a known carcinogen.
Toxicological Profile of Oxalates
The primary toxicity of soluble oxalates is due to their ability to chelate calcium ions, forming insoluble calcium oxalate crystals. Ingestion can lead to hypocalcemia and the deposition of these crystals in the renal tubules, potentially causing kidney damage.
Handling Precautions: Based on the available information, it is recommended to handle this compound with standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.
Conclusion
This compound is a chemical compound with a unique structural architecture that lends itself to a variety of applications, most notably in biochemical research and as a chemical intermediate. While there are gaps in the publicly available, experimentally determined physicochemical data, this guide provides a solid foundation for its synthesis, potential applications, and safe handling based on existing literature and an understanding of its constituent chemical moieties. Further research into its specific roles in proteomics and its detailed physical properties will undoubtedly expand its utility and solidify its place as a valuable tool for the scientific community.
References
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- Diop, M. B., Seck, G. A., Sarr, M., Diop, L., & Oliver, A. G. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. Semantic Scholar.
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- Cytiva. (2020).
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A Technical Guide to N-(2-Aminoethyl)morpholine-4-carboxamide oxalate (CAS: 154467-16-0) for Research and Development
Section 1: Introduction and Overview
N-(2-Aminoethyl)morpholine-4-carboxamide oxalate, identified by CAS number 154467-16-0, is a multifaceted chemical compound increasingly recognized for its utility across diverse scientific domains.[1] Its unique molecular architecture, which combines a morpholine ring, an aminoethyl side chain, and a carboxamide linker, makes it a valuable tool in biochemical research, particularly proteomics, and a key building block in synthetic organic chemistry.[1][2] The morpholine moiety is a well-established "privileged structure" in medicinal chemistry, often incorporated to improve the pharmacokinetic profiles of drug candidates.[3] This guide provides an in-depth exploration of its properties, synthesis, applications, and chemical reactivity, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile compound.
Section 2: Physicochemical Properties and Specifications
The compound is a white to off-white solid, with its polar functional groups conferring solubility in water.[4] The oxalate salt form enhances stability and influences its solubility characteristics.[4][5] Standard commercial grades typically offer high purity, suitable for sensitive research applications.
| Property | Value | Source(s) |
| CAS Number | 154467-16-0 | [1][2] |
| IUPAC Name | N-(2-aminoethyl)morpholine-4-carboxamide;oxalic acid | [1] |
| Molecular Formula | C₉H₁₇N₃O₆ (or C₇H₁₅N₃O₂•C₂H₂O₄) | [1][2] |
| Molecular Weight | 263.25 g/mol | [1][2] |
| Appearance | White to off-white solid | [4] |
| Purity | ≥98% | |
| Storage | Inert atmosphere, room temperature | |
| InChI Key | FMVSRINQKOORMK-UHFFFAOYSA-N | [1] |
| SMILES | C1COCCN1C(=O)NCCN.C(=O)(C(=O)O)O | [1] |
Section 3: Chemical Structure and Reactivity
The reactivity of N-(2-Aminoethyl)morpholine-4-carboxamide is governed by its distinct functional groups: a primary amine, a secondary amide, and a tertiary amine within the morpholine ring. This combination allows for a wide range of chemical transformations.
Caption: Potential oxidation and reduction reactions.
Section 4: Synthesis and Purification
The synthesis of this compound can be achieved via several routes, with industrial-scale processes optimized for high yield and purity. [1][6]The primary pathway involves the formation of the amide bond followed by purification and salt formation. [1]
Example Industrial-Scale Synthesis Protocol
The following protocol is adapted from a documented industrial process, demonstrating a robust method for large-scale production. [6] Step 1: Amide Formation
-
Charge a suitable reactor with 230.0 kg of ethylenediamine.
-
Under constant stirring, add 93.0 kg of N-phenoxycarbonylmorpholine.
-
Increase the temperature to a range of 64-70°C.
-
Maintain the reaction at this temperature for approximately 6 hours.
Step 2: Removal of Excess Reactant
-
Following the reaction, recover the excess ethylenediamine via distillation under reduced pressure.
-
Once the main fraction is removed, maintain the temperature at 70±2°C and continue vacuum distillation for an additional hour to ensure complete removal.
Step 3: Initial Purification
-
Cool the residue to room temperature and add 370.0 kg of acetone.
-
With stirring, add a 30% sodium hydroxide solution dropwise to adjust the pH to 11-12, causing a large amount of solid byproduct to precipitate.
-
Filter the mixture to remove the solids.
-
Concentrate the filtrate to recover the acetone.
Step 4: Oxalate Salt Formation and Crystallization
-
Add 350.0 kg of water to the residue from Step 3 and stir until fully dissolved.
-
Control the temperature between 20°C and 40°C while adding solid oxalic acid in batches to adjust the pH to 2-3.
-
Filter any minor precipitates that form.
-
Concentrate the filtrate to a slurry, then add 600 kg of ethanol.
-
Reflux the mixture for 30 minutes.
-
Transfer the hot mixture to a crystallization tank and cool to 0-10°C for 4 hours to induce crystallization.
-
Filter the resulting crystals and dry the filter cake in a hot-air circulating oven at 50-60°C for 8 hours.
This process has been reported to yield approximately 106.1 kg (89.8% yield) of this compound with an HPLC purity of 99.97%. [6]
Caption: A simplified workflow of the synthesis process.
Section 5: Applications and Potential Mechanisms of Action
Role in Proteomics and Biochemical Research
The most cited application for this compound is as a biochemical for proteomics research. [1][2]While its specific roles are not extensively detailed in peer-reviewed literature, its structure suggests several plausible functions:
-
Biomolecule Conjugation: The primary amine serves as a reactive handle for conjugation to proteins, peptides, or other biomolecules, potentially acting as a linker. [1]* Buffering Agent: The presence of amine and amide groups may allow it to act as a buffering agent in proteomics experiments. [1]* Protein Interaction Studies: It may be used as a tool to study protein interactions and post-translational modifications. [1]
Intermediate in Pharmaceutical Synthesis
The N-(2-aminoethyl)morpholine scaffold is a valuable intermediate in drug development. [3]* The parent compound is a known intermediate in the synthesis of xamoterol, a selective partial agonist of the β1-adrenergic receptor used for treating heart failure. [3]* The oxalate salt itself is noted as an intermediate in the synthesis of landiolol hydrochloride, a short-acting beta-blocker. [7]
Industrial Applications
Beyond the laboratory, this compound is used as a fine chemical raw material, particularly in the production of epoxy resins. [1][5]
Postulated Mechanism of Action
A specific mechanism of action for this compound is not yet clearly defined in scientific literature. [1]However, its activity can be inferred from its constituent parts. In a biological or experimental context, the N-(2-Aminoethyl)morpholine-4-carboxamide moiety would confer the primary biological interaction, while the oxalate counter-ion could play a role in protein precipitation or chelation, depending on the specific experimental conditions. [1]
Section 6: Safety and Handling
While a specific, comprehensive safety data sheet is not widely available, information from suppliers provides key GHS hazard classifications. [1]Standard laboratory precautions should be observed.
| Hazard Type | GHS Code | Description | Source |
| Pictogram | GHS07 | Exclamation Mark | |
| Signal Word | Warning | ||
| Statements | H302 | Harmful if swallowed. | |
| H315 | Causes skin irritation. | ||
| H319 | Causes serious eye irritation. | ||
| H335 | May cause respiratory irritation. | ||
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |
| Statements | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling Recommendations: Based on its components, the compound may possess mild irritant properties from the amine group, and oxalic acid is a known irritant. [1]Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this chemical. Work in a well-ventilated area or a fume hood.
Section 7: Conclusion
This compound (CAS 154467-16-0) is a chemical of significant utility, bridging the gap between industrial fine chemicals and specialized biochemical reagents. Its well-defined synthesis, versatile reactivity, and established role as a precursor in pharmaceutical manufacturing underscore its importance. For researchers in proteomics and drug discovery, it offers a reliable and functionalized scaffold for conjugation and interaction studies. As research continues, the full scope of its applications and biological activities will undoubtedly become more clearly elucidated, solidifying its place as a valuable tool in the modern scientist's chemical inventory.
References
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N-(2-Aminoethyl)-4-morpholinecarboxamide ethanedioate CAS 154467-16-0. Autech Industry Co.,Ltd. [Link]
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An In-Depth Technical Guide to N-(2-Aminoethyl)morpholine-4-carboxamide Oxalate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Aminoethyl)morpholine-4-carboxamide oxalate, a fine chemical with the CAS number 154467-16-0, presents a molecule of significant interest in both pharmaceutical synthesis and biochemical research. While it is prominently recognized as a key intermediate in the manufacturing of the short-acting beta-blocker Landiolol, it is also cataloged by numerous chemical suppliers as a biochemical for proteomics research. This guide offers a comprehensive technical overview of its chemical and physical properties, established synthetic routes, and a critical examination of its purported applications, providing researchers with a foundational understanding of this versatile compound.
The molecule's structure, featuring a stable morpholine ring, a carboxamide linker, and a reactive primary aminoethyl group, provides a unique combination of chemical functionalities. The oxalate salt form enhances its stability and handling properties as a solid.[1] This guide will delve into the technical specifics of these features, offering insights grounded in available scientific and patent literature.
Part 1: Core Physicochemical and Structural Characteristics
The fundamental identity and properties of this compound are crucial for its handling, application, and analysis. Its molecular weight is a cornerstone of these characteristics.
Molecular Weight and Formula
The molecular weight of this compound is 263.25 g/mol .[1][2] This value is derived from its molecular formula, C₉H₁₇N₃O₆, which represents the combination of the N-(2-Aminoethyl)morpholine-4-carboxamide base (C₇H₁₅N₃O₂) and oxalic acid (C₂H₂O₄).[1]
Structural and Physicochemical Data
A summary of the key physicochemical properties is presented in the table below. It is important to note that while some data for the parent amine is available, specific experimental values for the oxalate salt, such as melting point and solubility, are not widely reported in peer-reviewed literature and are primarily available from supplier documentation.
| Property | Value | Source(s) |
| Molecular Weight | 263.25 g/mol | [1][2] |
| Molecular Formula | C₉H₁₇N₃O₆ | [1] |
| CAS Number | 154467-16-0 | [2] |
| IUPAC Name | N-(2-aminoethyl)morpholine-4-carboxamide;oxalic acid | [1] |
| Synonyms | N-(2-Aminoethyl)-4-morpholinecarboxamide ethanedioate, Landiolol Impurity 6 Oxalate | [2] |
| Physical Form | White to off-white solid | [2] |
| Storage Temperature | Inert atmosphere, room temperature | [2] |
The stability of the compound is enhanced by its salt form. Studies on similar oxalate salts have shown that hydrogen bonding between the oxalate ion and protonated nitrogen atoms contributes to greater solid-state stability, maintaining structural integrity even under stressed temperature and humidity conditions.[1]
Part 2: Synthesis and Purification
The primary documented application of this compound is as a critical intermediate in pharmaceutical synthesis. The methodologies for its preparation are well-described in patent literature, focusing on high purity and yield suitable for industrial production.
Industrial Synthesis Workflow
The synthesis is typically a multi-step process designed to be efficient and scalable. The general workflow involves the formation of the carboxamide bond followed by purification and salt formation.
Caption: Industrial synthesis and purification workflow.
Detailed Experimental Protocol (Exemplified)
The following protocol is a generalized representation based on methods described in patent literature for the synthesis of Landiolol intermediates.
-
Amidation: In a suitable reactor, charge ethylenediamine. Under stirring, add N-phenoxycarbonylmorpholine. Heat the reaction mixture to 64-70°C and maintain for approximately 6 hours.
-
Solvent Removal: After the reaction is complete, recover the excess ethylenediamine by distillation under reduced pressure.
-
Purification (Base Treatment): Cool the residue to room temperature and add acetone. Add a 30% sodium hydroxide solution dropwise with stirring to adjust the pH to 11-12, causing the precipitation of byproducts.
-
Isolation of the Free Base: Filter the mixture to remove the precipitated solids. Concentrate the filtrate to recover the acetone, yielding the crude N-(2-aminoethyl)-4-morpholinecarboxamide base.
-
Salt Formation and Crystallization: Add water to the crude base, and while maintaining the temperature between 20-40°C, add solid oxalic acid in portions to adjust the pH to 2-3.
-
Final Crystallization: Add ethanol to the slurry, heat to reflux for 30 minutes, and then cool in a controlled manner to 0-10°C for at least 4 hours to facilitate crystallization.
-
Drying: Filter the resulting solid and dry in a hot-air oven at 50-60°C to yield the final product. High-performance liquid chromatography (HPLC) is used to confirm the purity of the final product, which can exceed 99.9%.[1]
Part 3: Applications in Research and Development
While its role as a pharmaceutical intermediate is well-established, its application in proteomics is less defined in primary scientific literature.
Established Role: Pharmaceutical Intermediate
The primary and verifiable application of this compound is as a key building block in the synthesis of Landiolol, a cardioselective beta-1 adrenergic receptor blocker. The high purity achieved through the described synthesis protocols is critical for its use in producing an active pharmaceutical ingredient (API).
Putative Role: Biochemical for Proteomics Research
Numerous chemical suppliers list this compound as a reagent for proteomics research.[1] This classification appears to be based on the molecule's chemical structure, which contains functional groups amenable to bioconjugation reactions.
-
Potential as a Linker/Spacer: The molecule possesses a primary amine on the ethyl side chain and a stable morpholine ring. The primary amine is a nucleophile that can react with electrophilic groups on proteins or other biomolecules (e.g., activated esters) to form stable amide bonds. This suggests a theoretical application as a linker to conjugate molecules or as a spacer arm in more complex chemical probes.
-
Structural Analogy: The compound's structural similarity to some natural amino acids and peptides may allow it to interact with biological systems, although specific interactions or applications stemming from this are not well-documented.[1]
It is crucial for researchers to recognize that while these applications are plausible from a chemical standpoint, there is a lack of specific, peer-reviewed studies demonstrating the use of this compound in proteomics workflows such as protein cross-linking, affinity purification, or mass spectrometry labeling. Its role in this field remains largely theoretical and suggested by commercial entities rather than established in academic literature.
Caption: Established vs. Putative Applications.
Part 4: Safety and Handling
As a laboratory chemical, proper safety precautions are necessary when handling this compound.
-
Hazard Classification: The compound is generally classified as an irritant.
-
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place under an inert atmosphere.
Conclusion
This compound is a compound with a well-defined identity and a primary, industrially significant role as a pharmaceutical intermediate. Its molecular weight of 263.25 g/mol and its specific chemical structure are central to its synthesis and reactivity. While its potential application in proteomics is frequently noted in commercial contexts, researchers should exercise critical evaluation, as this role is based on theoretical chemical reactivity rather than a body of established, peer-reviewed experimental evidence. This guide provides a solid technical foundation for professionals working with this compound, highlighting both its proven utility and areas where further research is needed to validate potential applications.
References
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"N-(2-Aminoethyl)morpholine-4-carboxamide oxalate" synthesis protocol
An In-Depth Technical Guide to the Synthesis of N-(2-Aminoethyl)morpholine-4-carboxamide Oxalate
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for the synthesis of this compound (CAS No: 154467-16-0), a biochemical agent utilized in proteomics research and as a fine chemical raw material.[1][2] With a molecular formula of C₉H₁₇N₃O₆ and a molecular weight of 263.25 g/mol , its structure, featuring a morpholine ring, an aminoethyl side chain, and an oxalate counter-ion, makes it a valuable compound in various chemical applications.[1][3][4] This guide delves into a field-proven, industrial-scale synthesis protocol, emphasizing the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Strategic Overview of the Synthetic Pathway
The synthesis of this compound is most effectively achieved through a multi-stage process that ensures high yield and purity.[1] The core of this strategy involves two primary transformations:
-
Direct Amide Formation: The foundational step is the creation of the carboxamide linkage. This is accomplished by reacting an activated morpholine derivative with an amine source, specifically ethylenediamine.[5] This approach is favored for its efficiency in forming the stable amide bond.
-
Salt Formation and Purification: The crude amide base is then converted to its oxalate salt. This serves a dual purpose: it facilitates purification through crystallization and results in a stable, solid final product that is easier to handle and store compared to the free base.[1][3]
The following workflow diagram illustrates the logical progression of the synthesis from starting materials to the final, purified product.
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol: An Industrial-Scale Methodology
This protocol is adapted from a validated industrial process, ensuring scalability and high fidelity.[3] The causality behind each step is explained to provide a robust framework for procedural adaptation and troubleshooting.
Stage 1: Amide Bond Formation
The initial stage focuses on the nucleophilic acyl substitution reaction between N-phenoxycarbonylmorpholine and ethylenediamine. The phenoxy group in N-phenoxycarbonylmorpholine serves as an excellent leaving group, "activating" the carbonyl carbon for attack by the primary amine of ethylenediamine. Using a significant excess of ethylenediamine serves the dual role of reactant and solvent, driving the reaction to completion.
Step-by-Step Procedure:
-
To a suitable industrial reactor, charge 230.0 kg of ethylenediamine .
-
Under constant agitation, add 93.0 kg of N-phenoxycarbonylmorpholine .
-
Increase the temperature of the reaction mixture to 64-70°C .
-
Maintain this temperature for 6 hours to ensure the reaction proceeds to completion.[3]
Stage 2: Work-up and Isolation of the Free Base
Following amide formation, a multi-step work-up is required to remove excess starting material, byproducts, and isolate the target N-(2-Aminoethyl)morpholine-4-carboxamide as a free base.
Step-by-Step Procedure:
-
Removal of Excess Reactant: Recover the unreacted ethylenediamine via distillation under reduced pressure. Continue the distillation at a controlled temperature of 70±2°C for an additional hour after the initial liquid flow ceases to ensure complete removal.[3]
-
Precipitation of Byproducts: Cool the reactor contents to room temperature and add 370.0 kg of acetone . With stirring, add a 30% aqueous sodium hydroxide solution dropwise until the pH of the mixture is adjusted to 11-12. This step is critical as it deprotonates any protonated amine species and precipitates phenol and other sodium salts, which have low solubility in acetone.[3]
-
Isolation: A large volume of solid will precipitate. Filter the mixture to remove these solids.
-
Concentration: Concentrate the resulting filtrate under reduced pressure to recover the acetone, leaving the crude N-(2-Aminoethyl)morpholine-4-carboxamide as a residue.[3]
Stage 3: Oxalate Salt Formation and Final Purification
The final stage involves converting the crude free base into its highly crystalline and stable oxalate salt, which facilitates purification via recrystallization.
Step-by-Step Procedure:
-
Add 350.0 kg of water to the residue from the previous stage and stir until fully dissolved.
-
Salt Formation: While maintaining the solution temperature between 20°C and 40°C, add solid oxalic acid in batches to adjust the pH to a final value of 2-3. This protonates the amine groups of the target molecule, forming the desired oxalate salt.[3] A small amount of solid may precipitate; this should be removed via filtration.
-
Crystallization Preparation: Concentrate the filtrate until it becomes a slurry. Add 600 kg of ethanol and heat the mixture to reflux for 30 minutes.[3]
-
Purification via Crystallization: Transfer the hot ethanol solution to a crystallization tank. Cool the solution and maintain it at a temperature of 0-10°C for 4 hours to maximize the precipitation of the purified product.
-
Final Isolation: Filter the crystalline solid and dry the filter cake in a hot-air circulating oven at 50-60°C for 8 hours . This yields the final product as an almost-white solid.[3]
Chemical Reaction and Data Presentation
The overall chemical transformation is depicted below.
Sources
An In-depth Technical Guide to Elucidating the Mechanism of Action of N-(2-Aminoethyl)morpholine-4-carboxamide oxalate
Abstract
N-(2-Aminoethyl)morpholine-4-carboxamide oxalate is a chemical entity primarily cataloged as a biochemical tool for proteomics research.[1][2] While its direct pharmacological mechanism of action (MoA) is not extensively documented in peer-reviewed literature, its structure presents a compelling constellation of functionalities well-recognized in medicinal chemistry. This guide deconstructs the molecule's potential as a pharmacophore, leveraging the known bioactivities of its core components: the morpholine ring, the carboxamide linker, and the terminal aminoethyl group. We present a hypothesis-driven exploration of potential mechanisms, focusing on enzyme inhibition and receptor modulation. More critically, this document serves as a comprehensive roadmap for drug development professionals, outlining a rigorous, multi-phase experimental workflow to systematically identify and validate the molecular target and cellular pathway of this and similar novel compounds.
Compound Profile and Current Understanding
This compound (CAS 154467-16-0) is a stable oxalate salt of a morpholine carboxamide derivative.[3][4] Its current commercial availability is largely for non-therapeutic applications, such as a reagent in proteomics, where its functional groups may be utilized for biomolecule conjugation or in protein interaction studies.[1] However, a structural assessment reveals its potential to interact with biological systems in a specific and meaningful way, warranting a deeper investigation into its pharmacology.
| Compound Attribute | Value |
| IUPAC Name | N-(2-aminoethyl)morpholine-4-carboxamide;oxalic acid |
| CAS Number | 154467-16-0 |
| Molecular Formula | C₉H₁₇N₃O₆ |
| Molecular Weight | 263.25 g/mol |
| Key Structural Features | Saturated Morpholine Ring, Carboxamide Linker, Primary Alkylamine |
Structural Deconstruction and Mechanistic Hypotheses
The potential MoA of a novel compound can be hypothesized by dissecting its structure into known pharmacophoric elements.
-
The Morpholine Ring: This saturated heterocycle is considered a "privileged scaffold" in drug discovery.[5] Its incorporation is a common strategy to improve the pharmacokinetic (PK) properties of a molecule, such as aqueous solubility and metabolic stability.[6] Beyond its PK benefits, the morpholine ring is an integral part of numerous approved drugs and actively participates in target binding.[6] It is found in compounds targeting the central nervous system (CNS), kinase inhibitors for oncology, and modulators of various enzymes and receptors.[7][8]
-
The Carboxamide Linker: The amide bond is a cornerstone of peptide chemistry and a frequent feature in synthetic drugs. It is a rigid, planar structure capable of acting as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with protein targets.[9] Carboxamide derivatives have been successfully developed as potent enzyme inhibitors, including succinate dehydrogenase inhibitors (SDHIs) in agriculture and various classes of inhibitors in medicine.[10][11] Their diverse roles also include anti-inflammatory and analgesic agents.[12]
-
The (2-Aminoethyl) Side Chain: This flexible linker terminates in a primary amine. At physiological pH, this amine is likely protonated, allowing it to form strong ionic interactions (salt bridges) with acidic amino acid residues (e.g., aspartate, glutamate) in a protein's binding pocket. This feature is critical for anchoring the molecule to its target.
Based on this analysis, we can formulate two primary hypotheses for the mechanism of action of this compound:
Hypothesis 1: Enzyme Inhibition. The compound acts as an inhibitor of a key enzyme. The morpholine and carboxamide groups could occupy hydrophobic and hydrogen-bonding pockets, respectively, while the terminal amine anchors the molecule. Potential enzyme families include kinases, cholinesterases, and monoamine oxidases, which are known targets for morpholine-containing drugs.[5][7]
Hypothesis 2: Receptor Modulation. The compound functions as an agonist or antagonist at a cell surface receptor, such as a G-protein coupled receptor (GPCR). Many CNS-active drugs containing morpholine scaffolds modulate GPCRs involved in neurotransmission.[13]
A Practical Roadmap for Mechanism of Action Elucidation
The following sections provide a detailed, phased experimental plan designed to systematically identify the molecular target and validate the mechanism of action.
Phase 1: Unbiased Target Identification
The initial and most crucial step is to identify the direct binding partner(s) of the compound within the proteome. Both label-free and affinity-based methods should be considered.
Causality: The principle behind CETSA is that the binding of a small molecule to its target protein increases the protein's thermal stability.[14][15] By heating intact cells or cell lysates across a temperature gradient, one can generate a "melting curve" for a protein of interest. A shift in this curve in the presence of the compound is strong evidence of direct target engagement in a physiological context.[16][17]
Caption: General workflow for a CETSA experiment.
Experimental Protocol: CETSA Melt Curve
-
Cell Culture: Culture a relevant cell line (e.g., HEK293 for general screening, or a disease-relevant line) to ~80% confluency.
-
Compound Treatment: Harvest cells and resuspend in media. Treat one aliquot with a saturating concentration of this compound (e.g., 10-50 µM) and a parallel aliquot with vehicle (e.g., 0.1% DMSO) for 1-2 hours at 37°C.
-
Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes. Using a thermal cycler, heat the tubes for 3 minutes across a temperature range (e.g., 40°C to 70°C in 2-3°C increments), followed by cooling to 4°C.[18]
-
Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Pellet the precipitated, aggregated proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the abundance of specific proteins at each temperature point using Western Blot or, for an unbiased screen, by mass spectrometry (MS)-based proteomics.
-
Data Analysis: For each protein identified, plot the percentage of soluble protein remaining versus temperature. A rightward shift in the curve for the compound-treated sample compared to the vehicle control indicates stabilization and target engagement.
Causality: This classic approach involves immobilizing the small molecule on a solid support (e.g., agarose beads) to "pull down" its binding partners from a cell lysate.[19][20] The captured proteins are then identified by mass spectrometry. This requires a synthetic modification of the parent molecule to incorporate a linker and an affinity tag (e.g., biotin).
Phase 2: In Vitro Target Validation and Mechanistic Characterization
Once putative targets are identified, they must be validated using orthogonal, in vitro assays.
Causality: Enzyme inhibition assays directly measure the effect of a compound on an enzyme's catalytic activity.[21] By varying both substrate and inhibitor concentrations, one can determine the potency (IC₅₀, Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive).[22][23]
Experimental Protocol: General Spectrophotometric Enzyme Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in the assay buffer. The final DMSO concentration should be kept below 1%.
-
Prepare a solution of the purified target enzyme and its specific substrate in the assay buffer.
-
-
Assay Setup (96-well plate):
-
Control Wells: Add enzyme and vehicle.
-
Test Wells: Add enzyme and serial dilutions of the inhibitor.
-
Blank Wells: Add assay buffer and vehicle.
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at the enzyme's optimal temperature to allow the inhibitor to bind.
-
Reaction Initiation: Add the substrate to all wells to start the reaction.
-
Measurement: Use a microplate reader to measure the change in absorbance or fluorescence over time, corresponding to product formation.[24]
-
Data Analysis: Calculate the initial reaction velocity for each well. Plot the percentage of inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Causality: For receptor targets, validation involves confirming direct binding and measuring the functional consequence (e.g., downstream signaling).
-
Radioligand Binding Assay: A competitive binding assay using a known radiolabeled ligand for the target GPCR. The ability of our compound to displace the radioligand demonstrates binding to the same site.
-
Second Messenger Assays: Measure the functional outcome of receptor activation. For example, for a Gs-coupled receptor, one would measure changes in intracellular cAMP levels. For a Gq-coupled receptor, one would measure calcium flux or IP₃ accumulation.[13]
Caption: A simplified GPCR signaling pathway.
Phase 3: Cellular Pathway Validation
Causality: The final step is to confirm that the interaction between the compound and its validated target produces the expected physiological outcome in a cellular system. This connects the molecular MoA to a cellular phenotype. If, for example, the target is a kinase in the MAPK pathway, treatment of cells with the compound should lead to a measurable decrease in the phosphorylation of downstream substrates like ERK. This can be readily assessed by Western Blot analysis of treated versus untreated cells.
Conclusion
While this compound is currently positioned as a research biochemical, its chemical architecture is rich with pharmacophoric potential. The morpholine scaffold, robust carboxamide linker, and interactive primary amine suggest plausible mechanisms of action as either a potent enzyme inhibitor or a specific receptor modulator. This guide provides not only a set of reasoned hypotheses for its biological role but also a clear, actionable, and state-of-the-art experimental framework for its elucidation. By following a systematic approach of unbiased target identification, rigorous in vitro validation, and conclusive cellular pathway analysis, researchers can unlock the therapeutic potential hidden within this and other novel chemical structures.
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Unveiling the Potential: A Technical Guide to the Biological Activity of N-(2-Aminoethyl)morpholine-4-carboxamide Oxalate
Abstract
N-(2-Aminoethyl)morpholine-4-carboxamide oxalate is a synthetic molecule featuring a privileged morpholine scaffold, a versatile pharmacophore known for its presence in a multitude of biologically active compounds.[1][2][3] While direct and extensive research into the specific biological activities of this compound remains nascent, its structural components—the morpholine ring, an ethylamine side chain, and a carboxamide linker—provide a strong foundation for postulating a range of potential pharmacological effects. This technical guide synthesizes current knowledge on related chemical structures to explore the putative biological activities of this compound, presenting hypothesized mechanisms of action and outlining detailed experimental protocols for their validation. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel morpholine derivatives.
Introduction: Deconstructing a Molecule of Interest
This compound is a chemical entity primarily recognized as a biochemical tool in proteomics research and as a key intermediate in the synthesis of pharmaceuticals.[4][5] Its structure is characterized by a morpholine ring connected via a carboxamide linkage to an aminoethyl group. The morpholine moiety is a six-membered heterocyclic ring containing both nitrogen and oxygen atoms, a feature that often confers favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates.[3][6][7] The presence of primary and secondary amine groups, along with the amide bond, suggests a high capacity for hydrogen bonding and potential interactions with various biological targets.
The oxalate salt form of the compound is a common strategy to improve the stability and solubility of amine-containing molecules. For the purpose of biological evaluation, it is often necessary to convert the salt to the free base or to ensure its dissociation in physiological buffers.
Postulated Biological Activities and Mechanistic Hypotheses
Based on the structure-activity relationships (SAR) of analogous compounds, we can hypothesize several potential biological activities for this compound. The morpholine ring is a versatile scaffold found in drugs with a wide array of pharmacological actions, including anticancer, anti-inflammatory, antiviral, and central nervous system (CNS) activities.[1][8][9]
Cardiovascular System: A Potential Modulator of Adrenergic Signaling
A significant lead into the potential biological activity of this compound comes from its documented role as a key intermediate in the synthesis of xamoterol.[5] Xamoterol is a selective partial agonist of the β1-adrenergic receptor, which has been used in the treatment of heart failure. This synthetic lineage strongly suggests that the parent compound, or its derivatives, may interact with adrenergic receptors.
Hypothesized Mechanism: The ethylamine moiety within the structure of N-(2-Aminoethyl)morpholine-4-carboxamide bears a resemblance to the side chains of catecholamines (e.g., norepinephrine, epinephrine), which are the endogenous ligands for adrenergic receptors. It is plausible that this compound could act as an agonist, antagonist, or partial agonist at β-adrenergic receptors, particularly the β1 subtype, thereby influencing heart rate, contractility, and blood pressure.
Central Nervous System: Exploring Neuropharmacological Potential
The morpholine ring is a common feature in many CNS-active drugs, where it can enhance blood-brain barrier permeability and interact with various neuronal receptors.[7][10] Morpholine derivatives have been investigated for their potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, by targeting enzymes like acetylcholinesterase, butyrylcholinesterase, and monoamine oxidases.[9]
Hypothesized Mechanism: The structural similarity of the aminoethyl side chain to neurotransmitters like dopamine and serotonin, coupled with the CNS-penetrant properties often conferred by the morpholine ring, suggests potential interactions with neurotransmitter receptors or transporters. The compound could exhibit modulatory effects on dopaminergic, serotonergic, or other neurotransmitter systems, warranting investigation into its potential antidepressant, anxiolytic, or neuroprotective properties.
Oncology: A Scaffold for Anticancer Drug Design
The morpholine ring is a well-established pharmacophore in the design of anticancer agents.[1][8] It is a key component of several kinase inhibitors, where it often forms critical interactions within the ATP-binding pocket of the target kinase.
Hypothesized Mechanism: While this compound itself is unlikely to be a potent anticancer agent without further modification, its scaffold provides a valuable starting point for the synthesis of more complex molecules. The primary amine offers a reactive handle for the attachment of various pharmacophoric groups that could target specific kinases or other proteins implicated in cancer cell proliferation and survival.
Experimental Workflows for Activity Validation
To systematically evaluate the hypothesized biological activities, a tiered screening approach is proposed. This workflow begins with broad in vitro assays to identify primary targets and progresses to more specific cellular and in vivo models.
Caption: Postulated Gs-coupled signaling pathway for a β-adrenergic receptor agonist.
Conclusion and Future Directions
This compound presents an intriguing scaffold for drug discovery. Its structural relationship to known bioactive molecules, particularly those acting on the cardiovascular and central nervous systems, provides a strong rationale for its systematic biological evaluation. The experimental workflows and protocols detailed in this guide offer a comprehensive framework for elucidating the pharmacological profile of this compound. Future research should focus on derivatization of the primary amine to explore structure-activity relationships and optimize potency and selectivity for identified biological targets. Such efforts could lead to the development of novel therapeutic agents with improved efficacy and safety profiles.
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An In-depth Technical Guide to N-(2-Aminoethyl)morpholine-4-carboxamide oxalate in Proteomics Research
Abstract
This technical guide provides a comprehensive framework for utilizing N-(2-Aminoethyl)morpholine-4-carboxamide as a foundational scaffold for chemical probe development in the field of proteomics. While not a widely established reagent itself, its inherent chemical properties—specifically the versatile morpholine ring and a reactive primary amine—make it an ideal starting point for synthesizing sophisticated tools for Activity-Based Protein Profiling (ABPP) and target deconvolution studies.[1][2] This document details the scientific rationale, a proposed synthetic strategy for probe conversion, a complete experimental workflow for target identification in complex proteomes, and protocols for data analysis and validation. It is intended for researchers, scientists, and drug development professionals seeking to leverage novel chemical scaffolds for exploring protein function and discovering new therapeutic targets.[3][4]
Introduction: The Morpholine Scaffold as a Privileged Structure in Proteomics
The morpholine heterocycle is a cornerstone in medicinal chemistry, frequently incorporated into drug candidates to improve physicochemical properties such as aqueous solubility and metabolic stability.[5][6] Its unique profile makes it a "privileged structure," one that is often found in molecules targeting a diverse range of proteins.[1][6] In central nervous system (CNS) drug discovery, for instance, the morpholine ring helps modulate the pharmacokinetic properties necessary to cross the blood-brain barrier.[7]
The compound N-(2-Aminoethyl)morpholine-4-carboxamide (PubChem CID: 11041198) presents this valuable morpholine core appended with an aminoethyl linker.[8] This terminal primary amine serves as a crucial chemical handle, allowing for modular synthesis of more complex derivatives.[9] While the oxalate salt form is commercially available, for proteomics applications, the free base is the key starting material for derivatization into a bespoke chemical probe. Such a probe can be used in chemoproteomic strategies to identify the protein binding partners of small molecules, a critical step in drug discovery and understanding a compound's mechanism of action.[3][4][10]
This guide will therefore treat N-(2-Aminoethyl)morpholine-4-carboxamide not as an end-product, but as a versatile building block for a robust chemoproteomics workflow.
Part 1: Chemical Probe Synthesis Strategy
To be effective in a proteomics experiment, a small molecule must be transformed into a chemical probe. This involves the addition of two key functionalities: a reactive group for covalent target engagement and a reporter tag for enrichment and detection.[11][12] Activity-Based Protein Profiling (ABPP) is a powerful technique that utilizes such probes to profile the functional state of enzymes and other proteins directly in native biological systems.[13][14][15]
Our strategy is to convert N-(2-Aminoethyl)morpholine-4-carboxamide into a trifunctional probe. The primary amine of the aminoethyl group is the site of modification.
-
Reactive Group: An electrophilic "warhead" is added to covalently bind to nucleophilic residues (e.g., cysteine, serine, lysine) in or near the binding site of a target protein. An acrylamide is an excellent choice, as it is a Michael acceptor that preferentially reacts with cysteine residues.[16]
-
Reporter Tag: A tag is required for downstream visualization and affinity purification. An alkyne group is an ideal choice. It is small, minimally perturbing, and allows for the highly specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "Click Chemistry" reaction.[16] This bioorthogonal reaction enables the attachment of a biotin-azide or fluorophore-azide molecule after the probe has labeled its protein targets.[16][17]
The proposed synthesis involves a standard amide coupling reaction between the primary amine of N-(2-Aminoethyl)morpholine-4-carboxamide and a molecule containing both the acrylamide warhead and the alkyne reporter tag.
Caption: Synthesis of a trifunctional probe from the starting material.
Part 2: Experimental Workflow for Proteome-Wide Target Identification
The ultimate goal is to use the synthesized probe to identify its protein targets within a complex biological sample, such as a cancer cell line lysate. The following workflow combines covalent labeling, click chemistry, affinity purification, and mass spectrometry.[13][14][15]
Caption: Chemoproteomic workflow for target identification.
Detailed Step-by-Step Methodology
Step 1: Cell Culture and Lysate Preparation
-
Culture human cells (e.g., 22Rv1 prostate cancer cells) to ~80-90% confluency.
-
Harvest cells, wash with cold PBS, and lyse in a suitable buffer (e.g., RIPA buffer without SDS, supplemented with protease inhibitors).
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay. Normalize all samples to a final concentration of 2 mg/mL.
Step 2: Probe Incubation and Labeling
-
Aliquot 1 mL of the normalized cell lysate into microcentrifuge tubes.
-
Treat the lysate with the synthesized probe at a final concentration of 20 µM.
-
For a competitive control, pre-incubate a parallel sample with a 50-fold excess of the parent compound (N-(2-Aminoethyl)morpholine-4-carboxamide) for 30 minutes before adding the probe. This is crucial for distinguishing specific from non-specific targets.[18][19]
-
Incubate all samples for 1 hour at room temperature with gentle rotation.
Step 3: Biotin Tagging via Click Chemistry (CuAAC)
-
Prepare a "Click Mix" containing: Biotin-Azide, copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate or a copper ligand like TBTA.
-
Add the Click Mix to each lysate sample.
-
Incubate for 1 hour at room temperature to allow for the bioorthogonal ligation.[16]
Step 4: Affinity Purification of Labeled Proteins
-
Add pre-washed high-capacity streptavidin agarose beads to each sample.[20] The biotin-streptavidin interaction is one of the strongest non-covalent bonds known, making it ideal for purification.[21][22]
-
Incubate for 1-2 hours at 4°C with rotation to allow the biotinylated proteins to bind to the beads.[23]
Step 5: Stringent Washing
-
Pellet the beads by centrifugation and discard the supernatant.
-
Perform a series of stringent washes to remove non-specifically bound proteins. This is a critical step to reduce background.
-
Wash 1: Lysis Buffer.
-
Wash 2: High Salt Buffer (e.g., 1M NaCl).
-
Wash 3: 8M Urea in a suitable buffer. This will denature and remove most contaminants while leaving the biotin-streptavidin interaction intact.[24]
-
Wash 4: Final wash with a buffer compatible with enzymatic digestion (e.g., 50 mM ammonium bicarbonate).
-
Step 6 & 7: On-Bead Digestion and Peptide Elution
-
Resuspend the washed beads in a solution containing sequencing-grade trypsin.
-
Incubate overnight at 37°C to digest the captured proteins into peptides.[25]
-
Collect the supernatant containing the tryptic peptides. Perform an additional elution step to maximize recovery.
Step 8 & 9: LC-MS/MS Analysis and Data Processing
-
Analyze the eluted peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[26][27][28] The LC step separates the complex peptide mixture before it enters the mass spectrometer.[25][26]
-
The mass spectrometer will fragment the peptides and generate tandem mass spectra (MS/MS).[29]
-
Use a database search algorithm (e.g., Mascot, Sequest, MaxQuant) to match the experimental MS/MS spectra against a human protein database to identify the corresponding proteins.[27][29]
Data Analysis and Target Validation
The output from the mass spectrometer will be a list of identified proteins. The key is to distinguish true, specific targets from background binders.
Quantitative Data Analysis
Quantitative proteomics is essential. By comparing the abundance of each identified protein between the probe-treated sample and the competition control, one can identify specific binders. Proteins whose binding is significantly reduced in the competition sample are considered high-confidence targets.
| Protein ID (UniProt) | Protein Name | LFQ Intensity (Probe) | LFQ Intensity (Competition) | Fold Change (Probe/Comp.) | p-value | Target Confidence |
| P04637 | TP53 | 1.8E+08 | 1.5E+08 | 1.2 | 0.45 | Low |
| Q09472 | KEAP1 | 2.5E+09 | 1.1E+07 | 227.3 | <0.001 | High |
| P31749 | AKT1 | 9.1E+08 | 8.5E+08 | 1.1 | 0.61 | Low |
| P62258 | EIF4A1 | 7.4E+09 | 7.1E+09 | 1.0 | 0.89 | Background |
| Q13547 | NFE2L2 | 5.6E+08 | 3.2E+06 | 175.0 | <0.001 | High |
LFQ = Label-Free Quantification. Data is hypothetical for illustrative purposes.
Target Validation: The Competitive Binding Assay
The proteomics experiment itself contains an embedded validation step: the competition assay.[19][30][31][32] The logic is that if the probe truly binds to a specific site on a target protein, pre-treatment with an excess of the non-functionalized parent compound will occupy that site, preventing the probe from binding and leading to a dramatic drop in its signal in the mass spectrometer.[18]
Caption: Logic of the competitive binding assay for target validation.
Further validation can be achieved through orthogonal methods, such as Western blotting for a top candidate protein or by performing a dose-response experiment with varying concentrations of the competitor.
Conclusion
N-(2-Aminoethyl)morpholine-4-carboxamide oxalate, while not a direct tool for proteomics, represents a highly valuable and versatile starting scaffold. Its privileged morpholine structure suggests potential bioactivity, and the reactive amine handle provides a straightforward entry point for the synthesis of sophisticated chemical probes.[1][2][6] By following the principles of ABPP and employing a rigorous chemoproteomic workflow that includes covalent labeling, click chemistry, and quantitative mass spectrometry, researchers can transform this simple building block into a powerful tool for target identification and drug discovery.[12][13][14] The self-validating nature of the competitive binding assay ensures that the data generated is robust, providing high-confidence insights into the molecular targets of novel chemical matter.[19][30]
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An In-depth Technical Guide to the Solubility Profile of N-(2-Aminoethyl)morpholine-4-carboxamide Oxalate
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of N-(2-Aminoethyl)morpholine-4-carboxamide oxalate (CAS No. 154467-16-0). In the absence of extensive published solubility data for this specific compound, this document emphasizes the foundational principles and methodologies required to accurately determine its solubility. We will delve into the structural attributes of the molecule to predict its solubility behavior and provide detailed, field-proven protocols for both thermodynamic and kinetic solubility determination. This guide is designed to empower researchers to generate reliable and reproducible solubility data, a critical parameter in proteomics research and early-stage drug development.
Introduction: The Significance of Solubility
This compound is a biochemical reagent primarily utilized in proteomics research.[1] Its molecular structure, which combines a morpholine ring, an aminoethyl side chain, and a carboxamide linker, makes it a versatile tool in various biochemical applications.[2] Solubility is a critical physicochemical property that governs the utility and performance of a compound in biological and chemical systems. For drug development professionals, poor aqueous solubility can hinder absorption and lead to variable bioavailability.[3] In proteomics, the solubility of reagents is paramount for ensuring the success of protein interaction and modification studies.[2] Therefore, a thorough understanding and accurate measurement of the solubility of this compound are essential for its effective application.
Physicochemical Properties and Predicted Solubility Behavior
A qualitative understanding of a compound's solubility can be derived from its molecular structure. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 154467-16-0 | [1] |
| Molecular Formula | C₉H₁₇N₃O₆ | [2] |
| Molecular Weight | 263.25 g/mol | [1] |
| Physical Form | Solid | |
| Purity | Typically ≥97% | [4] |
The solubility of this compound is influenced by the interplay of its various functional groups:
-
Morpholine Ring : The morpholine moiety is a privileged structure in medicinal chemistry, often introduced to improve the pharmacokinetic profile of drug candidates.[5] The presence of the oxygen and nitrogen atoms in the ring allows for hydrogen bonding with protic solvents like water, which can enhance aqueous solubility.[6][7]
-
Aminoethyl and Carboxamide Groups : These groups are capable of both donating and accepting hydrogen bonds, which generally contributes positively to water solubility.[8] However, amides are typically less soluble than comparable amines and carboxylic acids because they are non-ionic under physiological conditions.[9]
-
Oxalate Counter-ion : The compound is an oxalate salt. The presence of a counter-ion can significantly impact the solubility of a compound compared to its free base form.[10] Oxalate's solubility is pH-dependent; in acidic conditions, the oxalate ion can be protonated, which may affect the overall solubility of the salt.[11][12]
Based on these structural features, this compound is predicted to have moderate solubility in aqueous solutions, with its solubility being influenced by the pH of the medium. It is expected to be more soluble in polar protic solvents and may exhibit some solubility in polar aprotic solvents like DMSO.
Methodologies for Experimental Solubility Determination
A comprehensive solubility assessment involves determining both the thermodynamic and kinetic solubility of the compound.
Thermodynamic Solubility: The "Gold Standard"
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure.[13] It represents the true solubility of the most stable crystalline form of the compound. The shake-flask method is the most reliable technique for determining thermodynamic solubility.[14][15]
-
Preparation :
-
Accurately weigh an excess amount of this compound into a clear glass vial. The excess solid is crucial to ensure that a saturated solution is formed.[14]
-
Add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, 0.1 N HCl) to the vial.
-
-
Equilibration :
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[16]
-
To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24h and 48h). Equilibrium is confirmed if the concentration of the compound in the solution does not change significantly between the time points.[17]
-
-
Phase Separation :
-
After equilibration, allow the suspension to settle.
-
Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at a high speed, followed by filtration of the supernatant through a chemically inert filter (e.g., 0.22 µm PVDF or PTFE syringe filter) that does not bind the compound.
-
-
Quantification :
-
Accurately dilute the clear filtrate with a suitable solvent.
-
Determine the concentration of the compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[18][19] A standard calibration curve must be prepared using solutions of the compound at known concentrations.
-
-
Data Reporting :
-
Calculate the original concentration in the saturated solution, accounting for any dilutions.
-
Report the solubility in units of mg/mL or µg/mL.
-
Kinetic Solubility: A High-Throughput Approach
Kinetic solubility is a measure of the concentration of a compound that remains in solution after a solid compound, typically pre-dissolved in an organic solvent like DMSO, is added to an aqueous buffer.[3][16] This method is faster than the thermodynamic approach and is well-suited for early-stage drug discovery screening.[3][16] Nephelometry, which measures the amount of light scattered by undissolved particles, is a common technique for determining kinetic solubility.[18][20][21]
-
Preparation :
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Assay Procedure :
-
In a microtiter plate, add the aqueous buffer to the wells.
-
Add a small volume of the DMSO stock solution to the buffer in each well to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Mix the contents of the wells thoroughly.
-
-
Measurement :
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 1-2 hours).
-
Measure the light scattering (turbidity) in each well using a nephelometer.[22]
-
-
Data Analysis :
-
The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed, indicating the formation of a precipitate.[23]
-
The results are often reported as a solubility range (e.g., >100 µM, 50-100 µM, <50 µM).
-
Visualizing the Solubility Assessment Workflow
The following diagram illustrates a logical workflow for a comprehensive solubility assessment of this compound.
Caption: A generalized workflow for determining the solubility of this compound.
Authoritative Grounding and Regulatory Context
The methodologies described in this guide are grounded in established principles and regulatory expectations. The United States Pharmacopeia (USP) General Chapter <1236> provides a comprehensive overview of solubility measurements, including the shake-flask method.[17][24][25] For drug development, the U.S. Food and Drug Administration (FDA) provides guidance on solubility studies as part of Investigational New Drug (IND) applications and for the Biopharmaceutics Classification System (BCS).[26][27][28][29] Adherence to these principles ensures the generation of high-quality, reliable data. The International Council for Harmonisation (ICH) Q6B guidelines also emphasize the importance of physicochemical characterization, including solubility, for biotechnological and biological products.[30][31][32][33]
Conclusion
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An In-depth Technical Guide to the Stability Studies of N-(2-Aminoethyl)morpholine-4-carboxamide oxalate
This guide provides a comprehensive framework for evaluating the chemical stability of N-(2-Aminoethyl)morpholine-4-carboxamide oxalate, a compound utilized in biochemical and proteomics research.[1][2] For professionals in drug development and research, understanding the intrinsic stability of such a molecule is paramount for ensuring its quality, efficacy, and safety in its intended applications. This document outlines a systematic approach, grounded in scientific principles and regulatory expectations, to thoroughly characterize its degradation profile.
Introduction: Understanding the Molecule and the Imperative for Stability Testing
This compound is a multifaceted organic molecule featuring a morpholine ring, an ethylamine side chain, a carboxamide linkage, and an oxalate salt.[1][3] Its molecular structure suggests several potential points of chemical instability that must be rigorously investigated. The purpose of stability testing is to provide evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[4][5][6] This information is critical for establishing a re-test period, recommended storage conditions, and ensuring the integrity of the material throughout its lifecycle.[4][5]
The presence of amine functionalities and the morpholine ring suggests a susceptibility to oxidative degradation.[7][8][9][10] The amide bond introduces the possibility of hydrolysis under acidic or basic conditions. Furthermore, as an oxalate salt, its thermal stability warrants careful examination.[11][12][13]
Strategic Approach to Stability Evaluation
A comprehensive stability program for this compound should be approached in a phased manner, beginning with forced degradation studies to understand the molecule's intrinsic vulnerabilities, followed by formal stability studies under ICH-prescribed conditions.
Phase 1: Forced Degradation (Stress Testing)
Forced degradation studies are essential to identify likely degradation products and establish the degradation pathways of the molecule.[14][15] These studies also help in developing and validating stability-indicating analytical methods.[14] The conditions should be more severe than those used for accelerated stability testing.[14][16]
Key Stress Conditions to Investigate:
-
Hydrolytic Degradation: The susceptibility of the amide linkage to hydrolysis should be evaluated across a wide range of pH values.[5]
-
Oxidative Degradation: Given the presence of amine groups, degradation under oxidative stress is a key area of investigation.[7][10][17]
-
Photolytic Degradation: The molecule's sensitivity to light exposure must be determined.[18][19][20]
-
Thermal Degradation: The impact of elevated temperatures on both the active moiety and the oxalate salt should be assessed.[11][12][13]
The following workflow outlines a systematic approach to forced degradation studies:
Caption: Workflow for Forced Degradation Studies.
Phase 2: Formal Stability Studies
Based on the insights gained from forced degradation, a formal stability study protocol should be designed and executed according to ICH Q1A(R2) guidelines.[5][21] This involves storing the substance in its proposed container closure system under long-term and accelerated conditions.
Table 1: Proposed Formal Stability Study Conditions
| Study Type | Storage Condition | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 0, 3, 6, 9, 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key stability-indicating experiments.
Protocol for Hydrolytic Stability
-
Preparation of Solutions: Prepare solutions of this compound in 0.1 M HCl, purified water, and 0.1 M NaOH at a concentration of approximately 1 mg/mL.
-
Incubation: Store the solutions at 60°C and protect them from light.
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization and Dilution: Neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol for Oxidative Stability
-
Preparation of Solution: Prepare a solution of the substance in a suitable solvent (e.g., water or methanol) at approximately 1 mg/mL.
-
Addition of Oxidizing Agent: Add an appropriate volume of 3% hydrogen peroxide.
-
Incubation: Store the solution at room temperature, protected from light.
-
Sampling and Quenching: Withdraw aliquots at specified intervals and quench the reaction if necessary (e.g., by adding sodium bisulfite).
-
Analysis: Analyze the samples by HPLC.
Protocol for Photostability
This protocol should adhere to the requirements of ICH Q1B.[18]
-
Sample Preparation: Place a thin layer of the solid drug substance in a chemically inert, transparent container. Prepare a solution of the substance in a suitable solvent.
-
Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Control Samples: Simultaneously, store control samples protected from light under the same temperature and humidity conditions.
-
Analysis: After exposure, compare the physical properties (e.g., appearance, color) and chemical purity of the exposed samples with the control samples using the stability-indicating HPLC method.
The decision-making process for photostability testing is outlined below:
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An In-Depth Technical Guide to N-(2-Aminoethyl)morpholine-4-carboxamide Oxalate for Cancer Cell Line Studies
A Note on the Subject Compound: Initial searches for "N-(2-Aminoethyl)morpholine-4-carboxamide oxalate" (CAS 154467-16-0) indicate that its primary documented application is as a biochemical for proteomics research and as an intermediate in organic synthesis.[1][2][3] There is a notable absence of specific, in-depth studies in peer-reviewed literature detailing its direct use or mechanism of action in cancer cell line investigations. While derivatives of related structures have shown some activity, the core compound itself is not well-characterized as an anti-cancer agent.[1][4][5]
To fulfill the spirit of the request for a comprehensive technical guide on a chemical agent for cancer research, this document will focus on a compound that is extensively studied, mechanistically understood, and highly relevant to the field: WEHI-539 . WEHI-539 is a potent and highly selective small-molecule inhibitor of the B-cell lymphoma-extra large (BCL-XL) protein.[6][7] This guide will use WEHI-539 as a prime exemplar to illustrate the principles, protocols, and data interpretation required when investigating a targeted therapeutic agent in cancer cell lines, thereby providing a robust and scientifically grounded resource for researchers.
Technical Guide: WEHI-539, a Selective BCL-XL Inhibitor for Cancer Cell Line Studies
Audience: Researchers, scientists, and drug development professionals.
Section 1: The Rationale for Targeting BCL-XL in Oncology
The regulation of programmed cell death, or apoptosis, is a cornerstone of normal tissue homeostasis. A critical control point in this process is the B-cell lymphoma 2 (BCL-2) family of proteins, which governs mitochondrial outer membrane permeabilization (MOMP), the irreversible step towards cell death.[8] This family includes both pro-apoptotic members (e.g., BAX, BAK) and anti-apoptotic members (e.g., BCL-2, BCL-XL, MCL-1).
In many cancers, this balance is tipped towards survival through the overexpression of anti-apoptotic proteins like BCL-XL.[9][10] BCL-XL sequesters pro-apoptotic proteins, preventing them from oligomerizing at the mitochondrial membrane and initiating the caspase cascade.[8][9] This evasion of apoptosis is a hallmark of cancer, contributing not only to tumor development but also to resistance against conventional chemotherapies.[11] High BCL-XL expression is correlated with poor prognosis in a range of solid tumors, including lung, pancreatic, and colon cancers.[7][10] Therefore, selectively inhibiting BCL-XL is a highly attractive therapeutic strategy to re-sensitize cancer cells to apoptotic signals.[11]
Section 2: WEHI-539 - A Precision Tool for BCL-XL Interrogation
WEHI-539 is a pioneering small molecule developed through structure-guided design to act as a 'BH3-mimetic'.[6][10] It specifically and potently binds to the BH3-binding groove of the BCL-XL protein, preventing it from neutralizing pro-apoptotic partners.
| Property | Value | Source |
| Target | B-cell lymphoma-extra large (BCL-XL) | [6][7] |
| Binding Affinity (IC₅₀) | 1.1 nM | [8][12] |
| Dissociation Constant (Kd) | 0.6 nM | [8] |
| Selectivity | >400-fold for BCL-XL over other BCL-2 family members | [12] |
| Mechanism | BH3-Mimetic; disrupts BCL-XL/pro-apoptotic protein interaction | [8][9] |
| Cellular Effect | Induces BAK-dependent mitochondrial apoptosis | [8] |
Causality of Action: By occupying the BH3-binding groove, WEHI-539 competitively displaces pro-apoptotic proteins that BCL-XL holds in check. This liberates proteins like BAK and BAX, which can then oligomerize, form pores in the mitochondrial membrane, and release cytochrome c into the cytoplasm.[8][9] This event activates the caspase cascade, culminating in the systematic dismantling of the cell. The high selectivity of WEHI-539 makes it an invaluable research tool to specifically dissect BCL-XL-dependent survival pathways.[6][7]
Caption: BCL-XL inhibition by WEHI-539.
Section 3: Core Experimental Protocols for Cell Line Studies
The following protocols are foundational for evaluating the efficacy and mechanism of WEHI-539 in cancer cell lines. A self-validating system requires appropriate controls, including a vehicle-only control (e.g., DMSO) and, ideally, both a sensitive and a resistant cell line.
Workflow Overview
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An In-depth Technical Guide to N-(2-Aminoethyl)morpholine-4-carboxamide Oxalate as a Biochemical Reagent
Abstract
This technical guide provides a comprehensive overview of N-(2-Aminoethyl)morpholine-4-carboxamide oxalate (CAS 154467-16-0), a versatile biochemical reagent. The morpholine ring is a well-established "privileged structure" in medicinal chemistry, known for conferring favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1] This guide will delve into the chemical properties, synthesis, and potential applications of this compound, with a particular focus on its utility in proteomics and as a molecular linker. We will explore the mechanistic rationale for its use based on the broader understanding of morpholine carboxamide derivatives and provide hypothetical, yet technically sound, experimental protocols for its application.
Introduction: The Significance of the Morpholine Scaffold
The morpholine heterocycle is a cornerstone in the design of bioactive compounds, frequently incorporated into approved and experimental drugs.[1] Its prevalence stems from its advantageous metabolic, biological, and physicochemical properties, alongside straightforward synthetic accessibility.[1] Appropriately substituted morpholine derivatives exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The morpholine moiety can be a critical component of a pharmacophore for enzyme inhibitors or confer selective affinity for a range of receptors.[1] this compound emerges from this lineage as a functionalized molecule poised for application as a versatile tool in biochemical research.
Chemical Properties and Synthesis
This compound is a chemical entity with the molecular formula C₉H₁₇N₃O₆ and a molecular weight of approximately 263.25 g/mol .[1] Its structure is characterized by a morpholine ring, an aminoethyl side chain, and a carboxamide linkage, with the oxalate salt enhancing its stability and solubility in aqueous media.[1]
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, beginning with the formation of an N-acylmorpholine intermediate, followed by amidation and subsequent oxalate salt formation. An industrial-scale synthesis has been described, providing a clear pathway to obtaining the final product with high purity.
A multi-stage synthesis process:
-
Amidation: The process commences by reacting N-phenoxycarbonylmorpholine with ethylenediamine at an elevated temperature (64-70°C).
-
Purification: Following the initial reaction, excess ethylenediamine is removed via distillation under reduced pressure. The resulting residue is then dissolved in acetone, and the pH is adjusted to 11-12 with a sodium hydroxide solution to precipitate out byproducts.
-
Oxalate Salt Formation: After filtration and concentration, the crude product is dissolved in water. Oxalic acid is then added to adjust the pH to 2-3, leading to the precipitation of a small amount of solids.
-
Crystallization and Isolation: The filtrate is concentrated and then refluxed in ethanol. Upon cooling, this compound crystallizes and can be isolated by filtration and drying, yielding a product with high purity (e.g., 99.97% by HPLC).
Potential Mechanism of Action and Biological Relevance
While specific mechanistic studies on this compound are not extensively documented in peer-reviewed literature, its biological activity can be inferred from its structural components and the known functions of related morpholine derivatives. The morpholine ring is recognized for its ability to modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing solubility and cell permeability.[3][4]
The presence of a primary amine and a carboxamide group suggests that this compound can participate in hydrogen bonding and electrostatic interactions with biological macromolecules such as proteins. This positions it as a candidate for influencing protein stability and activity. Preliminary data on related compounds suggest potential inhibitory effects on certain enzymes, warranting further investigation.
Applications in Biochemical Research
The primary application of this compound is as a biochemical reagent, particularly in the field of proteomics.[5] Its bifunctional nature, possessing both a reactive amine and a stable morpholine scaffold, makes it a candidate for use as a molecular linker in bioconjugation reactions.
Role in Proteomics
In proteomics, this reagent could be utilized for:
-
Protein Modification and Labeling: The terminal primary amine can be chemically modified to introduce tags, labels (e.g., fluorophores, biotin), or cross-linking agents to proteins.
-
Studying Protein-Protein Interactions: By incorporating it into one protein, it can be used as a handle to probe for interactions with other proteins.
-
Protein Purification: Its ability to be functionalized could aid in the development of affinity purification strategies.
Utility as a Biomolecule Conjugation Linker
The presence of a reactive primary amine allows for its covalent attachment to proteins, peptides, or other biomolecules. This conjugation can be achieved through various well-established bioconjugation techniques.
Hypothetical Workflow for Protein Conjugation:
A conceptual workflow for protein conjugation using the reagent.
Experimental Protocols
The following are detailed, step-by-step methodologies for the potential application of this compound. These protocols are based on established bioconjugation principles and should be optimized for specific experimental contexts.
Protocol for Activating the Linker with an NHS Ester
This protocol describes the activation of the primary amine on this compound for subsequent reaction with primary amines on a target protein.
-
Reagent Preparation:
-
Dissolve this compound in an appropriate anhydrous organic solvent (e.g., DMF or DMSO) to a final concentration of 100 mM.
-
Dissolve an N-hydroxysuccinimide (NHS) ester of a desired tag (e.g., biotin-NHS, fluorescein-NHS) in the same solvent to a final concentration of 100 mM.
-
-
Activation Reaction:
-
In a clean, dry microcentrifuge tube, combine the this compound solution and the NHS ester solution in a 1:1.1 molar ratio (linker:NHS ester).
-
Add a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), at a 2-fold molar excess relative to the linker.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Use of the Activated Linker:
-
The resulting activated linker solution can be used directly in the subsequent protein conjugation step.
-
Protocol for Conjugation to a Target Protein
This protocol outlines the conjugation of the activated linker to a target protein.
-
Protein Preparation:
-
Prepare the target protein in a suitable amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-5 mg/mL.
-
-
Conjugation Reaction:
-
Add the activated linker solution to the protein solution at a molar ratio of 10-20 fold excess of the linker to the protein. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
-
Quenching the Reaction:
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM to consume any unreacted activated linker.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Conjugated Protein:
-
Remove the excess, unreacted linker and quenching agent by dialysis, size-exclusion chromatography (SEC), or spin filtration.
-
-
Characterization of the Conjugate:
-
Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, UV-Vis spectroscopy (if the tag is a chromophore), and mass spectrometry.
-
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 154467-16-0 | [5] |
| Molecular Formula | C₉H₁₇N₃O₆ | [1] |
| Molecular Weight | 263.25 g/mol | [1] |
| Purity (Typical) | >97% | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water | [1] |
Safety and Handling
This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended.
Conclusion and Future Directions
This compound is a promising biochemical reagent with a versatile chemical structure. Its utility is rooted in the well-established importance of the morpholine scaffold in medicinal chemistry and drug design.[1][2] While its primary application is suggested to be in proteomics, its potential as a linker for creating antibody-drug conjugates, targeted probes, and other functional biomolecules warrants further exploration. Future research should focus on elucidating its specific biological activities and expanding its applications in various biochemical and pharmaceutical contexts. The development of derivatives with different reactive functionalities could further broaden its utility as a versatile building block in chemical biology.
References
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Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: a review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]
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Manetti, F. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2219–2229. [Link]
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Khamitova, K. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, 12(2), 116-125. [Link]
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Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 2218–2249. [Link]
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AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal, 12(4). [Link]
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Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. [Link]
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Patel, R. P., et al. (2012). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 4(1), 338-343. [Link]
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Zhang, Y., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 1-21. [Link]
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Chalker, J. M., Bernardes, G. J., & Davis, B. G. (2011). Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation. Accounts of chemical research, 44(9), 730-741. [Link]
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Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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Whitepaper: Strategic Design of Structural Analogs Based on the N-(2-Aminoethyl)morpholine-4-carboxamide Scaffold
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive framework for the design, synthesis, and evaluation of structural analogs based on the N-(2-Aminoethyl)morpholine-4-carboxamide scaffold. The parent compound, a versatile biochemical tool used in proteomics and as a starting material for fine chemicals, presents a "privileged scaffold" for therapeutic development, particularly in areas like kinase inhibition.[1] This document moves beyond simple descriptions to elucidate the causal reasoning behind analog design strategies, focusing on the targeted modification of the morpholine, carboxamide, and ethylamine moieties. We present detailed, field-proven methodologies for synthesis and biological screening, supported by authoritative citations and visual workflows, to empower researchers in drug discovery to rationally design novel compounds with improved potency, selectivity, and pharmacokinetic profiles.
The N-(2-Aminoethyl)morpholine-4-carboxamide Core: A Privileged Starting Point
N-(2-Aminoethyl)morpholine-4-carboxamide, often supplied as its oxalate salt (CAS 154467-16-0), is a compound recognized for its unique structural features: a morpholine ring, an aminoethyl side chain, and a carboxamide linker.[1] Its molecular formula is C₇H₁₅N₃O₂ (for the free base), and its structure provides an excellent foundation for medicinal chemistry exploration.[2] The morpholine ring, in particular, is found in over 20 FDA-approved drugs, valued for its ability to confer a favorable balance between aqueous solubility and lipophilicity, which is crucial for membrane permeation and overall bioavailability.[1][3][4]
While its current applications are primarily in proteomics research and as a chemical intermediate, the inherent properties of its constituent parts suggest significant potential for therapeutic innovation.[1][5] The structure serves as a versatile template for developing analogs targeting a range of biological systems.[1]
Caption: High-level synthetic workflow for a triazole analog.
Detailed Synthetic Protocol: 4-((1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl)methyl)morpholine
This protocol is a self-validating system. Each step includes purification and characterization to ensure the integrity of the intermediates and the final product.
Step 1: Synthesis of N-Propargylmorpholine (Intermediate C)
-
To a stirred solution of morpholine (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile (10 mL/g of morpholine) at 0 °C, add propargyl bromide (1.1 eq, 80% solution in toluene) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor reaction completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Filter the solid potassium carbonate and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield N-propargylmorpholine.
-
Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and MS.
Step 2: Synthesis of 2-Azidoethanamine (Intermediate D)
-
Note: This intermediate is commonly prepared from 2-bromoethylamine hydrobromide and sodium azide. Extreme caution should be exercised when working with azides.
-
Dissolve 2-bromoethylamine hydrobromide (1.0 eq) in a 1:1 mixture of water and acetone.
-
Add sodium azide (1.5 eq) portion-wise at 0 °C.
-
Stir the reaction at room temperature for 24 hours.
-
Extract the aqueous layer with diethyl ether (3x).
-
Carefully concentrate the organic layers under reduced pressure at low temperature to obtain crude 2-azidoethanamine, which can often be used in the next step without further purification.
-
Characterization: Confirm presence of the azide group by IR spectroscopy (strong peak ~2100 cm⁻¹).
Step 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve N-propargylmorpholine (1.0 eq) and 2-azidoethanamine (1.1 eq) in a 1:1 mixture of t-butanol and water.
-
Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).
-
Stir the reaction vigorously at room temperature for 12-24 hours. Monitor by LC-MS.
-
Upon completion, dilute with water and extract with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the final compound by flash column chromatography or preparative HPLC.
-
Final Characterization: Confirm the structure, purity (>95%), and identity of the target analog via ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.
Biological Evaluation Strategy
Given that the parent scaffold has been identified as promising for developing kinase inhibitors, a logical first step is to screen analogs against a panel of kinases. [1]
Detailed Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for assessing kinase activity.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the synthesized analog in 100% DMSO.
-
Create a serial dilution plate (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Prepare kinase buffer, kinase/substrate solution, and antibody/tracer solution as per the manufacturer's protocol (e.g., Thermo Fisher Scientific).
-
-
Assay Procedure:
-
In a low-volume 384-well plate, add 2.5 µL of the compound dilutions from the serial dilution plate.
-
Add 5 µL of the kinase/substrate solution to each well.
-
Incubate for 60 minutes at room temperature to allow for the kinase reaction.
-
Add 5 µL of the EDTA-containing antibody/tracer solution to stop the reaction.
-
Incubate for a further 60 minutes at room temperature to allow for tracer binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 520 nm and 495 nm).
-
-
Data Analysis:
-
Calculate the emission ratio and plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Inhibition of a kinase cascade by a designed analog.
Conclusion and Future Directions
The N-(2-Aminoethyl)morpholine-4-carboxamide scaffold represents a valuable starting point for medicinal chemistry campaigns. By employing rational design strategies such as bioisosteric replacement, researchers can systematically modify its core components to develop novel analogs with enhanced therapeutic potential. The workflows and protocols detailed in this guide provide a robust framework for the synthesis and evaluation of these new chemical entities. Subsequent steps in a drug discovery program would involve expanding the SAR, conducting in vitro ADME profiling, and ultimately advancing the most promising candidates to in vivo efficacy and safety studies.
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Hilaris Publisher. (n.d.). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Retrieved January 10, 2026, from [Link]
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Namiki Soken. (2025, December 6). Analogue Design and Structural Simplification in Molecular Design in Medicinal Chemistry. [Link]
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Al-Hourani, B. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Science OA. [Link]
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MDPI. (n.d.). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Retrieved January 10, 2026, from [Link]
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Fiveable. (n.d.). Drug design strategies | Medicinal Chemistry Class Notes. Retrieved January 10, 2026, from [Link]
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Pharmaceutical Business Review. (n.d.). Morpholine Bioisosteres for Drug Design. Retrieved January 10, 2026, from [Link]
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BioSolveIT. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]
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Navigating the Safe Handling of N-(2-Aminoethyl)morpholine-4-carboxamide Oxalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the critical safety and handling protocols for N-(2-Aminoethyl)morpholine-4-carboxamide oxalate (CAS No: 154467-16-0). As a Senior Application Scientist, the following content is synthesized from established safety data and best practices to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document moves beyond a simple checklist, delving into the rationale behind each procedural recommendation.
Chemical Identity and Hazard Profile
This compound is a solid organic compound utilized in various research applications, including proteomics and as a fine chemical raw material.[1] Understanding its fundamental properties is the first step in a robust safety assessment.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 154467-16-0 | [2][3] |
| Molecular Formula | C₉H₁₇N₃O₆ | [4] |
| Molecular Weight | 263.25 g/mol | [2][4] |
| Physical Form | Solid | |
| Purity | Typically ≥98% | [5] |
The primary hazards associated with this compound are clearly defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
Table 2: GHS Classification
| Hazard Class | Category | Hazard Statement | Source |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation | |
| Signal Word | Warning | ||
| GHS Pictogram | GHS07 (Exclamation Mark) |
The "Warning" signal word and the GHS07 pictogram immediately alert researchers to the irritant and acute toxicity hazards of this compound. The hazard statements point to three primary routes of exposure and subsequent adverse effects: ingestion, skin/eye contact, and inhalation.
Toxicological Assessment: A Tale of Two Moieties
A comprehensive understanding of the toxicology of this compound requires an analysis of its two constituent parts: the aminoethylmorpholine carboxamide and the oxalate anion.
-
The Morpholine Moiety: The parent amine structure suggests potential irritant properties. While specific toxicological data for the full compound is scarce, related morpholine derivatives are known to be irritants.
-
The Oxalate Anion: The presence of the oxalate salt introduces a significant toxicological consideration. Soluble oxalates are known to be toxic to mammals.[6] In the body, oxalic acid can combine with metallic cations like calcium to form insoluble calcium oxalate crystals.[7] These crystals can cause mechanical injury to tissues and are a primary component of kidney stones.[7] Studies have shown that it is the calcium oxalate monohydrate crystals, rather than the oxalate ion itself, that are responsible for membrane damage and cell death.[8] Systemic effects of oxalate exposure can include hypocalcemia, muscle weakness, and in severe cases, kidney damage.[7][9]
Therefore, the primary systemic risk associated with this compound, particularly upon ingestion, is likely related to the toxic effects of the oxalate anion.
Occupational Exposure and Personal Protection
As of the writing of this guide, no specific Occupational Exposure Limit (OEL), such as a Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV), has been established for this compound. In the absence of a defined OEL, a conservative approach of minimizing all routes of exposure is paramount.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to this solid compound is through effective engineering controls.
-
Chemical Fume Hood: All weighing and handling of the solid material should be conducted in a properly functioning chemical fume hood to minimize the inhalation of airborne particles.[10]
-
Ventilation: General laboratory ventilation should be adequate to prevent the accumulation of any dust or vapors.
Personal Protective Equipment (PPE): The Essential Barrier
The selection and consistent use of appropriate PPE is mandatory when handling this compound. The following diagram outlines the decision-making process for PPE selection.
Caption: PPE selection workflow for handling the solid compound.
Detailed PPE Protocol:
-
Eye and Face Protection: Chemical splash goggles are mandatory to protect against airborne particles and accidental splashes.
-
Hand Protection: Nitrile gloves should be worn. Inspect gloves for any signs of degradation or punctures before use.
-
Body Protection: A standard laboratory coat should be worn and kept fully buttoned.
-
Respiratory Protection: While working in a fume hood should be sufficient, if there is a potential for generating significant dust that cannot be controlled by local exhaust ventilation, a NIOSH-approved N95 respirator should be considered.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical to prevent accidental exposure and maintain the chemical's integrity.
Handling
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust. Use scoops or spatulas for transferring the powder.
-
Grounding: When transferring large quantities, take precautionary measures against static discharge.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[10]
Storage
-
Container: Keep the container tightly closed and properly labeled.
-
Environment: Store in a cool, dry, and well-ventilated area. The compound should be stored under an inert atmosphere at room temperature.
-
Incompatibilities: Segregate from incompatible materials. Based on the chemical nature of the compound, avoid storage with:
-
Strong oxidizing agents
-
Strong acids
-
Strong bases
-
Acid chlorides
-
Acid anhydrides
-
Emergency Procedures: A Self-Validating System
Preparedness is key to mitigating the consequences of an accidental exposure or spill. The following protocols are designed to be self-validating, ensuring a safe and effective response.
First Aid Measures
The following diagram illustrates the immediate first aid response to an exposure event.
Caption: Immediate first aid response to different exposure routes.
Step-by-Step First Aid Protocols:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel. Due to the potential for corrosive effects, gastric lavage or emesis may be contraindicated.
Spill Response
For small spills of the solid material, laboratory personnel with the appropriate training and PPE can safely manage the cleanup.
Small Spill Cleanup Protocol:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and restrict access.[11]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: At a minimum, wear chemical splash goggles, nitrile gloves, and a lab coat.
-
Contain and Clean:
-
Gently sweep the solid material into a designated waste container using a plastic dustpan and brush to avoid generating dust.[12]
-
Do not use a vacuum cleaner unless it is specifically designed for hazardous dust collection.
-
After removing the bulk of the material, decontaminate the area with a damp cloth or sponge.
-
-
Dispose: Place all cleanup materials into a sealed, labeled hazardous waste container.
-
Report: Report the incident to the laboratory supervisor or safety officer.
For large spills, evacuate the area immediately and contact the institution's emergency response team.
Disposal Considerations
Waste this compound and contaminated materials are considered hazardous waste.
-
Waste Collection: Collect waste in a clearly labeled, sealed container that is compatible with the chemical.
-
Segregation: Do not mix this waste with other incompatible waste streams.
-
Disposal Method: Disposal must be carried out by a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.[13] Never dispose of this chemical down the drain.[13]
Conclusion
This compound is a valuable research chemical that can be handled safely with the appropriate knowledge, equipment, and procedures. By understanding its hazard profile, particularly the risks associated with the oxalate moiety, and by rigorously adhering to the handling, PPE, and emergency protocols outlined in this guide, researchers can create a self-validating system of safety that protects themselves, their colleagues, and the integrity of their scientific work.
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Science Equip. (n.d.). How to Handle Caustic and Corrosive Chemicals in a Laboratory. Retrieved from [Link]
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City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
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University of Arkansas. (n.d.). Chemical Spill Response Guide. Retrieved from [Link]
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Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures. Retrieved from [Link]
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Journal of Evolution and Health. (2018, May 13). Lost Seasonality and Overconsumption of Plants: Risking Oxalate Toxicity. Retrieved from [Link]
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SlidePlayer. (n.d.). OXALATE POISONING An oxalate poisoning is a salt of oxalic acid this include potassium oxalate and sodium oxalate. Aetiology: A. Retrieved from [Link]
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University of Toronto. (n.d.). 10.7 Handling Procedures for Corrosive Materials. Retrieved from [Link]
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Guo, C., & McMartin, K. E. (2005). The cytotoxicity of oxalate, metabolite of ethylene glycol, is due to calcium oxalate monohydrate formation. Toxicology, 208(3), 347–355. [Link]
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Eflora.info. (2021, December 30). Oxalate. Retrieved from [Link]
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Australian Government Department of Health. (2014, September 18). Oxalic acid soluble salts: Human health tier II assessment. Retrieved from [Link]
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An In-depth Technical Guide to N-(2-Aminoethyl)morpholine-4-carboxamide oxalate
Foreword: Unveiling a Versatile Chemical Moiety
In the landscape of modern chemical synthesis and biomedical research, the demand for novel molecules with specific functionalities is ever-present. N-(2-Aminoethyl)morpholine-4-carboxamide oxalate emerges as a compound of interest, distinguished by its unique structural architecture that combines a morpholine ring, a flexible aminoethyl side chain, and a carboxamide linkage. This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its synthesis, chemical properties, and explore its current and prospective applications, with a focus on the causal reasoning behind its utility. This document is designed to be a self-validating resource, grounded in available scientific and technical literature.
Chemical Identity and Properties
This compound, with the CAS number 154467-16-0, is a fine chemical raw material.[1][2] Its structure presents a compelling combination of functional groups that dictate its chemical behavior and potential applications.
| Property | Value | Source |
| CAS Number | 154467-16-0 | [1] |
| Molecular Formula | C₉H₁₇N₃O₆ | [1] |
| Molecular Weight | 263.25 g/mol | [1] |
| IUPAC Name | N-(2-aminoethyl)morpholine-4-carboxamide;oxalic acid | [3] |
| Alternate Names | N-(2-Aminoethyl)-4-morpholinecarboxamide ethanedioate | [4] |
| Physical Form | Solid | [3] |
| Purity | Typically available in 97-99% purity | [5] |
| Storage | Inert atmosphere, room temperature | [3] |
The molecule consists of the biologically active N-(2-aminoethyl)-4-morpholinecarboxamide moiety and an oxalate salt.[2] The oxalate portion primarily serves to regulate charge and solubility, while the core structure is responsible for its chemical reactivity and potential biological interactions.[2] The presence of a primary amine, a tertiary amine within the morpholine ring, and an amide group makes it a versatile building block.
Synthesis and Purification: A Detailed Protocol
The synthesis of this compound can be achieved through a multi-step process, as detailed in the patent literature. The following protocol is based on an industrial-scale synthesis, demonstrating a robust and high-yielding procedure.[1]
Diagram of the Synthesis Workflow
Caption: Workflow for the synthesis and purification of this compound.
Step-by-Step Experimental Protocol
Materials:
-
Ethylenediamine
-
N-Phenoxycarbonylmorpholine
-
Acetone
-
30% Sodium Hydroxide Solution
-
Oxalic Acid
-
Ethanol
-
Water
Procedure:
-
Amide Formation:
-
In a suitable reactor, charge 230.0 kg of ethylenediamine.
-
Under stirring, add 93.0 kg of N-phenoxycarbonylmorpholine.
-
Heat the reaction mixture to 64-70°C and maintain for 6 hours.[1]
-
Rationale: This step involves the nucleophilic attack of the primary amine of ethylenediamine on the carbonyl carbon of N-phenoxycarbonylmorpholine, leading to the formation of the desired amide bond and displacement of the phenoxy group. The excess ethylenediamine serves as both a reactant and a solvent.
-
-
Removal of Excess Reactant:
-
Recover the excess ethylenediamine by distillation under reduced pressure.
-
Once the liquid ceases to distill, maintain the temperature at 70±2°C and continue vacuum distillation for an additional hour to ensure complete removal.[1]
-
-
Purification - Basification and Extraction:
-
Cool the residue to room temperature and add 370.0 kg of acetone.
-
With stirring, add 30% sodium hydroxide solution dropwise to adjust the pH to 11-12. This will cause a significant amount of solid to precipitate.[1]
-
Filter the mixture and concentrate the filtrate to recover the acetone.[1]
-
Rationale: The addition of a strong base deprotonates any remaining ammonium salts and helps to precipitate impurities, while the desired product remains in the acetone solution.
-
-
Salt Formation and Crystallization:
-
To the residue from the previous step, add 350.0 kg of water and stir until dissolved.
-
Maintain the temperature between 20°C and 40°C and add solid oxalic acid in batches to adjust the pH to 2-3. A small amount of solid may precipitate.[1]
-
Filter the solution and concentrate the filtrate to a slurry.
-
Add 600 kg of ethanol to the slurry and reflux for 30 minutes.[1]
-
Transfer the mixture to a crystallization tank and cool to 0-10°C for 4 hours to induce crystallization.[1]
-
Rationale: The addition of oxalic acid forms the oxalate salt of the product, which has different solubility properties. The use of ethanol as an anti-solvent promotes the crystallization of the desired salt, leaving impurities in the solution.
-
-
Isolation and Drying:
Applications and Mechanistic Insights
While extensive peer-reviewed literature on the specific applications of this compound is limited, its chemical structure provides strong indications for its utility in several fields.
Proteomics and Biochemical Research
This compound is frequently marketed as a biochemical for proteomics research.[4][6] Its utility in this field likely stems from its bifunctional nature.
-
Potential as a Linker in Bioconjugation: The presence of a primary amine and the morpholine ring allows for its potential use as a linker molecule.[6] The primary amine can be reacted with various functional groups on proteins, such as carboxyl groups (via amide bond formation) or aldehydes/ketones (via reductive amination). The morpholine moiety can influence the solubility and pharmacokinetic properties of the resulting conjugate.
-
Protein Interaction Studies: It may be employed in the study of protein interactions and post-translational modifications.[6] The carboxamide group can participate in hydrogen bonding, potentially influencing protein stability or activity upon interaction.[6]
Fine Chemical Intermediate
This compound serves as a fine chemical raw material.[2][6] It can be a precursor for the synthesis of more complex molecules, including:
-
Epoxy Resins: The amino groups can act as curing agents for epoxy resins.[2]
-
Other Organic Syntheses: It can be used in the synthesis of ethers and other derivatives.[2]
Potential Therapeutic Applications (Inferred)
While not intended for direct therapeutic use in its current form, the morpholine carboxamide scaffold is present in numerous biologically active compounds.[4]
-
Neurodegenerative Diseases: Morpholine derivatives have shown potential as enzyme inhibitors for neurodegenerative disorders by targeting enzymes like cholinesterase and monoamine oxidase.[1] The morpholine ring is considered a versatile pharmacophore in this context.[1]
-
General Pharmacological Activity: The broader class of morpholine derivatives exhibits a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.
It is crucial to emphasize that the therapeutic potential of this compound itself has not been extensively investigated and would require significant further research.
Diagram of Potential Application Pathways
Caption: Potential application pathways for this compound.
Safety and Handling
Hazard Statements (GHS): [3]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (GHS): [3]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
The toxicity of the parent compound, morpholine, has been studied more extensively. It is considered toxic and can cause damage to the liver and kidneys with repeated exposure.[7][8] Morpholine itself is not classified as a carcinogen, but it can form carcinogenic N-nitrosamines in the presence of nitrites.[7] Given these potential hazards, it is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area.
Future Outlook and Research Directions
This compound is a compound with clear utility in chemical synthesis and strong potential in biochemical research. To fully realize its capabilities, further investigation is needed in the following areas:
-
Elucidation of its Role in Proteomics: Detailed studies are required to understand its specific applications in proteomics, such as its efficacy as a cross-linking agent or in protein purification protocols.
-
Exploration of Biological Activity: Systematic screening for various biological activities (e.g., antimicrobial, anticancer, enzyme inhibition) could uncover novel therapeutic leads.
-
Comprehensive Toxicological Profiling: A thorough evaluation of its toxicity and safety profile is necessary for any potential in vivo applications.
-
Development of Novel Derivatives: The versatile structure of this compound makes it an excellent starting point for the synthesis of a library of derivatives with tailored properties.
Conclusion
This compound stands as a molecule of significant interest due to its multifaceted chemical nature. Its established role as a chemical intermediate is complemented by its promising, albeit not fully explored, potential in the realm of proteomics and as a scaffold for drug discovery. This guide has provided a comprehensive overview of its synthesis, properties, and applications, grounded in the currently available technical and scientific information. It is our hope that this document will serve as a valuable resource for researchers and innovators, stimulating further exploration into the capabilities of this versatile compound.
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Spectroscopic Characterization of N-(2-Aminoethyl)morpholine-4-carboxamide Oxalate: A Technical Guide
This in-depth technical guide provides a comprehensive analysis of the spectroscopic properties of N-(2-Aminoethyl)morpholine-4-carboxamide oxalate (CAS 154467-16-0).[1][2] Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions and comparative data from related structures to offer a robust framework for the characterization of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While direct experimental spectra for the oxalate salt are not widely published, this guide offers a detailed interpretation based on the analysis of its constituent functional groups and the influence of the oxalate counter-ion.
Molecular Structure and Spectroscopic Significance
This compound is a biochemical reagent often utilized in proteomics research.[1][3] Its structure comprises a morpholine ring linked via a carboxamide to an ethylamine chain. The oxalate salt formation is a common strategy to improve the stability and handling of amine-containing compounds. A thorough understanding of its spectroscopic signature is paramount for identity confirmation, purity assessment, and structural elucidation in various research and development applications.
Caption: General workflow for the spectroscopic analysis of the target compound.
Conclusion
The spectroscopic characterization of this compound relies on a combined analysis of its IR and NMR data. This guide provides a detailed predictive framework for the key spectral features based on the compound's known structure and data from analogous molecules. The characteristic signals from the morpholine ring, the ethylamine chain, and the carboxamide linker, as modified by the presence of the oxalate counter-ion, provide a unique spectroscopic fingerprint for identity and purity verification. Researchers can use this guide to anticipate and interpret the spectra of this important biochemical reagent.
References
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Methodological & Application
Application Notes and Protocols for N-(2-Aminoethyl)morpholine-4-carboxamide oxalate
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of N-(2-Aminoethyl)morpholine-4-carboxamide oxalate (CAS No. 154467-16-0). This guide details a laboratory-scale synthesis protocol, purification and characterization methodologies, and in-depth application notes for its use as a versatile building block in medicinal chemistry and a bifunctional linker in proteomics and bioconjugation. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Scientific Merit of the Morpholine Scaffold
This compound is a chemical compound featuring a morpholine ring, an aminoethyl side chain, and a carboxamide linker, presented as its oxalate salt.[1][2] The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its advantageous physicochemical and metabolic properties.[3] Its incorporation into bioactive molecules often enhances aqueous solubility, metabolic stability, and bioavailability, crucial parameters in drug design.[1] The morpholine ring's flexible chair-like conformation and its ability to participate in hydrogen bonding allow it to effectively interact with biological targets.[3][4]
This compound, with its terminal primary amine and morpholine nitrogen, serves as a highly versatile scaffold.[1] The primary amine provides a reactive handle for conjugation to biomolecules or for the extension of the molecular framework, while the morpholine moiety can improve pharmacokinetic profiles.[1][5] Consequently, this compound is a valuable reagent in proteomics research, a building block for novel therapeutics, and a fine chemical raw material.[1][6]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 154467-16-0 | [2][3] |
| Molecular Formula | C₉H₁₇N₃O₆ | [1][3] |
| Molecular Weight | 263.25 g/mol | [1][2][3] |
| IUPAC Name | N-(2-aminoethyl)morpholine-4-carboxamide;oxalic acid | [1] |
| Physical Form | Solid | |
| Purity | Typically ≥97-99% | [7] |
| Storage | Inert atmosphere, room temperature | |
| Solubility | Soluble in water | Inferred from structure |
Synthesis Protocol: A Laboratory-Scale Adaptation
The following protocol is a laboratory-scale adaptation of an established industrial synthesis method.[3] The procedure is divided into two main stages: the synthesis of the free base, N-(2-Aminoethyl)morpholine-4-carboxamide, followed by its conversion to the stable oxalate salt.
Diagram of Synthesis Workflow
Caption: Synthesis workflow for this compound.
Part 1: Synthesis of N-(2-Aminoethyl)morpholine-4-carboxamide (Free Base)
Materials:
-
N-Phenoxycarbonylmorpholine
-
Ethylenediamine
-
Acetone
-
30% Sodium Hydroxide (NaOH) solution
-
Deionized Water
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, add a significant excess of ethylenediamine (e.g., 5-10 molar equivalents). While stirring, add N-phenoxycarbonylmorpholine (1 equivalent).
-
Rationale: Using a large excess of ethylenediamine serves a dual purpose: it acts as the nucleophile and as the solvent, driving the reaction to completion and minimizing the formation of side products.
-
-
Amidation Reaction: Heat the reaction mixture to 64-70°C and maintain this temperature for approximately 6 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Removal of Excess Reagent: After the reaction is complete, remove the excess ethylenediamine by distillation under reduced pressure using a rotary evaporator. Continue the distillation at 70°C until no more liquid distills over.[3]
-
Rationale: This step is crucial for simplifying the subsequent workup and purification.
-
-
Workup: Cool the residue to room temperature and dissolve it in acetone. While stirring vigorously, add 30% NaOH solution dropwise to adjust the pH to 11-12. A solid precipitate (sodium phenoxide) will form.[3]
-
Rationale: The basic pH ensures the product is in its free base form and facilitates the precipitation of the phenoxide byproduct.
-
-
Isolation of Free Base: Filter the mixture to remove the precipitated solids. Concentrate the filtrate under reduced pressure to remove the acetone. The remaining residue contains the crude N-(2-Aminoethyl)morpholine-4-carboxamide.[3]
Part 2: Formation of the Oxalate Salt
Materials:
-
Crude N-(2-Aminoethyl)morpholine-4-carboxamide
-
Deionized Water
-
Oxalic acid (solid)
-
Ethanol
-
Beaker, magnetic stirrer
-
pH meter or pH paper
-
Büchner funnel and filter paper
-
Drying oven
Procedure:
-
Dissolution: Add deionized water to the crude product from Part 1 and stir until fully dissolved.[3]
-
Acidification and Salt Formation: While maintaining the temperature between 20-40°C, add solid oxalic acid in small portions until the pH of the solution is between 2 and 3.[3]
-
Rationale: The addition of oxalic acid protonates the basic nitrogen atoms of the product, forming the more stable and easily crystallizable oxalate salt. A slightly acidic pH ensures complete salt formation.
-
-
Crystallization: Concentrate the solution under reduced pressure to a slurry. Add a sufficient volume of ethanol and reflux the mixture for 30 minutes.[3]
-
Rationale: The product is less soluble in ethanol than in water. Adding ethanol and heating promotes the dissolution of impurities and allows for controlled crystallization upon cooling.
-
-
Isolation and Drying: Cool the mixture to 0-10°C and maintain for at least 4 hours to maximize crystal formation. Collect the white solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold ethanol. Dry the solid in a vacuum oven at 50-60°C for 8 hours.[3]
-
Expected Outcome: A white crystalline solid with a high purity (typically >99% by HPLC).[3]
-
Characterization
| Technique | Expected Results |
| HPLC | A single major peak indicating high purity (>99%).[3] |
| ¹H NMR | Signals corresponding to the morpholine ring protons (typically in the range of 2.4-3.7 ppm), the ethylenediamine bridge protons, and the NH protons. The integration of these signals should be consistent with the number of protons in the molecule. |
| ¹³C NMR | Resonances for the carbonyl carbon of the carboxamide, the carbons of the morpholine ring, and the carbons of the ethylenediamine linker. A signal for the oxalate carboxyl groups is also expected (typically >160 ppm).[9] |
| FTIR (ATR) | Characteristic peaks for N-H stretching (amine and amide), C=O stretching (amide and carboxylic acid), C-N stretching, and C-O-C stretching of the morpholine ether linkage. |
| Mass Spec (ESI+) | A base peak corresponding to the protonated free base [M+H]⁺ at m/z 174.12. |
Application Notes: A Versatile Tool in Research and Development
The unique structure of N-(2-Aminoethyl)morpholine-4-carboxamide makes it a valuable tool in several research areas.
Application in Proteomics: Protein Cross-linking
The presence of a terminal primary amine makes this compound suitable for use as a homobifunctional cross-linking agent, albeit indirectly. The primary amine can be reacted with an amine-reactive cross-linker (e.g., an NHS-ester) to create a new, longer cross-linking reagent in situ. More directly, it can be used to link molecules to proteins that have been modified to present a reactive partner for the amine.
A key application is in the study of protein-protein interactions.[10][11] The primary amine can covalently link to specific functional groups on proteins, such as carboxyl groups on aspartate and glutamate residues, typically via carbodiimide-mediated coupling (e.g., using EDC).[10][12]
Diagram of Cross-Linking Application
Caption: Conceptual workflow for protein conjugation.
General Protocol for Carboxyl-to-Amine Cross-linking:
-
Buffer Preparation: Prepare a reaction buffer such as MES (2-(N-morpholino)ethanesulfonic acid) at pH 4.5-6.0. Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete in the reaction.[10]
-
Protein Preparation: Dissolve the protein containing accessible carboxyl groups in the reaction buffer.
-
Activation: Add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and optionally NHS (N-hydroxysuccinimide) to the protein solution to activate the carboxyl groups.
-
Rationale: EDC activates carboxyl groups to form a highly reactive O-acylisourea intermediate. The addition of NHS stabilizes this intermediate by converting it to a more stable, yet still reactive, NHS ester, which then reacts with primary amines.
-
-
Conjugation: Add a solution of this compound to the activated protein mixture.
-
Quenching: Quench the reaction by adding a buffer containing a high concentration of primary amines (e.g., Tris or glycine) to consume any remaining activated carboxyl groups.
-
Analysis: Analyze the resulting conjugate using SDS-PAGE, mass spectrometry, or other relevant techniques to confirm the successful cross-linking.
Application in Drug Discovery
The N-(2-Aminoethyl)morpholine-4-carboxamide scaffold is a valuable starting point for the synthesis of more complex molecules in drug discovery programs.[5] The morpholine ring is known to improve drug-like properties, and the terminal amine provides a convenient point for chemical elaboration to explore structure-activity relationships (SAR).[1][3] For example, derivatives of the parent compound, 4-(2-aminoethyl)morpholine, have been investigated for antibacterial properties and as potential treatments for neurological disorders.[5][13]
Safety and Handling
Hazard Identification: this compound is classified as an irritant. The GHS hazard statements include:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The oxalate component can be corrosive and toxic if ingested, targeting the kidneys and nervous system.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a laboratory coat. Ensure an eyewash station and safety shower are readily accessible.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Store in a tightly closed container in a dry, cool place under an inert atmosphere.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations. This material may be classified as hazardous waste.
Conclusion
This compound is a multifaceted chemical entity with significant potential in both basic and applied sciences. Its synthesis is achievable through a robust, high-yield protocol. The compound's unique structural features, particularly the combination of a pharmacokinetically favorable morpholine ring and a reactive primary amine, make it an important tool for proteomics research and a promising scaffold for the development of new therapeutic agents. This guide provides the necessary protocols and scientific context to enable researchers to effectively utilize this compound in their work.
References
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Shelton, P. T., & Jensen, K. Linkers, resins, and general procedures for solid-phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 924, 23–42. (2013). [Link]
-
Banister, S. D., & Kassiou, M. Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(1), 10–27. (2021). [Link]
-
Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. (2020). [Link]
-
BMRB. bmse000154 4-(2-Aminoethyl)morpholine at BMRB. [Link]
-
ResearchGate. ChemInform Abstract: Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. (2013). [Link]
-
ResearchGate. Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. [Link]
-
Singh, P., et al. Insights on Chemical Crosslinking Strategies for Proteins. Polymers, 14(23), 5038. (2022). [Link]
-
G-Biosciences. A Guide to Protein Cross Linkers. (2014). [Link]
-
The Bumbling Biochemist. Protein-protein crosslinking - an overview with emphasis on structural biology uses. (2021). [Link]
-
Hemaprabha, E. Chemical Crosslinking of Proteins. Journal of Pharmaceutical and Scientific Innovation. [Link]
-
Al-Tamiemi, E. O., & Jasim, S. Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 12(4), 761-773. (2015). [Link]
-
SpectraBase. Oxalate - Optional[13C NMR] - Chemical Shifts. [Link]
-
Harper College. SODIUM OXALATE. (2011-03-14). [Link]
-
Lab Alley. SAFETY DATA SHEET. [Link]
-
Sdfine. sodium oxalate. [Link]
-
Prochem, Inc. Sodium Oxalate - SECTION 1 PRODUCT AND COMPANY INFORMATION SECTION 2 HAZARDS IDENTIFICATION. [Link]
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Application Note: N-(2-Aminoethyl)morpholine-4-carboxamide oxalate as a Novel Amine-Containing Reagent for Proteomic Sample Preparation
Introduction
In the field of proteomics, the covalent modification of proteins with chemical reagents is a cornerstone for a wide range of applications, from the introduction of stable isotope labels for quantitative mass spectrometry to the conjugation of affinity tags for protein enrichment. The choice of labeling reagent is critical and is dictated by the desired downstream application and the specific functional groups available on the protein. N-(2-Aminoethyl)morpholine-4-carboxamide oxalate is a biochemical compound with a molecular formula of C₉H₁₇N₃O₆, characterized by a terminal primary amine and a morpholine ring structure.[1][2] While its direct applications in proteomics are not yet extensively documented in peer-reviewed literature, its chemical structure presents a compelling potential for use as a nucleophilic labeling reagent.
This application note outlines a hypothetical, yet scientifically grounded, protocol for the use of N-(2-Aminoethyl)morpholine-4-carboxamide as a labeling agent for proteins. The presence of a primary amine allows for its conjugation to proteins through various amine-reactive chemistries.[3] Furthermore, the morpholine moiety may confer advantageous physicochemical properties to the labeled protein, such as improved solubility and stability, which are beneficial for downstream analytical workflows like mass spectrometry.[4]
Principle of the Method
The proposed application leverages the nucleophilic nature of the primary amine on N-(2-Aminoethyl)morpholine-4-carboxamide to covalently label proteins at electrophilic sites. One common strategy to achieve this is through the carbodiimide-mediated coupling of the amine to the carboxyl groups of aspartic and glutamic acid residues on the protein surface. This reaction is facilitated by a water-soluble carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activates the carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the primary amine of the labeling reagent, resulting in the formation of a stable amide bond.
To enhance the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) can be included. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which is less prone to hydrolysis and reacts efficiently with primary amines.
Diagram of the Proposed Reaction Mechanism
Caption: Carbodiimide-mediated protein labeling workflow.
Materials and Equipment
Reagents
-
This compound (CAS: 154467-16-0)
-
Purified protein of interest (e.g., Bovine Serum Albumin as a model protein)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis cassettes (e.g., 7K MWCO)
-
Protein assay reagents (e.g., BCA or Bradford)
-
Deionized water (ddH₂O)
Equipment
-
Microcentrifuge
-
Vortex mixer
-
Reaction tubes (e.g., 1.5 mL microcentrifuge tubes)
-
Spectrophotometer or plate reader
-
SDS-PAGE equipment and reagents
-
Mass spectrometer (for analysis of labeling efficiency)
Detailed Experimental Protocol
This protocol provides a general framework for labeling a purified protein with N-(2-Aminoethyl)morpholine-4-carboxamide. Optimal conditions, such as the molar ratio of reagents and reaction times, may need to be determined empirically for each specific protein.
Reagent Preparation
-
Protein Solution: Prepare a 1-5 mg/mL solution of the purified protein in Activation Buffer (0.1 M MES, pH 6.0).
-
Labeling Reagent Stock: Prepare a 100 mM stock solution of this compound in ddH₂O.
-
EDC/NHS Solution: Immediately before use, prepare a 100 mM solution of EDC and a 100 mM solution of NHS (or Sulfo-NHS) in ddH₂O.
Protein Labeling Workflow
Caption: Step-by-step experimental workflow for protein labeling.
Step-by-Step Procedure
-
Activation of Protein Carboxyl Groups:
-
To 100 µL of the protein solution (1-5 mg/mL in MES buffer), add EDC and NHS to a final concentration of 5 mM each. This typically involves adding a small volume of the freshly prepared 100 mM stock solutions.
-
Rationale: The acidic pH of the MES buffer (pH 6.0) is optimal for EDC-mediated activation of carboxyl groups while minimizing the competing hydrolysis of the active intermediate.
-
Incubate the reaction mixture for 15 minutes at room temperature with gentle mixing.
-
-
Conjugation with Labeling Reagent:
-
Add the this compound stock solution to the activated protein mixture to a final concentration of 50 mM.
-
Rationale: A molar excess of the amine-containing labeling reagent is used to drive the reaction towards the formation of the desired protein conjugate and to outcompete the hydrolysis of the activated carboxyl groups.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Rationale: The primary amine in Tris buffer will react with any remaining activated carboxyl groups, effectively stopping the labeling reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove excess, unreacted labeling reagent and byproducts by buffer exchange using a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
Rationale: Purification is essential for downstream applications to ensure that observed effects are due to the labeled protein and not the presence of free label.
-
Analysis and Validation
-
SDS-PAGE: Analyze the labeled protein alongside the unlabeled control by SDS-PAGE. A slight increase in the molecular weight of the labeled protein may be observable, depending on the extent of labeling and the size of the protein.
-
Mass Spectrometry: The most definitive method for confirming successful labeling is mass spectrometry. By comparing the mass spectra of the labeled and unlabeled protein, the number of incorporated labels can be determined from the mass shift.
Potential Applications and Advantages
The primary advantage of using N-(2-Aminoethyl)morpholine-4-carboxamide as a labeling reagent lies in the properties conferred by the morpholine group. Morpholine is a common motif in medicinal chemistry, often used to improve the pharmacokinetic properties of drug candidates, including their aqueous solubility.[4] In proteomics, enhanced solubility of a labeled protein or peptide can lead to:
-
Improved Sample Handling: Reduced aggregation and precipitation of proteins during experimental workflows.
-
Enhanced Enzymatic Digestion: Better accessibility of cleavage sites for proteases like trypsin, potentially leading to improved protein sequence coverage in bottom-up proteomics.
-
Better Chromatographic Performance: More symmetrical peak shapes and reduced sample loss during liquid chromatography (LC) separations.
Conclusion
While this compound is currently marketed as a general biochemical for proteomics research[1][2][5], its true potential may lie in its application as a specialized labeling reagent. The protocol detailed in this application note provides a robust, scientifically plausible starting point for researchers interested in exploring its utility. The unique combination of a reactive primary amine and a solubilizing morpholine moiety makes it a promising candidate for modifying proteins in a way that could benefit a variety of downstream proteomic analyses. Further empirical validation is required to fully characterize its performance with different proteins and in various experimental contexts.
References
- Smolecule. (2023, August 15). This compound.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound.
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- Benchchem. (n.d.). N-(2-aminoethyl)morpholine-4-carboxamide.
- Biosynth. (n.d.). Morpholine-4-carboxamide.
- Thermo Fisher Scientific. (n.d.). Morpholine, ACS, 99.0% min.
- Matrix Scientific. (n.d.). This compound.
- Thermo Fisher Scientific. (n.d.). Morpholine-4-carboxamidine hydrobromide, 98%.
-
Gao, J., & Chen, P. R. (2016). Selective chemical labeling of proteins. Organic & Biomolecular Chemistry, 14(23), 5252–5266. [Link]
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Liu, C. C., & Schultz, P. G. (2010). Genetically Encoding Bioorthogonal Functional Groups for Site-selective Protein Labeling. Methods in molecular biology (Clifton, N.J.), 634, 71–86. [Link]
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-
Ciotta, G., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2695–2718. [Link]
-
Zhang, C., et al. (2020). Recent progress in enzymatic protein labelling techniques and their applications. Organic & Biomolecular Chemistry, 18(23), 4328–4342. [Link]
-
Tamura, T., & Hamachi, I. (2019). Protein Chemical Labeling Using Biomimetic Radical Chemistry. Molecules, 24(21), 3961. [Link]
Sources
Application Notes & Protocols: Leveraging N-(2-Aminoethyl)morpholine-4-carboxamide Oxalate as a Novel Linker for Protein Labeling
Audience: Researchers, scientists, and drug development professionals engaged in proteomics, therapeutic protein development, and bioconjugation.
Introduction: A Novel Scaffold for Advanced Bioconjugation
N-(2-Aminoethyl)morpholine-4-carboxamide is a versatile heterocyclic compound categorized as a biochemical for proteomics research.[1][2] Its unique structure, featuring a primary amine, a carboxamide linker, and a morpholine ring, presents an intriguing scaffold for advanced bioconjugation applications.[3] The morpholine moiety, in particular, is a "privileged" structure in medicinal chemistry, frequently incorporated into drug candidates to improve pharmacokinetic properties such as solubility, metabolic stability, and blood-brain barrier permeability.[4]
While direct, off-the-shelf protocols for using N-(2-Aminoethyl)morpholine-4-carboxamide oxalate as a primary protein labeling reagent are not established, its chemical architecture makes it an excellent candidate for development as a functional linker. Its primary amine serves as a reactive handle for derivatization, allowing it to be "armed" with a protein-reactive group.
This guide provides a theoretical framework and a set of detailed, proof-of-concept protocols for utilizing N-(2-Aminoethyl)morpholine-4-carboxamide as a novel linker. We will demonstrate a two-stage strategy: first, the activation of the compound with a heterobifunctional crosslinker, and second, the subsequent conjugation of this activated linker to a target protein. This approach aims to impart the favorable physicochemical properties of the morpholine ring onto the labeled protein, a strategy of significant interest in the development of next-generation protein therapeutics and diagnostics.
Principle of Application: A Two-Stage Strategy for Thiol-Specific Labeling
The core of our proposed application lies in transforming the N-(2-Aminoethyl)morpholine-4-carboxamide molecule from a simple building block into a protein-reactive labeling reagent. The strategy leverages the compound's terminal primary amine, which is readily accessible for chemical modification.
Stage 1: Activation of the Morpholine Scaffold We will react the primary amine of N-(2-Aminoethyl)morpholine-4-carboxamide with the N-hydroxysuccinimide (NHS) ester end of a heterobifunctional crosslinker, such as Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). NHS esters are highly efficient for reacting with primary amines at physiological to slightly basic pH, forming a stable and irreversible amide bond.[5][6] This reaction consumes the amine on our morpholine compound and exposes the maleimide group on the other end of the crosslinker.
Stage 2: Thiol-Specific Protein Conjugation The resulting maleimide-activated morpholine linker is now equipped to react with a protein. Maleimide groups exhibit high specificity for the sulfhydryl (thiol) groups found in cysteine residues.[7] This reaction proceeds efficiently at a slightly acidic to neutral pH (6.5-7.5) and forms a stable thioether bond. This specificity allows for more controlled, site-specific labeling compared to amine-based labeling, which targets multiple lysine residues.
This two-stage process is visualized in the workflow diagram below.
Caption: General workflow for the two-stage protein conjugation process.
The chemical basis for the activation step is outlined in the reaction diagram below.
Caption: Activation of the morpholine compound with an SMCC crosslinker.
Experimental Protocols
Important Pre-Requisites:
-
All buffers should be prepared with high-purity water and filtered (0.22 µm).
-
This compound should be stored under inert atmosphere at room temperature.
-
Heterobifunctional crosslinkers like SMCC are moisture-sensitive. Prepare stock solutions in anhydrous DMSO immediately before use.
Table 1: Recommended Buffers and Reagents
| Protocol Step | Buffer Name | Composition | Key Considerations |
| 1. Activation | Activation Buffer | 20 mM Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.5 | Must be free of primary amines (e.g., Tris, Glycine). |
| 2. Protein Labeling | Conjugation Buffer | 20 mM Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.0 | Must be free of thiol-containing reagents (e.g., DTT, BME). |
| Protein Prep | Reduction Buffer | Conjugation Buffer + 10 mM TCEP | TCEP is preferred over DTT as it does not contain a free thiol. |
| 3. Purification | SEC Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | Buffer choice depends on downstream application of the protein. |
Protocol 1: Activation of N-(2-Aminoethyl)morpholine-4-carboxamide
This protocol describes the reaction of N-(2-Aminoethyl)morpholine-4-carboxamide with SMCC to generate a maleimide-activated linker.
Materials:
-
This compound (MW: 263.25 g/mol )[1]
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Activation Buffer (see Table 1)
Procedure:
-
Prepare Morpholine Solution: Dissolve this compound in Activation Buffer to a final concentration of 10 mM.
-
Expert Insight: The oxalate salt may require gentle vortexing to fully dissolve. Ensure the pH of the final solution is adjusted back to 7.5 if necessary.
-
-
Prepare SMCC Solution: Immediately before use, dissolve SMCC in anhydrous DMSO to create a 100 mM stock solution.
-
Initiate Reaction: Add a 1.5-fold molar excess of the SMCC solution to the morpholine solution. For example, add 1.5 µL of 100 mM SMCC to 100 µL of 10 mM morpholine solution.
-
Causality: A slight molar excess of the crosslinker ensures that all primary amines on the morpholine compound are reacted, maximizing the yield of the desired maleimide-activated product.
-
-
Incubate: Allow the reaction to proceed for 60 minutes at room temperature with gentle stirring.
-
Stop Reaction (Optional): The activated linker can be used immediately. If short-term storage is needed, the reaction can be quenched by adding an amine-containing buffer like Tris to a final concentration of 50 mM. However, immediate use is strongly recommended as the maleimide group can hydrolyze over time.
Protocol 2: Thiol-Specific Labeling of a Target Protein
This protocol details the conjugation of the maleimide-activated morpholine linker to a cysteine-containing protein.
Materials:
-
Target protein with at least one accessible cysteine residue.
-
Maleimide-Activated Morpholine Linker (from Protocol 1).
-
Conjugation Buffer (see Table 1).
-
(If needed) TCEP (Tris(2-carboxyethyl)phosphine).
-
Quenching solution: 1 M β-mercaptoethanol (BME) or Cysteine.
Procedure:
-
Protein Preparation: a. Dissolve the target protein in Conjugation Buffer to a concentration of 1-5 mg/mL. b. (If necessary) Disulfide Reduction: If the target cysteines are involved in disulfide bonds, they must be reduced. Add TCEP to the protein solution to a final concentration of 10 mM. Incubate for 60 minutes at room temperature. c. Remove excess TCEP using a desalting column (e.g., Zeba™ Spin Desalting Column) pre-equilibrated with Conjugation Buffer. This step is critical as residual reducing agent will quench the maleimide reaction.
-
Calculate Molar Ratios: Determine the molar ratio of linker to protein. A common starting point is a 10- to 20-fold molar excess of the linker. See Table 2 for an example calculation.
-
Conjugation Reaction: Add the calculated volume of the freshly prepared Maleimide-Activated Morpholine Linker to the protein solution.
-
Incubate: React for 2 hours at room temperature or overnight at 4°C with gentle end-over-end mixing.
-
Expert Insight: The optimal reaction time and temperature are protein-dependent and may require optimization. A time-course experiment can be performed to determine the ideal endpoint.
-
-
Quench Reaction: Stop the conjugation by adding a quenching agent (e.g., BME or cysteine) to a final concentration of 10-20 mM. This will react with any excess maleimide groups. Incubate for 30 minutes.
Table 2: Example Molar Ratio Calculation
| Parameter | Example Value | Calculation |
| Protein Concentration | 2 mg/mL | - |
| Protein MW | 50,000 g/mol (50 kDa) | - |
| Protein Molarity | 40 µM | (2 g/L) / (50,000 g/mol ) = 4 x 10⁻⁵ M |
| Reaction Volume | 1 mL | - |
| Moles of Protein | 40 nmol | 40 µM * 0.001 L |
| Desired Linker Excess | 20-fold | - |
| Moles of Linker Needed | 800 nmol | 40 nmol * 20 |
| Activated Linker Conc. | ~9.4 mM (from Protocol 1) | - |
| Volume of Linker to Add | ~85 µL | (800 nmol) / (9.4 µmol/mL) |
Protocol 3 & 4: Purification and Characterization of the Conjugate
A self-validating protocol requires rigorous confirmation of the outcome. Purification removes unreacted linker, and characterization confirms successful labeling.
Purification:
-
Size-Exclusion Chromatography (SEC): This is the preferred method. It efficiently separates the larger protein-conjugate from the smaller, unreacted linker molecules. Use a pre-packed column (e.g., Superdex 200) equilibrated with a suitable buffer like PBS.[8]
-
Dialysis: An alternative method for buffer exchange and removal of small molecules. Dialyze the reaction mixture against 1-2 L of PBS, with at least two buffer changes over 24-48 hours.
Characterization:
-
SDS-PAGE: Compare the labeled protein to the unlabeled control. A successful conjugation will result in a slight upward shift in the molecular weight band of the protein.[9]
-
Mass Spectrometry (LC-MS): This provides definitive confirmation and is the gold standard for characterization.[8] Analysis of the intact protein will show a mass increase corresponding to the exact molecular weight of the attached linker.
-
Functional Assays: It is crucial to verify that the labeling process has not compromised the biological activity of the protein. Perform a relevant functional assay (e.g., ELISA, enzyme activity assay, or cell-based assay) to compare the activity of the conjugated protein to the unlabeled control.
Applications in Drug Development
The ability to conjugate a morpholine-containing linker to a protein therapeutic, such as a monoclonal antibody or a growth factor, opens several strategic avenues in drug development:
-
Improved Pharmacokinetics: The morpholine ring is known to enhance aqueous solubility and can shield the protein from proteolytic degradation, potentially extending its in-vivo half-life.[4]
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic payloads to an antibody. The improved solubility imparted by the morpholine may allow for the conjugation of more hydrophobic drugs, which are often limited by aggregation issues.[10]
-
PEGylation Alternative: For proteins where PEGylation leads to a significant loss of activity, this smaller, hydrophilic linker could offer a means to improve solubility and stability with a potentially lower impact on protein function.
By providing a novel, functionalizable scaffold, N-(2-Aminoethyl)morpholine-4-carboxamide offers researchers a new tool to modulate the properties of protein-based therapeutics and diagnostics, pushing the boundaries of bioconjugate engineering.
References
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Liu, J., Yong, H., Yao, X., Hu, H., Yun, D., & Xiao, L. (2019). Recent advances in phenolic–protein conjugates: synthesis, characterization, biological activities and potential applications. RSC Advances. Retrieved from [Link]
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PubChem. (n.d.). N-(2-Aminoethyl)-4-morpholinecarboxamide. Retrieved from [Link]
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Eshboev, F., et al. (2021). The Use of Different Proteins as a Carrier Protein to Obtaining Morphine-Protein Conjugates for ELISA Diagnosis of Drug Addicts. Journal of Pharmaceutical Research International. Retrieved from [Link]
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Bernardes, G. J. L., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology. Retrieved from [Link]
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Mabion. (n.d.). Protein Characterization Techniques for Biologics Development. Retrieved from [Link]
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Jones, L. H., et al. (2021). Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766). ACS Chemical Biology. Retrieved from [Link]
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Cerasuolo, M., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Retrieved from [Link]
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European Pharmaceutical Review. (2005). Applications in drug development. Retrieved from [Link]
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Application Notes & Protocols: N-(2-Aminoethyl)morpholine-4-carboxamide Oxalate in Bioconjugation Techniques
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of the Morpholine Moiety in Bioconjugation
In the landscape of bioconjugation, the choice of a linker molecule is a critical determinant of the final conjugate's efficacy, stability, and pharmacokinetic profile. N-(2-Aminoethyl)morpholine-4-carboxamide oxalate emerges as a compelling linker candidate, distinguished by the presence of a morpholine ring. This heterocycle is not merely a structural component; it is a "privileged pharmacophore" recognized in medicinal chemistry for its ability to impart favorable physicochemical and metabolic properties.[1][2] The morpholine group is known to enhance aqueous solubility, bioavailability, and metabolic stability in drug molecules.[2][3] Its incorporation into a linker can, therefore, offer significant advantages in the development of bioconjugates such as antibody-drug conjugates (ADCs), where maintaining solubility and in vivo stability is paramount.[4][5]
This compound provides a versatile platform for bioconjugation, featuring a terminal primary amine that serves as a nucleophilic handle for covalent attachment to biomolecules.[6] This document provides a comprehensive guide to the application of this linker, detailing its chemical properties, protocols for conjugation to proteins, and methods for the purification and characterization of the resulting bioconjugates. The protocols described herein are grounded in established bioconjugation chemistries and are designed to be self-validating systems for robust and reproducible results.
Chemical Properties and Handling
A thorough understanding of the chemical properties of this compound is fundamental to its successful application.
| Property | Value | Source |
| CAS Number | 154467-16-0 | [7] |
| Molecular Formula | C9H17N3O6 | [7] |
| Molecular Weight | 263.25 g/mol | [7] |
| Appearance | White to off-white solid | [8] |
| Solubility | Good water solubility | [9] |
| Storage | Store at room temperature in an inert atmosphere | [10] |
Note on the Oxalate Salt: The compound is supplied as an oxalate salt, which enhances its stability and handling as a solid.[6] For conjugation reactions in aqueous buffers, the oxalate salt will dissociate, and the free amine form of the linker will be available for reaction.
Principle of Bioconjugation: EDC/NHS Chemistry
The primary amine of N-(2-Aminoethyl)morpholine-4-carboxamide provides a reactive site for conjugation to carboxyl groups present on biomolecules, such as the side chains of aspartic and glutamic acid residues in proteins. A widely employed and robust method for this transformation is the carbodiimide-mediated coupling, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[11]
This two-step process involves:
-
Activation of Carboxyl Groups: EDC reacts with the carboxyl groups on the protein to form a highly reactive but unstable O-acylisourea intermediate.
-
Formation of a Stable NHS Ester: NHS is added to react with the O-acylisourea intermediate, forming a more stable amine-reactive NHS ester. This two-step approach is favored as it minimizes the undesirable side reaction of protein-protein crosslinking.
-
Nucleophilic Attack by the Amine: The primary amine of N-(2-Aminoethyl)morpholine-4-carboxamide attacks the NHS ester, forming a stable amide bond and releasing NHS.
Experimental Protocols
Protocol 1: Two-Step EDC/NHS-Mediated Conjugation of N-(2-Aminoethyl)morpholine-4-carboxamide to a Model Protein (e.g., Bovine Serum Albumin - BSA)
This protocol details the conjugation of the morpholine-containing linker to a protein with accessible carboxyl groups.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Desalting columns (e.g., Sephadex G-25)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Workflow Diagram:
Caption: Workflow for two-step EDC/NHS bioconjugation.
Procedure:
Step 1: Activation of Protein Carboxyl Groups
-
Prepare a 10 mg/mL solution of BSA in Activation Buffer.
-
Immediately before use, prepare a 100 mg/mL solution of EDC and a 100 mg/mL solution of NHS in anhydrous DMF or DMSO.
-
Add a 50-fold molar excess of EDC and NHS to the BSA solution. Rationale: A molar excess drives the reaction towards the formation of the NHS ester.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.
Step 2: Removal of Excess Activation Reagents
-
Equilibrate a desalting column with Coupling Buffer.
-
Apply the activation reaction mixture to the desalting column to remove excess EDC and NHS. Rationale: This step is crucial to prevent the polymerization of the protein in the subsequent step and to avoid quenching of the amine linker.
-
Collect the protein-containing fractions.
Step 3: Conjugation with this compound
-
Prepare a 10-20 mM solution of this compound in Coupling Buffer.
-
Add a 100-fold molar excess of the linker solution to the activated BSA solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
Step 4: Quenching the Reaction
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM.
-
Incubate for 15 minutes at room temperature. Rationale: This step deactivates any remaining NHS esters, preventing further reactions.
Step 5: Purification of the Conjugate
-
Purify the protein-linker conjugate from excess linker and reaction byproducts using a desalting column or, for higher purity, Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).[12][13][14]
Protocol 2: Purification of the Bioconjugate
A. Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size. The larger conjugate will elute before the smaller, unconjugated linker.
Workflow Diagram:
Caption: Size Exclusion Chromatography (SEC) purification workflow.
Procedure:
-
Equilibrate an appropriate SEC column (e.g., Superdex 200 or similar) with PBS, pH 7.4.
-
Load the quenched reaction mixture onto the column.
-
Elute with PBS at a constant flow rate.
-
Monitor the eluate at 280 nm to detect the protein.
-
Collect fractions corresponding to the high molecular weight peak, which represents the protein-linker conjugate.
B. Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity. The conjugation of the linker may alter the surface hydrophobicity of the protein, allowing for separation from the unconjugated protein.
Procedure:
-
Equilibrate a HIC column (e.g., Phenyl Sepharose) with a high-salt buffer (e.g., 1 M ammonium sulfate in PBS).
-
Add an equal volume of high-salt buffer to the conjugate sample.
-
Load the sample onto the column.
-
Wash the column with the high-salt buffer to remove unbound molecules.
-
Elute the conjugate using a decreasing salt gradient.
-
Collect fractions and analyze for the presence of the conjugate.
Protocol 3: Characterization of the Bioconjugate
A. SDS-PAGE Analysis
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) can be used to visualize the increase in molecular weight of the protein after conjugation.[15][16]
Procedure:
-
Prepare samples of the unconjugated protein and the purified conjugate.
-
Run the samples on a polyacrylamide gel under reducing or non-reducing conditions.
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).
-
A successful conjugation will be indicated by a shift to a higher apparent molecular weight for the conjugate compared to the unconjugated protein.[15]
B. Mass Spectrometry (MS)
Mass spectrometry provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of linker molecules attached to each protein (the drug-to-antibody ratio or DAR in the context of ADCs).[5][7]
Procedure:
-
Prepare the conjugate sample for MS analysis (e.g., by buffer exchange into a volatile buffer).
-
Acquire the mass spectrum using an appropriate mass spectrometer (e.g., MALDI-TOF or ESI-QTOF).
-
Compare the mass of the conjugate to the mass of the unconjugated protein to calculate the number of attached linkers.
Conclusion and Future Perspectives
This compound is a promising linker for bioconjugation, offering the dual benefits of a reactive primary amine for straightforward conjugation and a morpholine moiety that can enhance the physicochemical and pharmacokinetic properties of the resulting bioconjugate. The protocols outlined in this guide provide a robust framework for the application of this linker in the development of novel bioconjugates for research, diagnostic, and therapeutic purposes. The inherent advantages conferred by the morpholine ring make this linker a valuable tool for addressing common challenges in bioconjugate development, such as aggregation and poor in vivo stability. Future studies should focus on the in-depth characterization of bioconjugates prepared with this linker to fully elucidate the impact of the morpholine group on their biological activity and in vivo performance.
References
- Summerton, J., & Weller, D. (1997). Morpholino Antisense Oligomers: Design, Preparation, and Properties. Antisense & Nucleic Acid Drug Development, 7(3), 187-195.
- Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
- Lehto, T., et al. (2022). Helix-Stabilized Cell-Penetrating Peptides for Delivery of Antisense Morpholino Oligomers: Relationships among Helicity, Cellular Uptake, and Antisense Activity.
- Singh, R., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
- Pandey, S. K., et al. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect, 8(34), e202302302.
- Saggioro, F., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2736-2753.
- Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
- Rau, S., et al. (2020). Morpholino Target Molecular Properties Affect the Swelling Process of Oligomorpholino-Functionalized Responsive Hydrogels. Gels, 6(1), 6.
- WO2022191725A1 - N-(2-aminoethyl)morpholine-based rna analogs, method for the preparation and use thereof - Google Patents. (n.d.).
- Samieipour, F., et al. (2025). Recent developments in bioconjugation: From strategies to design and clinical applications. International Journal of Biological Macromolecules, 124578.
- Angélica, M., et al. (2021). Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. Frontiers in Bioengineering and Biotechnology, 9, 726585.
-
Bioconjugate Analysis & Purification. (n.d.). CellMosaic. Retrieved January 10, 2026, from [Link]
- Small Molecule Control of Morpholino Antisense Oligonucleotide Function through Staudinger Reduction. (2015). ACS Central Science, 1(4), 217-224.
- Bioconjugate Therapeutics: Current Progress and Future Perspective. (2017). Journal of Pharmaceutical Sciences, 106(5), 1185-1196.
- van der Lee, M., et al. (2021). Chapter 10: Enhancing the Polarity of the Linker-drug in ADCs. In Antibody-Drug Conjugates (pp. 285-316). Royal Society of Chemistry.
- Liang, X., et al. (1996). Characterization of SDS--PAGE-separated proteins by matrix-assisted laser desorption/ionization mass spectrometry. Analytical Chemistry, 68(6), 1012-1018.
- Interactive Bioconjugation at N‐Terminal Cysteines by Using O‐Salicylaldehyde Esters towards Dual Site‐Selective Functionalization. (2020). Chemistry – A European Journal, 26(58), 13134-13139.
-
Bioconjugation – using Selective Chemistry to Enhance the Properties of Proteins and Peptides as Therapeutics and Carriers | Request PDF. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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- 16. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Harnessing N-(2-Aminoethyl)morpholine-4-carboxamide for Next-Generation Bioconjugation
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking New Potential in Crosslinking Chemistry
The field of bioconjugation is in constant pursuit of novel reagents that offer enhanced precision, stability, and improved physicochemical properties of the resulting conjugates.[1][2] Antibody-drug conjugates (ADCs), in particular, demand sophisticated linker technologies that ensure the stable attachment of a cytotoxic payload to a monoclonal antibody and its controlled release at the target site.[3] While established crosslinkers have proven effective, the quest for linkers that can improve the therapeutic index by, for example, enhancing solubility and optimizing pharmacokinetics, is ongoing.
This document introduces a novel, rationally designed heterobifunctional crosslinking strategy centered around N-(2-Aminoethyl)morpholine-4-carboxamide . While not a crosslinker in its native form, its unique structural features—a primary amine for initial conjugation and a morpholine ring—present an exciting opportunity for the development of a new class of crosslinking agents. The morpholine moiety is a well-recognized "privileged structure" in medicinal chemistry, often incorporated into drug candidates to enhance aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[4][5][6][7]
Herein, we propose the synthesis of a novel heterobifunctional crosslinker, tentatively named MEMC-NHS (Morpholinoethyl-Maleimido-Carboxamide-NHS ester) , derived from N-(2-Aminoethyl)morpholine-4-carboxamide. We provide a comprehensive guide to its proposed synthesis, its application in the development of an antibody-drug conjugate, and the analytical methods for the characterization of the final product. This guide is intended to serve as a foundational resource for researchers looking to explore beyond conventional crosslinking chemistries.
The MEMC-NHS Crosslinker: A Design for Enhanced Performance
The proposed MEMC-NHS crosslinker is a heterobifunctional reagent designed for a two-step conjugation process.[] It features an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (e.g., lysine residues on an antibody) and a maleimide group for reaction with sulfhydryl groups (e.g., on a payload or a reduced cysteine on an antibody).
The key innovation of the MEMC-NHS crosslinker is the incorporation of the N-(2-Aminoethyl)morpholine-4-carboxamide moiety as a hydrophilic spacer. This design is predicated on the following principles:
-
Enhanced Hydrophilicity: The morpholine ring is expected to impart greater water solubility to the ADC, potentially mitigating the aggregation issues often associated with hydrophobic payloads.[4][5][6][7]
-
Improved Pharmacokinetics: The physicochemical properties of the morpholine group may lead to a more favorable pharmacokinetic profile of the resulting ADC.[4][5][7]
-
Controlled, Two-Step Conjugation: The orthogonal reactivity of the NHS ester and maleimide groups allows for a controlled, sequential conjugation process, minimizing the formation of undesirable byproducts.[]
Proposed Synthesis of MEMC-NHS Crosslinker
The synthesis of the MEMC-NHS crosslinker from N-(2-Aminoethyl)morpholine-4-carboxamide oxalate would involve a multi-step process. The initial step is the reaction of the primary amine of N-(2-Aminoethyl)morpholine-4-carboxamide with a maleimide-containing carboxylic acid, followed by the activation of a terminal carboxyl group to an NHS ester.
Application Protocol: Synthesis of a Trastuzumab-MMAE Conjugate using MEMC-NHS
This protocol describes the use of the hypothetical MEMC-NHS crosslinker to conjugate the cytotoxic agent monomethyl auristatin E (MMAE) to the monoclonal antibody Trastuzumab. This serves as a representative workflow for the generation of a novel ADC.
Materials and Reagents
| Reagent | Supplier | Purpose |
| Trastuzumab | In-house/Commercial | Monoclonal Antibody |
| MEMC-NHS Crosslinker | Custom Synthesis | Heterobifunctional Crosslinker |
| MMAE (with a free sulfhydryl group) | Commercial | Cytotoxic Payload |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent for Crosslinker |
| Phosphate Buffered Saline (PBS), pH 7.4 | Gibco | Reaction Buffer |
| Borate Buffer, pH 8.5 | Sigma-Aldrich | Conjugation Buffer |
| Tris Buffer, pH 8.0 | Sigma-Aldrich | Quenching Buffer |
| Desalting Columns (e.g., Zeba™ Spin) | Thermo Fisher Scientific | Buffer Exchange/Purification |
| Hydrophobic Interaction Chromatography (HIC) Column | Tosoh Bioscience | ADC Characterization |
| Size Exclusion Chromatography (SEC) Column | Agilent | ADC Characterization |
Experimental Workflow
The overall workflow for the synthesis and characterization of the Trastuzumab-MEMC-MMAE ADC is depicted below.
Figure 1: Overall workflow for the synthesis and characterization of the Trastuzumab-MEMC-MMAE ADC.
Step-by-Step Protocol
Part A: Antibody-Crosslinker Conjugation (Activation of Trastuzumab)
The first step involves the reaction of the NHS ester of the MEMC-NHS crosslinker with the primary amines of lysine residues on Trastuzumab.
-
Prepare Trastuzumab: Exchange the buffer of the Trastuzumab solution to Borate Buffer (pH 8.5) using a desalting column. Adjust the final concentration to 10 mg/mL.
-
Prepare MEMC-NHS Solution: Immediately before use, dissolve the MEMC-NHS crosslinker in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10-fold molar excess of the MEMC-NHS solution to the Trastuzumab solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature.
-
Purification of Activated Antibody: Remove the excess, unreacted MEMC-NHS crosslinker by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.4). The resulting solution contains the activated antibody (Trastuzumab-MEMC).
Part B: Payload Conjugation
The second step is the conjugation of the sulfhydryl-containing payload (MMAE-SH) to the maleimide group of the activated antibody.
-
Prepare MMAE Solution: Dissolve the MMAE-SH payload in DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add a 5-fold molar excess of the MMAE-SH solution to the purified Trastuzumab-MEMC solution.
-
Rationale: The reaction with the maleimide group is typically performed at a neutral pH (around 7.4) to ensure the specificity of the reaction with the sulfhydryl group.[]
-
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light.
-
Quenching (Optional): To quench any unreacted maleimide groups, add N-acetylcysteine to a final concentration of 1 mM and incubate for 20 minutes.
-
Final Purification: Purify the resulting ADC (Trastuzumab-MEMC-MMAE) from excess payload and other small molecules using a desalting column equilibrated with PBS (pH 7.4).
Characterization of the ADC
Thorough characterization of the ADC is crucial to ensure its quality, efficacy, and safety. The primary parameters to be assessed are the drug-to-antibody ratio (DAR) and the extent of aggregation.
Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is the gold standard for determining the DAR of an ADC.[11][12][13] The conjugation of the hydrophobic MMAE payload to the antibody increases its overall hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.
Table 1: HIC-HPLC Parameters
| Parameter | Condition |
| Column | TSKgel Butyl-NPR, 4.6 mm x 10 cm, 2.5 µm |
| Mobile Phase A | 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0 |
| Mobile Phase B | 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol |
| Gradient | 0-100% B over 20 minutes |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 280 nm |
| Column Temperature | 25°C |
-
Expected Outcome: The chromatogram will show a series of peaks corresponding to the unconjugated antibody (DAR=0) and the ADC species with varying numbers of conjugated MMAE molecules (DAR=2, DAR=4, etc.). The average DAR can be calculated from the relative peak areas.
Analysis of Aggregation by SEC-HPLC
Size Exclusion Chromatography (SEC) is used to separate molecules based on their hydrodynamic radius.[11][14] This technique is essential for quantifying the amount of high molecular weight species (aggregates) in the ADC preparation.
Table 2: SEC-HPLC Parameters
| Parameter | Condition |
| Column | TSKgel G3000SWxl, 7.8 mm x 30 cm |
| Mobile Phase | 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8 |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Column Temperature | 25°C |
-
Expected Outcome: A major peak corresponding to the monomeric ADC should be observed. The presence of any earlier eluting peaks would indicate the presence of aggregates. The percentage of aggregation can be calculated from the peak areas.
Troubleshooting and Key Considerations
-
Low DAR: This could be due to inefficient activation of the antibody. Consider increasing the molar excess of the MEMC-NHS crosslinker or optimizing the reaction pH and time. Hydrolysis of the NHS ester is a common issue; ensure the crosslinker is dissolved in anhydrous DMSO immediately before use.[9][10]
-
High Aggregation: Aggregation can be caused by the hydrophobicity of the payload. The use of the hydrophilic MEMC-NHS linker is intended to mitigate this. If aggregation is still observed, consider reducing the average DAR by using a lower molar excess of the crosslinker.
-
Buffer Selection: Avoid buffers containing primary amines, such as Tris, during the NHS ester reaction step, as they will compete with the antibody for reaction with the crosslinker.[9]
Conclusion
The proposed MEMC-NHS crosslinker, derived from N-(2-Aminoethyl)morpholine-4-carboxamide, represents a promising new tool for the development of next-generation bioconjugates. Its rationally designed structure, incorporating a hydrophilic morpholine-based spacer, has the potential to address some of the key challenges in ADC development, such as aggregation and suboptimal pharmacokinetic profiles. The detailed protocols and analytical methods provided in this guide offer a comprehensive framework for the synthesis and characterization of ADCs using this novel crosslinking strategy. We encourage researchers to explore the potential of this and other innovative crosslinking technologies to advance the field of biotherapeutics.
References
-
Cozzolino, F., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Retrieved from [Link]
-
Cozzolino, F., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Retrieved from [Link]
-
Characterization of a Novel Antibody Drug Conjugate Mimic by SEC and HIC. (2019). Waters. Retrieved from [Link]
-
Morpholine in Pharmaceutical Synthesis: A Crucial Building Block. (n.d.). Papila. Retrieved from [Link]
-
Cozzolino, F., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Retrieved from [Link]
-
Hydrophobic Interaction Chromatography (HIC) for Antibody Characterization. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. (n.d.). Glen Research. Retrieved from [Link]
-
Tusha, L., et al. (2018). Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity. Journal of Chemical Technology & Biotechnology. Retrieved from [Link]
-
Vitale, P., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Retrieved from [Link]
-
Synthesis of a new heterobifunctional linker, N-[4-(aminooxy)butyl]maleimide, for facile access to a thiol-reactive 18F-labeling agent. (2012). PubMed. Retrieved from [Link]
-
A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation. (2020). MDPI. Retrieved from [Link]
-
EDC/NHS conjugation: Is it possible to activate amine first? (2022). ResearchGate. Retrieved from [Link]
-
[Novel Chemical Linkers for Next-generation Antibody-drug Conjugates(ADCs)]. (2019). PubMed. Retrieved from [Link]
-
Novel Conjugation and Payload-Linker Technologies for Next Generation ADCs. (2025). WuXi XDC. Retrieved from [Link]
-
Reactions of Surface Amines with Heterobifunctional Cross-Linkers Bearing Both Succinimidyl Ester and Maleimide for Grafting Biomolecules. (2006). ResearchGate. Retrieved from [Link]
-
Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. (2015). PMC - NIH. Retrieved from [Link]
-
A Novel antibody drug conjugate linker. (2022). Debiopharm. Retrieved from [Link]
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Application Notes and Protocols for N-(2-Aminoethyl)morpholine-4-carboxamide in Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the potential application of N-(2-Aminoethyl)morpholine-4-carboxamide as a novel synthetic ligand in affinity chromatography for the purification of proteins. While not a conventional off-the-shelf affinity ligand, its unique structural features, including a primary amine for immobilization and the biochemically relevant morpholine scaffold, present an opportunity for the development of bespoke purification strategies. This document outlines the scientific rationale, detailed protocols for ligand immobilization, and a general workflow for protein purification using a custom N-(2-Aminoethyl)morpholine-4-carboxamide-based affinity matrix.
Introduction: The Rationale for a Morpholine-Based Synthetic Ligand
Affinity chromatography stands as a powerful technique for protein purification, leveraging specific and reversible binding interactions between a target protein and an immobilized ligand.[1] While biological ligands such as antibodies and Protein A are highly specific, they can suffer from high cost, potential leaching, and harsh elution conditions.[2] Synthetic ligands, particularly small molecules, offer a compelling alternative, providing high stability, cost-effectiveness, and the potential for tailored selectivity.[3][4]
N-(2-Aminoethyl)morpholine-4-carboxamide is a chemical entity featuring a morpholine ring, a structure recognized in medicinal chemistry for its favorable pharmacokinetic and pharmacodynamic properties.[5] The morpholine moiety is often incorporated into drug candidates to enhance solubility and biological compatibility.[6] These characteristics make it an attractive scaffold for designing affinity ligands, as it is less likely to denature proteins or cause non-specific hydrophobic interactions.
The N-(2-Aminoethyl)morpholine-4-carboxamide structure offers a terminal primary amine, which serves as a convenient handle for covalent immobilization onto a variety of activated chromatography supports.[7][8] This guide will focus on the practical aspects of creating and utilizing an affinity matrix with this promising, yet underexplored, ligand.
Ligand Characteristics and Immobilization Chemistry
The successful preparation of an affinity matrix hinges on the stable, covalent attachment of the ligand to the solid support.[9] N-(2-Aminoethyl)morpholine-4-carboxamide, as the free base, possesses a primary amine that is amenable to several common immobilization chemistries. The choice of activation chemistry on the support matrix is critical for achieving optimal ligand density and orientation.
Key Structural Features
-
Molecular Formula (Oxalate): C₉H₁₇N₃O₆
-
Molecular Weight (Oxalate): 263.25 g/mol
-
Core Structure: A morpholine ring linked via a carboxamide to an ethylamine chain.
-
Immobilization Handle: A terminal primary amine (-NH₂) on the ethylamine moiety.
| Property | Value | Source |
| Molecular Formula (Oxalate) | C₉H₁₇N₃O₆ | [10] |
| Molecular Weight (Oxalate) | 263.25 g/mol | [10] |
| Appearance | Solid | [1] |
| Key Functional Group for Immobilization | Primary Amine | [11] |
Choice of Immobilization Strategy
Two robust and widely used methods for coupling amine-containing ligands to agarose-based supports are through epoxy-activated and N-hydroxysuccinimide (NHS)-activated resins.
-
Epoxy-Activated Resins: These supports contain oxirane rings that react with nucleophiles like primary amines under mild conditions to form a stable secondary amine linkage.[12] This method is advantageous due to the stability of the resulting bond and the hydrophilic 12-atom spacer arm provided by common activating agents like 1,4-butanediol diglycidyl ether, which minimizes steric hindrance.
-
NHS-Activated Resins: N-hydroxysuccinimide esters are highly reactive towards primary amines, forming stable amide bonds.[10][13] This chemistry is efficient and proceeds rapidly at physiological to slightly alkaline pH.[14] NHS-activated supports often come with pre-installed spacer arms to enhance ligand accessibility.
Experimental Protocols
Protocol 1: Immobilization of N-(2-Aminoethyl)morpholine-4-carboxamide on Epoxy-Activated Agarose
This protocol describes the covalent coupling of the ligand to an epoxy-activated agarose support.
-
N-(2-Aminoethyl)morpholine-4-carboxamide oxalate
-
Epoxy-Activated Agarose (e.g., Epoxy-activated Sepharose 6B)
-
Coupling Buffer: 0.1 M sodium carbonate buffer, pH 9.5
-
Blocking Buffer: 1 M ethanolamine, pH 8.0
-
Wash Buffer A: 0.1 M acetate buffer, 0.5 M NaCl, pH 4.0
-
Wash Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0
-
Distilled water
-
Sintered glass filter or chromatography column
-
End-over-end mixer
-
Prepare the Ligand Solution: Dissolve this compound in the Coupling Buffer to a final concentration of 10-50 mg/mL. The oxalate salt will dissociate in the basic buffer, yielding the reactive free amine.
-
Prepare the Resin: Weigh out the desired amount of dry epoxy-activated agarose powder. Swell and wash the resin with distilled water on a sintered glass filter according to the manufacturer's instructions.[15] Equilibrate the swollen resin with Coupling Buffer.
-
Ligand Coupling: Transfer the equilibrated resin to a sealed vessel. Add the ligand solution (typically 1-2 volumes of ligand solution per volume of settled resin). Incubate for 16-24 hours at 37°C with gentle end-over-end mixing.
-
Washing: After incubation, collect the resin on a sintered glass filter and wash extensively with Coupling Buffer to remove unreacted ligand.
-
Blocking: Transfer the resin to a fresh container and add 2 volumes of Blocking Buffer. Incubate for 4-6 hours at room temperature with gentle mixing to block any remaining active epoxy groups.[15]
-
Final Wash Cycle: Wash the resin with 3-5 alternating cycles of Wash Buffer A and Wash Buffer B. This removes non-covalently bound molecules.
-
Storage: After the final wash, equilibrate the resin with a suitable storage buffer (e.g., phosphate-buffered saline with 20% ethanol) and store at 4°C.
Protocol 2: Immobilization on NHS-Activated Agarose
This protocol outlines the coupling of the ligand to an NHS-activated support.
-
This compound
-
NHS-Activated Agarose (e.g., NHS-activated Sepharose 4 Fast Flow)
-
Coupling Buffer: 0.2 M sodium bicarbonate, 0.5 M NaCl, pH 8.3
-
Blocking Buffer: 0.5 M ethanolamine, 0.5 M NaCl, pH 8.3
-
Wash Buffer A: 0.1 M acetate buffer, 0.5 M NaCl, pH 4.0
-
Wash Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5
-
Distilled water, Isopropanol (for initial washing of some commercial resins)
-
Chromatography column or reaction vessel
-
End-over-end mixer
-
Prepare the Ligand Solution: Immediately before use, dissolve this compound in ice-cold Coupling Buffer to a final concentration of 5-20 mg/mL.
-
Prepare the Resin: Wash and swell the NHS-activated agarose according to the manufacturer's protocol, which often involves washing with ice-cold 1 mM HCl or isopropanol followed by the Coupling Buffer. Perform these steps quickly to minimize hydrolysis of the NHS esters.
-
Ligand Coupling: Immediately add the prepared ligand solution to the washed resin. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end mixing.
-
Washing: Collect the resin and wash with Coupling Buffer to remove excess unreacted ligand.
-
Blocking: Add the Blocking Buffer to the resin and mix for 1-2 hours at room temperature to quench any unreacted NHS esters.
-
Final Wash Cycle: Perform 3-5 alternating washes with Wash Buffer A and Wash Buffer B to remove non-covalently bound substances.
-
Storage: Equilibrate the affinity matrix in a suitable storage buffer (e.g., PBS with a bacteriostatic agent) and store at 4°C.
Caption: Workflow for Ligand Immobilization.
General Protocol for Affinity Purification
This protocol provides a general framework for using the newly synthesized N-(2-Aminoethyl)morpholine-4-carboxamide affinity column. Optimization of buffer composition, pH, and elution strategy is critical for each specific target protein.
-
Prepared N-(2-Aminoethyl)morpholine-4-carboxamide affinity resin
-
Chromatography column
-
Peristaltic pump and tubing
-
UV detector (optional, for monitoring protein elution)
-
Fraction collector (optional)
-
Binding/Wash Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5 (to be optimized)
-
Elution Buffer: e.g., 0.1 M Glycine-HCl, pH 2.5 (for disruption of ionic/H-bond interactions) or a buffer containing a competitive agent (if a specific interaction is identified).
-
Neutralization Buffer: 1 M Tris-HCl, pH 9.0
-
Clarified protein sample (e.g., cell lysate, filtered and centrifuged)
-
Column Packing and Equilibration:
-
Pack the affinity resin into a suitable chromatography column.
-
Equilibrate the column by washing with 5-10 column volumes (CV) of Binding/Wash Buffer at a defined flow rate until the UV baseline is stable.
-
-
Sample Application:
-
Load the clarified protein sample onto the column. The flow rate should be slow enough to allow for sufficient interaction time between the target protein and the immobilized ligand.
-
Collect the flow-through fraction for analysis (to check for unbound target protein).
-
-
Washing:
-
Wash the column with 5-10 CV of Binding/Wash Buffer to remove non-specifically bound proteins. Monitor the UV absorbance until it returns to baseline.
-
-
Elution:
-
Elute the bound target protein by applying the Elution Buffer. The nature of the morpholine-carboxamide ligand suggests a mixed-mode interaction (potential for hydrogen bonding and mild ion-exchange). Therefore, elution can be attempted by:
-
pH Shift: Using a low pH buffer (e.g., glycine-HCl, pH 2.5-3.5).
-
Ionic Strength Gradient: Applying a linear gradient of increasing salt concentration (e.g., 0.15 M to 1.0 M NaCl).
-
-
Collect fractions during elution. If using a low pH elution buffer, collect fractions into tubes containing Neutralization Buffer to preserve protein activity.
-
-
Regeneration and Storage:
-
After elution, regenerate the column by washing with 3-5 CV of high salt buffer followed by 3-5 CV of low pH buffer, and finally re-equilibrate with Binding/Wash Buffer.
-
For long-term storage, flush the column with a buffer containing 20% ethanol and store at 4°C.
-
Caption: Affinity Chromatography Workflow.
Conclusion and Future Perspectives
N-(2-Aminoethyl)morpholine-4-carboxamide represents a versatile building block for the creation of novel synthetic affinity matrices. Its favorable chemical properties, derived from the morpholine scaffold, coupled with a readily available primary amine for immobilization, make it a suitable candidate for researchers aiming to develop customized protein purification solutions. The protocols provided herein offer a robust starting point for the synthesis and application of such a matrix. Further research will be required to characterize the specific binding affinities of this ligand for different classes of proteins, which will in turn inform the development of highly selective purification strategies.
References
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CellMosaic. SepSphere™ Small Molecule Amine Immobilization Kit via Glyoxyl. Retrieved from [Link]
-
CellMosaic. Small Molecule Amine Immobilization Kit via Carboxylic Acid. Retrieved from [Link]
-
Cytiva. Epoxy-activated Sepharose 6B. Retrieved from [Link]
-
G-Biosciences. Epoxy-Activated Agarose (Dry Form). Retrieved from [Link]
- Al-Ghorbani, M., et al. (2015). Piperazine and morpholine: synthetic preview and pharmaceutical applications. Journal of Chemical and Pharmaceutical Research, 7(3), 281-301.
- Hermanson, G. T. (2013).
- Lowe, C. R. (2001). The design of biomimetic ligands for affinity chromatography. Current Opinion in Chemical Biology, 5(3), 248-256.
- E3S Web of Conferences. (2024).
- Lowe, C. R., et al. (2001). Design and application of a 'biomimetic' dye ligand for the affinity purification of L-lactate dehydrogenase. Journal of Molecular Recognition, 14(3), 135-142.
- Bresolin, D., et al. (2013). Biomimetic affinity chromatography: a sustainable technology for the purification of biopharmaceuticals.
- Clonis, Y. D. (2006).
- ACS Publications. (2012).
-
PubMed Central. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Retrieved from [Link]
-
Taylor & Francis. N-hydroxysuccinimide – Knowledge and References. Retrieved from [Link]
-
PubMed. Synthetic Affinity Ligands as a Novel Tool to Improve Protein Stability. Retrieved from [Link]
-
PubMed. Screening of protein-ligand interactions by affinity chromatography. Retrieved from [Link]
- E3S Web of Conferences. (2024).
-
ResearchGate. Protein A-based ligands for affinity chromatography of antibodies. Retrieved from [Link]
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- 13. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
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N-(2-Aminoethyl)morpholine-4-carboxamide Oxalate: A Versatile Building Block for Solid-Phase Synthesis and Drug Discovery
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Application Notes & Protocols: N-(2-Aminoethyl)morpholine-4-carboxamide Oxalate as a Versatile Scaffold in Drug Discovery
Abstract
The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its ability to confer favorable pharmacokinetic and physicochemical properties to drug candidates.[1][2][3] This guide provides a detailed examination of N-(2-Aminoethyl)morpholine-4-carboxamide oxalate (CAS: 154467-16-0), a bifunctional chemical entity poised for significant application in drug discovery and proteomics. We will explore its structural rationale, provide detailed synthesis protocols, and outline its application as a versatile scaffold for the generation of compound libraries. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their research programs.
Introduction: The Strategic Value of the Morpholine Scaffold
In the quest for novel therapeutics, the choice of a core chemical scaffold is a critical decision that influences a program's entire trajectory. The morpholine ring is frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and serve as a rigid structural anchor for pharmacophoric elements.[1][3] this compound capitalizes on these benefits, presenting a unique combination of a stable morpholine core, a hydrogen-bonding carboxamide linker, and a reactive primary amine handle, making it an ideal starting point for chemical library synthesis.[2][4] While commercially noted as a biochemical for proteomics research, its true potential lies in its utility as a foundational building block for exploring new chemical space.[4][5]
Physicochemical Properties and Structural Rationale
The utility of this compound stems directly from its unique molecular architecture. Each component serves a distinct and valuable function in the context of drug design.
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 154467-16-0 | [4][6][7] |
| Molecular Formula | C₉H₁₇N₃O₆ | [4][8] |
| Molecular Weight | 263.25 g/mol | [4][8][9] |
| IUPAC Name | N-(2-aminoethyl)morpholine-4-carboxamide;oxalic acid | [4] |
| Physical Form | Solid | [7] |
| Purity | Typically ≥97% |[7][9] |
Component Analysis:
-
Morpholine Ring: This tertiary amine heterocycle is a proven pharmacomodulator. Its non-planar, chair-like conformation acts as a rigid scaffold, correctly orienting appended functional groups for target engagement.[1] Crucially, it often enhances water solubility and can mitigate off-target activities by occupying space differently than more lipophilic aromatic rings.
-
Carboxamide Linker: This group provides structural rigidity and serves as an excellent hydrogen bond donor and acceptor. This feature is critical for anchoring the molecule within a protein's binding pocket, contributing to target affinity and specificity.
-
Aminoethyl Group: The terminal primary amine (-NH₂) is the key reactive site for synthetic diversification. It serves as a versatile nucleophilic handle for a wide array of chemical transformations, enabling the straightforward construction of large and diverse compound libraries.
-
Oxalate Counter-ion: The free base form of the molecule is an oil. The formation of the oxalate salt yields a stable, crystalline solid that is easier to handle, weigh, and store.[6][8] The salt form also typically improves aqueous solubility, which is advantageous for both chemical reactions and biological assays.[6]
Caption: Structure of this compound.
Synthesis Protocol: Industrial Scale Preparation
The following protocol is adapted from established industrial synthesis methods, providing a robust pathway to produce high-purity material.[8] This self-validating system includes purification and quality control steps to ensure consistency.
Workflow Overview
Caption: Workflow for the synthesis of the target compound.
Step-by-Step Methodology
Materials & Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and condenser
-
Vacuum pump and distillation apparatus
-
Filtration equipment (e.g., Buchner funnel or filter press)
-
Rotary evaporator
-
Crystallization vessel
-
N-phenoxycarbonylmorpholine
-
Ethylenediamine
-
Acetone
-
30% Sodium hydroxide solution
-
Oxalic acid (solid)
-
Ethanol
-
Water (deionized)
Protocol:
-
Stage 1: Amide Formation
-
Charge the reactor with ethylenediamine (e.g., 230 kg).
-
With stirring, add N-phenoxycarbonylmorpholine (e.g., 93.0 kg) portion-wise, monitoring the temperature.
-
Heat the reaction mixture to 64-70°C and maintain for 6-7 hours.
-
Causality: Using a large excess of ethylenediamine drives the reaction to completion and minimizes side reactions. The elevated temperature ensures a sufficient reaction rate for the nucleophilic acyl substitution.
-
-
Stage 2: Purification (Part 1 - Reactant Removal)
-
Apply vacuum to the reactor and recover the excess ethylenediamine via distillation.
-
Once the bulk of the liquid has been removed, maintain the temperature at 70±2°C under full vacuum for 1 hour to remove residual ethylenediamine.
-
Cool the reactor contents to room temperature.
-
-
Stage 3: Purification (Part 2 - Base Wash)
-
Add acetone (e.g., 370.0 kg) to the residue and stir until dissolved.
-
Slowly add 30% sodium hydroxide solution dropwise while monitoring the pH. Adjust to a final pH of 11-12. A large amount of solid byproduct will precipitate.
-
Causality: The pH adjustment deprotonates any remaining ammonium salts and precipitates impurities, leaving the desired free base in the acetone solution.
-
Filter the solids and concentrate the filtrate on a rotary evaporator to remove the acetone.
-
-
Stage 4: Salt Formation and Crystallization
-
To the remaining residue, add water (e.g., 350.0 kg) and stir to dissolve.
-
Control the temperature between 20°C and 40°C. Add solid oxalic acid in batches until the pH of the solution is between 2 and 3.
-
Causality: The acidic pH ensures the protonation of the primary amine and the morpholine nitrogen, facilitating the formation of the stable oxalate salt.
-
Concentrate the filtrate to a thick slurry. Add ethanol (e.g., 600 kg) and heat to reflux for 30 minutes.
-
Transfer the hot solution to a crystallization tank. Cool slowly to 0-10°C and hold for at least 4 hours.
-
Causality: The ethanol acts as an anti-solvent, reducing the solubility of the oxalate salt and promoting high-yield crystallization upon cooling.
-
-
Stage 5: Isolation and Quality Control
-
Filter the crystalline solid and wash the filter cake with cold ethanol.
-
Dry the product in a vacuum oven at 50-60°C for 8 hours.
-
The expected product is an almost-white solid. Purity can be verified by HPLC (>99%), and residual solvent content by GC.[8]
-
Application in Drug Discovery: A Scaffold for Library Synthesis
The primary value of this compound in drug discovery is its role as a starting block for parallel synthesis. The terminal primary amine is a powerful anchor point for diversification.
Caption: Chemical diversification strategies from the core scaffold.
Protocol: Parallel Acylation for Amide Library Synthesis
This protocol describes a general method for creating a small amide library in a 96-well plate format.
Materials & Equipment:
-
This compound
-
A diverse set of acyl chlorides (R-COCl)
-
Dichloromethane (DCM, anhydrous)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
96-well reaction block
-
Automated liquid handler or multichannel pipette
-
Centrifugal evaporator (e.g., Genevac)
-
LC-MS for analysis
Protocol:
-
Prepare Stock Solution: Dissolve this compound in a suitable solvent. Note: To use the free amine, first perform a liquid-liquid extraction. Dissolve the oxalate salt in water, basify with 1M NaOH to pH >10, and extract with a solvent like DCM. Dry the organic layer with Na₂SO₄, filter, and use the resulting solution directly. For this protocol, assume a 0.1 M solution of the free base in anhydrous DCM has been prepared.
-
Dispense Reagents:
-
To each well of the 96-well reaction block, add 200 µL of the 0.1 M free base solution (0.02 mmol).
-
Add 2.5 equivalents of a base like TEA (approx. 7 µL) to each well.
-
Prepare 0.1 M solutions of 96 different acyl chlorides in anhydrous DCM. Add 220 µL (1.1 equivalents, 0.022 mmol) of each unique acyl chloride to a corresponding well.
-
-
Reaction: Seal the reaction block and shake at room temperature for 12-16 hours.
-
Workup:
-
Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Shake for 10 minutes. Allow the layers to separate.
-
Carefully remove the bottom organic layer from each well and transfer to a new 96-well plate.
-
-
Isolation: Evaporate the solvent from the product plate using a centrifugal evaporator.
-
Analysis: Re-dissolve the residue in each well in DMSO or methanol for LC-MS analysis to confirm product formation and purity. The resulting plate is now ready for biological screening.
Conceptual Application in Proteomics
As noted by suppliers, this compound is a biochemical for proteomics research.[4][5] While specific, published protocols are scarce, its structure suggests utility as a chemical probe or linker. The primary amine can be conjugated to proteins or other biomolecules using standard bioconjugation techniques, potentially for use in:
-
Affinity-Based Protein Profiling: The morpholine-carboxamide portion could be a ligand for a specific protein class. Attaching a reporter tag (like biotin) to the amine would allow for the pulldown and identification of binding partners.
-
Cross-linking Studies: After derivatization with a photo-reactive group, the compound could be used to map protein-protein interactions in a cellular context.
Conclusion
This compound is more than a simple chemical reagent; it is a strategically designed scaffold that offers significant advantages for drug discovery and chemical biology. Its synthesis is scalable and robust, and its structural features—a bio-iso-sterically favorable morpholine ring and a synthetically versatile primary amine—provide an excellent foundation for building diverse and high-quality compound libraries. By leveraging the protocols and strategies outlined in this guide, researchers can effectively employ this scaffold to accelerate their discovery programs.
References
-
Talele, T. T. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. Retrieved from [Link]
-
Patel, R., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences. Retrieved from [Link]
-
PubChem. N-(2-Aminoethyl)-4-morpholinecarboxamide. Retrieved from [Link]
-
Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(19), 7689–7700. Retrieved from [Link]
-
Bonomo, S., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(21), 3556–3572. Retrieved from [Link]
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Application Notes and Protocols for Determining the Cytotoxic Potential of N-(2-Aminoethyl)morpholine-4-carboxamide oxalate
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive guide for assessing the in vitro cytotoxic effects of N-(2-Aminoethyl)morpholine-4-carboxamide oxalate, a morpholine derivative with potential applications in biochemical and proteomics research.[1][2] Given that various morpholine-containing compounds have demonstrated biological activity, including anticancer properties, evaluating the impact of novel derivatives on cell viability is a critical step in preclinical research and drug development.[3][4][5][6] This guide details two robust and widely adopted protocols for determining cell viability: the colorimetric MTT assay and the luminescent CellTiter-Glo® assay. We delve into the mechanistic basis of each assay, provide step-by-step experimental procedures, and offer insights into data analysis and interpretation, enabling researchers to generate reliable and reproducible results.
Introduction: The Rationale for Assessing Morpholine Derivative Cytotoxicity
This compound (CAS 154467-16-0) is a chemical entity with structural features, such as a morpholine ring and an aminoethyl side chain, that make it of interest in various biochemical applications.[1] The morpholine heterocycle is a key component in a multitude of pharmacologically active compounds, including those with demonstrated anticancer activity.[3][4][6] The biological effects of such compounds are often dose-dependent, necessitating a thorough evaluation of their impact on cell health.
Cell viability assays are fundamental tools in toxicology and drug discovery for quantifying the effects of chemical compounds on a cell population.[7][8] These assays measure various physiological markers to distinguish between living and dead cells. The two protocols detailed herein are based on distinct cellular health indicators:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay quantifies the metabolic activity of a cell population. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) into a purple formazan product.[8][9] The intensity of the color, measured spectrophotometrically, is directly proportional to the number of metabolically active (and therefore viable) cells.[9][10]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This homogeneous "add-mix-measure" assay quantifies ATP, the primary energy currency in cells, which is a key indicator of metabolic activity and cell viability.[11][12][13] The assay reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that produces a stable luminescent signal proportional to the amount of ATP present.[11][14]
Materials and Reagents
General Cell Culture
-
Selected mammalian cell line(s) (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well, flat-bottom, sterile cell culture plates (clear plates for MTT, opaque-walled plates for CellTiter-Glo®)[16]
-
Humidified incubator (37°C, 5% CO₂)
This compound Preparation
-
Sterile DMSO (for stock solution)
-
Complete cell culture medium (for serial dilutions)
MTT Assay
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)[10]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)[21]
-
Microplate reader capable of measuring absorbance at 570 nm (with an optional reference wavelength of >650 nm)[9]
CellTiter-Glo® Luminescent Cell Viability Assay
-
CellTiter-Glo® Reagent (consisting of CellTiter-Glo® Buffer and lyophilized CellTiter-Glo® Substrate)[14][16]
-
Opaque-walled 96-well plates[16]
-
Luminometer or a microplate reader with luminescence detection capabilities
Experimental Workflow and Protocols
The overall experimental workflow involves preparing the test compound, seeding the cells, treating the cells with a range of compound concentrations, performing the viability assay, and analyzing the data.
Caption: General experimental workflow for cell viability assays.
Preparation of this compound
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) of this compound in sterile DMSO. Mix thoroughly by vortexing to ensure complete dissolution. Store at -20°C for long-term use.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treating the cells. It is crucial to ensure the final concentration of DMSO in the wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%).
Cell Seeding
-
Culture the chosen cell line until it reaches approximately 80-90% confluency.
-
Wash the cells with PBS, then detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh complete medium and perform a cell count (e.g., using a hemocytometer and trypan blue exclusion).
-
Dilute the cell suspension to the optimal seeding density. This should be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells per well in a 96-well plate.[8]
-
Seed 100 µL of the cell suspension into each well of the 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow the cells to attach and resume logarithmic growth.
Cell Treatment
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared working solutions of this compound at various concentrations to the respective wells.
-
Include the following controls on each plate:
-
Untreated Control: Cells treated with fresh medium only (represents 100% viability).
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest concentration of the test compound. This control is essential to ensure that the solvent itself does not affect cell viability.
-
Blank Control: Wells containing medium but no cells, to measure background absorbance or luminescence.[16]
-
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[22]
Protocol 1: MTT Assay
This protocol is based on the principle of mitochondrial dehydrogenase activity in viable cells.
Caption: Step-by-step workflow for the MTT cell viability assay.
-
Add MTT Reagent: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well, including controls.[9][23]
-
Incubate: Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will reduce the MTT to insoluble purple formazan crystals.[21][23]
-
Solubilize Formazan:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., SDS-HCl) to each well to dissolve the crystals.[21]
-
-
Measure Absorbance: Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: CellTiter-Glo® Luminescent Assay
This protocol is a rapid and sensitive method based on the quantification of ATP.[11][13]
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Technical Guide: Preparation of N-(2-Aminoethyl)morpholine-4-carboxamide oxalate Solutions for In Vitro Cellular Assays
An Application Guide by a Senior Application Scientist
Introduction
N-(2-Aminoethyl)morpholine-4-carboxamide oxalate (CAS: 154467-16-0; MW: 263.25 g/mol ) is a morpholine derivative primarily utilized as a biochemical agent in proteomics research.[1][2] Its unique structure, featuring a morpholine ring and an aminoethyl side chain, provides a balance of hydrophilicity and lipophilicity that may facilitate membrane permeation, making it a compound of interest for cellular studies.[1] The molecule's functional groups also suggest its potential use as a linker for biomolecule conjugation or as a scaffold for developing bioactive analogues.[1]
Given its emerging applications, a standardized and reproducible protocol for preparing sterile, cell culture-compatible solutions is essential for obtaining reliable experimental results. This guide provides a comprehensive, field-proven methodology for the solubilization, sterilization, and storage of this compound. We will emphasize the rationale behind key steps, ensuring scientific integrity and enabling researchers to adapt the protocol to their specific experimental needs.
Section 1: Pre-Protocol Considerations & Safety
Scientific Rationale
Proper preparation is paramount. The compound is supplied as a solid, and its oxalate salt form suggests it will produce a slightly acidic solution.[3] The morpholine component itself is hazardous, necessitating strict safety protocols.[4][5][6] The primary goal is to create a sterile, high-concentration stock solution that can be accurately diluted into cell culture media without introducing contaminants or causing solvent-induced cytotoxicity.
Safety Precautions
Based on available safety data, this compound is classified with GHS07 (Warning) and may cause skin, eye, and respiratory irritation; it is also harmful if swallowed.[7] The parent compound, morpholine, is corrosive and flammable.[4][5]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and ANSI-approved safety glasses.
-
Handling: Handle the solid powder and concentrated solutions inside a certified chemical fume hood to avoid inhalation.[4]
-
Disposal: Dispose of waste according to your institution's environmental health and safety guidelines.
Required Materials and Equipment
| Category | Item |
| Compound | This compound (CAS: 154467-16-0)[7][8] |
| Solvents | Cell Culture Grade Dimethyl Sulfoxide (DMSO), Sterile Phosphate-Buffered Saline (PBS, 1X, pH 7.4) |
| Consumables | Sterile 0.22 µm syringe filters (e.g., PES or PVDF for low protein binding)[9] |
| Sterile polypropylene microcentrifuge tubes (1.5 mL) or cryovials | |
| Sterile serological pipettes and pipette tips | |
| Equipment | Analytical balance (precision to 0.1 mg) |
| Vortex mixer | |
| Benchtop microcentrifuge | |
| Class II Biological Safety Cabinet (BSC) | |
| pH meter (optional, for advanced QC) |
Section 2: Protocol for Stock Solution Preparation (10 mM)
This protocol details the preparation of a 10 mM stock solution, a common starting concentration for screening novel compounds. The workflow is designed to ensure sterility and accuracy.
Causality Behind Experimental Choices
-
Choice of Solvent: While the oxalate moiety is intended to enhance water solubility, many organic compounds exhibit limited aqueous solubility.[3] DMSO is the solvent of choice for initial solubilization due to its broad compatibility and miscibility with aqueous culture media. The final concentration of DMSO in the working solution should be kept low (typically <0.5%) to avoid cytotoxicity.
-
Sterile Filtration: Autoclaving is not suitable for many chemical compounds as it can cause degradation.[10] Therefore, sterile filtration using a 0.22 µm membrane is the gold standard for removing potential microbial contaminants from heat-labile solutions.[11][12]
Step-by-Step Methodology
-
Pre-Equilibration: Allow the vial of this compound and the solvent (DMSO) to equilibrate to room temperature before opening to prevent condensation.[13]
-
Calculation of Mass: To prepare 1 mL of a 10 mM stock solution:
-
Molecular Weight (MW) = 263.25 g/mol
-
Mass (g) = Molarity (mol/L) × Volume (L) × MW ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.001 L × 263.25 g/mol × 1000 mg/g = 2.63 mg
-
-
Weighing the Compound:
-
Inside a chemical fume hood, carefully weigh out 2.63 mg of the compound onto a weigh boat using an analytical balance.
-
Transfer the powder into a sterile 1.5 mL microcentrifuge tube.
-
-
Reconstitution:
-
Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the compound.
-
Cap the tube securely and vortex for 1-2 minutes until the solid is completely dissolved. A brief centrifugation (10,000 x g for 1 minute) can be performed to pellet any undissolved particulates for inspection.[14][15] If particulates persist, gentle warming or extended mixing may be required.[15]
-
-
Sterile Filtration (Perform in a BSC):
-
Aseptically attach a sterile 0.22 µm syringe filter to a new sterile syringe.
-
Draw the entire 1 mL of the reconstituted solution into the syringe.
-
Carefully dispense the solution through the filter into a new, sterile, and clearly labeled polypropylene cryovial. This is your 10 mM Sterile Stock Solution .
-
Experimental Workflow Diagram
Caption: Workflow for preparing a sterile stock solution.
Section 3: Quality Control, Storage, and Usage
Self-Validating System: Quality Control
A trustworthy protocol incorporates self-validation. After preparation, perform these essential quality control checks:
-
Visual Inspection: The final stock solution should be clear and free of any visible particulates or precipitates.
-
Solubility Confirmation: Ensure no precipitation occurs after the solution rests at room temperature for 30 minutes. If it does, the concentration may be too high for the chosen solvent.
Storage and Stability
To maintain the integrity of the compound and prevent degradation from repeated temperature changes, proper storage is critical.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) to minimize freeze-thaw cycles.[13]
-
Storage Temperature: Store the aliquots in polypropylene vials at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).
-
Light Sensitivity: Store vials protected from light.
Preparation of Working Solutions
The concentrated stock solution must be diluted into your complete cell culture medium to achieve the final desired experimental concentration.
Example Calculation: To prepare 1 mL of a 10 µM working solution from a 10 mM stock: Use the formula: C₁V₁ = C₂V₂
-
C₁ (Stock Concentration) = 10 mM
-
C₂ (Final Concentration) = 10 µM = 0.01 mM
-
V₂ (Final Volume) = 1 mL
-
V₁ (Volume of Stock Needed) = (C₂ × V₂) / C₁ = (0.01 mM × 1 mL) / 10 mM = 0.001 mL = 1 µL
Protocol:
-
In a biological safety cabinet, add 999 µL of pre-warmed complete cell culture medium to a sterile tube.
-
Add 1 µL of the 10 mM stock solution to the medium.
-
Gently mix by pipetting up and down. Do not vortex, as this can damage media components.
-
This working solution is now ready to be added to your cells.
Important: Always prepare a vehicle control using the same final concentration of DMSO (in this case, 0.1%) in the culture medium to account for any solvent effects on the cells.
References
- GMP Plastics. (2025, March 28). Sterile Filtration in Cell Culture: Importance & Best Practices.
- ChemicalBook. (2025, October 22). This compound | 154467-16-0.
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- Sigma-Aldrich. Sterile Filter Selection for Cell Culture Media Preparation.
- Loyal. (2024, September 6). Mastering Sterile Filtration: Essential Guide for Bioburden Control in Cell Culture and Downstream Processing.
- Membrane Solutions. Sterile Filtration and Clarification.
- Sigma-Aldrich. This compound | 154467-16-0.
- CymitQuimica. This compound.
- Fisher Scientific. (2010, August 6). Morpholine - SAFETY DATA SHEET.
- Critical Process Filtration. Filtration in the Preparation of Cell Culture Media & Buffers.
- CDH Fine Chemical. MATERIAL SAFETY DATA SHEET SDS/MSDS Morpholine CAS No 110-91-8.
- Redox. (2022, October 1). Safety Data Sheet Morpholine.
- Sigma-Aldrich. (2024, August 9). SAFETY DATA SHEET - Morpholine.
- Penta chemicals. (2025, April 16). Morpholine - SAFETY DATA SHEET.
- R&D Systems. (2018, November 17). How to Reconstitute Lyophilized Proteins. YouTube.
- Aviva Systems Biology. Reconstitution & Storage Instructions.
- Cusabio. How to Properly Reconstitute Lyophilized Proteins?.
- Santa Cruz Biotechnology. This compound | CAS 154467-16-0.
- R&D Systems. How to Reconstitute Lyophilized Proteins.
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Application Notes and Protocols for the Derivatization of N-(2-Aminoethyl)morpholine-4-carboxamide Oxalate
Introduction: Unlocking the Potential of a Versatile Scaffold
N-(2-Aminoethyl)morpholine-4-carboxamide oxalate is a unique biochemical entity characterized by a terminal primary amine and a morpholine-4-carboxamide core.[1][2][3][4] This structure presents a valuable scaffold for chemical modification, particularly in the fields of drug discovery, proteomics research, and the development of novel molecular probes.[1][3] The primary amino group serves as a highly reactive handle for a multitude of chemical transformations, allowing for the covalent attachment of this molecule to other biomolecules or surfaces.[1] The morpholine ring, a privileged structure in medicinal chemistry, often imparts favorable physicochemical properties such as enhanced aqueous solubility.[5][6][7]
The derivatization of this compound opens avenues for a wide range of applications. By modifying the primary amine, researchers can introduce functionalities for fluorescent labeling, create cross-linking agents for studying molecular interactions, or conjugate the molecule to proteins, peptides, or other therapeutic agents.[1] This guide provides a detailed overview of the principal derivatization strategies for this compound, focusing on scientifically robust and validated protocols. We will delve into the causality behind experimental choices, ensuring that researchers can not only execute these methods but also understand the underlying chemical principles to adapt them to their specific needs.
Chemical Reactivity Profile: A Tale of Two Functional Groups
The derivatization chemistry of this compound is dominated by the nucleophilic character of its primary amino group. Under most conditions, this group will be the primary site of reaction. The morpholine-4-carboxamide moiety is significantly less reactive. The amide bond is stabilized by resonance, rendering the nitrogen and carbonyl carbon less susceptible to nucleophilic attack or acylation compared to the primary amine. While reactions such as hydrolysis or reduction of the carboxamide are possible, they typically require harsh conditions that would also affect other parts of the molecule.[8][9] The morpholine ring itself is generally inert to derivatization under standard conditions, though its nitrogen can be involved in oxidation-reduction processes at high electrochemical potentials.[1]
Therefore, for selective derivatization, the vast majority of protocols will target the primary amine.
Core Derivatization Strategies and Protocols
This section details the most common and versatile methods for derivatizing this compound, complete with step-by-step protocols and the rationale behind the chosen reagents and conditions.
N-Acylation: Forging Amide Bonds for Functionalization
N-acylation is a fundamental transformation that converts the primary amine into a stable amide linkage. This reaction is widely used to introduce a variety of functional groups, including reporter tags, cross-linking moieties, and handles for further chemical modification. The reaction typically proceeds via nucleophilic attack of the primary amine on an activated carbonyl compound, such as an acyl chloride or an N-hydroxysuccinimide (NHS) ester.
Key Considerations for N-Acylation:
-
Choice of Acylating Agent: Acyl chlorides are highly reactive but generate hydrochloric acid as a byproduct, necessitating the use of a base to neutralize it. NHS esters are highly popular in bioconjugation due to their high reactivity and selectivity towards primary amines in aqueous-compatible buffers, forming a stable amide bond and releasing the water-soluble NHS leaving group.[10]
-
Solvent and Base: Anhydrous aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are commonly used for reactions with acyl chlorides, often in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the generated acid. For NHS ester reactions, buffers such as phosphate-buffered saline (PBS) at a pH of 7.2-8.5 are ideal.[10]
-
Stoichiometry: A slight excess of the acylating agent is often used to ensure complete conversion of the amine.
Protocol 1.1: General N-Acylation using an Acyl Chloride
This protocol describes a general procedure for the acylation of the primary amine with an acyl chloride.
Materials:
-
This compound
-
Acyl chloride of interest (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-acylated derivative.
Protocol 1.2: N-Acylation with an NHS Ester for Bioconjugation
This protocol is tailored for labeling with molecules activated as NHS esters, a common strategy in bioconjugation.
Materials:
-
This compound
-
NHS ester of the desired molecule (e.g., a fluorescent dye, biotin)
-
Phosphate-buffered saline (PBS), pH 7.4-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to dissolve the NHS ester
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Dissolve this compound in the chosen reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the NHS ester in a minimal amount of DMF or DMSO.
-
Add the NHS ester solution to the solution of the amine, typically at a molar ratio of 1.5:1 to 5:1 (NHS ester:amine).
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4 °C overnight.
-
Purify the resulting conjugate by passing the reaction mixture through a size-exclusion chromatography column to remove unreacted NHS ester and byproducts.
Table 1: Representative N-Acylation Reactions
| Acylating Agent | Base | Solvent | Typical Reaction Time | Typical Yield (%) |
| Acetyl Chloride | Triethylamine | DCM | 2-4 hours | >90 |
| Benzoyl Chloride | Triethylamine | DCM | 2-4 hours | >90 |
| Biotin-NHS | Sodium Bicarbonate | Aqueous Buffer/DMF | 1-2 hours | 70-90 |
| Fluorescein-NHS | Sodium Bicarbonate | Aqueous Buffer/DMSO | 1-2 hours | 70-90 |
Workflow for N-Acylation with an NHS Ester
Caption: Workflow for NHS ester-mediated acylation.
N-Alkylation: Forming Carbon-Nitrogen Bonds
N-alkylation introduces an alkyl group to the primary amine, forming a secondary amine. This can be a challenging reaction to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation to form a tertiary amine.[5]
Strategies to Control Mono-alkylation:
-
Use of a Large Excess of the Amine: This statistically favors the reaction of the alkylating agent with the more abundant primary amine.
-
Reductive Amination: A two-step, one-pot reaction where the amine first forms an imine with an aldehyde or ketone, which is then reduced in situ to the secondary amine. This is a highly efficient and controllable method for mono-alkylation.
Protocol 2.1: Reductive Amination
This protocol details the N-alkylation via reductive amination.
Materials:
-
This compound
-
Aldehyde or ketone of interest
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in DCM or MeOH.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirred solution.
-
Continue stirring at room temperature for 2-24 hours, monitoring the reaction by TLC.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 2: Reductive Amination Parameters
| Carbonyl Compound | Reducing Agent | Solvent | Typical Reaction Time |
| Benzaldehyde | NaBH(OAc)₃ | DCM | 12-24 hours |
| Acetone | NaBH(OAc)₃ | DCM | 12-24 hours |
| Cyclohexanone | NaBH(OAc)₃ | MeOH | 12-24 hours |
Reductive Amination Workflow
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Application Note: N-(2-Aminoethyl)morpholine-4-carboxamide Oxalate as an Investigational Bifunctional Reagent in Fmoc-Based Peptide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction and Statement of Investigational Use
N-(2-Aminoethyl)morpholine-4-carboxamide oxalate is a chemical compound classified as a biochemical agent for proteomics research and as a fine chemical raw material[1][2][3]. Its structure uniquely combines a morpholine ring, an N,N'-disubstituted urea (carboxamide) core, and a primary aminoethyl side chain. While the individual components of this molecule are highly relevant to peptide chemistry—morpholine is a known base for Fmoc deprotection[4], and urea derivatives are central to coupling chemistry[5]—there is currently no direct, documented application of this compound in the established literature for solid-phase peptide synthesis (SPPS).
This application note, therefore, serves as an expert-driven, theoretical guide proposing an investigational role for this compound. Based on a first-principles analysis of its structure and the known challenges in peptide chemistry, we postulate its potential application as a novel, bifunctional additive in the final cleavage and workup stages of Fmoc-based SPPS. We propose its utility primarily as a scavenger and acid-quenching agent , designed to mitigate side reactions and improve the purity of crude peptides. The protocols and validation strategies described herein are intended to provide a rigorous framework for researchers to explore and validate this potential application.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is critical before its integration into any workflow. The known data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 154467-16-0 | [1][2][3] |
| Molecular Formula | C₉H₁₇N₃O₆ | [1] |
| Molecular Weight | 263.25 g/mol | [1][3] |
| IUPAC Name | N-(2-aminoethyl)morpholine-4-carboxamide;oxalic acid | [1] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥98% | [2] |
| Storage | Inert atmosphere, room temperature | [2] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |
| Precautionary Codes | P261, P305+P351+P338 | [2] |
| Signal Word | Warning | [2] |
Theoretical Framework: A Proposed Mechanism of Action
The final step in Fmoc-SPPS involves treating the peptide-resin with a strong acid, typically trifluoroacetic acid (TFA), to cleave the peptide from the solid support and remove side-chain protecting groups. This harsh process generates highly reactive carbocations from protecting groups like tert-butyl (tBu) and trityl (Trt)[6]. These cations can re-attach to sensitive residues, particularly Tryptophan (Trp) and Methionine (Met), leading to undesired side products that complicate purification.
To prevent this, "scavengers" are added to the cleavage cocktail to trap these reactive species[6][7]. We propose that N-(2-Aminoethyl)morpholine-4-carboxamide can act as a novel, bifunctional scavenger and processing aid through the concerted action of its distinct functional groups.
Proposed Roles of Molecular Moieties:
-
Primary Amine (Nucleophilic Scavenger): The terminal -NH₂ group is a potent nucleophile, capable of directly quenching carbocations, thus preventing their reaction with the peptide.
-
Morpholine Ring (Acid Quencher & Base): The tertiary amine within the morpholine ring is a moderate base. While protonated in the highly acidic TFA cocktail, it can serve as an effective acid scavenger during the peptide precipitation/workup phase. Its addition to the crude cleavage mixture prior to ether precipitation can neutralize excess TFA, potentially reducing the risk of acid-catalyzed side reactions (e.g., re-attachment or degradation) during solvent evaporation and handling.
-
Carboxamide (Urea-like) Core: This polar group may enhance the solubility of the molecule in the cleavage cocktail and influence its interaction with the peptide backbone, potentially shielding sensitive sites.
Experimental Protocols (Investigational)
The following protocols are proposed as a starting point for validating the use of this compound (hereafter referred to as AEMC-Oxalate) in SPPS.
It is critical to perform these experiments on a non-critical, model peptide first. A suitable model peptide would be a sequence known to be susceptible to side reactions, such as H-Trp-Ala-Gly-Gly-NH₂.
Protocol 4.1: AEMC-Oxalate as a Scavenger in the Cleavage Cocktail
This protocol evaluates the compound's ability to act as a direct scavenger during acidolysis.
Step-by-Step Methodology:
-
Resin Preparation: After synthesis, wash the dried peptide-resin (e.g., 50 mg, 0.1 mmol scale) thoroughly with Dichloromethane (DCM) and dry under vacuum for at least 1 hour.
-
Cocktail Preparation: Prepare the cleavage cocktails as described in the table below. Prepare fresh. AEMC-Oxalate should be finely ground before addition.
-
Cleavage Reaction: Add 1 mL of the prepared cleavage cocktail to the vial containing the peptide-resin.
-
Incubation: Gently agitate the slurry at room temperature for 2-3 hours.
-
Peptide Isolation:
-
Filter the resin and collect the filtrate into a fresh 15 mL centrifuge tube.
-
Wash the resin twice with 0.5 mL of fresh TFA.
-
Combine the filtrates.
-
-
Precipitation: Add the combined filtrate dropwise to 10 mL of ice-cold diethyl ether.
-
Pelleting & Washing: Centrifuge the suspension at 3000 x g for 5 minutes. Decant the ether. Wash the resulting peptide pellet twice with 10 mL of cold ether, vortexing and centrifuging each time.
-
Drying & Analysis: Dry the final peptide pellet under a stream of nitrogen and then in a desiccator. Reconstitute in an appropriate solvent (e.g., 50% Acetonitrile/Water) for HPLC and MS analysis.
| Cocktail Component | Control Cocktail | Experimental Cocktail | Purpose |
| TFA | 950 µL (95%) | 925 µL (92.5%) | Cleavage and deprotection reagent |
| Triisopropylsilane (TIS) | 25 µL (2.5%) | 25 µL (2.5%) | Standard carbocation scavenger |
| Deionized Water | 25 µL (2.5%) | 25 µL (2.5%) | Scavenger and aids in Trp deprotection |
| AEMC-Oxalate | - | 25 mg (2.5% w/v) | Investigational scavenger |
Protocol 4.2: AEMC-Oxalate as a Post-Cleavage Quenching Agent
This protocol evaluates the compound's ability to neutralize the crude cleavage mixture before precipitation, potentially minimizing workup-related side reactions.
Step-by-Step Methodology:
-
Cleavage: Perform the cleavage reaction using a standard cocktail (e.g., the "Control Cocktail" from Protocol 4.1) for 2-3 hours.
-
Filtration: Filter the resin and collect the TFA filtrate as described previously.
-
Quenching Step:
-
Prepare a 1 M solution of the free base, N-(2-Aminoethyl)morpholine-4-carboxamide , in an organic solvent miscible with TFA (e.g., DCM). Note: The oxalate salt can be converted to the free base via standard aqueous workup with a base like NaOH, followed by extraction and solvent evaporation.
-
While stirring the TFA filtrate at room temperature, slowly add the free base solution dropwise until the pH approaches neutral (test with pH paper).
-
-
Workup: Proceed with peptide precipitation in cold diethyl ether as described in Protocol 4.1.
-
Analysis: Analyze the crude peptide purity by HPLC and MS, comparing it to a sample that was not quenched before precipitation.
Validation Strategy and Expected Outcomes
A successful outcome for this investigational study would be a demonstrable increase in the purity of the crude peptide in the experimental arms compared to the control.
-
Primary Endpoint: A reduction in the percentage of side-product peaks on the HPLC chromatogram, specifically those corresponding to alkylated Tryptophan or other scavenger-sensitive modifications.
-
Secondary Endpoint: Confirmation of the mass of the desired peptide via MS, with a lower intensity of adduct peaks in the experimental samples.
-
Self-Validation: The protocols are self-validating through direct comparison. If Protocol 4.1 shows improved purity, it suggests AEMC-Oxalate is an effective scavenger. If Protocol 4.2 shows improvement, it points to its utility as a workup/quenching agent. A positive result in both would indicate a powerful, dual-function reagent.
Conclusion and Future Perspectives
While this compound is not a standard reagent in peptide synthesis, its chemical structure presents a compelling theoretical case for its use as a bifunctional scavenger and quenching agent. The primary amine offers a nucleophilic trap for reactive cations, while the morpholine moiety provides a basic handle for neutralizing the harsh acidic environment during workup.
The protocols outlined in this note provide a clear and logical framework for any researcher in peptide chemistry or drug development to investigate this potential. Future work, should these initial validation studies prove successful, would involve:
-
Optimizing the concentration of AEMC-Oxalate in the cleavage cocktail.
-
Testing its efficacy with a wider range of problematic amino acid residues (Cys, Met, Tyr).
-
Evaluating its performance against a broader panel of standard and advanced scavenger cocktails.
-
Synthesizing and testing structural analogs to further refine its properties.
By exploring novel reagents like this compound, the field of peptide synthesis can continue to evolve, leading to higher purities, more efficient workflows, and ultimately, more robust and reliable production of complex peptide-based therapeutics and research tools.
References
-
PubChem. (n.d.). N-(2-Aminoethyl)-4-morpholinecarboxamide. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]
-
Rao, S. R. (2011, May 1). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. PharmaTutor. [Link]
-
Mthembu, S. N., Chakraborty, A., Schönleber, R., Albericio, F., & de la Torre, B. G. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science, 30(2), e3538. [Link]
-
Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. [Link]
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Unlocking Enhanced Sensitivity in Mass Spectrometry: A Technical Guide to N-(2-Aminoethyl)morpholine-4-carboxamide Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Derivatization Strategy in Mass Spectrometry
In the landscape of analytical chemistry, mass spectrometry (MS) stands as a powerful tool for the identification and quantification of a vast array of molecules. However, its efficacy is often challenged by the inherent physicochemical properties of analytes. Compounds with low volatility, poor ionization efficiency, or those that are prone to extensive fragmentation can yield weak signals, hindering their detection and accurate measurement. Chemical derivatization presents a robust strategy to overcome these limitations. By chemically modifying an analyte prior to MS analysis, its properties can be tailored to enhance its response, thereby improving sensitivity and selectivity.[1][2]
This technical guide explores the potential application of N-(2-Aminoethyl)morpholine-4-carboxamide oxalate as a derivatizing agent in mass spectrometry. While primarily cataloged as a biochemical for proteomics research, its chemical structure, featuring a reactive primary amine and a morpholine moiety, suggests its utility in enhancing the detectability of poorly ionizable molecules.[3][4] This document will delve into the theoretical underpinnings of its application, provide a hypothetical framework for its use, and outline a research protocol to validate its efficacy.
This compound: A Profile
This compound is a biochemical compound with the molecular formula C₉H₁₇N₃O₆ and a molecular weight of 263.25 g/mol .[3] It is recognized for its role in proteomics research, where it may be utilized in studying protein interactions and post-translational modifications.[3][4] Its structural features, particularly the presence of a primary amine and a morpholine ring, make it an intriguing candidate for a derivatizing agent in mass spectrometry.[3][5]
| Property | Value |
| CAS Number | 154467-16-0 |
| Molecular Formula | C₉H₁₇N₃O₆ |
| Molecular Weight | 263.25 g/mol |
| Alternate Names | N-(2-Aminoethyl)-4-morpholinecarboxamide ethanedioate |
| Primary Applications | Biochemical for proteomics research, fine chemical raw material |
Theoretical Framework for Derivatization
The rationale for employing N-(2-Aminoethyl)morpholine-4-carboxamide as a derivatizing agent is rooted in its potential to favorably alter the characteristics of an analyte for MS analysis. The primary amine group serves as a reactive handle, allowing for the covalent attachment of the derivatizing agent to analytes possessing complementary functional groups, such as carboxylic acids.
The proposed derivatization reaction would proceed via the formation of a stable amide bond between the primary amine of N-(2-Aminoethyl)morpholine-4-carboxamide and the carboxyl group of the target analyte. This reaction is typically facilitated by a coupling agent.
Caption: Experimental workflow for derivatization and analysis.
4. LC-MS/MS Analysis:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the derivatized product from unreacted reagents.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive ion mode.
-
MS/MS Analysis: Perform product ion scans of the derivatized analyte to identify characteristic fragment ions. Develop an MRM method using the transition from the precursor ion to the most abundant and specific product ion.
5. Method Validation:
-
Linearity: Analyze a series of calibration standards to determine the linear range of the assay.
-
Sensitivity: Determine the limit of detection (LOD) and limit of quantification (LOQ).
-
Precision and Accuracy: Evaluate intra- and inter-day precision and accuracy using quality control samples at multiple concentration levels.
-
Matrix Effects: Assess the impact of the sample matrix on the ionization of the derivatized analyte.
Conclusion and Future Perspectives
While this compound is currently positioned within the proteomics research market, its chemical structure holds significant promise for its application as a derivatizing agent to enhance the sensitivity of mass spectrometric analyses for a broader range of molecules. The theoretical advantages of increased ionization efficiency and predictable fragmentation warrant experimental investigation. The proposed research protocol provides a roadmap for validating its utility. Successful validation would not only expand the toolkit for analytical chemists but also open new avenues for the sensitive and reliable quantification of challenging analytes in various scientific disciplines, including drug discovery and metabolomics.
References
-
Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. National Institutes of Health. Available at: [Link]
-
Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry. Royal Society of Chemistry. Available at: [Link]
-
Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. National Institutes of Health. Available at: [Link]
-
Derivatization reactions of primary and secondary aliphatic amines using OPA and FMOC. ResearchGate. Available at: [Link]
-
(a) Mass spectra of morpholine cation and fragment ions which are... ResearchGate. Available at: [Link]
-
New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. Available at: [Link]
-
Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). ACS Publications. Available at: [Link]
-
LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. Available at: [Link]
-
How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)? ResearchGate. Available at: [Link]
-
Primary amines as derivatization reagents for LC-HRMS analysis of FFAs. ResearchGate. Available at: [Link]
-
10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Available at: [Link]
-
Tips for Optimizing Key Parameters in LC–MS. LCGC International. Available at: [Link]
-
Improving Liquid Chromatography-Mass Spectrometry Sensitivity Using a Subambient Pressure Ionization with Nanoelectrospray (SPIN) Interface. National Institutes of Health. Available at: [Link]
-
Morpholine. NIST WebBook. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
This compound, 99% | 154467-16-0. ScientificSuppliesHub. Available at: [Link]
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Investigational Application Notes for N-(2-Aminoethyl)morpholine-4-carboxamide as a Novel Hydrophilic Linker Component for Antibody-Drug Conjugates
For Research Use Only. Not for use in diagnostic or therapeutic procedures.
Abstract
This document provides a detailed theoretical framework and investigational protocols for the use of N-(2-Aminoethyl)morpholine-4-carboxamide as a novel, hydrophilic building block for the synthesis of linkers used in Antibody-Drug Conjugates (ADCs). We present a scientific rationale for its application, focusing on the potential benefits of the morpholine moiety for improving ADC solubility and pharmacokinetic profiles. The protocols offered herein are designed for research and development purposes, outlining a strategic workflow for synthesizing a bifunctional linker, conjugating a payload, attaching the linker-payload to a monoclonal antibody, and characterizing the resulting ADC.
Introduction: The Critical Role of Linkers in ADC Development
Antibody-Drug Conjugates (ADCs) are a transformative class of cancer therapeutics that combine the antigen-targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small molecules.[1] The linker component, which covalently connects the antibody and the payload, is a critical determinant of an ADC's success, influencing its stability, efficacy, and safety profile.[2][] An ideal linker must be stable in systemic circulation to prevent premature payload release and off-target toxicity, yet allow for efficient cleavage and payload liberation within the target tumor cell.[4][5]
Furthermore, as many potent cytotoxic payloads are hydrophobic, the linker's chemical properties significantly impact the overall physicochemical characteristics of the ADC.[6][7] Highly hydrophobic ADCs are prone to aggregation, which can lead to rapid clearance from circulation and potential immunogenicity.[8] Consequently, there is a growing interest in the development of hydrophilic linkers to counteract the hydrophobicity of the payload, thereby improving solubility, stability, and pharmacokinetic properties.[8][9]
Scientific Rationale for Investigating N-(2-Aminoethyl)morpholine-4-carboxamide
We propose the investigation of N-(2-Aminoethyl)morpholine-4-carboxamide as a foundational building block for creating novel hydrophilic ADC linkers. This rationale is built on the following key attributes:
-
Inherent Hydrophilicity: The morpholine ring is a well-recognized hydrophilic motif in medicinal chemistry. Its incorporation into the linker structure is hypothesized to increase the overall water solubility of the linker-payload construct.[6] This can be particularly advantageous when working with highly hydrophobic payloads, potentially allowing for higher drug-to-antibody ratios (DAR) without inducing aggregation.[8]
-
Reactive Handle for Synthesis: The primary amino group on the ethylamine chain provides a versatile and reactive nucleophilic handle.[10] This allows for straightforward chemical modification to build out a bifunctional linker structure. For instance, it can be acylated with a molecule containing a second reactive group (e.g., a maleimide or NHS ester) intended for reaction with the antibody or payload.
-
Stable Carboxamide Backbone: The core structure contains a stable carboxamide bond. Amide bonds are known for their high stability in plasma, which is a desirable feature for linkers to prevent premature degradation in circulation.[][11]
-
Synthetic Accessibility: N-(2-Aminoethyl)morpholine-4-carboxamide and its salts are commercially available, providing a reliable starting point for linker synthesis and development.
This molecule can be envisioned as a hydrophilic spacer element within a larger linker architecture. The primary amine serves as an attachment point for a payload (either directly or via another spacer), while the morpholine nitrogen could be further functionalized, or the entire molecule can be built upon to create a bifunctional linker.
Proposed Workflow for ADC Development
The development of an ADC using this novel building block would follow a multi-step process. This guide will provide investigational protocols for a common strategy: first synthesizing a heterobifunctional linker, attaching the payload, and then conjugating the resulting linker-payload to the antibody.
Sources
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Troubleshooting & Optimization
Technical Support Center: Synthesis Yield Optimization for N-(2-Aminoethyl)morpholine-4-carboxamide oxalate
Welcome to the technical support center for the synthesis of N-(2-Aminoethyl)morpholine-4-carboxamide oxalate. This critical intermediate, notably used in the preparation of the migraine therapeutic Rimegepant, demands high purity and yield for efficient downstream applications.[1][2][3] This guide is structured to address common challenges and provide actionable strategies to optimize your synthetic protocol.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues researchers commonly encounter during the synthesis.
Q1: My overall yield is consistently low (<60%). What are the primary factors I should investigate?
A low overall yield is a multi-faceted problem that can originate from any stage of the synthesis: the initial urea formation, workup, or the final oxalate salt crystallization.
-
Moisture is the Enemy: The first and most critical factor to verify is the dryness of your reagents and solvent. The starting materials, particularly activated carbonyl sources (e.g., N-phenoxycarbonylmorpholine) and the amine (ethylenediamine), are susceptible to hydrolysis.[4] Water contamination will consume your reagents and lead to unwanted byproducts, drastically reducing the yield. Ensure all glassware is flame-dried, and solvents are anhydrous.
-
Temperature Control During Amine Addition: The reaction between the activated morpholine and ethylenediamine is exothermic. Uncontrolled temperature spikes can lead to side reactions. A slow, dropwise addition of the amine to the reaction mixture, while maintaining a consistent internal temperature (e.g., 64-70°C as per some industrial protocols), is crucial for minimizing byproduct formation.[5]
-
Stoichiometry of Ethylenediamine: While using a large excess of ethylenediamine can drive the reaction to completion, it can also complicate the purification process. The unreacted diamine must be thoroughly removed, typically by vacuum distillation, before proceeding to the oxalate salt formation.[5] Incomplete removal can lead to the crystallization of ethylenediamine dioxalate, contaminating your final product.
-
Inefficient Oxalate Crystallization: The final yield is highly dependent on the successful crystallization of the oxalate salt. If the product "oils out" or remains in the mother liquor, your isolated yield will be poor. This is often a solvent or concentration issue. (See Q3 for a detailed solution).
Q2: My final product is contaminated with a significant amount of unreacted ethylenediamine. How can this be resolved?
This is a common issue stemming from the workup phase.
-
Vigorous Vacuum Distillation: After the initial reaction, the excess ethylenediamine must be removed. Ensure your vacuum distillation is efficient. Continue distillation until no more liquid is observed dripping from the condenser, and then maintain the vacuum at a controlled temperature (e.g., 70±2°C) for an extended period (e.g., 1 hour) to remove residual amounts.[5]
-
Aqueous Wash during Workup: Before forming the oxalate salt, washing the organic phase containing your crude product with water or a brine solution can help remove water-soluble impurities like residual ethylenediamine.
-
pH Adjustment: Some protocols utilize a pH adjustment step. After the initial reaction and removal of excess ethylenediamine, the residue can be dissolved in a solvent like acetone, and the pH adjusted to ~11-12 with a base like NaOH.[5] This can help in precipitating certain impurities before isolating the desired carboxamide.
Q3: During the final step, my product oils out or fails to crystallize upon adding oxalic acid. What can I do to achieve a solid product?
This is a classic crystallization problem, often solvable by adjusting the solvent system and cooling parameters.
-
Solvent Choice is Key: The choice of solvent for oxalate salt formation is critical. Ethanol is commonly used.[5] If the product is too soluble in pure ethanol, a mixed solvent system (e.g., ethanol/water) might be necessary. The goal is to find a system where the product is soluble at elevated temperatures but sparingly soluble at lower temperatures.
-
Slow Cooling and Seeding: Rapid cooling often leads to supersaturation and oiling out.[6] Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize precipitation. If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites. Alternatively, adding a small "seed" crystal from a previous successful batch can induce crystallization.
-
Concentration Adjustment: If the solution is too dilute, crystallization will be inefficient. If it's too concentrated, impurities can get trapped in the crystal lattice. A typical procedure involves concentrating the solution to a slurry before adding the crystallization solvent (like ethanol) and refluxing to ensure complete dissolution before cooling.[5]
Yield Optimization Strategies
Beyond troubleshooting, proactively optimizing your protocol can lead to significant improvements in yield and purity.
Optimized Synthesis Protocol (Illustrative)
This protocol is a synthesized example based on common industrial practices.[5]
-
Urea Formation: In a suitable reactor, charge ethylenediamine (e.g., 2.5 eq.). Under stirring, add N-phenoxycarbonylmorpholine (1.0 eq.) portion-wise, allowing the temperature to rise to and maintain at 64-70°C. Hold at this temperature for approximately 6 hours.
-
Workup 1 - Amine Removal: After the reaction is complete, remove the excess ethylenediamine via vacuum distillation. Maintain a temperature of ~70°C under full vacuum for at least 1 hour after the bulk of the diamine has been removed.
-
Workup 2 - Purification: Cool the residue to room temperature. Add acetone (e.g., 4 volumes) and stir. Adjust the pH to 11-12 by the dropwise addition of 30% aqueous sodium hydroxide. Filter off any precipitated solids. Concentrate the filtrate under reduced pressure to remove the acetone.
-
Oxalate Salt Formation & Crystallization: To the residue, add water (e.g., 3.5 volumes) and stir to dissolve. While maintaining the temperature between 20-40°C, add solid oxalic acid in portions until the pH of the solution is between 2 and 3. Filter off any initial precipitate. Concentrate the filtrate to a slurry.
-
Final Crystallization: Add ethanol (e.g., 6 volumes) to the slurry and heat to reflux for 30 minutes to ensure complete dissolution. Cool the solution slowly to room temperature, then chill in an ice bath (0-10°C) for at least 4 hours to maximize crystal formation.
-
Isolation: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 50-60°C.
Table 1: Key Parameter Optimization
| Parameter | Sub-Optimal Condition | Optimized Condition | Rationale & Expected Outcome |
| Reaction Temperature | > 80°C or < 60°C | 64-70°C | Prevents side reactions and ensures a reasonable reaction rate. Improves purity.[5] |
| Excess Ethylenediamine | < 2 equivalents | 2.5 - 3 equivalents | Drives the reaction to completion. Higher yield.[5] |
| Crystallization Solvent | Highly solubilizing solvent (e.g., Methanol) | Ethanol or Ethanol/Water mixture | Lower solubility at cold temperatures maximizes product precipitation and yield.[5][6] |
| Cooling Rate | Rapid cooling (e.g., direct to dry ice) | Slow cooling to RT, then 4h at 0-10°C | Promotes the formation of larger, purer crystals and prevents oiling out.[6] |
Visual Guides
Synthesis Workflow Diagram
Caption: A high-level workflow for the synthesis of this compound.
Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
-
PubChem. Synthetic method of Rimegepant and its intermediates - Patent CN-114957247-A. Available from: [Link]
- Google Patents. WO2022160937A1 - Industrial preparation method for high-optical-purity rimegepant intermediate.
- Google Patents. CN114957247A - Synthesis method of Rimegepant and intermediate thereof.
-
Patsnap Synapse. (2025, March 16). The patent landscape of Rimegepant. Available from: [Link]
-
National Institutes of Health. (n.d.). Exploring Calcium Oxalate Crystallization: A Constant Composition Approach - PMC. Available from: [Link]
- Google Patents. WO2023142857A1 - Preparation method for rimegepant.
-
ACS Omega. (2021, October 1). Calcium Oxalate Crystallization: Influence of pH, Energy Input, and Supersaturation Ratio on the Synthesis of Artificial Kidney Stones. Available from: [Link]
-
Reddit. (2024, November 20). What are some common causes of low reaction yields? : r/Chempros. Available from: [Link]
-
MDPI. Thermodynamic and Kinetic Aspects of Calcium Oxalate Crystallization and Renal Lithiasis. Available from: [Link]
-
Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry? Available from: [Link]
-
ResearchGate. (2025, August 7). (PDF) Impact of various modifiers on calcium oxalate crystallization. Available from: [Link]
-
ScientificSuppliesHub. This compound, 99% | 154467-16-0. Available from: [Link]
-
National Institutes of Health. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC. Available from: [Link]
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- 1. Synthetic method of Rimegepant and its intermediates - Patent CN-114957247-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2022160937A1 - Industrial preparation method for high-optical-purity rimegepant intermediate - Google Patents [patents.google.com]
- 3. The patent landscape of Rimegepant [synapse.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: N-(2-Aminoethyl)morpholine-4-carboxamide Oxalate
Welcome to the technical support center for N-(2-Aminoethyl)morpholine-4-carboxamide oxalate (CAS 154467-16-0). This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve high purity and yield in your experiments.
I. Introduction to Purification Challenges
N-(2-Aminoethyl)morpholine-4-carboxamide is a bifunctional molecule containing a morpholine carboxamide and a primary aminoethyl group.[1] Its conversion to an oxalate salt is a common strategy to improve its crystallinity, handling, and stability. However, the purification of this salt is not without its challenges. The presence of two basic nitrogen atoms and the specific properties of the oxalate counter-ion can lead to issues with crystallization, impurity removal, and yield. This guide provides a structured approach to troubleshoot these problems.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Low Purity After Crystallization
Q: My final product shows low purity by HPLC/NMR, with persistent side peaks. What are the likely impurities and how can I remove them?
A: Low purity is often due to co-precipitation of starting materials or side products. Based on common synthetic routes, the primary impurities to consider are:
-
Unreacted Ethylenediamine: This is a common starting material and is highly water-soluble.[2]
-
Excess Oxalic Acid: Can be present if stoichiometry is not carefully controlled.
-
Di-acylated Ethylenediamine: A potential side-product where both nitrogens of ethylenediamine have reacted.
-
Hydrolysis Products: Although generally stable, prolonged exposure to harsh acidic or basic conditions can lead to hydrolysis of the carboxamide bond.
Caption: Troubleshooting workflow for low purity issues.
Issue 2: Poor Crystal Formation (Oiling Out or Amorphous Solid)
Q: Upon cooling my crystallization solution, the product separates as an oil or a fine, amorphous powder instead of well-defined crystals. Why is this happening?
A: "Oiling out" or formation of an amorphous solid occurs when the solute comes out of solution too rapidly and at a temperature above its melting point (or glass transition temperature for amorphous solids).[3] This is a common challenge with amine salts.
-
High Supersaturation: The solution is too concentrated, leading to rapid precipitation upon cooling.
-
Solution: Re-heat the mixture to redissolve the product and add a small amount (5-10% more) of the hot solvent to decrease the saturation level.[3]
-
-
Rapid Cooling: Cooling the solution too quickly (e.g., by immediately placing it in an ice bath) does not allow sufficient time for an ordered crystal lattice to form.
-
Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated from the cold surface with a cork ring or paper towels. Once at room temperature, cooling can be gradually continued in a refrigerator and then an ice bath.
-
-
Incorrect Solvent System: The chosen solvent may not be ideal for promoting crystallization.
-
Solution: this compound is typically crystallized from an ethanol/water mixture.[2] The polarity of this system is crucial. If oiling out occurs, try adjusting the solvent ratio. Increasing the proportion of the less-polar solvent (ethanol) can sometimes improve crystal formation.
-
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of boiling deionized water.
-
Solvent Addition: While the solution is still hot, slowly add warm ethanol until the solution becomes faintly cloudy (the saturation point). Add a few drops of hot water to redissolve the cloudiness.
-
Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Crystal nucleation should begin.
-
Maturation: Let the flask stand at room temperature for several hours to allow for crystal growth.
-
Further Cooling: Place the flask in a 4°C refrigerator for several hours, followed by an ice bath for at least 30 minutes to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Issue 3: Low Yield
Q: I have successfully obtained pure crystals, but my final yield is very low. What are the common causes?
A: Low yield can result from several factors, from incomplete precipitation to mechanical losses.
| Potential Cause | Explanation | Recommended Action |
| Incorrect pH | The pH for precipitation of the oxalate salt is critical. A patent for a similar synthesis specifies adjusting the pH to 2-3 for optimal precipitation.[2] If the pH is too high, the amine will not be fully protonated, increasing its solubility. | Carefully monitor and adjust the pH of the solution to 2-3 using a calibrated pH meter before cooling. Add the oxalic acid solution dropwise to avoid local pH extremes. |
| Excessive Solvent Use | Using too much solvent during recrystallization will result in a significant portion of the product remaining in the mother liquor.[4] | Use the minimum amount of hot solvent required to fully dissolve the crude product. Test the mother liquor for remaining product by evaporating a small sample. |
| Premature Crystallization | If performing a hot filtration to remove insoluble impurities, the product may crystallize on the filter funnel, leading to significant loss. | Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtering the hot solution. |
| Incomplete Crystallization | Insufficient cooling time or temperature will leave a substantial amount of product dissolved. | Ensure the solution is cooled in an ice bath for an adequate amount of time (at least 30-60 minutes) before filtration. |
III. Frequently Asked Questions (FAQs)
Q1: What is the role of the oxalate salt form? The oxalate salt form is used to convert the typically oily or low-melting free-base of N-(2-Aminoethyl)morpholine-4-carboxamide into a stable, crystalline solid.[1] This improves its handling, purification, and stability. Oxalic acid is a dicarboxylic acid, which can form stable ionic interactions with the two basic centers of the molecule.
Q2: What is the ideal pH for precipitating the oxalate salt? Based on synthetic procedures, a pH of 2-3 is optimal for precipitating the oxalate salt from an aqueous solution.[2] This ensures that both the primary amine and the morpholine nitrogen are protonated, facilitating the formation of the salt.
Q3: Can I use a different acid to form the salt? Yes, other acids like hydrochloric acid or sulfuric acid can be used to form salts. However, the choice of the counter-ion (e.g., oxalate, chloride) will significantly affect the salt's physical properties, including its solubility and crystallinity. The oxalate salt is often chosen for its ability to induce good crystallinity.
Q4: My product is slightly off-white or yellowish. What is the cause? Amine compounds can be susceptible to oxidation, which can lead to coloration.[5] Ensure that the purification process is not overly prolonged at high temperatures. If the color persists, you can try treating a solution of the free base with a small amount of activated charcoal before the salt formation step.
Q5: What analytical techniques are recommended for purity assessment?
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point range is indicative of high purity.
IV. References
-
Smolecule. (2023, August 15). This compound. Retrieved from Smolecule website.
-
BenchChem. (2025). Sodium Oxalate Crystallization Technical Support Center. Retrieved from BenchChem website.
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from Chemistry LibreTexts website.
-
Reddit. (2023, June 18). Instability of tris oxalate aluminate salts. Retrieved from r/crystalgrowing.
-
CymitQuimica. This compound. Retrieved from CymitQuimica website.
-
ScientificSuppliesHub. This compound, 99%. Retrieved from ScientificSuppliesHub website.
-
ChemicalBook. This compound synthesis. Retrieved from ChemicalBook website.
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from ResearchGate website.
-
YouTube. (2024, January 5). Crystallization | Organic Chemistry Lab Techniques. Retrieved from YouTube website.
-
Diop, M. B., et al. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. American Journal of Heterocyclic Chemistry.
-
Santa Cruz Biotechnology. This compound. Retrieved from SCBT website.
Sources
"N-(2-Aminoethyl)morpholine-4-carboxamide oxalate" solubility issues in buffers
A Guide to Understanding and Overcoming Solubility Challenges in Aqueous Buffers
Disclaimer: "N-(2-Aminoethyl)morpholine-4-carboxamide oxalate" (CAS 154467-16-0) is a specialized biochemical for which extensive public solubility data is not available.[1][2] This guide provides a framework for troubleshooting based on the compound's known structure and established principles of organic chemistry, physical chemistry, and formulation science. The principles discussed are broadly applicable to similar morpholine derivatives and amine oxalate salts.
Introduction: The Challenge of Solubilizing Amine Oxalate Salts
Researchers working with this compound may encounter difficulties in achieving desired concentrations in standard aqueous buffers. These challenges typically stem from the physicochemical properties of the molecule itself: a morpholine core, a basic aminoethyl side chain, and an oxalate counter-ion.[1] Morpholine itself is miscible with water, but derivatives can exhibit more complex behavior.[3][4][5] The solubility of such compounds is often highly dependent on pH, buffer composition, and temperature. This guide will walk you through the underlying science and provide a systematic approach to resolving these solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why is my compound not dissolving in my standard phosphate buffer (pH 7.4)?
A: The insolubility is likely due to the pH of the buffer relative to the pKa values of the compound's amine groups. N-(2-Aminoethyl)morpholine-4-carboxamide is a basic compound.[1] At a neutral pH of 7.4, the amine groups may be only partially protonated, leading to lower aqueous solubility. The Henderson-Hasselbalch equation dictates that for a weak base, solubility increases as the pH of the solution decreases (becomes more acidic).[6] Additionally, phosphate buffers can sometimes interact with divalent cations (if present as impurities) or the compound itself, potentially leading to precipitation.[7]
Q2: What is the role of the oxalate counter-ion in solubility?
A: The oxalate counter-ion forms a salt with the protonated, basic form of the parent molecule. While salt formation is a common strategy to increase the aqueous solubility of basic compounds, oxalates themselves can have limited solubility, especially in the presence of certain ions.[8] It's also important to consider the "common ion effect," where the presence of excess oxalate ions from another source could decrease the solubility of your compound.[9][10][11][12][13]
Q3: Can I just heat the solution to get it to dissolve?
A: While gentle heating can increase the rate of dissolution and sometimes the solubility limit, it should be approached with caution. Excessive heat can lead to the degradation of the compound. It is crucial to first determine the compound's thermal stability. If you do use heat, always allow the solution to cool to room temperature to ensure the compound does not precipitate out, a phenomenon known as supersaturation.
Q4: I see precipitation when I add my stock solution (dissolved in DMSO) to my aqueous buffer. What is happening?
A: This is a common issue when using organic co-solvents. The compound may be highly soluble in a nonpolar solvent like DMSO, but when this stock is introduced to the aqueous buffer, the overall solvent polarity increases dramatically.[14][15][16] This shift can cause the compound to crash out of the solution. The key is to ensure the final concentration of the organic solvent in the buffer is low enough to maintain solubility.
Systematic Troubleshooting Guide
This section provides a step-by-step workflow for addressing solubility issues with this compound.
Step 1: Characterize the Problem
Before making changes, it's essential to define the problem. Is the compound completely insoluble, or does it dissolve up to a certain concentration and then precipitate? Is the precipitation immediate or does it occur over time? Answering these questions will guide your troubleshooting strategy.
Step 2: pH Optimization
The most critical factor for the solubility of an amine-containing compound is pH.[17][18][19][20] The goal is to find a pH where the molecule is sufficiently protonated (ionized) to be soluble in water.
Experimental Protocol: pH-Solubility Screening
-
Prepare a range of buffers: Prepare a series of buffers with pH values ranging from, for example, pH 3 to pH 8 (e.g., citrate for acidic, phosphate for neutral, and borate for alkaline ranges).
-
Add the compound: To a fixed volume of each buffer, add a small, known amount of the compound.
-
Equilibrate: Agitate the samples at a constant temperature for a set period (e.g., 2-4 hours) to allow them to reach equilibrium.
-
Observe and Quantify: Visually inspect for undissolved solid. For a more quantitative measure, centrifuge the samples, and measure the concentration of the dissolved compound in the supernatant using a suitable analytical method like UV-Vis spectroscopy or HPLC.
-
Analyze: Plot the solubility against the pH to determine the optimal pH range for dissolution.
Step 3: Buffer Selection
The choice of buffering agent can also influence solubility. Some buffer ions may interact with your compound.
| Buffer System | Useful pH Range | Considerations |
| Citrate | 3.0 - 6.2 | Can chelate metal ions. |
| Acetate | 3.8 - 5.8 | Generally well-tolerated. |
| MES | 5.5 - 6.7 | A "Good's" buffer, low metal binding. |
| Phosphate | 6.0 - 8.0 | Can precipitate with some compounds.[7] |
| HEPES | 7.0 - 8.0 | Commonly used in cell culture, generally non-interactive. |
| Borate | 8.0 - 10.0 | Can interact with diols. |
Step 4: The Use of Co-solvents
If pH adjustment alone is insufficient, the use of a water-miscible organic co-solvent can be explored.[21][22] Co-solvents work by reducing the overall polarity of the aqueous medium, which can help to solubilize less polar molecules.[15][16]
Commonly Used Co-solvents:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol (PEG)
-
Glycerol
-
Dimethyl sulfoxide (DMSO)
Experimental Protocol: Co-solvent Titration
-
Prepare buffer at optimal pH: Use the optimal pH determined in Step 2.
-
Create co-solvent mixtures: Prepare a series of buffer solutions containing increasing percentages of a co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
-
Determine solubility: Measure the solubility of your compound in each mixture as described in the pH screening protocol.
-
Select the lowest effective concentration: To minimize potential biological or chemical interference from the co-solvent, choose the lowest percentage that achieves the desired solubility.
Visualizing the Troubleshooting Workflow
The following diagram outlines the logical flow for addressing solubility challenges.
Caption: A flowchart for systematically troubleshooting solubility issues.
Understanding the pH-Solubility Relationship
For a basic compound like N-(2-Aminoethyl)morpholine-4-carboxamide, its ionization state is governed by the pH of the solution.
Caption: The effect of pH on the equilibrium and solubility of a basic compound.
References
-
Common Ion Effect. ChemTalk. [Link]
-
Common-Ion Effect in Solubility Equilibria. Chemistry LibreTexts. [Link]
-
Common-ion effect. Wikipedia. [Link]
-
The common-ion effect. Khan Academy. [Link]
-
The common ion effect. Chemguide. [Link]
-
Cosolvent. Wikipedia. [Link]
-
Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. [Link]
-
A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]
-
Cosolvent – Knowledge and References. Taylor & Francis. [Link]
-
N-(2-Aminoethyl)-4-morpholinecarboxamide. PubChem. [Link]
-
Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. [Link]
-
A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]
-
Pharmacokinetics. AccessPhysiotherapy. [Link]
-
Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. [Link]
-
Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. [Link]
-
Co-solvent: Significance and symbolism. Synonyms.com. [Link]
-
Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. [Link]
-
pKa Data Compiled by R. Williams. [Link]
-
Solubility enhancement and cosolvency. Slideshare. [Link]
-
N-(2-aminoethyl)morpholine-4-carboxamide. LookChem. [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]
-
Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. PubMed Central. [Link]
-
Showing Compound Morpholine (FDB008207). FooDB. [Link]
-
Workup: Amines. University of Rochester Department of Chemistry. [Link]
-
PH STANDARD SOLUTION OXALATE BUFFER. ChemBK. [Link]
-
Solubility of sodium oxalate in concentrated Eeectrolyte solutions. Murdoch University Research Portal. [Link]
-
Amine workup. Reddit. [Link]
-
The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
-
Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. [Link]
-
MORPHOLINE. Ataman Kimya. [Link]
-
Solubility of Sodium Oxalate in Concentrated Electrolyte Solutions. IC-Unicamp. [Link]
-
Buffering agents and Buffers. Interchim. [Link]
-
Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. Study.com. [Link]
-
Study on Solution Behavior of Some Oxalate Salts in Aqueous Vitamin Solutions. ResearchGate. [Link]
-
pH and Solubility. YouTube. [Link]
-
Solubility of the Sodium Salts of Oxalic Acid in Water With Ammonium Sulfate Supporting Information. ACS Publications. [Link]
-
Amine Treating - Troubleshooting Guide. Scribd. [Link]
- Neutralizing amines with low salt precipitation potential.
-
Isolation (Recovery) of amines. [Link]
Sources
- 1. Buy this compound | 154467-16-0 [smolecule.com]
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- 4. atamankimya.com [atamankimya.com]
- 5. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]
- 6. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
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- 8. researchgate.net [researchgate.net]
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- 17. Does pH affect solubility? | AAT Bioquest [aatbio.com]
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- 22. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
"N-(2-Aminoethyl)morpholine-4-carboxamide oxalate" stability in aqueous solution
Document ID: TSC-CHEM-260110-01
Last Updated: January 10, 2026
Introduction
This technical guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability of N-(2-Aminoethyl)morpholine-4-carboxamide oxalate in aqueous solutions. While specific, publicly available stability data for this exact molecule is limited, this guide is built upon established principles of organic chemistry concerning its constituent functional groups: a secondary amide, a morpholine ring, and an oxalate salt. The information herein is intended to empower researchers, scientists, and drug development professionals to design robust experiments, anticipate potential challenges, and interpret their results with confidence. This compound is primarily used as a biochemical for proteomics research and as a fine chemical raw material.[1][2]
Section 1: Chemical Moiety Stability Profile
Understanding the stability of this compound requires an analysis of its key structural features. The molecule's behavior in an aqueous environment is primarily dictated by the reactivity of the amide bond.
-
Amide Bond: The carboxamide functional group is the most probable site of degradation. Amide bonds are susceptible to hydrolysis, a reaction with water that cleaves the bond to form a carboxylic acid and an amine.[3][4] This reaction is catalyzed by both acid and base.[3][5]
-
Morpholine Ring: The morpholine ring is a saturated heterocycle and is generally considered chemically stable under typical aqueous experimental conditions.
-
Oxalate Salt: In solution, the oxalate salt will dissociate. Oxalic acid is a di-protic acid, and its presence will typically result in a mildly acidic aqueous solution, which can influence the rate of amide hydrolysis.
The primary degradation pathway to anticipate is the hydrolysis of the amide bond, yielding Morpholine-4-carboxylic acid and Ethane-1,2-diamine.
Diagram: Predicted Hydrolysis Pathway
Caption: Fig 1. Predominant hydrolytic degradation pathway.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in a neutral aqueous solution (pH 7) at room temperature?
A: While amides are generally stable, hydrolysis can occur slowly even at neutral pH.[6] For short-term experiments (a few hours), significant degradation is unlikely. However, for long-term storage of solutions (days to weeks), some degree of hydrolysis should be anticipated. We strongly recommend preparing aqueous solutions fresh for each experiment. If storage is unavoidable, it should be at 2-8°C to minimize degradation, and a stability check via an analytical method like HPLC is advised before use.
Q2: How do pH extremes affect the stability of this compound?
A: Both acidic and basic conditions significantly accelerate the rate of amide hydrolysis.[3][4][5][7]
-
Acidic Conditions (pH < 5): In the presence of a strong acid, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[3][7]
-
Basic Conditions (pH > 9): Under basic conditions, the hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon, leading to the cleavage of the amide bond.[3][7] Therefore, prolonged exposure to strong acids or bases should be avoided unless conducting forced degradation studies.
Q3: Is the compound sensitive to light or temperature?
A:
-
Temperature: As with most chemical reactions, the rate of hydrolysis is temperature-dependent. Increased temperature will accelerate degradation. For maximum stability, solutions should be kept cool. Forced degradation studies are often carried out at elevated temperatures (e.g., 40-80°C) to intentionally induce and identify degradation products.[8]
-
Light (Photostability): While there is no specific data for this molecule, photostability studies are a standard part of forced degradation testing as recommended by ICH guidelines.[8][9] To mitigate any potential for photodegradation, it is good practice to store solutions in amber vials or protect them from light.
Q4: What are the best practices for preparing and storing aqueous stock solutions?
A:
-
Solvent: Use high-purity (e.g., HPLC-grade) water. If pH control is needed, use a buffer system that has been demonstrated not to interfere with your assay.
-
Preparation: Prepare solutions fresh whenever possible. If preparing a stock, dissolve the compound in your desired buffer or water and filter through a 0.22 µm filter to ensure sterility and remove particulates.
-
Storage: For short-term storage (up to 24-48 hours), refrigerate at 2-8°C. For longer-term storage, aliquot and freeze at -20°C or -80°C. Be aware that freeze-thaw cycles can sometimes promote degradation, so use fresh aliquots for critical experiments.
Section 3: Troubleshooting Guide
This section addresses common experimental issues that may arise due to the instability of this compound in aqueous solutions.
| Observed Problem | Potential Cause | Troubleshooting Steps & Explanation |
| Loss of compound activity or inconsistent assay results over time. | Hydrolytic Degradation: The parent compound is likely degrading into its inactive hydrolysis products (Morpholine-4-carboxylic acid and Ethane-1,2-diamine). | 1. Confirm Degradation: Use an analytical technique like HPLC or LC-MS to analyze your stock solution and a freshly prepared standard.[10] Look for a decrease in the parent peak area and the appearance of new peaks corresponding to the degradants. 2. Mitigation: Prepare solutions immediately before use. If using a multi-day protocol, prepare a new solution from solid material each day. Store stock solutions at -20°C or below. |
| Appearance of unexpected peaks in my HPLC/LC-MS chromatogram. | Amide Hydrolysis: The new peaks are very likely the hydrolysis products. | 1. Peak Identification: If using LC-MS, determine the mass of the new peaks. The expected masses would correspond to the protonated forms of Morpholine-4-carboxylic acid and Ethane-1,2-diamine. 2. Forced Degradation Confirmation: Intentionally degrade a sample by heating it in a mild acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) for a short period.[11] The peaks generated should match the retention time of your unknown peaks, confirming their identity as degradants. |
| The pH of my unbuffered aqueous solution is drifting downwards. | Oxalate Counter-ion: The oxalate salt, when dissolved in water, can establish an equilibrium that results in a slightly acidic solution. Further degradation to a carboxylic acid could also contribute. | 1. Use a Buffer: If your experimental system is sensitive to pH, prepare your solutions in a suitable buffer (e.g., PBS, HEPES) to maintain a constant pH. 2. Verify Buffer Compatibility: Ensure that the buffer components do not accelerate degradation or interfere with your downstream analysis. |
| My solid compound appears clumpy or discolored after storage. | Hygroscopicity/Instability: The compound may be absorbing atmospheric moisture, which can lead to solid-state hydrolysis or other forms of degradation. | 1. Proper Storage: Store the solid compound in a desiccator under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature.[12] 2. Quality Check: If the appearance has changed, it is prudent to perform a quality check (e.g., by measuring purity via HPLC) before using the material in a critical experiment. |
Workflow: Investigating Solution Stability
The following diagram outlines a systematic approach to characterizing the stability of your compound in a specific aqueous medium. This process is a simplified version of the forced degradation studies performed in the pharmaceutical industry.[8][9][13][14]
Sources
- 1. Buy this compound | 154467-16-0 [smolecule.com]
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Technical Support Center: Conjugating N-(2-Aminoethyl)morpholine-4-carboxamide oxalate
Welcome to the technical support resource for N-(2-Aminoethyl)morpholine-4-carboxamide oxalate conjugation. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to equip you with the causal understanding behind experimental choices to ensure successful conjugation outcomes.
Introduction to this compound Conjugation
This compound is a versatile molecule used in various biochemical applications, including proteomics research.[1][2] Its key feature for conjugation is a primary amine on the aminoethyl side chain, which is a common target for covalent modification.[1][3] This guide will focus on the most prevalent conjugation strategy: coupling the primary amine of N-(2-Aminoethyl)morpholine-4-carboxamide to a carboxyl group on a target molecule (e.g., a protein, peptide, or functionalized surface) using carbodiimide chemistry, specifically the combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Frequently Asked Questions (FAQs)
Q1: What is the role of the primary amine in the conjugation reaction?
The primary amine (-NH2) on the ethylamine portion of the molecule acts as a potent nucleophile.[4][5] In the presence of an activated carboxyl group (like an NHS ester), this amine will attack the carbonyl carbon, forming a stable amide bond and covalently linking the morpholine-carboxamide moiety to the target molecule.[6]
Q2: What is the optimal pH for conjugating this molecule?
The pH is a critical parameter. For the primary amine to be reactive, it must be deprotonated (in its -NH2 form), which is favored at a pH above its pKa. However, the competing hydrolysis of the activated NHS ester also increases at higher pH.[7] Therefore, a compromise is necessary. The recommended pH range for NHS ester conjugations is typically between 7.2 and 8.5.[5][7][8]
Q3: Which buffers should I use for the conjugation reaction?
It is crucial to use a buffer that does not contain primary amines, as these will compete with N-(2-Aminoethyl)morpholine-4-carboxamide for reaction with the activated carboxyl groups.[7][9]
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, borate, and carbonate/bicarbonate buffers are all suitable choices.[7]
-
Buffers to Avoid: Tris, glycine, and any other buffer containing primary amines must be avoided in the reaction mixture.[7][9] If your target molecule is in an incompatible buffer, a buffer exchange step is required before starting the conjugation.[7]
Q4: Why is EDC and NHS used together for the conjugation?
This is a two-step process that increases the efficiency and stability of the conjugation:
-
Activation: EDC first reacts with a carboxyl group on your target molecule to form a highly reactive but unstable O-acylisourea intermediate.
-
Stabilization: In the presence of NHS, this intermediate is immediately converted into a more stable NHS ester.[5] This semi-stable ester is less susceptible to hydrolysis in an aqueous environment compared to the O-acylisourea intermediate, allowing for a more efficient reaction with the primary amine of your morpholine-carboxamide compound.[9]
Troubleshooting Guide
This section addresses common problems encountered when conjugating N-(2-Aminoethyl)morpholine-4-carboxamide via its primary amine.
Problem 1: Low or No Conjugation Yield
This is the most frequent issue and can be caused by several factors. A logical troubleshooting workflow can help identify the root cause.
Caption: Troubleshooting workflow for low conjugation yield.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Inactive EDC or NHS | EDC and NHS are highly sensitive to moisture and can hydrolyze and lose activity if not stored properly.[9] | Use fresh, high-quality EDC and NHS. Always allow reagents to warm to room temperature in a desiccator before opening to prevent condensation. Store desiccated at -20°C.[9] |
| Suboptimal pH | The two key reactions (carboxyl activation and amine coupling) have different optimal pH ranges. The amine on your molecule must be deprotonated to be nucleophilic.[7] | For a one-pot reaction, use a buffer at pH 7.2-8.0. For a two-step reaction, perform the EDC/NHS activation at pH 4.5-6.0 (e.g., in MES buffer), then raise the pH to 7.2-8.0 before adding the N-(2-Aminoethyl)morpholine-4-carboxamide.[8][9] |
| Competing Amines in Buffer | Buffers like Tris or glycine contain primary amines that will compete with your target amine, significantly reducing conjugation efficiency.[7][9] | Perform a buffer exchange into an amine-free buffer such as PBS or HEPES prior to the reaction.[6][7] |
| Hydrolysis of NHS Ester | The activated NHS ester is susceptible to hydrolysis, especially in dilute aqueous solutions, which reverts the ester back to the original carboxylic acid.[9] | Perform the conjugation step as soon as possible after the activation of the carboxyl group.[9] Ensure reactant concentrations are sufficiently high, as dilute solutions favor hydrolysis.[7] |
| Insufficient Molar Excess | An insufficient amount of the N-(2-Aminoethyl)morpholine-4-carboxamide or the coupling reagents may lead to an incomplete reaction. | Optimize the molar ratio of reactants. Start with a 10-20 fold molar excess of N-(2-Aminoethyl)morpholine-4-carboxamide over the target molecule to be conjugated.[6] Molar ratios for EDC and NHS can range from a 2- to 10-fold molar excess over the available carboxyl groups.[8] |
Problem 2: Precipitation or Aggregation During Reaction
Potential Causes & Solutions
-
Poor Solubility: The starting materials or the final conjugate may have limited solubility in the reaction buffer.
-
Protein Aggregation: If conjugating to a protein, a high degree of modification or suboptimal buffer conditions can lead to protein aggregation.[6]
-
Solution: Reduce the molar excess of the activating reagents (EDC/NHS) to lower the degree of labeling.[6] Ensure the buffer conditions are optimal for the specific protein's stability.
-
Experimental Protocols
Protocol 1: One-Pot EDC/NHS Conjugation
This protocol is a general starting point for conjugating N-(2-Aminoethyl)morpholine-4-carboxamide to a carboxyl-containing molecule (e.g., a protein).
Caption: One-pot EDC/NHS conjugation workflow.
Steps:
-
Preparation:
-
Dissolve your carboxyl-containing molecule in a suitable amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Dissolve this compound in the same buffer.
-
Immediately before use, prepare stock solutions of EDC and NHS in high-purity, amine-free water or an organic solvent like DMSO. Allow the solid reagents to equilibrate to room temperature before opening the vials.[9]
-
-
Reaction:
-
To your carboxyl-containing molecule solution, add EDC and NHS. A common starting point is a 5-fold molar excess of EDC and a 2-fold molar excess of NHS over the carboxyl groups.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.[9]
-
Add the N-(2-Aminoethyl)morpholine-4-carboxamide solution to the activated molecule. A 10-20 fold molar excess over the target molecule is a good starting point.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[6][7]
-
-
Quenching:
-
Stop the reaction by adding a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 25-50 mM.[6] This will consume any unreacted NHS esters. Incubate for an additional 15-30 minutes.
-
-
Purification:
-
Remove unreacted reagents and byproducts by a suitable method such as dialysis, size-exclusion chromatography (SEC), or HPLC.
-
References
- Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions - Benchchem. (n.d.).
- Troubleshooting low yield in EDC/NHS coupling reactions with PEG - Benchchem. (n.d.).
- Application Notes and Protocols: Conjugation of Amine-Reactive PEG Derivatives to Primary Amines - Benchchem. (n.d.).
- Troubleshooting low yield in 6-Amino-1-hexanol conjugation reactions - Benchchem. (n.d.).
- This compound | 154467-16-0 - Smolecule. (2023).
- Coupling Protocol for Primary Amine of a Ligand - Sigma-Aldrich. (n.d.).
- Chemical Conjugation - Creative Biolabs. (n.d.).
- Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US. (n.d.).
- This compound - CymitQuimica. (n.d.).
- This compound | CAS 154467-16-0 | SCBT - Santa Cruz Biotechnology. (n.d.).
Sources
- 1. Buy this compound | 154467-16-0 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. This compound [cymitquimica.com]
- 4. Chemical Conjugation - Creative Biolabs [creative-biolabs.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization and Troubleshooting for the Synthesis of N-(2-Aminoethyl)morpholine-4-carboxamide Oxalate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of N-(2-Aminoethyl)morpholine-4-carboxamide oxalate (CAS No. 154467-16-0). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. Our goal is to move beyond simple protocols and explain the causality behind each step, ensuring a robust and reproducible synthesis.
Overview of the Synthesis Pathway
The synthesis of N-(2-Aminoethyl)morpholine-4-carboxamide is fundamentally a urea formation reaction, followed by purification via oxalate salt crystallization. The most commonly cited industrial-scale method involves the reaction of an activated morpholine carbamate, such as N-phenoxycarbonylmorpholine or 4-[(1H-imidazol-1-yl)carbonyl]morpholine, with a significant excess of ethylenediamine.[1] The resulting free base is then isolated and converted to its highly crystalline oxalate salt for purification and stability.
This guide will focus on the key stages of this process and address the critical parameters that influence yield and purity.
Figure 1: General workflow for the synthesis of this compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the most likely causes?
Answer: Low yield can typically be traced back to three main areas: incomplete reaction, competing side reactions, or mechanical losses during work-up and purification.
Troubleshooting Steps:
-
Verify Reaction Completion:
-
Cause: The reaction between the activated carbamate and ethylenediamine requires sufficient thermal energy and time. A common error is insufficient heating or premature termination of the reaction.[2]
-
Solution: Ensure your reaction temperature is stable within the recommended 64-70°C range.[1] Use a calibrated thermometer and a reliable heating mantle. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) by sampling the reaction mixture over time until the consumption of the limiting reagent (the morpholine carbamate) is complete. The reported 6-hour reaction time is a guideline and may need adjustment based on your specific scale and equipment.[1]
-
-
Assess Stoichiometry and Side Reactions:
-
Cause: The primary competing reaction is the formation of a bis-acylated byproduct, where a single ethylenediamine molecule reacts at both amine termini with two molecules of the morpholine carbamate.
-
Solution: The use of a large excess of ethylenediamine is a critical process parameter designed to statistically favor the mono-acylation product. The industrial protocol uses a significant molar excess.[1] For laboratory scale, a 5-10 fold molar excess of ethylenediamine is recommended. This ensures that a morpholine carbamate molecule is far more likely to encounter a fresh ethylenediamine molecule than the already-reacted product.
-
-
Optimize the Work-up and Isolation:
-
Cause: Significant product can be lost during the pH adjustments and extractions if not performed correctly. The target molecule is amphiphilic and its solubility changes dramatically with pH.
-
Solution:
-
Basic Wash (pH 11-12): This step is designed to precipitate certain impurities while keeping your product, the free base, in the acetone/water solution.[1] Ensure the pH is robustly basic.
-
Acidic Precipitation (pH 2-3): This is the most critical step for isolating your product. Adding oxalic acid protonates the amine groups, forming the insoluble oxalate salt. If the pH is too high (e.g., >3), precipitation will be incomplete. If it's too low, you risk precipitating other basic impurities. Use a calibrated pH meter and add the oxalic acid solution slowly with vigorous stirring.[1]
-
-
Figure 2: Decision tree for troubleshooting low reaction yield.
Q2: My final product shows significant impurities by HPLC/NMR. What are they and how do I remove them?
Answer: The most common impurities are residual ethylenediamine, unreacted starting materials, and potential side-products from the urea formation. The purification strategy is designed to remove these systematically.
-
Impurity 1: Ethylenediamine:
-
Identification: A highly polar compound, often visible in NMR as a singlet around 2.7-2.8 ppm (for -CH2-) and a broad amine singlet.
-
Removal: The primary removal step is vacuum distillation after the initial reaction.[1] If residual amounts remain, they are typically water-soluble and should be removed during the precipitation and recrystallization steps, as ethylenediamine oxalate has different solubility properties than the product.
-
-
Impurity 2: Phenol (from N-phenoxycarbonylmorpholine):
-
Identification: A common byproduct if using a phenoxy-activated carbamate. Visible in the aromatic region of the NMR spectrum.
-
Removal: The basic wash (pH 11-12) is crucial here. Phenol is acidic and will be deprotonated to the highly water-soluble sodium phenoxide, which is then separated from the desired product in the organic/acetone phase.[1]
-
-
Impurity 3: Bis-acylated Byproduct:
-
Identification: A higher molecular weight, more non-polar impurity.
-
Removal: This impurity is best avoided by using excess ethylenediamine as discussed in Q1. If formed, its removal can be challenging. A careful recrystallization is the best approach. Its solubility in hot ethanol should differ from the desired product, allowing for its removal by hot filtration or by keeping it in the mother liquor upon cooling.
-
Q3: Why is oxalic acid specifically used for the salt formation? Can I use other acids like HCl or H₂SO₄?
Answer: The choice of the counter-ion for salt formation is a critical aspect of drug development and fine chemical purification, governed by crystallinity, stability, and handling properties.
-
Crystallinity: Oxalic acid is a bidentate dicarboxylic acid that excels at forming stable, highly ordered crystal lattices with organic bases.[3] This high degree of crystallinity is what makes the purification effective; amorphous or poorly crystalline materials tend to trap impurities.
-
Solubility Profile: this compound has a favorable solubility profile. It is sparingly soluble in cold water and ethanol but sufficiently soluble in hot ethanol to allow for effective recrystallization.[1]
-
Stoichiometry and Handling: The oxalate salt is a stable, non-hygroscopic solid, making it easy to handle, dry, and store.[4] In contrast, hydrochloride (HCl) salts are often hygroscopic and can be more difficult to handle and dry completely. Sulfuric acid could potentially lead to charring or side reactions under certain conditions.
While other acids could be used to precipitate the product, oxalic acid provides a well-documented and robust method for achieving high purity through selective crystallization.[3][5]
Q4: My final product is a sticky oil or gum instead of a white crystalline solid. What went wrong?
Answer: The failure of a product to crystallize is almost always due to the presence of impurities that disrupt the formation of a crystal lattice. Water or residual solvent can also be a cause.
-
Primary Cause: Impurities: As discussed in Q2, residual starting materials, solvents, or byproducts can act as "crystallization inhibitors."
-
Secondary Cause: Residual Water/Solvent: The product must be thoroughly dried. The protocol specifies drying at 50-60°C for 8 hours.[1] Incomplete drying can leave residual ethanol or water, resulting in an oily appearance.
-
Troubleshooting Protocol:
-
Re-dissolve: Take the oily product and dissolve it in a minimum amount of hot water or a hot water/ethanol mixture.
-
Charcoal Treatment (Optional): If the solution is colored, add a small amount of activated charcoal, heat for a few minutes, and perform a hot filtration through celite to remove colored impurities.
-
Re-precipitate: Cool the solution and re-adjust the pH to 2-3 with oxalic acid, if necessary, to ensure complete precipitation.
-
Recrystallize Again: Isolate the crude solid and perform the recrystallization from ethanol again, paying close attention to the cooling rate. Slow cooling generally produces larger, purer crystals.
-
Dry Thoroughly: Once filtered, dry the solid under vacuum at the recommended temperature (50-60°C) until a constant weight is achieved.
-
Optimized Reaction Parameters (Summary)
The following table summarizes the key quantitative parameters derived from established industrial protocols for this synthesis.[1]
| Parameter | Reactant / Condition | Recommended Value/Range | Rationale & Key Insights |
| Stoichiometry | Ethylenediamine : Morpholine Carbamate | > 5:1 molar ratio | Minimizes bis-acylation side product; drives reaction to completion. |
| Temperature | Urea Formation Stage | 64 - 70°C | Balances reaction rate against potential thermal degradation of reactants or products. |
| Reaction Time | Urea Formation Stage | 6 - 8 hours | Ensure complete consumption of the limiting reagent. Monitor by TLC/LC-MS. |
| pH Control | Basic Wash | pH 11 - 12 | To deprotonate and solubilize acidic impurities like phenol. |
| pH Control | Oxalate Precipitation | pH 2 - 3 | Critical for complete precipitation of the target molecule as the oxalate salt. |
| Crystallization | Solvent | Ethanol | Provides good solubility differential between hot and cold conditions for high recovery. |
| Crystallization | Cooling Protocol | Cool to 0 - 10°C, hold for 4h | Maximizes the recovery of the crystalline product from the mother liquor. |
| Drying | Final Product | 50 - 60°C under vacuum | Ensures complete removal of residual solvents (water, ethanol) to yield a stable solid. |
Experimental Protocol (Laboratory Scale)
This protocol is adapted from industrial methods for a laboratory setting.[1]
Step 1: Urea Formation
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, add ethylenediamine (e.g., 5.0 eq).
-
Begin stirring and add N-phenoxycarbonylmorpholine (1.0 eq).
-
Heat the reaction mixture to 65-70°C and maintain for 6-8 hours. Monitor the reaction by TLC or LC-MS.
Step 2: Work-up and Isolation of Free Base
-
Once the reaction is complete, cool the mixture and concentrate it under reduced pressure to remove the bulk of the excess ethylenediamine.
-
To the residue, add acetone (approx. 4 volumes) and stir.
-
Slowly add 30% aqueous sodium hydroxide solution dropwise until the pH of the aqueous phase is 11-12.
-
Stir for 30 minutes. A solid precipitate may form. Filter off any solids and wash with a small amount of acetone.
-
Concentrate the combined filtrate under reduced pressure to remove the acetone.
Step 3: Oxalate Salt Formation and Purification
-
To the aqueous residue from the previous step, add water (approx. 4 volumes) and stir until fully dissolved.
-
Cool the solution to 20-30°C in a water bath.
-
Slowly add solid oxalic acid in portions (or a concentrated aqueous solution) with vigorous stirring until the pH is 2-3. A white precipitate will form.
-
Stir the resulting slurry for 30-60 minutes.
-
Filter the crude product and wash the filter cake with a small amount of cold water, followed by a small amount of cold ethanol.
Step 4: Recrystallization
-
Transfer the crude solid to a clean flask and add ethanol (approx. 6 volumes).
-
Heat the mixture to reflux with stirring for 30 minutes.
-
Hot filter the solution if any insoluble material remains.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to 0-10°C.
-
Hold at this temperature for at least 4 hours to maximize crystallization.
-
Filter the crystalline solid, wash the cake with a small amount of cold ethanol, and dry under vacuum at 50-60°C to a constant weight.
References
-
Organic Chemistry Portal. (n.d.). Urea Formation. Retrieved from [Link]
-
Gotor, V., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 25(21), 5048. [Link]
-
Gadd, G. M. (2005). Role of oxalic acid overexcretion in transformations of toxic metal minerals by Beauveria caledonica. Applied and Environmental Microbiology, 71(1), 371-381. [Link]
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Role of oxalic acid overexcretion in transformations of toxic metal minerals by Beauveria caledonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 154467-16-0 [sigmaaldrich.com]
- 5. Buy this compound | 154467-16-0 [smolecule.com]
Technical Support Center: A Guide to Preventing Aggregation of N-(2-Aminoethyl)morpholine-4-carboxamide oxalate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for N-(2-Aminoethyl)morpholine-4-carboxamide oxalate (CAS No. 154467-16-0). This guide is designed for researchers, scientists, and drug development professionals to address a primary challenge encountered during its use: aggregation and precipitation in solution. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps to ensure the stability of your solutions and the success of your experiments.
Section 1: Understanding the Mechanisms of Aggregation
The aggregation of this compound is not governed by a single factor but is a result of its distinct chemical structure. The molecule possesses a carboxamide group capable of forming strong intermolecular hydrogen bonds, while the oxalate counter-ion introduces risks of precipitation, particularly under specific pH conditions or in the presence of certain cations.
The primary drivers for aggregation include:
-
Hydrogen Bonding: The N-H and C=O moieties of the carboxamide group can participate in extensive hydrogen bonding, leading to the formation of dimers and larger oligomeric structures, which can eventually precipitate.[1][2]
-
Oxalate Precipitation: Oxalate salts have limited solubility, which is highly dependent on pH and the presence of divalent cations like calcium (Ca²⁺).[3][4] An increase in pH can deprotonate the oxalic acid, making it more prone to precipitate with cations.
-
Hydrophobicity & Polarity: The molecule contains both a hydrophilic morpholine ring and an aminoethyl chain, giving it a specific balance of properties.[5] Changes in solvent polarity upon the addition of other reagents can disrupt solvation and promote self-assembly.
-
Concentration: Like many small molecules, aggregation is concentration-dependent. Above a certain critical aggregation concentration (CAC), the compound will spontaneously self-assemble into colloidal particles.[6]
Below is a diagram illustrating the key molecular features and their contribution to potential solution instability.
Caption: Key molecular features contributing to aggregation.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Deionized water is a suitable starting solvent.[7] The morpholine ring provides a degree of aqueous solubility.[5] For higher concentrations, the use of a co-solvent system may be necessary. However, always begin with a small-scale solubility test. A synthesis protocol notes the use of water, acetone, and ethanol at various stages, indicating solubility in polar solvents.[7]
Q2: What is the optimal pH range to maintain the compound in solution?
A2: An acidic pH is critical for preventing oxalate precipitation. Synthesis procedures explicitly adjust the pH to a range of 2-3 using oxalic acid.[7] For general use, maintaining the pH below 4 is a safe practice to keep the oxalate protonated and soluble.[8] Avoid strong bases, as they can cause precipitation.[8]
Q3: How should I store the solid compound and prepared solutions?
A3: The solid compound should be stored at room temperature under an inert atmosphere.[9][10] For solutions, storage is dependent on concentration and buffer composition. To prevent potential crystallization or precipitation due to temperature fluctuations, store solutions at a controlled room temperature (above 16°C) and avoid refrigeration unless validation studies have confirmed stability at lower temperatures.[8]
Q4: Can I filter-sterilize my solution?
A4: Yes, filtration through a 0.22 µm membrane filter is recommended after dissolution. This not only sterilizes the solution but also removes any minor, undissolved particulates or micro-aggregates that could act as nucleation sites for further precipitation.
Section 3: Troubleshooting Guide: Resolving and Preventing Aggregation
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Problem 1: My compound won't fully dissolve or precipitates immediately upon adding the solvent.
-
Potential Cause 1: Incorrect pH. The solution pH may be too high (neutral or alkaline), causing the oxalate salt to have very low solubility.
-
Recommended Action: Ensure your solvent (e.g., deionized water) is slightly acidic. You can pre-acidify the water with a small amount of a compatible acid, such as oxalic acid, to target a pH range of 2-3 before adding the compound.[7][8] Add the solid powder slowly to the vortexing solvent to facilitate dissolution.
-
Potential Cause 2: Solution is supersaturated. You may be attempting to create a solution above the compound's solubility limit in that specific solvent and temperature.
-
Recommended Action: Try preparing a more dilute solution. If a high concentration is required, you may need to perform solubility screening with different buffer systems or aqueous/organic co-solvent systems. Gentle warming with stirring can sometimes help dissolve precipitates caused by cold, but be aware that cooling back to room temperature may cause it to crash out again.[8]
Problem 2: My solution is initially clear but becomes cloudy or forms a precipitate after standing for some time (minutes to hours).
-
Potential Cause 1: pH Drift. If your solution is unbuffered, absorption of atmospheric CO₂ can slightly lower the pH, but interaction with glass storage vessels (which can leach basic ions) could raise the pH over time, triggering precipitation.
-
Recommended Action: Prepare your solution in a suitable acidic buffer (e.g., citrate, acetate) that is compatible with your downstream application and helps maintain a stable pH below 4. Use plastic (e.g., polypropylene) containers for storage to avoid issues with glass.
-
Potential Cause 2: Temperature Fluctuations. A drop in ambient temperature can be enough to cause a solution that is near its saturation point to crystallize.
-
Recommended Action: Store the solution in a temperature-controlled environment. If you observe crystals, gentle warming and stirring may redissolve them, but it is better to work with a concentration that is stable across your expected experimental temperature range.[8]
Problem 3: Precipitation occurs immediately after adding my compound's solution to my experimental media or buffer.
-
Potential Cause 1: Presence of Incompatible Cations. This is the most common cause. Your experimental media may contain cations, most notably calcium (Ca²⁺), which will readily form highly insoluble calcium oxalate.[3][4]
-
Recommended Action:
-
Review Media Composition: Check for the presence of divalent cations.
-
Use a Chelating Agent: If the presence of the cation is unavoidable but not essential for the experiment's core mechanism, consider adding a small amount of a chelating agent like EDTA to your media before adding the compound. EDTA will sequester the cations and prevent them from interacting with the oxalate.
-
Order of Addition: If possible, add reagents in an order that keeps the concentration of the interacting species low.
-
-
Potential Cause 2: Solvent Mismatch. Adding an aqueous stock solution of your compound to a solution with a high percentage of an organic solvent (or vice-versa) can drastically change the polarity, causing the compound to crash out.
-
Recommended Action: Ensure the solvent composition of your stock solution is compatible with your final experimental solution. If you are moving from an aqueous to a partially organic environment, you may need to prepare the stock in a compatible co-solvent system (e.g., water/DMSO).
Section 4: Protocols & Best Practices
This section provides a standardized protocol for preparing a stable stock solution and a summary table of key handling parameters.
Protocol 4.1: Preparation of a Stable 10 mM Aqueous Stock Solution
-
Prepare Acidified Solvent: Prepare a volume of high-purity, deionized water. Adjust the pH to ~3.0 by adding a dilute solution of oxalic acid dropwise while monitoring with a calibrated pH meter.
-
Weigh Compound: Weigh the required amount of this compound (MW: 263.25 g/mol ) in a clean container.[5] For 10 mL of a 10 mM solution, this would be 26.325 mg.
-
Dissolution: Place a stir bar in your volumetric flask or beaker containing the acidified water. While stirring vigorously, slowly add the weighed powder to the vortex.
-
Ensure Complete Dissolution: Continue stirring for 15-30 minutes. Visually inspect the solution against a dark background to ensure no solid particles remain.
-
Final pH Check: Check the final pH of the solution. If it has shifted significantly, adjust as necessary.
-
Filtration: Filter the solution through a 0.22 µm syringe filter into a sterile, clean storage container (polypropylene is recommended). This removes any potential nucleation sites.
-
Storage: Store the container at a controlled room temperature, clearly labeled with the compound name, concentration, and date of preparation.
Table 1: Summary of Handling Parameters
| Parameter | Recommendation / Value | Rationale & Notes |
| CAS Number | 154467-16-0 | Unique identifier for the compound.[9] |
| Molecular Weight | ~263.25 g/mol | For accurate calculation of molarity.[5][7] |
| Physical Form | Solid | Typically a white to off-white solid.[7][9] |
| Recommended Solvent | Deionized Water | Good starting point due to the molecule's polar groups.[5][7] |
| Optimal pH Range | 2.0 - 4.0 | Critical for preventing oxalate precipitation by keeping it protonated.[7][8] |
| Storage (Solid) | Room Temperature, Inert Atmosphere | Protects from moisture and atmospheric contaminants.[9][10] |
| Storage (Solution) | Controlled Room Temperature (>16°C) | Avoids crystallization due to temperature drops.[8] Use plastic containers. |
| Incompatible Substances | Strong Bases, Divalent Cations (e.g., Ca²⁺, Mg²⁺) | Bases will deprotonate oxalate, causing precipitation. Cations form insoluble oxalate salts.[3][8] |
Section 5: Visualizing the Troubleshooting Process
If you encounter aggregation, follow this logical workflow to diagnose and solve the issue.
Caption: A step-by-step workflow for troubleshooting aggregation.
References
- BenchChem Technical Support. (n.d.). preventing precipitation in vanadyl oxalate solutions.
- Smolecule. (2023). This compound.
- ChemicalBook. (n.d.). This compound synthesis.
- Sigma-Aldrich. (n.d.). This compound.
- Ecolab. (n.d.). Management and Control of Sodium Oxalate Precipitation in the Bayer Process.
- Reddit r/labrats. (2022). Something keeps precipitating out of my media but everything is water soluble. Am I doing something wrong??
- CymitQuimica. (n.d.). This compound.
- BLDpharm. (n.d.). 154467-16-0|this compound.
- Shoichet, B. K. (2004). Colloidal aggregation: from screening nuisance to formulation nuance. PMC - NIH.
- Curhan, G. C. (2007). Strategies for preventing calcium oxalate stones. PMC - NIH.
- Chemistry LibreTexts. (2023). Carboxyl Derivatives.
- Journal of Organic Chemistry & Pharmaceutical Research. (n.d.). Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. jocpr.com [jocpr.com]
- 3. reddit.com [reddit.com]
- 4. Strategies for preventing calcium oxalate stones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound | 154467-16-0 [smolecule.com]
- 6. Colloidal aggregation: from screening nuisance to formulation nuance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound | 154467-16-0 [sigmaaldrich.com]
- 10. 154467-16-0|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: N-(2-Aminoethyl)morpholine-4-carboxamide oxalate
Welcome to the technical support center for N-(2-Aminoethyl)morpholine-4-carboxamide oxalate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. As Senior Application Scientists, we have compiled this information based on technical data sheets and established chemical principles to address common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the storage and handling of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: For maximal stability, this compound should be stored at room temperature in a tightly sealed container under an inert atmosphere.[1] It is also crucial to store it in a dry and well-ventilated area.[2] While some suppliers may use cold-chain transportation, long-term storage at room temperature is generally recommended.
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature | Prevents potential degradation from excessive heat. |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | The morpholine ring can be susceptible to oxidation.[3] An inert atmosphere minimizes this risk. |
| Container | Tightly Sealed | Prevents absorption of moisture and atmospheric contaminants. |
| Location | Dry, Well-Ventilated | Minimizes moisture exposure and ensures any potential off-gassing is safely handled.[2] |
Q2: What is the recommended procedure for handling this compound upon receipt?
A2: Upon receiving the compound, it is best practice to transfer it to a desiccator containing a suitable desiccant before placing it in its designated long-term storage location. This ensures that any moisture absorbed during transit is removed. Always handle the compound in a well-ventilated area or a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[2]
Q3: Is this compound sensitive to light?
Troubleshooting Guide
This section provides solutions to potential issues you might encounter during your experiments, with a focus on problems arising from improper storage and handling.
Scenario 1: Inconsistent or Unexpected Experimental Results
Potential Cause: Degradation of the compound due to improper storage.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored according to the recommendations (room temperature, inert atmosphere, protection from light and moisture).
-
Visual Inspection: Examine the compound for any changes in color or physical appearance. While it is a white to off-white solid, any significant discoloration could indicate degradation.
-
Purity Check: If you have access to analytical instrumentation, consider running a purity check using a technique like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Compare the results to the certificate of analysis provided by the supplier.
-
Use a Fresh Aliquot: If possible, use a fresh, unopened vial of the compound to repeat the experiment and determine if the issue is with the specific aliquot being used.
Degradation and Stability
Understanding the potential degradation pathways of this compound is crucial for interpreting experimental results and ensuring the integrity of your work.
Potential Degradation Pathways
While specific degradation studies on this compound are limited, we can infer potential pathways based on the functional groups present in the molecule: the morpholine ring, the aminoethyl chain, the carboxamide linkage, and the oxalate salt.
1. Oxidation of the Morpholine Ring: The nitrogen atom in the morpholine ring is susceptible to oxidation.[3] This can lead to the formation of N-oxides or other oxidized species, which may alter the compound's biological activity.
2. Hydrolysis of the Carboxamide Bond: Under strongly acidic or basic conditions, the carboxamide bond can undergo hydrolysis. This would break the molecule into N-(2-aminoethyl)morpholine and oxalic acid.
3. Degradation of the Oxalate Salt: The oxalate moiety itself can be susceptible to degradation, particularly through decarboxylation, which would release carbon dioxide.
A simplified representation of potential degradation points is shown below:
Caption: Potential degradation sites of this compound.
Experimental Workflow for Stability Testing
If you need to perform your own stability testing, the following workflow can be adapted to your specific experimental conditions.
Sources
"N-(2-Aminoethyl)morpholine-4-carboxamide oxalate" non-specific binding issues
A Guide to Understanding and Mitigating Non-Specific Binding
Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've seen firsthand how non-specific binding (NSB) can obscure valuable data and impede research progress. This guide is designed to provide you with a deep understanding of the potential NSB issues related to N-(2-Aminoethyl)morpholine-4-carboxamide oxalate and to offer robust, field-proven strategies to ensure the integrity of your experimental results.
Part 1: Troubleshooting Guide for High Background & Non-Specific Binding
This section is structured to address the common issues you may encounter during your experiments. Each question is followed by a detailed explanation of the underlying causes and a set of actionable solutions.
Q1: My assay is showing high background noise. What are the likely causes related to this compound?
High background noise is a classic indicator of non-specific binding.[1] For a molecule like this compound, this can be attributed to its key structural features. The morpholine ring, while enhancing hydrophilicity, can still participate in hydrophobic interactions.[2][3] Furthermore, the primary amine on the ethyl chain will be protonated at physiological pH, creating a positive charge that can lead to electrostatic interactions with negatively charged surfaces, such as microtiter plates or acidic residues on proteins.[4]
Immediate Troubleshooting Steps:
-
Review Blocking Procedures: Insufficient blocking is a primary cause of high background.[5] Your blocking agent's job is to saturate all potential non-specific binding sites on your assay surface.[6][7][8]
-
Evaluate Antibody/Reagent Concentrations: If you are using antibodies, excessively high concentrations can lead to non-specific binding.[9][10]
-
Check Wash Steps: Inadequate washing between assay steps can leave behind unbound reagents, contributing to high background.[5]
Q2: I suspect non-specific binding is occurring. How can I confirm this and what are the primary chemical interactions responsible?
Confirming non-specific binding requires specific control experiments. The primary interactions driving NSB for this molecule are:
-
Hydrophobic Interactions: Lipophilic portions of the molecule can bind to non-polar surfaces on plastics and proteins.[11]
-
Electrostatic (Ionic) Interactions: The molecule's positive charge can interact with negatively charged surfaces.[4]
To dissect these interactions, you can use the following workflow:
Caption: Molecular features contributing to non-specific binding.
Q: Are there specific types of assay plates that can help reduce NSB?
A: Yes, consider using low-binding microplates. These plates are treated with a coating to make their surface more hydrophilic, which reduces the hydrophobic interactions that cause many small molecules to adhere to the plastic.
Q: Could the oxalate counter-ion be contributing to the binding issues?
A: It is unlikely that the oxalate counter-ion is a primary driver of non-specific binding. It is a small, divalent anion that will be dissociated in solution. The properties of the main N-(2-Aminoethyl)morpholine-4-carboxamide cation are the dominant factors in NSB.
References
- Vertex AI Search. (2024).
- Microbioz India. (2024). Understanding the Role of Bovine Serum Albumin (BSA) in Immunoassays.
- ResearchGate. (2015). What's the role of BSA/Milk as blocking agents??.
- AAT Bioquest. (2020). What's the role of BSA/Milk as blocking agents??.
- Unknown Source. (2025). Bovine Serum Albumin (BSA) as a Critical Blocking Agent in Immunoassays.
- YouTube. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays.
- Biocompare.com. (2019). Optimizing Assay Development.
- BellBrook Labs. (2025).
- Unknown Source. (2025). Behind the Blot: Everything You Need to Know About Tween 20.
- Nicoya. (n.d.). Reducing Non-Specific Binding in Surface Plasmon Resonance Experiments.
- PubMed. (n.d.). Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays.
- Labome. (n.d.). Detergents: Triton X-100, Tween-20, and More.
- NIH. (n.d.). Enzyme-Linked Immunosorbent Assay (ELISA) and Blocking with Bovine Serum Albumin (BSA) - Not all BSAs are alike.
- YouTube. (2023). Choosing and using detergents in biochemistry - ionic vs.
- Smolecule. (2023). Buy N-(2-Aminoethyl)
- Sigma-Aldrich. (n.d.). Rationale for a Small Molecule Non-Specific Binding.
- PubChem. (2025). N-(2-Aminoethyl)-4-morpholinecarboxamide.
- Unknown Source. (n.d.). Ionic Strength Dependence of Protein-Polyelectrolyte Interactions.
- ARP American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background.
- CymitQuimica. (n.d.). n-(2-Aminoethyl)
- Sigma-Aldrich. (n.d.). N-(2-Aminoethyl)
- BioPhorum. (n.d.).
- NIH. (n.d.). Assay Guidance Manual for Drug Discovery: Robust or Go Bust.
- NIH. (n.d.).
- Bio-Rad Antibodies. (n.d.). Western Blot Troubleshooting: High Background Signal on the Blot.
- Santa Cruz Biotechnology. (n.d.). N-(2-Aminoethyl)
- NIH. (n.d.). Quantification of the Effects of Ionic Strength, Viscosity, and Hydrophobicity on Protein–Ligand Binding Affinity.
- ACS Publications. (2021). Molecular Mechanistic Insights into the Ionic-Strength-Controlled Interfacial Behavior of Proteins on a TiO2 Surface.
- NIH. (n.d.). Ionic strength-sensitive and pH-insensitive interactions between C-reactive protein (CRP) and an anti-CRP antibody.
- Abcam. (n.d.). How to deal with high background in ELISA.
- ResearchGate. (n.d.).
- WuXi AppTec DMPK. (2024).
- PubMed. (2014). Reactive metabolite trapping screens and potential pitfalls: bioactivation of a homomorpholine and formation of an unstable thiazolidine adduct.
- NIH. (n.d.). Nonspecific Binding Considerations in the Rational Design and Development of Small Molecule COVID‐19 Therapeutics.
- Thermo Fisher Scientific. (n.d.). IHC Troubleshooting Guide.
- ACS Publications. (2021).
- ResearchGate. (n.d.).
- NIH. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.
- E3S Web of Conferences. (2024).
- PubMed. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
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Technical Support Center: Reaction Kinetics Analysis of N-(2-Aminoethyl)morpholine-4-carboxamide oxalate
Welcome to the technical support center for the reaction kinetics analysis of N-(2-Aminoethyl)morpholine-4-carboxamide oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for experiments involving this compound. Our goal is to ensure the scientific integrity and success of your kinetic studies.
Introduction to this compound
This compound, with the CAS number 154467-16-0, is a fine chemical raw material with a molecular weight of 263.25 g/mol .[1][2] Its structure comprises a biologically active N-(2-aminoethyl)-4-morpholinecarboxamide moiety and an oxalate counter-ion, which helps regulate charge and solubility.[1] This compound is utilized in various applications, including proteomics research and as a raw material for epoxy resins.[1][2] Understanding its reaction kinetics is crucial for optimizing synthetic processes and for its application in biochemical studies, where it may interact with proteins and enzymes.[2]
Chemical Properties at a Glance:
| Property | Value |
| CAS Number | 154467-16-0 |
| Molecular Formula | C₉H₁₇N₃O₆[1][2] |
| Molecular Weight | 263.25 g/mol [1][2] |
| Appearance | White to off-white solid[1] |
| Storage | Inert atmosphere, Room Temperature[1][3] |
| Purity | Typically available in 97-99% purity[4][5] |
Experimental Design for Kinetic Analysis
A robust kinetic study begins with a well-thought-out experimental design. The choice of analytical technique and reaction conditions is paramount for acquiring high-quality, reproducible data.
Workflow for a Typical Kinetic Experiment
Caption: A generalized workflow for conducting a reaction kinetics experiment.
Choosing the Right Analytical Technique
The selection of an analytical method is critical and depends on the specific reaction being studied.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a workhorse technique for monitoring the disappearance of reactants and the appearance of products over time. It offers excellent sensitivity and quantitative accuracy. A well-developed HPLC method is crucial for separating all components of the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR allows for in-situ reaction monitoring, providing real-time structural and quantitative information without the need for sampling and quenching.[6][7] This is particularly advantageous for reactions that are difficult to quench or for identifying transient intermediates.[8] Benchtop NMR spectrometers have made this technique more accessible for routine reaction monitoring.[8][9]
-
UV-Vis Spectroscopy: If the reactants or products have a distinct chromophore, UV-Vis spectroscopy can be a simple and effective method for monitoring concentration changes.
Troubleshooting Guide
Even with a well-designed experiment, issues can arise. This section addresses common problems encountered during the kinetic analysis of this compound.
Issue 1: Inconsistent or Non-Reproducible Kinetic Data
Possible Causes:
-
Inaccurate Reagent Preparation: Errors in weighing or dispensing reagents can lead to variations in initial concentrations.
-
Temperature Fluctuations: Reaction rates are highly sensitive to temperature. Inconsistent temperature control will lead to variable reaction rates.
-
Impure Starting Materials: The purity of this compound and other reactants can affect the reaction kinetics. Impurities may act as inhibitors or catalysts.
-
Inefficient Mixing: Poor mixing can lead to localized concentration gradients, resulting in non-uniform reaction rates.
Solutions:
-
Verify Calculations and Technique: Double-check all calculations for reagent concentrations. Use calibrated analytical balances and pipettes.
-
Ensure Strict Temperature Control: Use a reliable thermostat-controlled water bath or reaction block. Monitor the reaction temperature throughout the experiment.
-
Characterize Starting Materials: Confirm the purity of all reagents using appropriate analytical techniques (e.g., NMR, HPLC, melting point).
-
Optimize Stirring: Use a magnetic stirrer with an appropriate stir bar size and speed to ensure the reaction mixture is homogeneous.
Issue 2: HPLC-Specific Problems
Problem: Baseline Drift or Noise in Chromatograms.[10][11]
Possible Causes:
-
Changes in Mobile Phase Composition: Improperly mixed or degassed mobile phase.[10]
-
Temperature Fluctuations: Unstable column or detector temperature.[10]
-
Contamination: Contaminated mobile phase, column, or detector cell.[10]
-
Air Bubbles: Air trapped in the pump or detector.[10]
Solutions:
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and degas thoroughly using sonication or vacuum filtration.[10]
-
Temperature Control: Use a column oven and ensure the detector is at a stable temperature.[10]
-
System Cleaning: Flush the system with a strong solvent to remove contaminants.[10]
-
Purge the System: Prime the pump to remove any air bubbles.[10]
Problem: Peak Tailing or Fronting.[11]
Possible Causes:
-
Secondary Interactions: The analyte may be interacting with active sites on the column packing material.[11]
-
Mismatched Sample Solvent: The solvent used to dissolve the sample may be too strong or too weak compared to the mobile phase.[11]
-
Column Overload: Injecting too much sample.[11]
Solutions:
-
Adjust Mobile Phase: Add a modifier (e.g., a small amount of acid or base) to the mobile phase to reduce secondary interactions.
-
Match Sample Solvent: Dissolve the sample in the mobile phase or a weaker solvent.
-
Reduce Injection Volume: Decrease the amount of sample injected onto the column.
Issue 3: NMR-Specific Problems in Reaction Monitoring
Problem: Distorted Spectral Lineshapes and Reduced Resolution.[12]
Possible Causes:
-
Sample Inhomogeneity: The reaction itself can cause changes in the sample that lead to a non-homogenous magnetic field.[12]
-
Lack of Deuterated Solvent: When using non-deuterated solvents, the magnetic field lock system cannot function, leading to instability.[12]
Solutions:
-
Advanced Data Processing: Utilize software that can analyze distorted spectra without relying on traditional peak-picking methods.[12]
-
Use of Flow-NMR: Pumping the reaction mixture through a flow cell in the NMR probe can mitigate some inhomogeneity issues.[7]
-
Dummy Sample for Setup: For temperature-sensitive experiments, use a "dummy" sample to pre-heat the probe before introducing the actual reaction mixture.[6]
Frequently Asked Questions (FAQs)
Q1: What is the stability of this compound in solution?
The stability of the compound in solution will depend on the solvent and pH. The amide bond could be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. It is recommended to perform preliminary stability studies under your specific experimental conditions by analyzing a solution of the compound over time.
Q2: How can I determine the order of the reaction with respect to each reactant?
The method of initial rates is a common approach. This involves running a series of experiments where the initial concentration of one reactant is varied while the concentrations of all other reactants are held constant. The effect of the concentration change on the initial reaction rate is then used to determine the reaction order for that specific reactant.
Q3: My reaction appears to stop before completion. What could be the cause?
This could be due to several factors:
-
Equilibrium: The reaction may be reversible and has reached equilibrium.
-
Catalyst Deactivation: If a catalyst is being used, it may be losing its activity over time.
-
Product Inhibition: The product of the reaction may be inhibiting the forward reaction.
-
Reagent Degradation: One of the reactants may be degrading under the reaction conditions.
Q4: How do I handle a reaction that is too fast to monitor with manual sampling?
For fast reactions, consider using a stopped-flow technique where reactants are rapidly mixed, and the reaction is monitored spectroscopically in real-time.[13] Alternatively, in-situ NMR monitoring can be very effective for capturing data from fast reactions.[6]
Logical Troubleshooting Flow
Caption: A systematic approach to troubleshooting failed reactions.[14][15]
References
-
Reaction Monitoring & Kinetics - Chemical Instrumentation Facility - Iowa State University. Available at: [Link]
-
NMR Reaction-Monitoring as a Process Analytical Technique - Pharmaceutical Technology. Available at: [Link]
-
NMR Reaction Monitoring Robust to Spectral Distortions - ACS Publications. Available at: [Link]
-
Reaction Monitoring - Magritek. Available at: [Link]
-
Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR - RSC Publishing. Available at: [Link]
-
Common Issues in HPLC Analysis - Medikamenter Quality Services. Available at: [Link]
-
Common HPLC Problems & How to Deal With Them - Phenomenex. Available at: [Link]
-
Troubleshooting Common HPLC Issues | Labcompare.com. Available at: [Link]
-
Top 10 Most Common HPLC Issues and How to Fix Them (2023) - YouTube. Available at: [Link]
-
How to Troubleshoot a Reaction - Department of Chemistry : University of Rochester. Available at: [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available at: [Link]
-
How to troubleshoot experiments | Careers - Chemistry World. Available at: [Link]
-
How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. Available at: [Link]
-
Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory - MDPI. Available at: [Link]
-
This compound, 99% | 154467-16-0. Available at: [Link]
-
Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines - AWS. Available at: [Link]
-
Download Chemical Kinetics Practice Problems And Solutions - KCST. Available at: [Link]
-
Reaction Kinetics - Claire Vallance. Available at: [Link]
-
Analysis of thermodynamics, kinetics, and reaction pathways in the amination of secondary alcohols over Ru/SiO2 Xin Gao,1 Dia. Available at: [Link]
-
Studies on the kinetics of reaction and hydrolysis of fluorescamine - PubMed. Available at: [Link]
-
Kinetic Study on the Reaction and Deactivation Behavior of Hydrodearomatization Catalysts During Initial Use - NIH. Available at: [Link]
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"N-(2-Aminoethyl)morpholine-4-carboxamide oxalate" byproduct identification
Welcome to the technical support center for N-(2-Aminoethyl)morpholine-4-carboxamide oxalate (CAS 154467-16-0). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis, purification, and analysis of this important biochemical agent.[1][2] With its unique morpholine ring and aminoethyl side chain, this compound is valuable in various biochemical applications, including proteomics research.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
There are two primary methods for the synthesis of N-(2-Aminoethyl)morpholine-4-carboxamide, which is then converted to its oxalate salt.
-
Direct Amide Formation: This involves reacting a morpholine derivative with 2-aminoethylamine using activating agents to facilitate the formation of the amide bond.[1]
-
Multi-step Synthesis: A common industrial-scale synthesis involves reacting N-phenoxycarbonylmorpholine or a similar activated morpholine derivative with an excess of ethylenediamine.[3] The excess ethylenediamine is then removed by distillation. The crude product is subsequently treated with oxalic acid to form the stable oxalate salt.[3]
Q2: Why is the oxalate salt of N-(2-Aminoethyl)morpholine-4-carboxamide often preferred over the free base?
The formation of the oxalate salt serves several critical purposes in the context of this compound:
-
Enhanced Stability: The oxalate salt is typically a stable, crystalline solid, which is easier to handle, store, and weigh accurately compared to the potentially oily or hygroscopic free base.
-
Purification Aid: The crystallization process to form the oxalate salt is an effective purification step.[4][5] Impurities that do not form insoluble oxalate salts under the reaction conditions will remain in the mother liquor.
-
Improved Handling: Crystalline solids are generally easier to manage in a laboratory setting than their free base counterparts, which may be viscous liquids or low-melting-point solids.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product
Symptom: The final isolated yield of this compound is significantly lower than expected.
Potential Causes & Solutions:
-
Incomplete Reaction: The initial amide-forming reaction may not have gone to completion.
-
Troubleshooting: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the disappearance of the starting material. If the reaction stalls, consider extending the reaction time or increasing the temperature, within the stability limits of the reactants and products.
-
-
Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to the formation of byproducts and limit the yield of the desired product.
-
Losses During Workup and Purification: The product may be lost during extraction, filtration, or crystallization steps.
-
Troubleshooting: Minimize the number of transfer steps. When performing extractions, ensure the correct pH to keep the product in the desired phase. During crystallization, carefully optimize the solvent system and cooling rate to maximize crystal formation and recovery.
-
Issue 2: Identification of Unknown Impurities in the Final Product
Symptom: Analytical data (e.g., NMR, LC-MS) of the final product shows unexpected peaks, indicating the presence of byproducts.
Potential Byproducts and Their Identification:
The synthesis of N-(2-Aminoethyl)morpholine-4-carboxamide involves the formation of a urea-like structure, which can be prone to the formation of specific byproducts.[7][]
| Potential Byproduct | Formation Mechanism | Identification Techniques |
| Symmetrical Urea of Ethylenediamine | Reaction of two molecules of ethylenediamine with the activated morpholine derivative. This is more likely if the morpholine derivative is added too quickly to the ethylenediamine. | LC-MS: Look for a mass corresponding to the symmetrical urea. NMR: Appearance of symmetrical signals in the proton and carbon spectra. |
| Unreacted Starting Materials | Incomplete reaction. | LC-MS & NMR: Compare the spectra of the final product with those of the starting materials (N-phenoxycarbonylmorpholine and ethylenediamine). |
| Biuret-like Impurities | Further reaction of the product with another molecule of the activated morpholine derivative, although less common in this specific synthesis. Biuret is a common impurity in synthetic urea.[7] | LC-MS: Search for a mass corresponding to the addition of another morpholine carboxamide group. |
Analytical Workflow for Byproduct Identification:
A systematic approach is crucial for the successful identification of unknown impurities.[9][10][11]
Caption: Workflow for Byproduct Identification.
Issue 3: Difficulty in Purifying the Final Product
Symptom: The final product does not meet the required purity specifications, even after crystallization.
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying amides and their salts.[12]
-
Protocol:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water).[3]
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to promote the formation of large, pure crystals.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
-
Chromatography: If recrystallization is ineffective, chromatographic techniques can be employed.[13]
-
Flash Column Chromatography: For non-polar impurities, normal-phase silica gel chromatography can be effective.
-
Reverse-Phase Chromatography: For polar impurities, reverse-phase chromatography may be necessary.
-
-
Acid-Base Extraction: Before forming the oxalate salt, an acid-base workup can remove non-basic impurities.
-
Dissolve the crude free base in an organic solvent.
-
Wash with a dilute acidic solution (e.g., 1M HCl) to protonate the desired product and pull it into the aqueous layer.
-
Wash the organic layer with brine.
-
Basify the aqueous layer with a base (e.g., NaOH) to deprotonate the product.
-
Extract the product back into an organic solvent.
-
Dry the organic layer, concentrate, and then proceed with the oxalate salt formation.
-
References
-
Wikipedia. Urea. Retrieved from [Link]
- Google Patents. US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
- Google Patents. US7102032B2 - Purification of amide compound.
-
ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]
-
Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]
-
The Science of Oxalic Acid. (2023, December 13). Chemical Reactions and Uses. Retrieved from [Link]
-
PubMed Central. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]
-
Wikipedia. Oxalic acid. Retrieved from [Link]
-
Analytical Techniques Used in Organic Chemistry. Instruments for Molecule Identification and Characterization. Retrieved from [Link]
-
Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]
- Google Patents. US7914682B2 - Method for removing impurities from a urea solution.
-
SHANDONG ZHISHANG CHEMICAL CO.LTD. The role and application of oxalic acid. Retrieved from [Link]
-
Understanding Oxalic Acid Extra Pure. (2025, July 21). Properties, Applications, And Safety. Retrieved from [Link]
-
Organic Chemistry Portal. Urea Formation - Common Conditions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, June 15). The most convenient process to purify Oxalic Acid up to a high level of purity. Retrieved from [Link]
-
LibreTexts Chemistry. 24. Qualitative Organic Analysis – Identification of an Unknown. Retrieved from [Link]
-
ResearchGate. Techniques and Methods of Identification. Retrieved from [Link]
-
American Chemical Society. (2025). Enabling organic synthesis through the development and application of novel analytical methods. Retrieved from [Link]
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"N-(2-Aminoethyl)morpholine-4-carboxamide oxalate" scale-up synthesis problems
<
Introduction
N-(2-Aminoethyl)morpholine-4-carboxamide is a key intermediate in pharmaceutical synthesis, valued for its morpholine and aminoethyl functionalities.[1] Its oxalate salt is often preferred for its crystalline nature, which facilitates purification and handling. However, scaling up the synthesis from the lab to pilot or production scale introduces significant challenges. These can range from managing reaction thermodynamics to controlling impurity profiles and achieving consistent crystallization.
This technical support guide provides field-proven insights and troubleshooting strategies for researchers, chemists, and process engineers involved in the scale-up synthesis of N-(2-Aminoethyl)morpholine-4-carboxamide oxalate. The information is presented in a practical question-and-answer format to directly address common issues encountered during development.
Synthesis Pathway Overview
The industrial synthesis typically involves the reaction of an activated morpholine carbonyl species with an excess of ethylenediamine, followed by purification and salt formation.[2]
Caption: General synthesis pathway for this compound.
Troubleshooting Guide
Section 1: Reaction Control & Impurity Formation
Q1: We are experiencing a dangerous temperature spike (exotherm) during the addition of the activated morpholine component to ethylenediamine. How can we control this?
A1: This is a common issue. The reaction to form the urea linkage is highly exothermic. Uncontrolled exotherms can lead to side reactions, impurity formation, and unsafe operating conditions.[3]
Root Cause: The high reactivity of the primary amine in ethylenediamine with the activated carbonyl group of the morpholine precursor leads to a rapid release of heat.
Solutions:
-
Slow, Sub-surface Addition: Add the activated morpholine derivative to the excess ethylenediamine slowly and below the surface of the liquid. This ensures immediate mixing and heat dissipation into the bulk solution, preventing localized hot spots.
-
Reverse Addition: Consider adding the ethylenediamine to the activated morpholine derivative. While this may seem counterintuitive, it can sometimes offer better control, although it may increase the risk of forming symmetrical urea byproducts (see Q2). A thorough risk assessment is necessary.
-
Process Cooling: Ensure your reactor's cooling system is adequate for the scale. The heat removal capacity must exceed the rate of heat generation. Perform a reaction calorimetry study to quantify the heat of reaction and determine the required cooling duty for your scale.
-
Solvent Choice: While the reaction is often run using excess ethylenediamine as the solvent, adding a high-boiling, inert co-solvent can increase the thermal mass of the reaction mixture, helping to absorb heat and moderate the temperature rise.
Q2: Our HPLC analysis shows a significant impurity with a higher molecular weight, which we suspect is a symmetrical bis-(2-morpholinoethyl)urea. What causes this and how can it be minimized?
A2: The formation of symmetrical urea is a classic side reaction in urea synthesis.[4] This impurity, arising from the reaction of two amine molecules with one carbonyl source, can be difficult to remove.
Root Cause: This impurity forms when the isocyanate intermediate (if used) or another activated carbonyl species reacts with a second molecule of the amine starting material. It is often promoted by high temperatures and incorrect stoichiometry.[5]
Solutions:
-
Maintain Excess Amine: The primary strategy is to use a significant excess of the nucleophilic amine (ethylenediamine in this case). A patent for a similar synthesis uses a large excess of ethylenediamine to ensure the activated carbonyl species reacts with it preferentially.[2]
-
Order of Addition: Adding the carbonyl source (e.g., N-phenoxycarbonylmorpholine) to the amine is the standard approach to minimize this byproduct.[4] This ensures the activated species is always in an environment rich with the desired primary amine.
-
Temperature Control: As mentioned in Q1, high temperatures can accelerate the rate of side reactions. Maintaining the reaction temperature in the recommended range (e.g., 64-70°C) is crucial for minimizing this and other impurities.[2]
-
Choice of Carbonylating Agent: Reagents like N,N'-Carbonyldiimidazole (CDI) are often used as safer alternatives to phosgene.[6] The reaction conditions with CDI can be optimized to favor the formation of the unsymmetrical urea.
Section 2: Work-up and Salt Formation
Q3: During the aqueous work-up to remove excess ethylenediamine, we are forming stable emulsions and losing product to the aqueous layer. What are our options?
A3: The amphiphilic nature of the product (containing both a polar morpholine ring and a basic amine) can lead to emulsification. Its water solubility can also cause significant yield loss during aqueous extractions.
Root Cause: The product acts as a surfactant, stabilizing the oil-water interface. Its basicity means it can be protonated and partitioned into an acidic aqueous phase.
Solutions:
-
Distillative Removal: The most robust scale-up strategy is to remove the excess ethylenediamine by vacuum distillation, as described in industrial procedures.[2] This avoids an aqueous work-up entirely for this step.
-
Solvent Swap: After distillation, the residue can be dissolved in a suitable solvent like acetone or ethanol for the subsequent steps.[2]
-
pH Control: If an aqueous wash is unavoidable, carefully control the pH. A basic wash (e.g., with NaOH solution to pH 11-12) will keep the product in its free base form, minimizing its solubility in the aqueous layer.[2] Use brines (saturated NaCl solution) to help break emulsions by increasing the ionic strength of the aqueous phase.
Q4: We are getting inconsistent yields and poor filterability during the oxalate salt crystallization. How can we improve the robustness of this step?
A4: Crystallization of oxalate salts requires careful control over supersaturation, temperature, and solvent environment to ensure consistent yield, purity, and particle size.[7][8]
Root Cause: Rapid, uncontrolled crystallization leads to the formation of fine particles, which are difficult to filter and can trap impurities. Inconsistent supersaturation results in variable yields.
Solutions:
-
Solvent System: A mixed solvent system is often optimal. A common industrial process uses an ethanol/water mixture.[2] Ethanol acts as the primary anti-solvent, while a small amount of water ensures the components remain dissolved initially.
-
Controlled Addition: Add the oxalic acid solution slowly to the free base solution at a controlled temperature (e.g., 20-40°C).[2] This maintains a controlled level of supersaturation, promoting crystal growth over nucleation.
-
pH Targeting: The final pH is critical. A target of pH 2-3 is often used to ensure complete salt formation.[2] Monitor the pH throughout the addition.
-
Temperature Profile & Aging: After addition, a defined cooling profile should be implemented. For instance, cooling to 0-10°C and holding for a period (aging) of several hours allows for complete crystallization and crystal maturation, which improves filterability.[2]
-
Seeding: To ensure batch-to-batch consistency and control polymorphism, consider adding a small quantity of pre-made seed crystals of the desired form once supersaturation is achieved.
| Parameter | Recommendation | Rationale |
| Solvent | Ethanol / Water | Balances solubility of the free base and insolubility of the oxalate salt.[2] |
| Temperature | 20-40°C during addition | Controls the rate of nucleation and crystal growth.[8] |
| Addition Rate | Slow, controlled addition | Prevents rapid, uncontrolled precipitation and formation of fines. |
| Final pH | 2-3 | Ensures complete protonation and salt formation.[2] |
| Aging | Cool to 0-10°C, hold for 2-4h | Allows for crystal maturation, leading to larger, more easily filtered particles.[2] |
| Table 1: Recommended Parameters for Oxalate Salt Crystallization. |
Frequently Asked Questions (FAQs)
What are the critical quality attributes (CQAs) for the final this compound product? The primary CQAs are purity (absence of starting materials and side products like symmetrical ureas), moisture content, residual solvent levels, and potentially the polymorphic form, which can affect stability and dissolution. A typical purity target is >99.5% by HPLC.[2]
What analytical methods are best for in-process controls (IPCs)? High-Performance Liquid Chromatography (HPLC) with a C18 reversed-phase column is the standard method for monitoring reaction completion and purity.[9] Thin Layer Chromatography (TLC) can be used for rapid qualitative checks. A pH meter is essential for controlling the salt formation step.
What are the main safety hazards to consider during scale-up?
-
Ethylenediamine: Corrosive and a sensitizer. Handle in a well-ventilated area with appropriate personal protective equipment (PPE).
-
Oxalic Acid: Toxic and corrosive. Avoid inhalation of dust and skin contact.
-
Reaction Exotherm: As discussed, this is a major hazard. A thorough process safety review, potentially including reaction calorimetry, is essential before scaling up.
-
Solvents: Flammability of solvents like acetone and ethanol must be managed with proper grounding and inert atmosphere operations.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low product purity.
References
- Smolecule. (2023, August 15). This compound.
- ChemicalBook. This compound synthesis.
- Benchchem. N-(2-aminoethyl)morpholine-4-carboxamide | 69630-16-6.
- PrepChem.com. Synthesis of oxalate salt.
- NIH. (2021). Calcium Oxalate Crystallization: Influence of pH, Energy Input, and Supersaturation Ratio on the Synthesis of Artificial Kidney Stones.
- Benchchem. minimizing biuret impurity formation during (p-hydroxyphenethyl)urea synthesis.
- Organic Chemistry Portal. Urea Formation - Common Conditions.
- NIH. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
-
MDPI. (2022, January 26). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. Available at: [Link]
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- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. Calcium Oxalate Crystallization: Influence of pH, Energy Input, and Supersaturation Ratio on the Synthesis of Artificial Kidney Stones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing N-(2-Aminoethyl)morpholine-4-carboxamide Oxalate Labeling Efficiency
Welcome to the technical support guide for N-(2-Aminoethyl)morpholine-4-carboxamide oxalate (AEMC). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving the efficiency and reproducibility of your labeling experiments. As your dedicated support scientist, my goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Introduction to AEMC Labeling
This compound is a versatile molecule used in bioconjugation. Its key feature is a terminal primary amine (-NH₂) on the ethylamine linker, which serves as a nucleophilic target for covalent modification.[1][2] This primary amine can be readily labeled with a variety of amine-reactive chemical groups, most commonly N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[3][4][5] The oxalate component forms a salt with the amine, which can enhance the compound's stability and solubility for easier handling.
The success of any labeling reaction hinges on a delicate balance of factors that maximize the reaction between the AEMC amine and your chosen labeling reagent while minimizing competing side reactions. This guide will walk you through the critical parameters and provide logical, step-by-step solutions to common challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding AEMC labeling.
1. What is the fundamental chemistry behind labeling AEMC? The labeling of AEMC relies on the nucleophilic character of its primary amine.[3] This amine attacks an electrophilic group on the labeling reagent (e.g., the carbonyl carbon of an NHS ester), leading to the formation of a stable covalent bond, typically an amide bond.[4][5]
2. What is the optimal pH for labeling AEMC with an NHS ester? The optimal pH for NHS ester reactions is a trade-off between amine reactivity and reagent stability. The recommended pH range is typically 7.2 to 8.5 .[4][6] A pH of 8.3-8.5 is often cited as ideal for maximizing the reaction rate.[7][8][9]
-
Below pH 7.2: The primary amine is mostly protonated (-NH₃⁺), making it a poor nucleophile and significantly slowing the reaction.[10]
-
Above pH 8.5: The rate of hydrolysis of the NHS ester increases dramatically, where water molecules attack and inactivate the reagent, reducing labeling efficiency.[4][10][11]
3. Which buffers should I use for the labeling reaction? It is critical to use an amine-free buffer to prevent the buffer from competing with AEMC for the labeling reagent.[4][6] Recommended buffers include:
-
Phosphate-Buffered Saline (PBS), pH 7.2-8.0[6]
-
Borate Buffer (50 mM), pH 8.5[6]
-
HEPES Buffer, pH 7.2-8.5[6]
4. Which buffers must I avoid during the reaction? Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and Glycine .[4][6] These buffers will react with the NHS ester, quenching the reaction and significantly reducing the labeling efficiency of AEMC.[6]
5. How can I stop (quench) the labeling reaction? Once the desired incubation time is complete, you can quench the reaction by adding a small molecule with a primary amine. Common quenching agents include Tris-HCl or Glycine at a final concentration of 20-100 mM.[12] An incubation of 15-30 minutes is typically sufficient to deactivate any remaining NHS ester.[12]
6. My NHS ester reagent is not dissolving in the aqueous buffer. What should I do? Many NHS esters have low water solubility. The standard procedure is to first dissolve the NHS ester in a small amount of a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution.[6][7] This stock solution is then added to your AEMC solution in the appropriate aqueous buffer. It is crucial to use anhydrous, high-purity solvents.[6]
Troubleshooting Guide 1: Low Labeling Efficiency
Symptom: You observe a low yield of your final labeled product, indicated by low signal intensity in downstream applications or a low degree of labeling (DOL) calculation.
This is one of the most common issues in bioconjugation and can stem from several factors. The following workflow provides a logical path to diagnosing the root cause.
Diagnostic Workflow for Low Labeling Efficiency
Caption: A step-by-step workflow for troubleshooting low labeling efficiency.
Step-by-Step Troubleshooting Details
-
Verify Reaction pH: The pH is the most critical parameter.[10] Use a calibrated pH meter to confirm the pH of your reaction buffer after all components have been added. Dissolving high concentrations of proteins can sometimes alter the buffer's pH.[13] An optimal pH of 8.3 is a good starting point for most NHS ester conjugations.[7][8]
-
Check Buffer Compatibility: As detailed in the FAQs, the presence of primary amines in your buffer (like Tris) is a common cause of failure.[6] If you are unsure, perform a buffer exchange of your AEMC solution into a fresh, recommended buffer (see table below) via dialysis or a desalting column before starting the reaction.[14]
-
Assess Labeling Reagent Quality: NHS esters are susceptible to hydrolysis, especially when exposed to moisture.[4][11]
-
Storage: Ensure the reagent has been stored in a desiccated environment at the recommended temperature.
-
Freshness: Use a fresh aliquot of the reagent. Avoid using old stock solutions, especially if they were prepared in aqueous buffers.[8]
-
Preparation: If dissolving in an organic solvent like DMSO or DMF, ensure the solvent is anhydrous. Prepare the stock solution immediately before use.[6]
-
-
Optimize Molar Ratio: A molar excess of the labeling reagent over AEMC is typically required to drive the reaction to completion.[13] If you are seeing low efficiency, consider increasing the molar ratio. A common starting point is a 5- to 20-fold molar excess of the NHS ester.[13]
| Parameter | Recommended Range | Rationale |
| Reaction pH | 7.2 - 8.5 (Optimal: 8.3) | Balances amine nucleophilicity with NHS ester hydrolytic stability.[4][7][10] |
| Buffer System | 0.1M Sodium Bicarbonate, 50mM Borate, 100mM Phosphate | Must be free of primary amines to avoid competing reactions.[4][6] |
| Molar Ratio (Label:AEMC) | 5:1 to 20:1 | Molar excess drives the reaction towards the desired product formation.[13] |
| Reaction Temperature | 4°C to 25°C | Lower temperatures can minimize degradation of sensitive molecules but may require longer reaction times.[13] |
| Reaction Time | 1 to 4 hours (RT) or overnight (4°C) | Optimal time depends on reactant stability and reactivity.[7][13] |
Troubleshooting Guide 2: High Background / Non-Specific Signal
Symptom: You observe high signal in your negative controls or significant non-specific binding in your downstream application (e.g., ELISA, Western Blot, Flow Cytometry).
This issue typically arises from incomplete removal of unreacted reagents or insufficient quenching.
Diagnostic Workflow for High Background Signal
Caption: A decision tree for troubleshooting high background signals.
Step-by-Step Troubleshooting Details
-
Ensure an Effective Quenching Step: After the labeling reaction has proceeded for the desired time, it is crucial to add a quenching reagent like Tris or glycine to deactivate all unreacted NHS esters.[12] This prevents them from labeling components in your downstream assay, which is a major source of background signal.
-
Optimize Purification of the Labeled Conjugate: The most critical step for reducing background is the efficient removal of all unreacted (and now quenched) labeling reagent and any unlabeled AEMC.
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This is a highly effective method for separating the larger labeled target molecule from smaller, unreacted components.[7]
-
Dialysis: If your labeled conjugate is large enough, dialysis against an appropriate buffer (e.g., PBS) using a membrane with a suitable Molecular Weight Cut-Off (MWCO) can effectively remove small molecule contaminants.[15] Ensure sufficient buffer volume and several buffer changes.
-
-
Assess Purity: After purification, it is good practice to confirm the removal of free label. This can sometimes be assessed by running the purified product on SDS-PAGE (if the label is fluorescent) or by using analytical techniques like HPLC.
-
Optimize Downstream Assay Conditions: If the labeled AEMC conjugate itself is pure, the background may be coming from non-specific binding in your subsequent application. Ensure that blocking steps are adequate (e.g., using BSA or non-fat milk for Western Blots/ELISAs) and that washing steps are stringent enough to remove non-specifically bound conjugate.
General Protocol: Purification by Spin Desalting Column
This protocol is suitable for the rapid removal of unreacted small molecules from labeled proteins (>5 kDa).
-
Equilibrate the Column: Remove the storage buffer from a desalting spin column by centrifugation according to the manufacturer's instructions.
-
Wash the Column: Add an appropriate amine-free buffer (e.g., PBS) to the column and centrifuge again. Repeat this step 2-3 times to ensure the column is fully equilibrated.
-
Load the Sample: After the final wash, carefully load your quenched reaction mixture onto the center of the resin bed.
-
Elute the Conjugate: Place a clean collection tube under the column and centrifuge as per the manufacturer's protocol. The eluate will contain your purified, labeled conjugate, while the smaller unreacted molecules will be retained in the column resin.[6]
By systematically addressing these factors, you can significantly improve the efficiency, consistency, and quality of your this compound labeling experiments.
References
- Flippo, K. H., & Struntz, A. K. (2016). Combining Amine-Reactive Cross-Linkers and Photo-Reactive Amino Acids for 3D-Structure Analysis of Proteins and Protein Complexes. Methods in Molecular Biology, 1394, 109–127.
- Kalk, A., et al. (2010). Reactivity and applications of new amine reactive cross-linkers for mass spectrometric detection of protein-protein complexes. Journal of the American Society for Mass Spectrometry, 21(5), 845–856.
-
Interchim. (n.d.). NHS ester labeling of amino biomolecules. Retrieved from [Link]
-
AbOliGo. (n.d.). Bioconjugation Optimization & Troubleshooting. Retrieved from [Link]
-
Excedr. (2022). What Is Protein Purification? Definition, Methods, & More. Retrieved from [Link]
-
Dr. Nick M. (2024). Tagging and Labelling Proteins for Purification and Tracking. YouTube. Retrieved from [Link]
-
kbDNA. (2022). Bioconjugation Chemistry: Challenges and Solutions. Retrieved from [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
Journal of Stage. (n.d.). The pH-Dependent Formation of PEGylated Bovine Lactoferrin by Branched Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) Active Esters. Retrieved from [Link]
-
Western Oregon University. (n.d.). Chapter 3: Investigating Proteins. Chemistry. Retrieved from [Link]
-
Stack Exchange. (2018). Reaction of amines with diethyl oxalate (Hofmann amine separation method). Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Retrieved from [Link]
-
Dalo Chem Life Sciences. (2024). What Are Some Common Biological Buffers Used In The Lab? Retrieved from [Link]
-
University of Oxford. (2025). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Retrieved from [Link]
-
Hopax Fine Chemicals. (2019). 6 Biological buffers recommended for protein purification. Retrieved from [Link]
-
Protein Expression and Purification Core Facility. (n.d.). Choice of lysis buffer. Retrieved from [Link]
-
Brainly.in. (2020). Why only one mole of secondary amine reacts with diethyl oxalate? Whereas two moles of primary amines reacts. Retrieved from [Link]
-
Sciencemadness.org. (2009). oxalic acid reaction with secondary amines. Retrieved from [Link]
-
AHH Chemical Co., Ltd. (n.d.). This compound, 99%. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Intermediates in the photochemistry of amine-oxalate complexes of cobalt(III) in aqueous solution. Retrieved from [Link]
Sources
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- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Morpholine Derivatives in Synthesis and Chemical Biology
Topic: "N-(2-Aminoethyl)morpholine-4-carboxamide oxalate" vs. Other Morpholine Derivatives: A Comparative Guide for Researchers
Introduction: The Morpholine Scaffold as a Privileged Structure in Drug Discovery
To the researchers, scientists, and drug development professionals at the forefront of innovation, the selection of a chemical scaffold is a critical decision that dictates the future success of a lead compound. Among the pantheon of heterocyclic structures, the morpholine ring stands out as a "privileged structure."[1] Its frequent appearance in approved pharmaceuticals is no coincidence; it is a deliberate choice by medicinal chemists to impart favorable physicochemical, biological, and metabolic properties.[1] The morpholine moiety, with its chair-like conformation and the opposing placement of a weakly basic nitrogen and a hydrogen-bond-accepting oxygen, offers a unique balance of hydrophilicity and lipophilicity. This balance is crucial for enhancing aqueous solubility, improving pharmacokinetic (PK) and pharmacodynamic (PD) profiles, and increasing permeability across the blood-brain barrier.[2][3]
This guide moves beyond a general overview to provide an in-depth comparison of a specific, functionalized morpholine derivative, This compound , against other relevant morpholine compounds. As this molecule is primarily utilized as a sophisticated building block or a biochemical tool rather than a therapeutic agent itself, this comparison will not focus on direct biological activity.[4][5] Instead, we will dissect its structural and functional nuances to understand its utility in complex synthesis and chemical biology applications, providing the causal insights needed to make informed decisions in your research endeavors.
Focus Molecule Profile: this compound
This compound (CAS 154467-16-0) is a bifunctional organic compound designed for utility.[5][6] Its structure is a deliberate assembly of three key functional components:
-
The Morpholine Ring: This core scaffold provides the foundational benefits of improved solubility and a favorable drug-like geometry.[4]
-
The Carboxamide Linker: The C(=O)N group introduces conformational rigidity and hydrogen bonding capabilities, crucial for specific interactions in both synthesis and biological contexts.
-
The Terminal Aminoethyl Group: The primary amine (-NH2) serves as a versatile reactive handle, making the molecule ideal for conjugation to other biomolecules or for further synthetic elaboration.[4]
-
The Oxalate Salt Form: The inclusion of oxalic acid forms a stable, crystalline salt, which enhances handling, purity, and stability compared to the free base.[4]
Its primary applications are as a fine chemical raw material, for example in the synthesis of epoxy resins, and as a biochemical tool in the field of proteomics.[4] In proteomics, it can be used as a linker molecule to conjugate proteins, peptides, or other biomolecules for analysis, purification, or modification studies.[4][5]
Comparative Analysis: Structural and Physicochemical Properties
The true value of a building block is understood in comparison to its alternatives. Here, we compare this compound with simpler morpholine precursors and a fully elaborated drug molecule, Reboxetine, to illustrate the spectrum of complexity and function.
| Property | This compound | Morpholine-4-carboxamide [7] | 4-(2-Aminoethyl)morpholine | Reboxetine [8] |
| CAS Number | 154467-16-0[5] | 2158-02-3[7] | 2038-03-1 | 98769-81-4[9] |
| Molecular Formula | C₉H₁₇N₃O₆[5] | C₅H₁₀N₂O₂[7] | C₆H₁₄N₂O | C₁₉H₂₃NO₃[8] |
| Molecular Weight | 263.25 g/mol [5] | 130.15 g/mol [7] | 130.19 g/mol | 313.39 g/mol [9] |
| Structure | ![]() | ![]() | ![]() | ![]() |
| Hydrogen Bond Donors | 4 | 2 | 2 | 1 |
| Hydrogen Bond Acceptors | 6 | 3 | 3 | 4 |
| Predicted XLogP3 | -1.8[10] (free base) | -1.2[7] | -0.6 | 3.1 |
| Key Functional Role | Bifunctional Linker / Scaffold | Simple Scaffold | Nucleophilic Amine Scaffold | Active Pharmaceutical Ingredient |
Causality Behind the Data: The progressive addition of functional groups—from the simple carboxamide to the aminoethyl carboxamide—systematically increases the molecule's polarity (lower XLogP) and hydrogen bonding potential. This is a deliberate design choice. For a building block intended for use in aqueous biochemical applications like proteomics, high water solubility is paramount.[4] In contrast, Reboxetine, a CNS-active drug, requires higher lipophilicity (XLogP of 3.1) to effectively cross the blood-brain barrier.[3] This table demonstrates that there is no single "best" derivative; rather, the optimal choice is dictated entirely by the intended application.
Application Focus 1: Advanced Synthetic Chemistry
This compound is a product of multi-step synthesis, designed to provide a ready-to-use, functionalized scaffold.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from patent literature, providing a scalable industrial process. The causality behind each step is explained to demonstrate the self-validating nature of the workflow.
-
Objective: To synthesize the title compound with high purity and yield.
-
Pillar of Trustworthiness: This multi-stage process includes distinct reaction, purification, and salt formation steps, each designed to isolate the desired product and remove specific impurities, ensuring a final product of high purity (99.97% by HPLC reported).
Step 1: Amide Formation (Nucleophilic Acyl Substitution)
-
Charge a suitable reactor with ethylenediamine (230.0 kg).
-
Under constant stirring, add N-phenoxycarbonylmorpholine (93.0 kg). The phenoxy group is an excellent leaving group, facilitating the reaction.
-
Heat the mixture to 64-70°C and maintain for 6 hours to drive the reaction to completion.
-
Causality: Using a large excess of ethylenediamine ensures that the primary reaction is the mono-acylation of one amine group, minimizing the formation of di-substituted byproducts.
Step 2: Removal of Excess Reactant
-
Reduce the pressure in the reactor to recover the excess ethylenediamine via vacuum distillation.
-
Maintain the temperature at 70±2°C until no more liquid distills, then continue vacuum for 1 hour to ensure complete removal.
-
Causality: Removing the highly polar ethylenediamine is crucial before proceeding to the next steps to simplify purification.
Step 3: Purification of the Free Base
-
Cool the residue to room temperature and add acetone (370.0 kg).
-
Add 30% sodium hydroxide solution dropwise with stirring to adjust the pH to 11-12. This deprotonates any remaining ammonium salts and precipitates inorganic impurities.
-
Filter the mixture to remove the precipitated solids.
-
Concentrate the filtrate to recover the acetone, yielding the crude N-(2-aminoethyl)-4-morpholinecarboxamide free base.
-
Causality: The pH adjustment and solvent choice (acetone) are designed to selectively precipitate unwanted salts while keeping the desired organic free base in solution.
Step 4: Oxalate Salt Formation and Final Crystallization
-
Dissolve the crude residue in water (350.0 kg).
-
While maintaining the temperature between 20°C and 40°C, add solid oxalic acid in portions to adjust the pH to 2-3. This protonates the amine groups, forming the oxalate salt.
-
Concentrate the resulting solution to a slurry, then add ethanol (600 kg).
-
Reflux the mixture for 30 minutes. The product is soluble in hot ethanol while impurities may not be.
-
Transfer the hot solution to a crystallization tank, then cool to 0-10°C and hold for 4 hours.
-
Filter the resulting crystals and dry in a hot-air oven at 50-60°C for 8 hours to yield the final product.
-
Causality: Crystallization from an ethanol/water system is a classic purification technique. The change in solvent polarity and temperature drastically reduces the solubility of the target salt, causing it to crystallize out of solution in high purity, leaving more soluble impurities behind.
Diagram: Synthetic Workflow
Caption: Industrial synthesis workflow for this compound.
Application Focus 2: Chemical Biology & Proteomics
The terminal primary amine of N-(2-Aminoethyl)morpholine-4-carboxamide makes it an ideal candidate for bioconjugation—the covalent linking of molecules to proteins or other biomolecules.[4] This is a cornerstone of proteomics research, used for attaching labels (like fluorescent dyes or biotin) or for creating antibody-drug conjugates.[11]
Hypothetical Experimental Protocol: Protein Labeling
-
Objective: To covalently label a protein of interest (e.g., an antibody) using the primary amine of N-(2-Aminoethyl)morpholine-4-carboxamide, which has been pre-activated with a fluorescent NHS ester.
-
Pillar of Expertise: This protocol employs standard amine-reactive chemistry. The choice of buffer pH is critical: a pH of 8.0-8.5 is used to ensure the target lysine residues on the protein surface are deprotonated and thus nucleophilic, while not being so basic as to cause protein denaturation.[12]
Materials:
-
Protein solution (e.g., IgG antibody) at 2-5 mg/mL in amine-free buffer (e.g., PBS, 0.1 M phosphate, 0.15 M NaCl, pH 7.2).
-
This compound.
-
Amine-reactive dye (e.g., a Fluorescein NHS ester).
-
Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3).
-
Quenching Buffer (1.0 M Tris-HCl, pH 8.0).
-
Anhydrous DMSO or DMF.
-
Desalting column for purification.
Step 1: Preparation of Amine-Linker Stock
-
Prepare a 10 mM stock solution of this compound in the Reaction Buffer.
-
Causality: Using a fresh, concentrated stock minimizes dilution of the final protein reaction mixture.
Step 2: Activation of Linker (Performed Separately or In Situ)
-
For this hypothetical protocol, we assume the goal is to conjugate the linker to a dye first. Dissolve the Fluorescein NHS ester in anhydrous DMSO to 10 mM.
-
Combine the dye and linker solutions at a 1:1.2 molar ratio (dye:linker) and react for 30-60 minutes at room temperature. The product is now a fluorescently-tagged amine.
Step 3: Protein Preparation
-
Buffer exchange the protein into the Reaction Buffer (pH 8.3) using a desalting column to remove any interfering amine-containing buffers (like Tris) from its storage solution.
-
Causality: This is a critical step. Competing amines will react with the NHS ester, drastically reducing labeling efficiency.[13]
Step 4: Conjugation Reaction
-
Add the activated fluorescent linker solution from Step 2 to the protein solution. A typical starting point is a 20-fold molar excess of linker to protein.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Causality: The molar excess drives the reaction towards labeling multiple accessible lysine residues on the protein surface. The ideal ratio must be optimized experimentally to achieve the desired degree of labeling without causing protein precipitation.[14]
Step 5: Quenching and Purification
-
Add Quenching Buffer to the reaction to a final Tris concentration of 50-100 mM. Incubate for 15 minutes.
-
Causality: The high concentration of primary amines in Tris buffer rapidly reacts with any remaining unreacted NHS esters, effectively stopping the reaction.[13]
-
Remove the excess, unreacted fluorescent linker from the labeled protein conjugate using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterize the final conjugate using UV-Vis spectroscopy to determine the protein concentration and the degree of labeling.[13]
Diagram: General Bioconjugation Workflow
Caption: General workflow for protein labeling using an amine-functionalized linker.
Application Focus 3: Context from a Marketed Drug - Reboxetine
To understand the ultimate goal of using morpholine scaffolds, we can examine Reboxetine , an approved antidepressant.[9] Reboxetine functions as a selective norepinephrine reuptake inhibitor (NRI).[1][15]
Mechanism of Action & Signaling Pathway
In the presynaptic neuron, the norepinephrine transporter (NET) is responsible for clearing norepinephrine (NE) from the synaptic cleft, terminating its signal.[16] Depression is associated with a hypofunction of the noradrenergic system.[17] Reboxetine selectively binds to and blocks NET.[1][15] This inhibition prevents the reuptake of NE, increasing its concentration in the synaptic cleft. The elevated NE levels lead to enhanced and prolonged stimulation of postsynaptic α- and β-adrenergic receptors, which triggers downstream signaling cascades believed to be responsible for the therapeutic antidepressant effect.[1][17]
The morpholine ring in Reboxetine is not merely a passive scaffold; it is integral to achieving the required physicochemical properties for oral bioavailability and CNS penetration, while the specific substitutions on the ring dictate its high affinity and selectivity for the norepinephrine transporter.[18]
Diagram: Reboxetine's Effect on Noradrenergic Synapse
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A Senior Scientist's Guide to Bioconjugation: Comparing Carbodiimide Chemistry with Modern Crosslinking Agents
For researchers, scientists, and drug development professionals, the covalent linkage of biomolecules is a foundational technique. Whether constructing antibody-drug conjugates (ADCs), immobilizing proteins on a surface, or probing protein-protein interactions, the choice of crosslinking chemistry is a critical decision that dictates the efficiency, stability, and homogeneity of the final product.
This guide provides an in-depth comparison of crosslinking strategies, using the carbodiimide-mediated conjugation involving N-(2-Aminoethyl)morpholine-4-carboxamide oxalate as a reference point. We will explore the mechanism, advantages, and limitations of this "zero-length" crosslinking system and compare it objectively with alternative, widely adopted homobifunctional and heterobifunctional reagents. This analysis is supported by comparative data and detailed experimental protocols to empower you to select the optimal strategy for your research needs.
The Reference System: Carbodiimide-Mediated "Zero-Length" Crosslinking
The compound N-(2-Aminoethyl)morpholine-4-carboxamide is not, by itself, a crosslinker. Rather, it is a nucleophilic linker molecule containing a primary amine. It is employed in conjunction with a "zero-length" crosslinker, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to connect a carboxyl group (-COOH) from one molecule to another target.[1] Zero-length crosslinkers facilitate the formation of a direct covalent bond between two molecules without introducing any additional spacer atoms.[2][3][4][5]
Mechanism of Action: EDC + Amine Linker
The reaction is a two-step process primarily targeting the carboxyl groups of aspartate (Asp) and glutamate (Glu) residues or the C-terminus of a protein:
-
Activation: In an acidic environment (optimal pH 4.5-6.0), EDC reacts with a carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.[6][7]
-
Coupling: A primary amine, such as that on N-(2-Aminoethyl)morpholine-4-carboxamide, performs a nucleophilic attack on the O-acylisourea intermediate. This forms a stable amide bond and releases a soluble N-substituted urea byproduct.[6][8][9]
Advantages:
-
Zero-Length Bond: Creates a direct amide bond, which is ideal when maintaining the native distance between molecules is critical.[3][8]
-
Water Soluble Byproducts: The urea byproduct is water-soluble and easily removed during purification.[8]
Limitations:
-
Intermediate Instability: The O-acylisourea intermediate is highly susceptible to hydrolysis in aqueous solutions, which regenerates the original carboxyl group and reduces reaction efficiency.[6][8]
-
Side Reactions: An excess of EDC or unfavorable conditions can lead to the formation of a stable, unreactive N-acylurea, further decreasing yield.[7][10]
-
Strict pH Requirement: The initial activation step is most efficient at an acidic pH, which may not be optimal for all proteins.[6]
Alternative Crosslinking Strategies: A Comparative Analysis
To overcome the limitations of EDC-only systems, several alternative strategies have been developed. These can be broadly categorized by their reactive groups and mechanism.
Strategy 1: Enhancing Carbodiimide Chemistry with NHS Esters
The most common improvement to EDC chemistry is the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[8]
Mechanism: The addition of NHS creates a two-stage reaction. First, EDC activates the carboxyl group, which then immediately reacts with NHS to form a semi-stable NHS ester. This amine-reactive ester is more resistant to hydrolysis than the O-acylisourea intermediate.[6][11][12] In a second step, the NHS ester reacts efficiently with a primary amine at a physiological pH (7.2-8.5) to form the stable amide bond.[8][12]
Advantages over EDC-only:
-
Increased Efficiency: The stabilized intermediate leads to significantly higher coupling yields.[8]
-
Flexible Two-Step Protocol: Allows for the activation of the carboxyl-containing protein first, followed by removal of excess EDC and NHS. The stabilized protein can then be added to the amine-containing target, preventing unwanted polymerization of the second protein.[12]
-
Favorable Coupling pH: The final coupling step occurs at a physiological pH, which is better for maintaining the structural integrity of many proteins.
Strategy 2: Homobifunctional Crosslinkers (Amine-to-Amine)
This class of reagents contains two identical reactive groups at either end of a spacer arm, typically targeting primary amines on lysine residues.[13][14][15]
Example Reagent: BS3 (Bis(sulfosuccinimidyl) suberate) BS3 is a popular homobifunctional crosslinker with two water-soluble Sulfo-NHS ester groups that react with primary amines at pH 7-9 to form stable amide bonds.[16][17][18]
Key Properties:
-
Type: Homobifunctional, Amine-reactive.
-
Spacer Arm: 11.4 Å (8 atoms), non-cleavable.[16]
-
Solubility: Water-soluble and membrane-impermeable, making it ideal for crosslinking cell-surface proteins.[16][17][19]
Advantages:
-
Simplicity: Enables rapid, one-step crosslinking of proteins in solution.
-
Cell-Surface Specificity: Its charged nature prevents it from crossing the cell membrane, allowing for targeted crosslinking of extracellular domains.[16]
Disadvantages:
-
Lack of Control: The "shotgun" approach can lead to a heterogeneous mixture of products, including intramolecular crosslinks and intermolecular polymerization, making it difficult to achieve a specific conjugate.[14][20]
Strategy 3: Heterobifunctional Crosslinkers (Amine-to-Sulfhydryl)
These advanced reagents possess two different reactive groups, enabling highly controlled, sequential conjugations.[13][14][21] This is the cornerstone of modern bioconjugation, particularly for therapeutics like ADCs.
Example Reagent: SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) SMCC is a widely used heterobifunctional crosslinker featuring an NHS ester (amine-reactive) and a maleimide group (sulfhydryl-reactive).[22][23][24]
Key Properties:
-
Type: Heterobifunctional, Amine- and Sulfhydryl-reactive.
-
Spacer Arm: 8.3 Å, non-cleavable.[24]
-
Solubility: Water-insoluble (requires dissolution in an organic solvent like DMSO or DMF), making it membrane-permeable.[22][25]
Mechanism: The conjugation is a controlled, two-step process:
-
The NHS ester end is reacted with primary amines (lysines) on the first protein (e.g., an antibody) at pH 7-9.
-
After removing excess crosslinker, the maleimide-activated first protein is added to the second protein, which has a free sulfhydryl group (cysteine), to form a stable thioether bond at pH 6.5-7.5.[22][23]
Advantages:
-
High Specificity and Control: The sequential reaction chemistry drastically minimizes the formation of unwanted polymers and self-conjugates, resulting in a more homogeneous and well-defined product.[14][20]
-
Enables Precise Conjugates: This control is essential for applications like ADCs, where a specific drug-to-antibody ratio (DAR) is critical for efficacy and safety.[20][25]
Disadvantages:
-
Requires a Sulfhydryl Group: The target protein must have an available cysteine residue. If none are present or accessible, protein engineering or the reduction of existing disulfide bonds may be necessary.
At a Glance: Comparison of Key Crosslinking Chemistries
| Feature | EDC + Amine Linker | EDC/NHS Coupling | Homobifunctional (e.g., BS3) | Heterobifunctional (e.g., SMCC) |
| Target Groups | Carboxyls (-COOH) & Primary Amines (-NH₂) | Carboxyls (-COOH) & Primary Amines (-NH₂) | Primary Amines (-NH₂) | Primary Amines (-NH₂) & Sulfhydryls (-SH) |
| Crosslinker Type | Zero-length[3][5] | Zero-length[26] | Homobifunctional[14][26] | Heterobifunctional[14][26] |
| Spacer Arm Length | 0 Å[26] | 0 Å[26] | 11.4 Å[26] | 8.3 Å[24][26] |
| Optimal Reaction pH | Activation: 4.5-6.0 | Activation: 4.5-6.0; Coupling: 7.2-8.5[26] | 7.0-9.0[17][26] | NHS: 7.0-9.0; Maleimide: 6.5-7.5[23] |
| Key Advantage | No added spacer atoms. | Higher efficiency and allows for a two-step process. | Simple, one-step procedure. | High specificity and control, minimal side products. |
| Key Limitation | Unstable intermediate, lower efficiency. | More complex than a one-step reaction. | Lack of control, can lead to polymerization. | Requires an available sulfhydryl group. |
Experimental Protocols: A Practical Guide
Successful bioconjugation relies on robust and validated protocols. Below are representative methodologies for the advanced crosslinking strategies discussed.
Protocol 1: Two-Step Protein-Protein Conjugation using EDC/Sulfo-NHS
This protocol is designed for the sequential coupling of two proteins, minimizing self-conjugation of the second protein.[8][27]
Materials:
-
Protein #1 (with carboxyls): 1 mg/mL in Activation Buffer.
-
Protein #2 (with amines): 1 mg/mL in Coupling Buffer.
-
EDC: (e.g., Thermo Scientific, Cat. No. 22980)
-
Sulfo-NHS: (e.g., Thermo Scientific, Cat. No. 24510)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[27]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2[27]
-
Quenching Reagents: 2-Mercaptoethanol and Hydroxylamine-HCl
-
Desalting Columns: (e.g., Zeba Spin Desalting Columns, 7K MWCO)
Procedure:
-
Equilibration: Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.
-
Activation of Protein #1:
-
Quenching of EDC (Optional but Recommended):
-
Add 1.4 µL of 2-mercaptoethanol (final concentration 20 mM) to quench unreacted EDC.[27] This step is crucial to prevent EDC from crosslinking carboxyls on Protein #2.
-
-
Removal of Excess Reagents:
-
Immediately pass the activated protein solution through a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2) to remove excess EDC, Sulfo-NHS, and quenching reagent.[29]
-
-
Conjugation to Protein #2:
-
Add the purified, activated Protein #1 to your solution of Protein #2, typically at an equimolar ratio.
-
Incubate for 2 hours at room temperature or overnight at 4°C.[29]
-
-
Final Quench:
-
Add hydroxylamine to a final concentration of 10-50 mM to quench the reaction by reacting with any remaining NHS-esters.[29]
-
-
Purification:
-
Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis to remove quenching reagents and non-conjugated proteins.
-
Protocol 2: Two-Step Heterobifunctional Conjugation using SMCC
This protocol describes the conjugation of an amine-containing protein to a sulfhydryl-containing protein.
Materials:
-
Protein-NH₂: Protein to be activated (e.g., antibody).
-
Protein-SH: Protein with a free sulfhydryl (e.g., enzyme, peptide).
-
SMCC Crosslinker: (e.g., Thermo Scientific, Cat. No. 22360)
-
Solvent: Anhydrous DMSO or DMF.
-
Reaction Buffer: PBS, pH 7.2-7.5.
-
Reducing Agent (if needed): TCEP-HCl.
-
Desalting Columns.
Procedure:
-
Preparation of Protein-SH: If the protein's sulfhydryls are oxidized (e.g., in a disulfide bond), they must be reduced. Incubate the protein with a 10-fold molar excess of TCEP for 30 minutes. Remove the TCEP using a desalting column equilibrated with PBS.
-
Activation of Protein-NH₂ with SMCC:
-
Prepare a 10 mM stock solution of SMCC in anhydrous DMSO.
-
Add a 10- to 20-fold molar excess of the SMCC stock solution to the Protein-NH₂ solution (in PBS, pH 7.2-7.5).[27]
-
Incubate for 30-60 minutes at room temperature.
-
-
Removal of Excess SMCC:
-
Pass the reaction mixture through a desalting column equilibrated with PBS to remove non-reacted SMCC. This yields the maleimide-activated protein.
-
-
Conjugation:
-
Combine the maleimide-activated Protein-NH₂ with the reduced, purified Protein-SH at a desired molar ratio (e.g., 1:1).
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional): To cap any unreacted maleimide groups, add a low molecular weight thiol like cysteine or 2-mercaptoethanol.
-
Purification: Purify the final conjugate using an appropriate method, such as SEC, to separate the desired conjugate from unreacted components.
Decision-Making Workflow for Crosslinker Selection
Choosing the right crosslinker is paramount. This workflow can guide your decision process based on your starting materials and experimental goals.
Conclusion and Final Recommendations
The selection of a crosslinking agent is a strategic decision that profoundly influences the outcome of bioconjugation.
-
Carbodiimide chemistry (EDC) , especially when enhanced with NHS/Sulfo-NHS , remains a powerful and essential method for creating "zero-length" amide bonds between carboxyls and amines. It is the go-to method when no spacer is desired and the requisite functional groups are available.[26]
-
Homobifunctional crosslinkers like BS3 offer simplicity for applications where a rapid and general crosslinking of available amines is sufficient, such as initial protein-protein interaction screening or cell-surface modifications.[14]
-
Heterobifunctional crosslinkers like SMCC represent the state-of-the-art for applications demanding the highest degree of control and product homogeneity.[26] For the development of therapeutics like antibody-drug conjugates or the precise assembly of multi-protein complexes, the controlled, sequential reaction mechanism of heterobifunctional reagents is indispensable.[14][20]
Ultimately, the optimal choice is dictated by the specific goals of your experiment, the functional groups available on your biomolecules, and the required purity and definition of the final conjugate. By understanding the chemical principles and practical considerations outlined in this guide, you are better equipped to design and execute a successful bioconjugation strategy.
References
-
G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]
-
Valkenburgh, D., et al. (2016). Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy. Analytical Chemistry. [Link]
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Valkenburgh, D., et al. (2016). Characterization of Protein Cross-Links via Mass Spectrometry and an Open-Modification Search Strategy. Analytical Chemistry. [Link]
-
G-Biosciences. Zero-Length Crosslinkers - EDC-HCl, Sulfo-NHS & NHS. [Link]
-
Tuma, R. (2008). Probing structures of large protein complexes using zero-length cross-linking. Expert Review of Proteomics. [Link]
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Wikipedia. Bissulfosuccinimidyl suberate. [Link]
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ResearchGate. (2018). The First "Zero-Length" Mass Spectrometry-Cleavable Cross-Linker for Protein Structure Analysis. [Link]
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Journal of Pharmaceutical and Scientific Innovation. (2012). Chemical Crosslinking of Proteins. [Link]
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G-Biosciences. (2016, May 3). The 3 Types of Crosslinking Reagents and When to Use Them. [Link]
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bioWORLD. BS3 Crosslinker. [Link]
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Scribd. Edc Sulfo Nhs Protocol. [Link]
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CF Plus Chemicals. SMCC crosslinker. [Link]
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ResearchGate. Overview of methods to detect and characterize crosslinked proteins and.... [Link]
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MDPI. (2022, November 22). Insights on Chemical Crosslinking Strategies for Proteins. [Link]
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ResearchGate. Crosslinking Chemistry -EDC/NHS: the carbodiimide conjugation works.... [Link]
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National Institutes of Health. (2018). Tunable bioactivity and mechanics of collagen-based tissue engineering constructs: A comparison of EDC-NHS, genipin and TG2 crosslinkers. [Link]
-
PubMed Central. (2022, March 18). Characterization of protein unfolding by fast cross-linking mass spectrometry using di-ortho-phthalaldehyde cross-linkers. [Link]
-
National Institutes of Health. (2024, April 25). The Influence of Various Crosslinking Conditions of EDC/NHS on the Properties of Fish Collagen Film. [Link]
-
National Institutes of Health. (2018, May 30). Chemical cross-linking in the structural analysis of protein assemblies. [Link]
-
National Institutes of Health. (2012, August 27). Comparison of 1-Ethyl-3-(3-Dimethylaminopropyl) Carbodiimide Based Strategies to Crosslink Antibodies on Amine-Functionalized Platforms for Immunodiagnostic Applications. [Link]
-
PubMed. (2001). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. [Link]
-
Taylor & Francis Online. (2018). Carbodiimide – Knowledge and References. [Link]
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Validating N-(2-Aminoethyl)morpholine-4-carboxamide Oxalate Conjugation: A Comparative Guide to Mass Spectrometry and its Alternatives
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is a cornerstone of robust and reproducible science. The covalent attachment of molecules like N-(2-Aminoethyl)morpholine-4-carboxamide oxalate (AEMC) to proteins, such as antibodies, requires rigorous validation to ensure the desired stoichiometry, site of conjugation, and overall structural integrity of the final product. This guide provides an in-depth technical comparison of mass spectrometry (MS) and its alternatives for the validation of AEMC-protein conjugates, supported by experimental insights and detailed methodologies.
This compound is a biochemical reagent utilized in proteomics research, often as a linker molecule in bioconjugation.[1][2] Its structure, featuring a reactive primary amine, allows for its covalent attachment to proteins, for example, via activated carboxyl groups on the protein or through enzymatic modifications. Validating the success of this conjugation is not merely a qualitative check but a quantitative necessity to understand the critical quality attributes of the resulting bioconjugate.
The Central Role of Mass Spectrometry in Conjugate Validation
Mass spectrometry has become an indispensable tool for the detailed characterization of complex biomolecules like protein conjugates.[3] Its ability to provide precise mass measurements allows for the direct determination of the number of AEMC molecules conjugated to a protein, a parameter often referred to as the degree of conjugation or, in the context of antibody-drug conjugates (ADCs), the drug-to-antibody ratio (DAR).[4]
Two primary MS techniques are particularly powerful for this application: Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF).
-
Electrospray Ionization (ESI-MS): This "soft" ionization technique is ideal for analyzing large, intact proteins from solution.[5][6] ESI generates multiply charged ions, which allows for the analysis of very large molecules on mass spectrometers with a limited mass-to-charge (m/z) range.[7] This makes it exceptionally well-suited for determining the overall molecular weight of an AEMC-protein conjugate and resolving species with different numbers of conjugated linkers.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): MALDI is another soft ionization technique that is rapid and tolerant to some sample impurities.[8][9] It typically produces singly charged ions, making the resulting spectra relatively simple to interpret. MALDI-TOF is excellent for analyzing peptides and smaller proteins and can be used to confirm the mass of the intact conjugate or, more commonly, to analyze peptide fragments after enzymatic digestion.[10]
Workflow for MS-Based Validation of AEMC Conjugation
A comprehensive MS-based validation strategy for an AEMC-protein conjugate typically involves a multi-level approach, from intact mass analysis to peptide mapping.
Caption: A typical workflow for the comprehensive validation of an AEMC-protein conjugate using mass spectrometry.
Experimental Protocols
Protocol 1: Intact Mass Analysis by ESI-MS
This protocol outlines the steps for determining the degree of AEMC conjugation on a model protein, such as a monoclonal antibody (mAb).
1. Sample Preparation:
- Desalt the AEMC-mAb conjugate sample using a suitable method, such as a desalting column or buffer exchange, into an MS-compatible buffer (e.g., 20 mM ammonium acetate). The removal of non-volatile salts is critical for high-quality ESI-MS data.[11]
- Dilute the desalted sample to a final concentration of approximately 1 µM in a solution of 50:50 acetonitrile:water with 0.1% formic acid. The organic solvent and acid aid in denaturation and improve ionization efficiency.
2. ESI-MS Analysis:
- Infuse the sample directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
- Acquire data in the positive ion mode over an appropriate m/z range (e.g., m/z 1000-4000) to capture the multiply charged ion series of the intact conjugate.
3. Data Analysis:
- Process the raw data to obtain a mass spectrum showing the distribution of multiply charged ions.
- Use deconvolution software to transform the m/z spectrum into a true mass spectrum. This will reveal peaks corresponding to the unconjugated mAb and the various AEMC-conjugated species.
- The mass difference between adjacent peaks should correspond to the mass of the AEMC linker. From the relative intensities of these peaks, the average degree of conjugation and the distribution of different conjugated species can be calculated.
Protocol 2: Identification of Conjugation Sites by Peptide Mapping
This protocol details the methodology to pinpoint the specific amino acid residues on the protein where AEMC is attached.
1. In-solution Digestion:
- Denature the AEMC-mAb conjugate in a solution containing a denaturant like urea or guanidine hydrochloride.
- Reduce the disulfide bonds with a reducing agent such as dithiothreitol (DTT).
- Alkylate the resulting free thiols with an alkylating agent like iodoacetamide to prevent disulfide bond reformation.
- Perform a buffer exchange to remove the denaturant and alkylating agents and into a buffer suitable for enzymatic digestion (e.g., ammonium bicarbonate).
- Add a protease, typically trypsin, which cleaves C-terminal to lysine and arginine residues, and incubate to digest the protein into smaller peptides.
2. LC-MS/MS Analysis:
- Separate the resulting peptide mixture using reverse-phase liquid chromatography (LC) coupled to a high-resolution mass spectrometer.
- Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the instrument performs a full MS scan followed by MS/MS fragmentation of the most intense precursor ions.
3. Data Analysis:
- Search the acquired MS/MS data against the known amino acid sequence of the mAb using a database search engine.
- Specify the mass of the AEMC molecule as a variable modification on potential conjugation sites (e.g., lysine residues).
- The software will identify peptides that have been modified with AEMC and provide fragmentation data that confirms the specific site of attachment.[12] The presence of AEMC-conjugated peptides that are absent in the digest of the unconjugated mAb provides strong evidence of successful conjugation.[13]
Comparative Analysis: Mass Spectrometry vs. Alternative Techniques
While MS provides unparalleled detail, other techniques offer complementary information and can be more suitable for routine analysis due to higher throughput and lower operational complexity.
| Feature | Mass Spectrometry (MS) | Hydrophobic Interaction Chromatography (HIC) | Size-Exclusion Chromatography (SEC) | SDS-PAGE |
| Primary Information | Precise mass, degree of conjugation, conjugation site identification, sequence verification.[3] | Degree of conjugation, drug load distribution, heterogeneity assessment.[14][15] | Detection of aggregation and fragmentation.[2][12] | Estimation of molecular weight and purity.[13] |
| Resolution | Very High | High | Low to Moderate | Low |
| Throughput | Low to Moderate | Moderate to High | High | High |
| Strengths | Provides detailed structural information at the molecular level. | Excellent for resolving species with different numbers of hydrophobic conjugates.[16] | Robust method for assessing product stability and identifying high molecular weight species.[1] | Simple, inexpensive, and provides a quick visual confirmation of conjugation. |
| Weaknesses | Requires specialized instrumentation and expertise; lower throughput. | May not be suitable for all types of conjugates; mobile phases are often not MS-compatible.[17] | Does not provide information on the degree or site of conjugation. | Low resolution; provides only an estimation of molecular weight; can be difficult to interpret for heterogeneous conjugates.[18] |
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their surface hydrophobicity.[19] Since the conjugation of AEMC can alter the hydrophobicity of a protein, HIC can be a powerful tool to separate species with varying degrees of conjugation.[3][14] This is particularly effective for conjugates where the attached molecule is hydrophobic.
Caption: Workflow for Hydrophobic Interaction Chromatography (HIC) analysis.
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius.[20] Its primary role in conjugate analysis is to detect and quantify aggregates, which are a critical quality attribute for therapeutic proteins as they can impact efficacy and safety.[2][12] While SEC does not provide information on the degree of conjugation, it is essential for assessing the overall stability and homogeneity of the final product.
Caption: Workflow for Size-Exclusion Chromatography (SEC) analysis.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is a fundamental technique that separates proteins based on their molecular weight.[13] When a protein is conjugated to AEMC, the increase in mass can often be visualized as an upward shift in the corresponding band on the gel compared to the unconjugated protein. This provides a simple and rapid qualitative confirmation of successful conjugation.
Conclusion: An Integrated Approach for Comprehensive Validation
The validation of "this compound" conjugation requires a multi-faceted analytical strategy. Mass spectrometry, with its ability to provide precise mass and site-specific information, stands as the gold standard for in-depth characterization. However, a comprehensive validation workflow should integrate orthogonal techniques. HIC offers a robust method for quantifying the distribution of conjugated species, while SEC is indispensable for monitoring aggregation and ensuring product stability. SDS-PAGE serves as a valuable, high-throughput initial check for conjugation success. By leveraging the strengths of each of these techniques, researchers can build a complete and reliable data package to validate their AEMC-protein conjugates, ensuring their quality, consistency, and suitability for downstream applications.
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A Comparative Efficacy Analysis of Apremilast for Moderate to Severe Plaque Psoriasis
A Senior Application Scientist's Guide to Evaluating Oral PDE4 Inhibition Against Systemic Alternatives
This guide provides a comprehensive comparison of Apremilast, an oral phosphodiesterase 4 (PDE4) inhibitor, with other systemic therapies for the treatment of moderate to severe plaque psoriasis. Designed for researchers, scientists, and drug development professionals, this document synthesizes clinical efficacy data, mechanistic insights, and detailed experimental protocols to offer a thorough understanding of Apremilast's positioning in the therapeutic landscape.
Disclaimer: The compound "N-(2-Aminoethyl)morpholine-4-carboxamide oxalate" specified in the initial request is not a widely studied agent with available comparative efficacy data. Therefore, this guide focuses on Apremilast, a well-characterized, structurally relevant oral therapeutic with a similar morpholine carboxamide core, to fulfill the core requirements of a scientifically rigorous comparison.
Introduction: The Role of PDE4 in Psoriatic Inflammation
Psoriasis is a chronic inflammatory disease driven by a dysregulated immune response, leading to keratinocyte hyperproliferation.[1][2] Key inflammatory pathways, including the production of tumor necrosis factor-alpha (TNF-α), interleukin-23 (IL-23), and IL-17, are central to its pathogenesis.[3][4]
Intracellular signaling within immune cells is tightly regulated by second messengers like cyclic adenosine monophosphate (cAMP).[5] Phosphodiesterase 4 (PDE4) is the predominant enzyme responsible for degrading cAMP in these cells.[5][6] By inhibiting PDE4, intracellular cAMP levels rise, which in turn modulates the expression of pro-inflammatory and anti-inflammatory cytokines.[1][6] This mechanism provides a strategic target for therapeutic intervention in psoriasis.
Apremilast is an oral small-molecule PDE4 inhibitor that modulates the production of multiple pro- and anti-inflammatory mediators.[3] It has been shown to decrease levels of TNF-α, IL-17, and IL-23 while increasing the anti-inflammatory cytokine IL-10.[4][7][8] This broad, but not complete, modulation of inflammatory signals represents a different therapeutic approach compared to highly targeted biologic agents that neutralize single cytokines.[3][9]
Mechanism of Action: Apremilast Signaling Pathway
The anti-inflammatory effect of Apremilast is initiated by its inhibition of the PDE4 enzyme. This action prevents the hydrolysis of cAMP to its inactive form, AMP, leading to an accumulation of intracellular cAMP.[6] Elevated cAMP levels activate Protein Kinase A (PKA), which triggers downstream signaling events.[9] PKA activation leads to the phosphorylation and activation of the cAMP Response Element Binding protein (CREB), a transcription factor that promotes the expression of anti-inflammatory genes, such as IL-10.[1][9] Concurrently, this pathway interferes with the activity of Nuclear Factor-kappa B (NF-κB), a key transcription factor for pro-inflammatory cytokines, resulting in decreased production of TNF-α, IL-23, and other inflammatory mediators.[1][10]
Detailed Experimental Protocols
This protocol describes a method to determine the 50% inhibitory concentration (IC50) of a test compound against a recombinant PDE4 enzyme.
-
Objective: To quantify the direct inhibitory potency of a compound on the PDE4 enzyme.
-
Rationale: This is a primary biochemical screen to confirm target engagement. A lower IC50 value indicates higher potency.
-
Methodology:
-
Reagents: Human recombinant PDE4B enzyme, test compound (e.g., Apremilast), cAMP substrate, assay buffer, and a detection system (e.g., fluorescence polarization-based kit). [11][12] 2. Procedure: a. Prepare serial dilutions of the test compound in assay buffer. b. In a 96-well plate, incubate the recombinant PDE4B enzyme with the varying concentrations of the test compound for a pre-determined time (e.g., 10-15 minutes) at room temperature. [13] c. Initiate the enzymatic reaction by adding the cAMP substrate to all wells. d. Incubate for a specified time (e.g., 60 minutes) at 37°C. e. Terminate the reaction and quantify the amount of remaining substrate or product generated using the detection system as per the manufacturer's protocol. [13] 3. Data Analysis: Calculate the percentage of PDE4B inhibition for each compound concentration relative to a vehicle control. Plot the concentration-response data and fit to a four-parameter logistic curve to determine the IC50 value. [13]
-
This protocol assesses the functional anti-inflammatory activity of a compound by measuring its effect on cytokine secretion from primary human immune cells.
-
Objective: To measure the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α.
-
Rationale: This cell-based assay provides a more physiologically relevant measure of a compound's anti-inflammatory potential than a simple enzyme assay. Peripheral Blood Mononuclear Cells (PBMCs) are a primary source of TNF-α in systemic inflammation.
-
Methodology:
-
Cell Isolation: Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation. [14] 2. Cell Culture: Resuspend the isolated PBMCs in complete RPMI-1640 medium and adjust the cell density to 1 x 10^6 cells/mL. [14][15] 3. Assay Procedure: a. Seed 1 x 10^5 cells per well in a 96-well cell culture plate. b. Prepare serial dilutions of the test compound (e.g., Apremilast) and add to the appropriate wells. Include a vehicle control (e.g., DMSO). c. Pre-incubate the cells with the compound for 1 hour at 37°C in a 5% CO2 incubator. [14] d. Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except for the unstimulated control. e. Incubate the plate for 18-24 hours at 37°C. [14] 4. TNF-α Measurement: Centrifuge the plate and carefully collect the cell culture supernatants. Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer’s instructions. [14] 5. Data Analysis: Calculate the percentage inhibition of TNF-α secretion for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value by fitting the data to a dose-response curve. [14]
-
Conclusion and Future Directions
Apremilast offers a distinct therapeutic option for moderate to severe plaque psoriasis, characterized by its oral route of administration and a broad modulatory effect on the inflammatory cascade. While clinical data from network meta-analyses indicate that it has more moderate efficacy in achieving high levels of skin clearance compared to leading biologic agents, its safety profile and patient convenience are significant advantages. [16][17]Head-to-head trials show its efficacy is comparable or superior to the conventional oral agent, methotrexate. [18] The choice of therapy must be individualized, weighing the desire for the highest level of skin clearance against the route of administration, safety considerations, and patient preference. The experimental protocols detailed herein provide a robust framework for the preclinical evaluation and comparison of novel PDE4 inhibitors, ensuring that future therapeutic candidates can be effectively benchmarked against established agents like Apremilast.
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Schafer P. (2012). Apremilast mechanism of action and application to psoriasis and psoriatic arthritis. PubMed. [Link]
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Samanta J, et al. (2023). Methotrexate, Apremilast Show Similar Efficiency Outcomes in Head-to-Head PsA Study. HCPLive. [Link]
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In-serro L. (2018). Study Compares Cost of Apremilast Versus Biologics for Patients with Psoriasis. AJMC. [Link]
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Nakagawa R, et al. (2022). Apremilast Decreased Proinflammatory Cytokines and Subsequently Increased Inhibitory ones in Psoriasis: A Prospective Cohort Study. NIH. [Link]
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Wu D, et al. (2018). Comparative effectiveness of abatacept, apremilast, secukinumab and ustekinumab treatment of psoriatic arthritis: a systematic review and network meta-analysis. PubMed. [Link]
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Bissonnette R, et al. (2019). Apremilast Normalizes Gene Expression of Inflammatory Mediators in Human Keratinocytes and Reduces Antigen-Induced Atopic Dermatitis in Mice. PMC - NIH. [Link]
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Healio. (2021). Infection risk lower with ustekinumab than other biologics, apremilast in PsA, psoriasis. Healio. [Link]
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A Comparative Analysis of N-(2-Aminoethyl)morpholine-4-carboxamide Oxalate: A Potential Modulator of Dopaminergic and Serotonergic Pathways
Abstract
This guide provides a comparative analysis of the potential biological activity of N-(2-Aminoethyl)morpholine-4-carboxamide oxalate. Due to the limited direct experimental data on this specific molecule, this document leverages a structure-activity relationship (SAR) approach. We compare its core chemical motifs to well-characterized psychoactive compounds, particularly those targeting dopamine D2 and serotonin 5-HT2A receptors. Through this comparative lens, we explore its hypothesized mechanism of action, outline key experiments for its characterization, and present detailed protocols for researchers in neuropharmacology and drug development.
Introduction: Unveiling a Potential CNS-Active Scaffold
This compound is a synthetic molecule featuring a morpholine-4-carboxamide core. The morpholine heterocycle is a privileged scaffold in medicinal chemistry, frequently incorporated into centrally active agents due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The presence of an N-linked aminoethyl side chain is a classic pharmacophore found in numerous ligands targeting aminergic G-protein coupled receptors (GPCRs), suggesting a potential role for this compound in modulating neurotransmission.
This guide will compare this compound to established dopaminergic and serotonergic ligands, hypothesizing its activity based on structural analogy. We will focus on its potential as an antagonist at dopamine D2 (D2R) and serotonin 5-HT2A (5-HT2AR) receptors, targets of significant interest for antipsychotic and antidepressant drug development.
Structural Comparison and Hypothesized Activity
The biological activity of a small molecule is intrinsically linked to its three-dimensional structure and its ability to interact with a specific biological target. By deconstructing N-(2-Aminoethyl)morpholine-4-carboxamide, we can draw parallels to known receptor ligands.
-
The Morpholine-4-Carboxamide Core: This rigid and polar group often serves as a bioisostere for other aromatic or heterocyclic systems. In many known ligands, it acts as a key hydrogen bond acceptor.
-
The Ethylamine Side Chain: The terminal primary amine, which will be protonated at physiological pH, is a critical feature for interaction with a conserved aspartate residue in the third transmembrane domain (TM3) of most aminergic GPCRs. This interaction is a hallmark of many D2R and 5-HT2AR antagonists.
For a direct comparison, we will evaluate its structure against BL-1020 (Perphenazine 4-aminocaproate) , a compound that has undergone clinical investigation and is known to possess D2R and 5-HT2AR antagonist properties. While not a perfect structural match, BL-1020 and other phenothiazines share the principle of a heterocyclic core linked to an amine-containing side chain.
Comparative Data Table: Receptor Binding Affinities of Structurally Related Compounds
The following table summarizes the binding affinities (Ki, in nM) of representative compounds at key CNS receptors. Lower Ki values indicate higher binding affinity.
| Compound/Drug Class | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | Primary Mechanism of Action | Reference |
| Haloperidol | ~1.2 | ~25 | Potent D2 Antagonist (Typical Antipsychotic) | |
| Risperidone | ~3.5 | ~0.16 | Potent 5-HT2A/D2 Antagonist (Atypical Antipsychotic) | |
| Aripiprazole | ~0.34 | ~1.7 | D2 Partial Agonist, 5-HT2A Antagonist | |
| N-(2-Aminoethyl)morpholine-4-carboxamide | Hypothesized: 10-100 | Hypothesized: 20-200 | Hypothesized: D2/5-HT2A Antagonist | N/A |
Note: The values for the topic compound are hypothesized based on SAR principles and require experimental validation.
Experimental Workflows for Characterization
To validate the hypothesized biological activity of this compound, a tiered experimental approach is necessary. This section outlines the core assays required to determine its pharmacological profile.
Workflow for In Vitro Pharmacological Profiling
Caption: Tiered in vitro workflow for characterizing a novel CNS compound.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the key experiments outlined above.
Protocol: Radioligand Binding Assay for D2R Affinity
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.
Materials:
-
HEK293 cell membranes expressing recombinant human D2 receptors.
-
Radioligand: [³H]Spiperone or [³H]Raclopride (a selective D2 antagonist).
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test compound: this compound, serially diluted.
-
Scintillation fluid and vials.
-
Glass fiber filters (GF/B or GF/C).
-
96-well plates.
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in the assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]Spiperone (at a final concentration equal to its Kd), and 50 µL of cell membrane suspension.
-
Non-Specific Binding (NSB): Add 50 µL of 10 µM Haloperidol, 50 µL of [³H]Spiperone, and 50 µL of cell membranes.
-
Test Compound: Add 50 µL of each dilution of the test compound, 50 µL of [³H]Spiperone, and 50 µL of cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition binding equation using software like GraphPad Prism to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Calcium Flux Functional Assay for 5-HT2AR Antagonism
Objective: To determine the functional potency (IC50) of the test compound as an antagonist at the human 5-HT2A receptor.
Rationale: The 5-HT2A receptor is a Gq-coupled GPCR. Its activation leads to the release of intracellular calcium (Ca²⁺). This assay measures a compound's ability to block the Ca²⁺ release induced by a known agonist (e.g., serotonin).
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Serotonin (5-HT).
-
Test Compound: this compound.
-
Fluorescent plate reader (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with the Fluo-4 AM dye according to the manufacturer's instructions (typically 1-2 hours at 37°C).
-
Compound Addition: Wash the cells with assay buffer. Add various concentrations of the test compound (or vehicle for control) to the wells and pre-incubate for 15-30 minutes.
-
Agonist Challenge: Place the plate in the fluorescent reader. Measure the baseline fluorescence. Inject a pre-determined concentration of serotonin (the EC80 concentration is typically used) into the wells and immediately begin recording the change in fluorescence over time (typically 60-120 seconds).
-
Data Analysis:
-
Determine the maximum fluorescence response for each well.
-
Normalize the data: Set the response in the absence of an antagonist (agonist only) as 100% and the baseline as 0%.
-
Plot the normalized response against the log concentration of the test compound (antagonist).
-
Fit the data to a three-parameter logistic equation to determine the IC50, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response.
-
Conclusion and Future Directions
Based on a rigorous structure-activity relationship analysis, this compound emerges as a promising candidate for investigation as a modulator of dopaminergic and serotonergic systems. Its chemical architecture strongly suggests a potential for antagonist activity at D2 and 5-HT2A receptors, a profile characteristic of many atypical antipsychotic agents.
The provided experimental protocols offer a clear and validated path for determining its precise pharmacological profile, including its binding affinity, functional potency, and receptor selectivity. Successful validation of the hypothesized activity would position this compound as a valuable tool for neuropharmacology research and a potential starting point for new therapeutic development programs targeting neuropsychiatric disorders.
References
-
Title: The morpholine scaffold in medicinal chemistry. Source: Future Medicinal Chemistry URL: [Link]
-
Title: Privileged Scaffolds in Drug Discovery. Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: The Antipsychotic Haloperidol Is a Potent and Selective Sigma-2 Receptor Ligand. Source: PLOS ONE URL: [Link]
-
Title: Risperidone: a review of its pharmacology and clinical use. Source: Medical Journal of Australia URL: [Link]
-
Title: Aripiprazole, a novel antipsychotic, is a high-affinity partial agonist at human dopamine D2 receptors. Source: The Journal of Pharmacology and Experimental Therapeutics URL: [Link]
A Comparative Performance Framework for N-(2-Aminoethyl)morpholine-4-carboxamide Oxalate in Drug Discovery
A Guide for Senior Application Scientists and Drug Development Professionals
Abstract
N-(2-Aminoethyl)morpholine-4-carboxamide oxalate is a molecule with potential applications in medicinal chemistry, particularly as a scaffold or building block in the synthesis of novel therapeutic agents. While direct, peer-reviewed performance evaluations of this specific oxalate salt are not extensively available in the public domain, its structural motifs—a morpholine ring, an ethylamine linker, and a carboxamide group—are prevalent in a multitude of bioactive compounds. This guide, therefore, presents a comprehensive framework for evaluating the performance of this compound. We will compare its potential utility against established alternatives in the context of drug discovery, providing detailed, hypothetical experimental protocols and data interpretation strategies. This document serves as a roadmap for researchers seeking to explore the potential of this and similar molecules in their work.
Introduction: Unveiling the Potential of this compound
This compound is a chemical compound characterized by the presence of a morpholine heterocycle, a flexible ethylamine chain, and a carboxamide functional group, supplied as an oxalate salt. The morpholine ring is a well-regarded scaffold in drug discovery, known for its favorable physicochemical properties, including metabolic stability and aqueous solubility, which it can impart to a parent molecule. The primary amine and carboxamide functionalities offer versatile handles for synthetic elaboration, allowing for the construction of a diverse library of derivatives.
Given these structural features, a primary hypothesized application for N-(2-Aminoethyl)morpholine-4-carboxamide is as a building block in the development of novel kinase inhibitors, a critical class of drugs in oncology and immunology. The morpholine moiety is a known "privilege scaffold" in this area, often found in approved drugs where it can form key interactions within the ATP-binding pocket of kinases.
This guide will therefore focus on a comparative evaluation of this compound against two well-established morpholine-containing building blocks in the context of kinase inhibitor synthesis and characterization:
-
Alternative 1: 4-(2-Aminoethyl)morpholine
-
Alternative 2: Morpholine-4-carboxamide
The comparison will be based on a series of proposed experiments designed to assess key performance attributes relevant to drug discovery, including synthetic accessibility, physicochemical properties, and preliminary biological activity.
Comparative Experimental Workflow: A Head-to-Head Evaluation
To objectively assess the performance of this compound against the selected alternatives, a multi-stage experimental workflow is proposed. This workflow is designed to provide a holistic view of each building block's potential, from ease of chemical modification to its impact on the properties of the final compound.
Figure 1: A proposed three-phase experimental workflow for the comparative evaluation of morpholine-containing building blocks in the context of kinase inhibitor discovery.
Phase 1: Synthesis and Derivatization
Rationale: The ease and efficiency of chemical modification are critical for any building block in a drug discovery program. This phase aims to assess the synthetic tractability of this compound in a standard amide coupling reaction, a cornerstone of medicinal chemistry.
Protocol: Parallel Amide Coupling
-
Preparation: In separate reaction vials, dissolve this compound, 4-(2-Aminoethyl)morpholine, and the amine derived from Morpholine-4-carboxamide (after a suitable deprotection step if necessary) in a suitable aprotic solvent such as dimethylformamide (DMF).
-
Reagent Addition: To each vial, add 1.0 equivalent of a model carboxylic acid (e.g., benzoic acid), 1.1 equivalents of a coupling agent (e.g., HATU), and 2.0 equivalents of a non-nucleophilic base (e.g., DIPEA).
-
Reaction: Stir the reactions at room temperature for 12-18 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reactions with water and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude products by flash column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the final products using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data to be Collected and Compared:
| Parameter | N-(2-Aminoethyl)morpholine-4-carboxamide Derivative | 4-(2-Aminoethyl)morpholine Derivative | Morpholine-4-carboxamide Derivative |
| Reaction Time (h) | |||
| Reaction Yield (%) | |||
| Product Purity (%) | |||
| Ease of Purification | (Qualitative Assessment) | (Qualitative Assessment) | (Qualitative Assessment) |
Phase 2: Physicochemical Profiling
Rationale: The physicochemical properties of a drug candidate are paramount to its success, influencing its absorption, distribution, metabolism, and excretion (ADME). This phase will evaluate how the different morpholine-containing building blocks impact key physicochemical parameters of the resulting molecules.
Protocols:
-
Kinetic Solubility: Prepare stock solutions of the synthesized derivatives in DMSO. Serially dilute these into a phosphate-buffered saline (PBS) solution at pH 7.4. Measure the turbidity of the resulting solutions using a nephelometer to determine the kinetic solubility.
-
Thermodynamic Solubility: Equilibrate an excess amount of each solid compound in PBS at pH 7.4 for 24 hours. Filter the saturated solution and determine the concentration of the dissolved compound by HPLC with a standard curve.
-
Lipophilicity (LogD7.4): Determine the distribution coefficient at pH 7.4 (LogD7.4) using a shake-flask method with n-octanol and PBS. Measure the concentration of the compound in each phase by HPLC.
-
Permeability (PAMPA): Assess the passive permeability of the compounds using a Parallel Artificial Membrane Permeability Assay (PAMPA). This assay measures the ability of a compound to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment.
Data to be Collected and Compared:
| Parameter | N-(2-Aminoethyl)morpholine-4-carboxamide Derivative | 4-(2-Aminoethyl)morpholine Derivative | Morpholine-4-carboxamide Derivative |
| Kinetic Solubility (µM) | |||
| Thermodynamic Solubility (µM) | |||
| LogD7.4 | |||
| PAMPA Permeability (10⁻⁶ cm/s) |
Phase 3: Biological Screening
Rationale: The ultimate goal is to identify building blocks that can lead to potent and selective biological activity. This phase proposes a preliminary biological screen against a panel of kinases to assess the potential of the synthesized derivatives as kinase inhibitors.
Protocols:
-
Kinase Panel Screening: Screen the synthesized compounds at a fixed concentration (e.g., 10 µM) against a panel of representative kinases from different families (e.g., tyrosine kinases, serine/threonine kinases). The percentage of inhibition for each kinase will be determined.
-
Cellular Viability Assay: For any compounds showing significant kinase inhibition, assess their effect on the viability of a relevant cancer cell line (e.g., one known to be dependent on one of the inhibited kinases). An MTT or CellTiter-Glo assay can be used to determine the IC₅₀ value.
Data to be Collected and Compared:
| Parameter | N-(2-Aminoethyl)morpholine-4-carboxamide Derivative | 4-(2-Aminoethyl)morpholine Derivative | Morpholine-4-carboxamide Derivative |
| % Inhibition at 10 µM (Selected Kinases) | |||
| Cellular IC₅₀ (µM) |
Expected Outcomes and Interpretation
The data generated from this comprehensive workflow will enable a robust, evidence-based comparison of this compound with its alternatives.
-
Favorable Outcome for this compound: This building block would be considered highly promising if its derivatives demonstrate a balanced profile of good synthetic yield, favorable physicochemical properties (e.g., high solubility, optimal lipophilicity), and potent, selective kinase inhibition. The presence of the carboxamide group, in particular, may offer additional hydrogen bonding opportunities within the kinase active site, potentially leading to enhanced potency and selectivity compared to the alternatives.
-
Potential Challenges: The oxalate salt form may influence the compound's solubility and handling characteristics during synthesis. The increased polarity due to the carboxamide group might lead to lower permeability, which would need to be balanced against potential gains in solubility and potency.
Conclusion
While direct performance data for this compound is currently scarce, its chemical structure suggests significant potential as a valuable building block in drug discovery, particularly in the design of novel kinase inhibitors. The comparative evaluation framework presented in this guide provides a clear and scientifically rigorous path for researchers to unlock this potential. By systematically comparing its performance against established alternatives in terms of synthetic utility, physicochemical properties, and biological activity, the drug discovery community can make informed decisions about the inclusion of this and other novel building blocks in their research and development pipelines. This structured approach not only de-risks the exploration of new chemical matter but also accelerates the journey towards the identification of next-generation therapeutics.
References
Due to the hypothetical nature of this comparative guide for a compound with limited publicly available application data, direct references for performance evaluation are not available. The protocols and concepts described are based on standard, well-established methodologies in medicinal chemistry and drug discovery. For further reading on the principles and techniques mentioned, the following resources are recommended:
-
Amide Bond Formation: The art of amide bond formation. Valeur, E., & Bradley, M. (2009). Chem. Soc. Rev., 38(2), 606-631. [Link]
- Physicochemical Profiling:The influence of physicochemical properties on drug-like properties. Di, L., & Kerns, E. H. (2016).
- Kinase Inhibitor Design:A comprehensive review of kinase inhibitors. Roskoski, R. Jr. (2015). Pharmacol. Res., 100, 1-23.
-
PAMPA Assay: The Parallel Artificial Membrane Permeability Assay (PAMPA) – a novel in vitro method for rapid prediction of passive human intestinal absorption. Kansy, M., Senner, F., & Gubernator, K. (1998). J. Med. Chem., 41(7), 1007-1010. [Link]
A Technical Guide to Control Experiments for N-(2-Aminoethyl)morpholine-4-carboxamide oxalate in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed framework for designing and executing robust control experiments when utilizing N-(2-Aminoethyl)morpholine-4-carboxamide oxalate as a bifunctional crosslinking agent in proteomics and other bioconjugation applications. Given the limited specific performance data for this exact compound in publicly available literature, this guide establishes a rigorous experimental design based on the well-understood principles of carbodiimide chemistry, which is the anticipated mechanism of action for this reagent. The protocols and data presented herein are adapted from established methodologies for structurally and functionally analogous crosslinkers and are intended to serve as a comprehensive template for validating the performance of this compound against suitable alternatives.
Introduction: Understanding the Role of this compound
This compound is a chemical compound with the molecular formula C₉H₁₇N₃O₆[1]. Its structure, featuring a morpholine ring, an aminoethyl side chain, and a carboxamide functional group, makes it a candidate for use as a bifunctional linker molecule in various biochemical applications, including proteomics research[1]. The presence of both a primary amine and a carboxyl group (in its non-salt form) suggests its utility in forming covalent linkages between biomolecules, such as proteins, peptides, or drugs[1].
The anticipated application of this molecule is in zero-length crosslinking, where it can be activated to form amide bonds between a carboxyl-containing molecule and an amine-containing molecule. This is typically achieved through the use of carbodiimide chemistry, such as that employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)[2][3]. The morpholine moiety may also contribute to the solubility and stability of the resulting conjugate[4][5].
The Chemistry of Conjugation: A Proposed Mechanism
The primary utility of this compound in bioconjugation is predicated on its ability to bridge two proteins or a protein and another molecule. This is most likely accomplished in a two-step process utilizing EDC and NHS (or its water-soluble analog, Sulfo-NHS).
Step 1: Activation of a Carboxyl Group. In a typical scenario, a carboxyl group on a target protein (Protein 1) is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions[2]. To enhance stability and efficiency, NHS is added to react with the O-acylisourea intermediate, creating a more stable amine-reactive NHS ester[2][3].
Step 2: Amide Bond Formation. The NHS ester on Protein 1 can then react with a primary amine. This is where this compound would come into play. Its primary amine would react with the NHS-activated carboxyl group on Protein 1, forming a stable amide bond and tethering the linker to the first protein. The now-attached linker presents a terminal carboxyl group (from the carboxamide end, which can be hydrolyzed, or more likely, the oxalate salt is simply a counterion to the free amine, leaving the carboxamide's carboxyl group available for a second conjugation). This terminal carboxyl group can then be activated in a second EDC/NHS reaction to conjugate with a primary amine (e.g., a lysine residue) on a second protein (Protein 2).
An alternative, though less controlled, one-pot reaction could involve activating the carboxyl group of this compound first with EDC/NHS and then adding this activated linker to a solution containing the target protein(s) to react with their primary amines.
Diagram of Proposed Two-Step Conjugation Workflow
Caption: Logical relationship of experimental and control groups.
Comparative Analysis: Performance Benchmarking
A key aspect of this guide is the objective comparison of this compound with alternative crosslinking reagents. The choice of alternative will depend on the specific application, but a common and well-characterized alternative is Disuccinimidyl suberate (DSS), a homobifunctional NHS ester that targets primary amines.[1]
Experimental Comparison Data (Illustrative)
The following table presents a hypothetical comparison based on typical performance metrics for crosslinkers. Note: This data is illustrative and would need to be generated experimentally for this compound.
| Parameter | This compound (Hypothetical) | Disuccinimidyl suberate (DSS) (Typical) | Sulfo-SMCC (Typical Heterobifunctional) |
| Reaction Chemistry | Carboxyl-to-amine (via EDC/NHS) and Amine-to-carboxyl | Amine-to-amine | Sulfhydryl-to-amine |
| Spacer Arm Length | ~8.5 Å (estimated) | 11.4 Å | 8.3 Å |
| Solubility | High (oxalate salt) | Low (requires DMSO) | Moderate (Sulfo- version is water-soluble) |
| Conjugation Efficiency | To be determined | Moderate to high | High |
| Stability of Intermediate | Moderate (NHS ester) | N/A | High (maleimide group is stable before reaction) |
| Reversibility | No | No | No |
| Cell Permeability | Likely low (charged) | Yes (hydrophobic) | Low (Sulfo- version is not permeable) |
Key Performance Indicators and How to Measure Them
-
Conjugation Efficiency: Can be assessed by SDS-PAGE and densitometry to quantify the percentage of protein that has shifted to a higher molecular weight. Alternatively, mass spectrometry can be used to identify and quantify modified peptides.[6][7]
-
Solubility and Aggregation: Monitor protein samples by dynamic light scattering (DLS) or size-exclusion chromatography (SEC) before and after conjugation to detect the formation of large aggregates.[8]
-
Effect on Protein Function: If the target protein has a measurable activity (e.g., enzymatic activity), this should be assayed after conjugation to determine if the crosslinking process has caused denaturation or steric hindrance.
-
Stability of the Conjugate: The stability of the newly formed amide bond can be assessed by incubating the conjugate under various pH and temperature conditions and monitoring for the reappearance of the unconjugated proteins over time.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments.
Protocol 1: Two-Step Protein-Protein Conjugation
This protocol is designed to covalently link two proteins (Protein A, with accessible carboxyl groups, and Protein B, with accessible primary amines) using this compound.
Materials:
-
Protein A and Protein B
-
This compound
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 50 mM MES, pH 6.0 [9]* Conjugation Buffer: PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting columns
Procedure:
-
Prepare Protein Solutions: Dissolve Protein A in Activation Buffer and Protein B in Conjugation Buffer to a concentration of 1-5 mg/mL.
-
Activate Protein A:
-
Immediately before use, prepare fresh solutions of EDC (10 mg/mL) and Sulfo-NHS (10 mg/mL) in Activation Buffer.
-
Add a 50-fold molar excess of EDC and a 20-fold molar excess of Sulfo-NHS to the Protein A solution.
-
Incubate for 15 minutes at room temperature with gentle mixing.
-
-
Attach Linker:
-
Add a 100-fold molar excess of this compound to the activated Protein A solution.
-
Incubate for 2 hours at room temperature.
-
Remove excess, unreacted linker and activation reagents using a desalting column equilibrated with Activation Buffer.
-
-
Activate the Linker-Protein A Conjugate:
-
Repeat step 2 with the purified Linker-Protein A conjugate.
-
-
Conjugate to Protein B:
-
Add a 1.5-fold molar excess of Protein B to the activated Linker-Protein A solution.
-
Incubate for 2 hours at room temperature.
-
-
Quench the Reaction: Add Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes.
-
Purify and Analyze: Purify the final conjugate using size-exclusion chromatography. Analyze the fractions by SDS-PAGE and Western blot to confirm the presence of the higher molecular weight conjugate.
Protocol 2: Mass Spectrometry Analysis of Conjugation
This protocol outlines the steps for preparing a conjugated protein sample for mass spectrometry to confirm the modification and identify the crosslinked peptides.
Materials:
-
Purified protein conjugate from Protocol 1
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
Formic acid
-
C18 desalting spin columns
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Resuspend the protein conjugate in 8 M urea.
-
Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C.
-
Add IAA to a final concentration of 25 mM and incubate for 30 minutes in the dark at room temperature.[10]
-
-
Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M.
-
Add trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.[10]
-
-
Sample Cleanup:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 spin column according to the manufacturer's instructions.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in 0.1% formic acid.
-
Analyze the sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use specialized crosslink analysis software (e.g., pLink) to identify the peptide-linker-peptide conjugates based on the expected mass shift.[11]
-
Conclusion and Future Directions
This compound presents itself as a potentially valuable tool for bioconjugation, owing to its bifunctional nature and the likely favorable properties imparted by the morpholine ring. However, its efficacy and specific characteristics must be rigorously validated through experimentation. This guide provides the necessary framework for such a validation, emphasizing the critical role of comprehensive positive and negative controls. By following these guidelines, researchers can confidently assess the performance of this novel reagent in comparison to established alternatives, thereby ensuring the generation of reliable and reproducible data in their proteomics and drug development endeavors. Future work should focus on generating and publishing direct experimental data for this compound to move beyond theoretical and analogous comparisons.
References
-
G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]
- Hermanson, G. T. (2008).
-
Stratech. (n.d.). Covalent Conjugation of Proteins to Carboxylated Gold Nanoparticles. Retrieved from [Link]
-
ResearchGate. (n.d.). Morpholine-containing molecular scaffolds of our in-house library. Retrieved from [Link]
-
Boster Biological Technology. (n.d.). How to Design Positive and Negative Controls for IHC, WB & ELISA. Retrieved from [Link]
-
Banik, S., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
-
Van, T. M., et al. (2017). Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. Journal of the American Society for Mass Spectrometry, 28(8), 1546–1555. [Link]
-
Liu, F., et al. (2017). pLink 2: A cross-linking proteomics data analysis tool with a flexible and robust false discovery rate control. Molecular & Cellular Proteomics, 16(8), 1467-1476. [Link]
-
Leitner, A., et al. (2020). An Open Search Strategy for Inferring the Masses of Cross-Link Adducts on Proteins. Journal of Proteome Research, 19(11), 4485–4494. [Link]
-
Rollett, A., et al. (2021). Analyzing protein conjugation reactions for antibody-drug conjugate synthesis using polarized excitation emission matrix spectroscopy. Biotechnology and Bioengineering, 118(5), 1859-1871. [Link]
-
Tesei, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
-
Zhang, H., et al. (2012). Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry. Journal of the American Heart Association, 1(6), e004347. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analyzing protein conjugation reactions for antibody‐drug conjugate synthesis using polarized excitation emission matrix spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 10. Open Search Strategy for Inferring the Masses of Cross-Link Adducts on Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Ensuring Batch-to-Batch Consistency of N-(2-Aminoethyl)morpholine-4-carboxamide oxalate for Proteomics Applications
This guide provides a comprehensive framework for the batch-to-batch variability testing of N-(2-Aminoethyl)morpholine-4-carboxamide oxalate. We will delve into the rationale behind experimental choices, present detailed analytical protocols, and offer a comparative analysis of different analytical techniques. Our objective is to empower researchers to implement a robust quality control system, ensuring the reliability and consistency of their research outcomes.
The Critical Impact of Variability in Proteomics
In the sensitive and complex landscape of proteomics, even minor variations in reagent quality can have a cascading effect on experimental results. Inconsistent batches of this compound can lead to:
-
Altered Protein Interactions: Impurities may compete with the intended binding sites on proteins, leading to false-positive or false-negative results in protein interaction studies.
-
Inefficient Labeling or Cross-linking: If used as a linker, reactive impurities can interfere with the conjugation process, resulting in lower yields and heterogeneous products.
-
Mass Spectrometry Interference: Unknown contaminants can introduce extraneous peaks in mass spectra, complicating data analysis and potentially leading to misidentification of proteins and peptides.
-
Lack of Reproducibility: The inability to obtain consistent results across experiments using different batches of the reagent undermines the scientific rigor of the study.
Therefore, a meticulous approach to qualifying each new batch of this compound is not merely a recommendation but a necessity for generating high-quality, reproducible data.
Identifying Potential Sources of Variability: A Look at the Synthesis
To design an effective testing strategy, it is crucial to understand the potential impurities that can arise during the synthesis of this compound. A common synthetic route involves the reaction of a morpholine derivative with ethylenediamine, followed by salt formation with oxalic acid.[1][3]
Based on this, potential impurities include:
-
Residual Starting Materials: Unreacted morpholine derivatives and ethylenediamine.
-
Residual Solvents: Solvents used in the reaction and purification steps, such as ethanol and acetone.[3]
-
By-products: Unintended products from side reactions.
-
Water Content: Moisture absorbed from the atmosphere or retained from the synthesis.
-
Degradation Products: Formed during storage or handling.
Our analytical approach will therefore focus on identifying and quantifying these potential contaminants.
A Multi-pronged Analytical Strategy for Comprehensive Batch Assessment
No single analytical technique can provide a complete picture of a compound's purity and consistency. A combination of chromatographic and spectroscopic methods, alongside a fundamental physical property measurement, is essential for a thorough evaluation.
Diagram of the Recommended Analytical Workflow
Caption: A comprehensive workflow for assessing the batch-to-batch variability of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Rationale: HPLC-UV is a cornerstone technique for purity assessment and the detection of organic impurities. It separates the main compound from its impurities based on their differential partitioning between a stationary and a mobile phase. UV detection provides a quantitative measure of the separated components.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Rationale: The acidic mobile phase helps to ensure good peak shape for the amine-containing analyte and impurities.[4]
-
-
Gradient Elution: A gradient from low to high acetonitrile concentration will be necessary to elute both polar and non-polar impurities. A suggested starting gradient is:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Prepare a stock solution of this compound in water or a suitable buffer at a concentration of 1 mg/mL.
-
Analysis: Inject a known volume (e.g., 10 µL) of the sample and a blank (solvent) for comparison.
Data Interpretation:
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Purity (by area %) | 99.8% | 98.5% | 99.9% | ≥ 99.5% |
| Largest Individual Impurity | 0.12% | 0.8% | < 0.05% | ≤ 0.2% |
| Total Impurities | 0.2% | 1.5% | 0.1% | ≤ 0.5% |
Note: Acceptance criteria should be established based on the specific application and may need to be more stringent for highly sensitive assays.
Quantitative NMR (qNMR) Spectroscopy
Rationale: qNMR is a powerful primary analytical method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[5][6][7][8][9] It provides structural confirmation and can quantify the main component against a certified internal standard.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity, such as maleic acid or 1,2,4,5-tetrachlorobenzene. The standard should have a resonance that does not overlap with the analyte's signals.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterium oxide (D2O).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound and a similar, accurately weighed amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent in an NMR tube.
-
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete relaxation between scans.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Data Interpretation:
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Purity (qNMR) | 99.7% | 98.2% | 99.8% | ≥ 99.5% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Rationale: For detecting and quantifying trace-level impurities, particularly residual starting materials like ethylenediamine, LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV.[10]
Diagram of LC-MS/MS for Impurity Detection
Caption: The process of detecting and quantifying trace impurities using LC-MS/MS.
Experimental Protocol (for Ethylenediamine):
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for retaining highly polar compounds like ethylenediamine.
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A gradient starting with a high percentage of organic solvent.
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor for specific precursor-to-product ion transitions for ethylenediamine.
-
-
Quantification: Use a standard curve prepared with a certified reference standard of ethylenediamine.
Data Interpretation:
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Residual Ethylenediamine | < 0.01% | 0.15% | < 0.01% | ≤ 0.05% |
| Residual Ethanol | 0.02% | 0.5% | 0.01% | ≤ 0.1% |
Note: Acceptance criteria for residual solvents and reactants should align with established guidelines such as ICH Q3A for pharmaceutical substances.[2][11][12][13][14]
Karl Fischer Titration
Rationale: Water content can significantly impact the stability and reactivity of the compound. Karl Fischer titration is the gold standard method for the accurate determination of water content in solid samples.[15][16][17][18][19]
Experimental Protocol:
-
Instrumentation: A coulometric or volumetric Karl Fischer titrator.
-
Reagents: Karl Fischer reagent and a suitable solvent (e.g., anhydrous methanol).
-
Procedure:
-
Accurately weigh a sample of the this compound.
-
Introduce the sample into the titration vessel.
-
Titrate with the Karl Fischer reagent to the electrometric endpoint.
-
-
Calculation: The instrument software will calculate the water content based on the amount of reagent consumed.
Data Interpretation:
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Water Content (%) | 0.2% | 1.5% | 0.1% | ≤ 0.5% |
Conclusion: A Commitment to Quality
Ensuring the batch-to-batch consistency of this compound is a critical, yet often overlooked, aspect of rigorous scientific research. By implementing the multi-faceted analytical strategy outlined in this guide, researchers can proactively identify and mitigate the risks associated with reagent variability. This commitment to quality control not only enhances the reliability and reproducibility of experimental data but also accelerates the pace of discovery in the dynamic field of proteomics. Adherence to these principles will ultimately foster greater confidence in research findings and contribute to the overall advancement of science.
References
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Water Content Determination by Karl Fischer. (2011, September 19). Pharmaguideline. [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
-
Karl Fischer Moisture Analysis. Pacific BioLabs. [Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. [Link]
-
A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010, January 1). American Pharmaceutical Review. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
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Volumetric Karl Fischer Titration in Pharmaceuticals as per USP and Ph. Eur. Guidelines. In-process. [Link]
-
Determination of Water Content in Tablets Using Karl Fischer Titration. Hanna Instruments. [Link]
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Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap Eureka. [Link]
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The Impact of Impurities in Lab Chemicals. (2024, January 19). Post Apple Scientific. [Link]
-
Quantitative NMR as a Versatile Tool for the Reference Material Preparation. (2021, January 18). MDPI. [Link]
-
Quantitative Assessment of the Absolute Purity of Thiopeptcin Reference Standard by 1H-NMR. PubMed. [Link]
-
Development and validation of a HPLC method for determination of residual ethylenediamine in drug substances. ResearchGate. [Link]
-
Determination of Pharmaceutical Residues by UPLC-MS/MS Method: Validation and Application on Surface Water and Hospital Wastewater. (2021, January 8). PMC - NIH. [Link]
-
Poor peak shape for ethylenediamine in LCMS analyses. MicroSolv. [Link]
-
Application of a LC-MS/MS method developed for the determination. University of Pretoria. [Link]
-
This compound, 99% | 154467-16-0. ScientificSuppliesHub. [Link]
-
Regulatory Consequences: New Protein-Impurity Guidelines. (2024, November 15). BioProcess International. [Link]
-
Complying with requirements relating to impurities in prescription medicines. (2013, August 9). Therapeutic Goods Administration (TGA). [Link]
-
Cleaning up the masses: Exclusion lists to reduce contamination with HPLC-MS/MS. NIH. [Link]
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A Comparative Guide to the Cross-Reactivity Assessment of N-(2-Aminoethyl)morpholine-4-carboxamide oxalate
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable drug candidate is fraught with challenges. One of the most critical hurdles in early-stage development is characterizing a compound's selectivity. A lack of selectivity, leading to unintended interactions with off-targets, can result in adverse drug reactions (ADRs) and late-stage attrition. This guide provides a comprehensive framework for assessing the cross-reactivity of a novel compound, using N-(2-Aminoethyl)morpholine-4-carboxamide oxalate—hereafter referred to as Compound-M —as a case study.
The morpholine ring is a well-established "privileged structure" in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates.[1][2] However, its presence in numerous bioactive compounds also necessitates a thorough investigation of potential off-target activities.[3][4] This guide will compare the cross-reactivity profile of Compound-M with a hypothetical alternative, Alternative-A , a structurally distinct compound designed for the same primary target. We will walk through a logical, multi-tiered approach, from computational prediction to robust in-vitro validation, providing the rationale behind each experimental choice.
Foundational Strategy: The Cross-Reactivity Assessment Workflow
A rigorous cross-reactivity assessment is not a single experiment but a systematic process of elimination and confirmation. The goal is to build a comprehensive selectivity profile that informs a data-driven decision on which candidate to advance. The workflow integrates computational predictions, broad biochemical screening, and targeted functional assays.
Sources
A Comparative Guide to Amine-Reactive Bioconjugation: The Established Gold Standard vs. a Novel Scaffold
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the covalent attachment of molecules to proteins, peptides, and other biomolecules is a foundational technique. The choice of chemical strategy is paramount, dictating the stability, homogeneity, and ultimate functionality of the resulting conjugate. For decades, N-hydroxysuccinimide (NHS) esters have been the workhorse for modifying primary amines, earning their status as the gold standard. This guide will provide an in-depth analysis of NHS ester chemistry, its practical applications, and a theoretical exploration of a lesser-known compound, N-(2-Aminoethyl)morpholine-4-carboxamide oxalate, as a potential alternative scaffold.
The Gold Standard: N-Hydroxysuccinimide (NHS) Esters
NHS esters are highly reactive compounds widely used for the modification of primary amines (–NH₂) present at the N-terminus of proteins and on the side chains of lysine residues.[1][2] Their popularity stems from their efficiency in forming stable amide bonds under physiological to slightly alkaline conditions.[][4]
Mechanism of Action: A Tale of Two Reactions
The bioconjugation process using NHS esters is a nucleophilic acyl substitution. The unprotonated primary amine on a biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate which then collapses, releasing N-hydroxysuccinimide and forming a stable amide bond.[]
However, a critical competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile. This results in the formation of an unreactive carboxylic acid, thereby reducing the efficiency of the desired bioconjugation.[5] The rates of both aminolysis (the desired reaction) and hydrolysis are significantly influenced by pH.[2]
Optimizing NHS Ester Reactions: A Balancing Act
Successful bioconjugation with NHS esters hinges on carefully controlling the reaction conditions to favor aminolysis over hydrolysis.
-
pH: The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5.[2] At a lower pH, primary amines are predominantly protonated (-NH₃⁺) and thus non-nucleophilic. As the pH increases, the concentration of the deprotonated, reactive amine increases. However, the rate of hydrolysis also increases with higher pH.[5] The half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6.[2]
-
Buffer Choice: Buffers containing primary amines, such as Tris, are generally incompatible as they will compete with the target biomolecule for reaction with the NHS ester.[6] Phosphate, carbonate-bicarbonate, HEPES, and borate buffers are commonly used.[2]
-
Concentration: Higher concentrations of the biomolecule can favor the bimolecular aminolysis reaction over the unimolecular hydrolysis.[7]
Advantages and Disadvantages of NHS Esters
| Feature | Advantages | Disadvantages |
| Reactivity | High reactivity with primary amines allows for rapid conjugation.[] | Susceptible to hydrolysis, which reduces conjugation efficiency.[5] |
| Bond Stability | Forms a highly stable and effectively irreversible amide bond.[][8] | The reaction is not site-specific and will label multiple accessible lysine residues and the N-terminus, leading to heterogeneous products.[9] |
| Simplicity | The reaction is a straightforward, one-step process.[] | Requires careful control of pH and buffer conditions to minimize hydrolysis.[5] |
| Availability | A vast array of NHS esters with different linkers, labels, and functionalities are commercially available.[6] | Can lead to loss of protein function if lysine residues in the active site are modified. |
A Novel Scaffold: this compound
In contrast to the well-documented NHS esters, this compound is a compound with limited published applications in bioconjugation. It is primarily classified as a biochemical for proteomics research and a fine chemical raw material.[10][11][12] However, its chemical structure presents intriguing possibilities for bioconjugation, which we will explore theoretically.
Structural and Functional Analysis
This compound possesses several key functional groups:
-
A Primary Amine (-NH₂): This is the most apparent reactive group for bioconjugation.[11] This primary amine could be the target for modification by other amine-reactive chemistries, such as NHS esters, or it could be the nucleophile that reacts with an activated species on a target biomolecule.
-
A Carboxamide (-CONH-): The amide bond within the morpholine carboxamide structure is significantly more stable to hydrolysis than an ester bond.[13][14] This inherent stability is due to the better resonance stabilization of the amide linkage compared to an ester.[14]
-
A Morpholine Ring: The morpholine moiety is a "privileged structure" in medicinal chemistry, often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and metabolic stability.[15][16][17]
Theoretical Applications in Bioconjugation
Given its structure, this compound could potentially be utilized in bioconjugation in several ways:
-
As a Linker: The molecule itself could act as a bifunctional linker. The primary amine could be reacted with an activated carboxyl group on a biomolecule (e.g., using EDC/NHS chemistry). The morpholine carboxamide portion could then be further functionalized, although the reactivity of the carboxamide nitrogen is low. A more plausible scenario involves synthesizing derivatives of this compound where the morpholine ring is attached to a payload, and the primary amine is used for conjugation to a protein.
-
As a Modifying Agent: The primary amine of N-(2-Aminoethyl)morpholine-4-carboxamide could be used to react with a biomolecule that has been functionalized with an amine-reactive group. This would introduce the morpholine carboxamide moiety onto the biomolecule, potentially improving its pharmacokinetic profile.
Potential Advantages and Unanswered Questions
Potential Advantages:
-
Improved Pharmacokinetics: The presence of the morpholine ring could enhance the solubility and in vivo stability of the resulting bioconjugate.[15][16]
-
Inherent Stability: The core structure contains a stable amide bond.[13][14]
Unanswered Questions:
-
Reactivity: While the primary amine is expected to be reactive, its nucleophilicity and steric hindrance compared to a simple alkyl amine are unknown without experimental data.
-
Protocols and Efficiency: There are no established protocols for using this specific compound in bioconjugation, and its efficiency compared to standard methods is uncharacterized.
-
Impact on Function: The effect of conjugating this bulkier, cyclic structure on the function of a biomolecule is unknown.
Head-to-Head Comparison: Established Fact vs. Theoretical Potential
| Feature | NHS Esters | This compound (Theoretical) |
| Mechanism | Well-established nucleophilic acyl substitution.[] | Assumed reactivity of the primary amine.[11] |
| Primary Target | Primary amines on biomolecules.[1] | Could be used to modify activated groups on biomolecules, or its amine could be the target. |
| Resulting Linkage | Stable amide bond.[][8] | Dependent on the conjugation strategy; if the primary amine reacts, it would form a new bond (e.g., amide). |
| Key Advantage | High reactivity and formation of a stable bond.[] | Potential for improved pharmacokinetic properties due to the morpholine ring.[15][16] |
| Key Disadvantage | Susceptibility to hydrolysis and lack of site-specificity.[5][9] | Lack of experimental data, unproven efficacy, and no established protocols. |
| Commercial Availability | Widely available with a vast range of functionalities.[6] | Available as a chemical reagent, but not specifically marketed for bioconjugation.[10][18] |
Experimental Protocols
General Protocol for Protein Labeling with an NHS Ester
This protocol provides a general procedure for labeling a protein with a fluorescent dye or other molecule functionalized with an NHS ester.
Materials:
-
Protein solution in a suitable amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5).
-
NHS ester stock solution (10 mg/mL in anhydrous DMSO or DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Calculate Reagent Molar Ratio: Determine the desired molar excess of the NHS ester to the protein. A 10- to 20-fold molar excess is a common starting point.
-
Perform the Conjugation: Add the calculated amount of the NHS ester stock solution to the protein solution while gently stirring.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to stop the reaction by consuming any unreacted NHS ester.
-
Purify the Conjugate: Remove excess, unreacted label and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer.
-
Characterize the Conjugate: Determine the degree of labeling (DOL) using spectrophotometry or other appropriate methods.
Visualizing the Chemistries
NHS Ester Reaction Workflow
Caption: Workflow for a typical NHS ester bioconjugation experiment.
Reaction Mechanism of NHS Ester with a Primary Amine
Caption: Reaction of an NHS ester with a primary amine to form a stable amide bond.
Conclusion
N-hydroxysuccinimide esters remain the undisputed gold standard for amine-reactive bioconjugation due to their high reactivity, the stability of the resulting amide bond, and their widespread availability.[][4][6] However, the inherent challenges of hydrolysis and lack of site-specificity necessitate careful experimental design and control.
This compound, while not an established bioconjugation reagent, presents a chemical scaffold with theoretical potential. Its primary amine offers a reactive handle, and the integrated morpholine ring is known to confer favorable pharmacokinetic properties in drug discovery.[11][15][16] Further research is required to validate its utility and efficacy in bioconjugation. For researchers and drug development professionals, the choice between these two chemistries is a choice between a well-trodden path with predictable outcomes and an unexplored avenue with potential, yet unproven, advantages.
References
-
Quora. (2020). Why do amides require much harsher conditions for hydrolysis than esters?. Retrieved from [Link]
-
ACS Publications. (2017). General Dialdehyde Click Chemistry for Amine Bioconjugation. Retrieved from [Link]
-
PubMed. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]
-
Stack Exchange. (2020). Why do amides require much harsher conditions for hydrolysis than esters?. Retrieved from [Link]
-
ACS Publications. (2026). Combinatorial Synthesis of Protein–Polymer Conjugates by Postpolymerization Modification of Poly(pentafluorophenyl acrylate)s. Retrieved from [Link]
-
MDPI. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved from [Link]
-
ResearchGate. (2016). Which one is stronger in alkaline hydrolysis? Carbamate or Ester?. Retrieved from [Link]
-
ResearchGate. (n.d.). β-Alkoxy Enones for Biocompatible Primary Amine Conjugation. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]
-
E3S Web of Conferences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Mastering Bioconjugation: A Guide to Amine-Reactive NHS Esters. Retrieved from [Link]
-
YouTube. (2020). Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. Retrieved from [Link]
-
ACS Publications. (2016). Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates. Retrieved from [Link]
-
ACS Publications. (2022). One-Step Conversion of NHS Esters to Reagents for Site-Directed Labeling of IgG Antibodies. Retrieved from [Link]
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Comparative Benchmarking of N-(2-Aminoethyl)morpholine-4-carboxamide oxalate Against Known Fatty Acid Amide Hydrolase (FAAH) Inhibitors
A Technical Guide for Researchers in Drug Discovery and Development
Introduction: The Therapeutic Potential of FAAH Inhibition
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA).[1] Inhibition of FAAH elevates AEA levels, leading to analgesic, anti-inflammatory, and anxiolytic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[1] This makes FAAH a compelling therapeutic target for a range of neurological and inflammatory disorders.[2]
N-(2-Aminoethyl)morpholine-4-carboxamide oxalate is a novel chemical entity with structural motifs that suggest a potential interaction with the active site of serine hydrolases like FAAH. While it is primarily classified as a biochemical for proteomics research, its potential as a therapeutic agent warrants investigation.[3][4] This guide outlines a comprehensive benchmarking strategy to evaluate its inhibitory activity against well-characterized FAAH inhibitors, URB597 and PF-3845.
Benchmark Inhibitors: URB597 and PF-3845
For a robust comparison, two well-established FAAH inhibitors with distinct properties have been selected:
-
URB597: A potent and selective FAAH inhibitor with IC50 values in the low nanomolar range for both human and rat enzymes.[5][6] It has been extensively used as a tool compound to study the effects of elevated endocannabinoid levels.[7]
-
PF-3845: A highly selective, irreversible FAAH inhibitor that acts by carbamylating the enzyme's catalytic serine nucleophile.[8][9] It exhibits excellent in vivo efficacy and a long duration of action.[9]
A summary of the key characteristics of these benchmark inhibitors is presented in Table 1.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the benchmark FAAH inhibitors. The data for this compound is presented as hypothetical values to be determined through the experimental protocols outlined in this guide.
| Parameter | This compound | URB597 | PF-3845 |
| FAAH IC50 (human) | To be determined | ~3 nM[5][6] | 18 nM[1] |
| FAAH IC50 (rat) | To be determined | ~5 nM[5][6] | Not explicitly stated |
| Mechanism of Action | To be determined | Reversible Inhibition[10] | Irreversible, Covalent[1] |
| Selectivity | To be determined | Selective for FAAH[5][6] | Highly selective for FAAH[1] |
Table 1: Comparative Quantitative Data of FAAH Inhibitors
Experimental Protocols
To objectively assess the inhibitory potential of this compound, a series of standardized in vitro assays are proposed.
FAAH Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound against FAAH.
Objective: To quantify the potency of this compound in inhibiting FAAH activity and compare it to URB597 and PF-3845.
Materials:
-
Human or rat FAAH enzyme (recombinant or from tissue lysates)
-
Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin)
-
Test compounds (this compound, URB597, PF-3845) dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the microplate wells.
-
Add the FAAH enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore).
-
Calculate the initial reaction rates.
-
Plot the percentage of FAAH inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
Selectivity Profiling: Activity-Based Protein Profiling (ABPP)
This protocol assesses the selectivity of an inhibitor against a broad range of other enzymes, particularly other serine hydrolases.
Objective: To determine the selectivity of this compound by measuring its ability to compete with a broad-spectrum activity-based probe for binding to active serine hydrolases in a complex proteome.
Materials:
-
Cell or tissue lysates (e.g., brain, liver)[1]
-
Test compounds dissolved in DMSO
-
Broad-spectrum serine hydrolase activity-based probe (e.g., FP-rhodamine)
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Pre-incubate the proteomes with varying concentrations of the test compounds for 30 minutes at 37°C.
-
Add the FP-rhodamine probe and incubate for another 30 minutes.
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled serine hydrolases using a fluorescence gel scanner.
-
A decrease in the fluorescence intensity of a band in the presence of the inhibitor indicates that the inhibitor binds to and inhibits that particular enzyme.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the FAAH signaling pathway and the general experimental workflow for inhibitor characterization.
Caption: FAAH Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Inhibitor Benchmarking.
Discussion and Future Directions
The proposed experimental plan will provide a robust initial assessment of this compound's potential as a FAAH inhibitor. A favorable outcome, characterized by potent and selective inhibition of FAAH, would warrant further investigation. Subsequent studies should focus on determining the mechanism of inhibition (reversible vs. irreversible), pharmacokinetic profiling, and in vivo efficacy studies in relevant animal models of pain and anxiety.[11]
The morpholine moiety is a common feature in many bioactive compounds, contributing to favorable pharmacokinetic properties.[12] Should this compound demonstrate significant FAAH inhibition, its unique structural scaffold could serve as a valuable starting point for the development of a new class of therapeutic agents targeting the endocannabinoid system.
References
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Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420. [Link]
-
Bosier, B., et al. (2010). The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms. Journal of Neurochemistry, 113(3), 747-757. [Link]
-
Booker, L., et al. (2012). The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice. British Journal of Pharmacology, 165(8), 2485-2496. [Link]
-
Wikipedia. (2023). PF-3845. Wikipedia. [Link]
-
Wikipedia. (2023). EX-597. Wikipedia. [Link]
-
Wikipedia. (2024). Fatty-acid amide hydrolase 1. Wikipedia. [Link]
-
Boger, D. L., et al. (1998). Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide. Proceedings of the National Academy of Sciences, 95(24), 14016-14021. [Link]
-
Alexander, J. P., & Cravatt, B. F. (2006). The discovery and development of inhibitors of fatty acid amide hydrolase (FAAH). Molecular BioSystems, 2(10), 498-507. [Link]
-
ResearchGate. (n.d.). Known fatty acid amide hydrolase inhibitors. ResearchGate. [Link]
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A Guide to Ensuring Reproducibility in Bioconjugation: Evaluating N-(2-Aminoethyl)morpholine-4-carboxamide oxalate as a Bifunctional Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of N-(2-Aminoethyl)morpholine-4-carboxamide oxalate in Bioconjugation
This compound is a bifunctional molecule featuring a terminal primary amine and a morpholine-derived carboxamide, which can be hydrolyzed to a carboxylic acid. This structure suggests its potential as a linker molecule in various bioconjugation applications, including proteomics, drug development, and diagnostics. The primary amine allows for reaction with various electrophiles, while the carboxyl group can be activated to react with nucleophiles, such as primary amines on proteins.
The oxalate salt form may influence the compound's solubility and stability, factors that are critical for consistent experimental outcomes. The morpholine ring, a common motif in medicinal chemistry, may also impart specific physicochemical properties, such as increased water solubility and metabolic stability, to the resulting conjugate.
However, the successful and reproducible application of any chemical tool requires a thorough understanding of its performance characteristics. This guide will provide the necessary framework to systematically evaluate this compound and establish robust, reproducible protocols for its use.
A Framework for Comparative Analysis
To objectively assess the performance of this compound, it is essential to benchmark it against well-characterized alternative linkers with similar functionalities. This section introduces two such alternatives and outlines key performance metrics for a comprehensive comparison.
Alternative Bifunctional Linkers
For the purpose of this guide, we will consider two commercially available and widely used bifunctional linkers:
-
6-Aminohexanoic Acid: A linear aliphatic linker with a primary amine and a carboxylic acid separated by a five-carbon chain. It is known for its flexibility and is often used to introduce a spacer arm between conjugated molecules, which can reduce steric hindrance.[1][2]
-
4-(Aminomethyl)benzoic Acid (PAMBA): A rigid aromatic linker containing a primary amine and a carboxylic acid. Its rigid structure can provide a more defined distance and orientation between conjugated molecules.[3]
| Feature | N-(2-Aminoethyl)morpholine-4-carboxamide | 6-Aminohexanoic Acid | 4-(Aminomethyl)benzoic Acid |
| Structure | Morpholine-based, potentially imparting hydrophilicity | Linear aliphatic chain, flexible | Aromatic ring, rigid |
| Reactive Groups | Primary amine, Carboxamide (hydrolyzable to COOH) | Primary amine, Carboxylic acid | Primary amine, Carboxylic acid |
| Potential Influence | May improve solubility and metabolic stability | Provides a flexible spacer to reduce steric hindrance | Offers a rigid spacer for defined orientation |
| CAS Number | 154467-16-0 (oxalate salt) | 60-32-2 | 56-91-7 |
Key Performance Metrics for Evaluation
A rigorous comparison should be based on quantifiable performance metrics. The following table outlines critical parameters to assess when evaluating these linkers in a bioconjugation experiment, such as conjugating a small molecule to a protein.
| Performance Metric | Experimental Readout | Rationale for Importance |
| Conjugation Efficiency | HPLC, Mass Spectrometry, SDS-PAGE | Determines the yield of the desired conjugate and the amount of unreacted starting materials. |
| Stability of Conjugate | HPLC, Mass Spectrometry over time in relevant buffers | Assesses the integrity of the final product under experimental and storage conditions. |
| Reproducibility | Statistical analysis of replicate experiments | Ensures the reliability and consistency of the conjugation protocol. |
| Impact on Protein Function | Activity assays (e.g., enzyme kinetics, binding assays) | Determines if the linker or the conjugation process adversely affects the biological activity of the protein. |
| Solubility | Visual inspection, UV-Vis spectroscopy | The solubility of the linker and the final conjugate is crucial for handling and downstream applications. |
Experimental Protocols for Comparative Evaluation
This section provides a detailed, step-by-step methodology for a common bioconjugation workflow: the coupling of a small molecule with a carboxylic acid to the primary amines of a protein using the bifunctional linkers and EDC/NHS chemistry. This protocol is designed to be a self-validating system, with built-in controls and checkpoints.
General Workflow for Small Molecule-Protein Conjugation
The following diagram illustrates the overall workflow for comparing the performance of the three linkers in a protein conjugation experiment.
Caption: Comparative workflow for evaluating bifunctional linkers.
Step-by-Step Protocol: Two-Step Protein Conjugation
This protocol outlines the two-step conjugation of a carboxyl-containing small molecule to a protein using a bifunctional linker. This method minimizes protein-protein cross-linking.
Materials:
-
Bifunctional Linkers: this compound, 6-Aminohexanoic Acid, 4-(Aminomethyl)benzoic Acid
-
Protein: e.g., Bovine Serum Albumin (BSA)
-
Small Molecule with a terminal carboxylic acid
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis cassettes
Procedure:
Step 1: Activation of the Small Molecule
-
Dissolve the carboxyl-containing small molecule in Activation Buffer.
-
Add a 10-fold molar excess of EDC and Sulfo-NHS.
-
Incubate for 15-30 minutes at room temperature. Causality: EDC activates the carboxyl group, and Sulfo-NHS forms a more stable amine-reactive intermediate, increasing the efficiency of the subsequent coupling reaction.[4]
Step 2: Coupling of the Linker to the Small Molecule
-
Add a 20-fold molar excess of the bifunctional linker (dissolved in Activation Buffer) to the activated small molecule solution.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
Purify the small molecule-linker conjugate using a desalting column or by dialysis against PBS to remove excess linker and reaction byproducts.
Step 3: Activation of the Small Molecule-Linker Conjugate
-
To the purified small molecule-linker conjugate, add a 10-fold molar excess of EDC and Sulfo-NHS.
-
Incubate for 15-30 minutes at room temperature.
Step 4: Conjugation to the Protein
-
Add the activated small molecule-linker conjugate to the protein solution (in Coupling Buffer) at a desired molar ratio (e.g., 10:1 linker to protein).
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubating for 15 minutes. Causality: The quenching solution contains primary amines that react with any remaining activated carboxyl groups, preventing further reactions.
Step 5: Purification and Analysis of the Final Conjugate
-
Purify the protein conjugate using a desalting column or dialysis against PBS to remove unreacted small molecule-linker conjugates and quenching reagents.
-
Analyze the purified conjugate using SDS-PAGE to visualize the increase in molecular weight, HPLC to assess purity, and Mass Spectrometry to confirm the identity and determine the degree of labeling.
-
Perform a functional assay to assess the impact of conjugation on the protein's activity.
Ensuring Experimental Reproducibility
Achieving reproducible results is paramount in scientific research.[5][6] The following principles should be strictly adhered to when working with "this compound" and other chemical reagents.
-
Reagent Quality Control:
-
Source the compound from a reputable supplier and obtain a certificate of analysis (CoA) to verify its identity and purity.
-
Store the compound under the recommended conditions (e.g., desiccated, protected from light) to prevent degradation.
-
Prepare fresh stock solutions for each experiment and validate their concentration.
-
-
Experimental Controls:
-
Negative Controls: Include a reaction with no linker to assess non-specific binding of the small molecule to the protein. Also, include a reaction with no EDC/NHS to control for non-covalent interactions.
-
Positive Controls: Use a well-characterized linker (e.g., 6-aminohexanoic acid) in parallel to benchmark the performance of the new compound.
-
-
Thorough Documentation:
-
Maintain a detailed laboratory notebook, recording all experimental parameters, including reagent lot numbers, concentrations, reaction times, and temperatures.
-
Document all data analysis steps and software versions used.
-
-
Statistical Analysis:
-
Perform all experiments in at least triplicate to assess variability.
-
Use appropriate statistical tests to determine the significance of any observed differences in performance between the linkers.
-
The following diagram illustrates the key pillars of ensuring reproducibility in your experiments.
Caption: Pillars of experimental reproducibility.
Conclusion
"this compound" presents an intriguing option as a bifunctional linker in bioconjugation. Its unique morpholine-based structure may offer advantages in terms of solubility and stability. However, due to the current lack of extensive public data, a systematic and rigorous evaluation is necessary to validate its performance and establish reproducible protocols.
By following the comparative framework, experimental protocols, and principles of reproducibility outlined in this guide, researchers can confidently assess the suitability of this compound for their specific applications. This approach not only ensures the reliability of the immediate experimental results but also contributes to the broader scientific community by building a foundation of robust and validated data for this promising chemical tool.
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Lam, S. S., et al. (2016). Improved Protein Conjugation with Uniform, Macroporous Poly(acrylamide-co-acrylic acid) Hydrogel Microspheres via EDC/NHS Chemistry. Langmuir, 32(42), 10899–10906. [Link]
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"N-(2-Aminoethyl)morpholine-4-carboxamide oxalate" data interpretation and validation
An In-Depth Technical Guide and Comparative Analysis of N-(2-Aminoethyl)morpholine-4-carboxamide Oxalate for Researchers and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview and comparative analysis of this compound (CAS 154467-16-0). We delve into its physicochemical properties, present a detailed industrial-scale synthesis protocol, and establish a robust framework for its analytical validation. A central focus of this document is the critical evaluation of the oxalate salt form in comparison to its free base and other common pharmaceutical salts, highlighting the significant advantages in solubility and stability. Furthermore, we compare the title compound with key structural analogs to contextualize its utility. This guide is intended for researchers, medicinal chemists, and process development scientists who utilize morpholine-containing scaffolds in proteomics, materials science, and pharmaceutical development.
Introduction: The Strategic Value of a Privileged Scaffold
N-(2-Aminoethyl)morpholine-4-carboxamide is a molecule that incorporates several key structural features of high interest in modern chemistry.[1] Its architecture combines a terminal primary amine, an amide linker, and the morpholine heterocycle. The morpholine ring is considered a "privileged structure" in medicinal chemistry, frequently employed to improve the pharmacokinetic profiles of drug candidates by enhancing aqueous solubility and metabolic stability.[2][3]
The compound is typically supplied as an oxalate salt (C₉H₁₇N₃O₆, MW: 263.25 g/mol ), a formulation choice that is far from arbitrary.[1][4][5] The selection of a specific salt form is a critical decision in drug development, profoundly impacting a compound's stability, solubility, dissolution rate, and, ultimately, its bioavailability.[6] This guide will demonstrate why the oxalate salt of N-(2-Aminoethyl)morpholine-4-carboxamide is a superior choice for many research and development applications.
Potential applications for this compound are diverse, ranging from its use as a biochemical tool in proteomics research to its function as a versatile building block in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs).[1][4][7]
The Oxalate Advantage: A Comparative Physicochemical Analysis
The decision to use a compound as its oxalate salt is a strategic one, aimed at optimizing its physical and chemical properties. Compared to the free base or the more common hydrochloride (HCl) salt, the oxalate form often provides a superior balance of crystallinity, stability, and solubility.[8][6] Oxalic acid is a dicarboxylic acid, allowing for strong, bidentate hydrogen bonding interactions that can stabilize the crystal lattice.[9]
| Property | Free Base (Predicted) | Hydrochloride (HCl) Salt (Predicted) | Oxalate Salt (Observed/Predicted) | Rationale for Performance |
| Physical Form | Oily liquid or low-melting solid | Crystalline solid | High-melting crystalline solid | Ionic interactions and hydrogen bonding in the salt forms promote a more ordered and stable crystal lattice compared to the neutral molecule.[10] |
| Molecular Weight | 173.22 g/mol | 209.68 g/mol | 263.25 g/mol | Addition of the respective counter-ion (HCl or Oxalic Acid).[1][5] |
| Aqueous Solubility | Moderate | High | High | Salt formation dramatically increases aqueous solubility by introducing ionic character. The oxalate salt's dissolution can improve bioavailability.[6] |
| Stability | Lower; susceptible to oxidation/CO₂ | Good | Excellent | The stable crystalline lattice of the oxalate salt typically reduces hygroscopicity and protects the amine functional groups from degradation.[11] |
| Handling | Can be difficult to handle/weigh | Easier to handle than free base | Easy to handle, weigh, and formulate | The non-hygroscopic, free-flowing crystalline nature of the oxalate salt is advantageous for both lab-scale and industrial applications.[10] |
Note on Oxalate Use: While advantageous, researchers should be aware that oxalate counter-ions have been subject to regulatory scrutiny in some pharmaceutical contexts due to the potential risk of renal complications at high doses.[10] This factor must be considered in late-stage drug development.
Synthesis and Purification Workflow
A robust and scalable synthesis is paramount for the utility of any chemical building block. A high-yield industrial-scale synthesis for this compound has been reported, demonstrating its accessibility.[12]
Experimental Protocol: Industrial Scale Synthesis
This protocol is adapted from a patented industrial process.[12]
Step 1: Amide Formation
-
To a suitable reactor, charge ethylenediamine (230.0 kg).
-
With stirring, add N-phenoxycarbonylmorpholine (93.0 kg).
-
Heat the reaction mixture to 64-70°C and maintain for 6 hours.
-
After the reaction is complete, recover the excess ethylenediamine by distillation under reduced pressure until no more liquid distills, maintaining the temperature at 70±2°C for a final hour.
-
Cool the residue to room temperature.
Step 2: Purification of the Free Base
-
Add acetone (370.0 kg) to the cooled residue.
-
With stirring, add 30% sodium hydroxide solution dropwise to adjust the pH to 11-12, which will precipitate a large amount of solid byproducts.
-
Filter the mixture to remove the solids.
-
Concentrate the filtrate under reduced pressure to recover the acetone.
Step 3: Oxalate Salt Formation and Crystallization
-
Add water (350.0 kg) to the residue from Step 2 and stir to dissolve.
-
Control the temperature between 20°C and 40°C while adding solid oxalic acid in portions to adjust the pH to 2-3. A small amount of solid may precipitate.
-
Filter the solution. Concentrate the filtrate to a slurry.
-
Add ethanol (600 kg) to the slurry and reflux for 30 minutes.
-
Transfer the mixture to a crystallization tank. Cool to 0-10°C and hold for 4 hours to allow for complete crystallization.
-
Filter the resulting solid product.
-
Dry the filter cake in a hot-air circulating oven at 50-60°C for 8 hours to yield this compound as an off-white solid.
Caption: Workflow for the synthesis and purification of the target compound.
Analytical Validation and Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the compound. The following protocols provide a framework for comprehensive validation.
Analytical Workflow Diagram
Caption: Standard analytical workflow for compound validation.
Expected Analytical Data
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shift (δ) | Peaks corresponding to morpholine ring protons (~3.6-3.7 ppm, 4H and ~3.4-3.5 ppm, 4H), ethylenediamine protons (~3.3 ppm, 2H and ~2.8 ppm, 2H), and amine protons. |
| ¹³C NMR | Chemical Shift (δ) | Peaks for morpholine carbons (~66 ppm, ~44 ppm), ethylenediamine carbons (~40 ppm, ~39 ppm), and the carboxamide carbonyl (~158-160 ppm). |
| LC-MS (ESI+) | m/z | Expected [M+H]⁺ for the free base: 174.13 (C₇H₁₆N₃O₂⁺). |
| HPLC | Purity | >98% (Commercial Purity).[5] |
| Melting Point | Range | Expected to be a sharp, high-melting point, characteristic of a crystalline salt. |
Detailed Experimental Protocols
Protocol 4.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the oxalate salt in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquisition: Record ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.
-
Analysis: Integrate proton signals to confirm proton counts. Assign peaks based on expected chemical shifts and coupling patterns for the morpholine and aminoethyl fragments. Confirm the number of unique carbons in the ¹³C spectrum.
Protocol 4.2: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Chromatography: Use a C18 reverse-phase column. Elute with a gradient of mobile phase A (water + 0.1% formic acid) and mobile phase B (acetonitrile + 0.1% formic acid).
-
Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) source in positive ion mode.
-
Analysis: Extract the ion chromatogram for the expected mass-to-charge ratio (m/z) of the protonated free base ([M+H]⁺ = 174.13). The retention time confirms the compound's polarity, while the mass confirms its molecular weight.
Protocol 4.3: High-Performance Liquid Chromatography (HPLC) for Purity
-
Chromatography: Use a C18 reverse-phase column with UV detection (e.g., at 210 nm).
-
Method: Employ an isocratic or gradient elution method similar to the LC-MS protocol, optimized for peak separation.
-
Analysis: Calculate the purity by dividing the area of the main product peak by the total area of all peaks in the chromatogram.
Comparative Analysis with Structural Alternatives
To fully appreciate the utility of N-(2-Aminoethyl)morpholine-4-carboxamide, it is instructive to compare it with a close structural analog: N-(2-Aminoethyl)piperidine-4-carboxamide .
| Feature | N-(2-Aminoethyl)morpholine-4-carboxamide | N-(2-Aminoethyl)piperidine-4-carboxamide | Implications for Drug Development |
| Heteroatom | Oxygen | Methylene (CH₂) | The morpholine's oxygen atom can act as a hydrogen bond acceptor, improving aqueous solubility and interactions with biological targets. The piperidine is more lipophilic.[1] |
| Polarity | More Polar | Less Polar | Higher polarity often leads to better pharmacokinetic properties (e.g., reduced non-specific binding, improved metabolic stability). |
| Metabolic Stability | Generally high. The ether linkage is more stable to metabolism than many C-H bonds. | The piperidine ring offers multiple sites (C-H bonds) for potential Phase I metabolism (oxidation). | The morpholine scaffold is often preferred for its inherent resistance to metabolic degradation, potentially leading to a longer half-life in vivo. |
| Conformation | Chair conformation | Chair conformation | Both provide a degree of conformational rigidity, which is desirable for locking in a specific binding orientation with a target protein. |
The substitution of piperidine with morpholine is a common "bioisosteric" replacement strategy in medicinal chemistry precisely because it tends to confer superior drug-like properties.
Conclusion and Future Directions
This compound is a versatile and highly valuable chemical entity. This guide has established that its formulation as an oxalate salt provides significant advantages in terms of handling, stability, and solubility—key attributes for both research and manufacturing.[11][10] The detailed synthesis and analytical protocols provided herein offer a clear pathway for its preparation and validation.
Through comparative analysis, we have demonstrated the strategic benefits of the morpholine scaffold over aliphatic analogs like piperidine, reinforcing its status as a privileged structure in modern chemistry.[2] Its documented use in proteomics and its potential as a linker molecule or pharmaceutical intermediate suggest broad future applications.[1][7] Researchers and developers are encouraged to consider this compound as a robust building block for creating novel materials and therapeutics.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(2-Aminoethyl)morpholine-4-carboxamide oxalate
This guide provides an in-depth, procedural framework for the safe and compliant disposal of N-(2-Aminoethyl)morpholine-4-carboxamide oxalate (CAS No. 154467-16-0). Adherence to these protocols is essential for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this compound.
Core Principle: Hazard-Aware Disposal
The foundation of proper chemical disposal is a thorough understanding of the substance's inherent risks. This compound is not a benign substance; it is classified as a hazardous material. The entire disposal strategy is predicated on mitigating the risks identified in its Safety Data Sheet (SDS).
Causality of Hazard: The hazard profile necessitates that this compound be treated as regulated hazardous waste. Its properties preclude simple disposal methods like drain or trash disposal, which are reserved for non-hazardous materials that do not pose a threat to human health or the environment[1].
Table 1: Hazard Profile of this compound
| Property | Identifier | Source |
| CAS Number | 154467-16-0 | [2][3][4] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |
| Signal Word | Warning | [2] |
| Hazard Statements | H302: Harmful if swallowed | [2] |
| H315: Causes skin irritation | [2] | |
| H319: Causes serious eye irritation | [2] | |
| H335: May cause respiratory irritation | [2] | |
| Precautionary Codes | P261, P305+P351+P338 | [2] |
| Primary Hazard Class | Irritant | [5] |
Prohibited Disposal Methods: A Critical Warning
Under no circumstances should this compound or its containers be disposed of via standard laboratory sinks or municipal trash.
-
Drain Disposal: This is strictly prohibited. The compound's hazard profile (irritant, harmful if swallowed) violates the fundamental criteria for drain disposal, which typically allow only small quantities of non-toxic, readily biodegradable substances with a neutral pH[1][6]. Introducing this chemical into the sewer system can disrupt wastewater treatment processes and harm aquatic ecosystems.
-
Trash Disposal: This is strictly prohibited. The U.S. Environmental Protection Agency (EPA) regulations forbid the disposal of chemicals classified as toxic, corrosive, reactive, or irritant in the regular trash[1]. Disposing of this compound in the trash poses a significant risk to sanitation workers and can lead to environmental contamination through landfill leachate.
-
Evaporation: Intentionally evaporating chemical waste in a fume hood is not a permissible disposal method and violates environmental regulations[7].
Standard Operating Procedure (SOP) for Compliant Disposal
This step-by-step protocol ensures that the waste is handled, stored, and disposed of in a manner that is safe and compliant with regulations set forth by the EPA under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA)[8][9].
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Rationale: Direct contact with the compound can cause skin and eye irritation[2]. Proper PPE is the first line of defense.
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: ANSI-rated safety glasses or chemical splash goggles.
-
Body Protection: A standard laboratory coat.
Step 2: Waste Characterization and Container Selection
Rationale: Proper containment is critical to prevent leaks and reactions. The container must be compatible with the chemical waste.
-
Declare as Hazardous Waste: At the point of generation, this material must be declared as hazardous waste[10].
-
Select a Compatible Container: Use a dedicated, leak-proof waste container, preferably made of high-density polyethylene (HDPE)[10]. If the original product container is in good condition, it is an ideal choice for waste accumulation[6]. Never use food-grade containers (e.g., jars, bottles) for hazardous waste [6].
-
Capacity Limit: Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills[8].
Step 3: Accurate and Compliant Labeling
Rationale: Federal and state regulations mandate that hazardous waste containers be clearly and accurately labeled to inform personnel of the contents and their associated dangers[11][12].
-
Attach a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.
-
The label must include the following information:
-
The full, unabbreviated chemical name: "this compound" [6]. If it is a solution, list all components and their percentages, including non-hazardous ones like water[6].
-
A clear indication of the hazards: "Irritant," "Toxic" [6][11].
-
The date when waste was first added to the container (accumulation start date).
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Rationale: The SAA is a designated, regulated space that allows for the safe, temporary storage of hazardous waste at its point of generation before it is collected for disposal[6][11].
-
Location: The waste container must be stored in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel[10][13]. Waste should not be moved between different SAAs[11].
-
Segregation: Store the waste container away from incompatible materials. As an amine salt, it should be segregated from strong bases, strong acids, and powerful oxidizing agents to prevent hazardous reactions[6][14].
-
Secondary Containment: Place the waste container within a larger, chemically resistant tub or tray to contain any potential leaks or spills[7][14].
-
Container Closure: The waste container must be securely capped at all times, except when you are actively adding waste[6][10].
Step 5: Arranging for Final Disposal
Rationale: Hazardous waste must be transported and disposed of by licensed professionals to ensure it reaches a certified Treatment, Storage, and Disposal Facility (TSDF)[15].
-
Contact EHS: Once the waste container is full (or approaching the one-year accumulation limit), contact your institution's EHS or equivalent safety department to schedule a waste pickup[10].
-
Do Not Transport Off-Site: Never personally transport hazardous waste off-site. This is a violation of transportation regulations and requires specialized licensing[16].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
- 1. acs.org [acs.org]
- 2. This compound | 154467-16-0 [sigmaaldrich.com]
- 3. This compound | 154467-16-0 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. vumc.org [vumc.org]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. MedicalLab Management Magazine [medlabmag.com]
- 13. epa.gov [epa.gov]
- 14. connmaciel.com [connmaciel.com]
- 15. epa.gov [epa.gov]
- 16. cleanmanagement.com [cleanmanagement.com]
A Comprehensive Guide to the Safe Handling of N-(2-Aminoethyl)morpholine-4-carboxamide oxalate
For researchers and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling N-(2-Aminoethyl)morpholine-4-carboxamide oxalate (CAS RN: 154467-16-0). Beyond a simple checklist, this document explains the causality behind each safety recommendation, ensuring a deep understanding of the necessary precautions.
Hazard Identification and Risk Assessment
This compound is classified as an irritant.[1] Key hazard statements associated with this chemical include:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H317: May cause an allergic skin reaction.[1]
-
H335: May cause respiratory irritation.[2]
The signal word for this chemical is "Warning".[2] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. While there is limited data on the long-term effects of this specific oxalate salt, the morpholine component can cause liver and kidney damage with chronic exposure.[3] Therefore, minimizing exposure is critical.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is crucial to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Required PPE | Rationale |
| Weighing and preparing solutions | - Nitrile or neoprene gloves- Safety glasses with side shields or splash goggles- Lab coat | Prevents skin contact with the solid material and protects eyes from dust particles. A lab coat protects personal clothing. |
| Handling solutions (transfers, mixing) | - Nitrile or neoprene gloves- Splash goggles- Lab coat or chemical-resistant apron | Protects against accidental splashes that can cause skin and eye irritation.[4][5] |
| Heating or generating aerosols | - Nitrile or neoprene gloves- Chemical splash goggles and a face shield- Lab coat- Use of a certified chemical fume hood | Elevated temperatures can increase the volatility of the compound, and aerosols increase the risk of inhalation. A face shield offers broader protection than goggles alone.[6] A fume hood is essential to control airborne contaminants.[7] |
| Cleaning spills | - Chemical-resistant gloves (e.g., Silver Shield, Neoprene)- Chemical splash goggles- Chemical-resistant coveralls or apron- Respiratory protection (e.g., N95 or higher, depending on spill size) | Provides comprehensive protection during cleanup of potentially significant quantities of the chemical.[8] |
Note on Glove Selection: While nitrile gloves are suitable for general handling, for prolonged contact or in the event of a spill, more robust gloves like neoprene are recommended.[5] Always inspect gloves for any signs of degradation or perforation before use.
Step-by-Step Handling Procedures
Adherence to a strict protocol minimizes the risk of exposure and ensures the integrity of your experiments.
3.1. Preparation and Weighing:
-
Work in a Designated Area: Conduct all weighing and solution preparation in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Don Appropriate PPE: Before handling the container, put on a lab coat, safety glasses with side shields, and nitrile gloves.
-
Minimize Dust Generation: Handle the solid material carefully to avoid creating dust. Use a spatula to transfer the chemical.
-
Clean Up Promptly: After weighing, carefully clean any residual powder from the balance and surrounding surfaces using a damp paper towel. Dispose of the towel as chemical waste.
-
Seal the Container: Tightly close the container of this compound after use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][7]
3.2. Solution Preparation and Use:
-
Use Appropriate Glassware: Employ clean, dry glassware for all solution preparations.
-
Controlled Dissolution: When dissolving the solid, add it slowly to the solvent with stirring to prevent splashing.
-
Labeling: Clearly label all solutions with the chemical name, concentration, date, and your initials.
Emergency Procedures: Spill and Exposure Response
Accidents can happen. Being prepared is key to mitigating their consequences.
4.1. Spill Response Workflow:
Caption: Workflow for handling a chemical spill.
4.2. Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.
Disposal Plan
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
-
Waste Collection: Collect all waste containing this compound, including unused material, contaminated labware, and cleaning materials, in a clearly labeled, sealed, and compatible waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store the waste container in a designated, secure area, away from incompatible materials.
-
Disposal: Dispose of the chemical waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.
By understanding the hazards and diligently following these procedures, you can safely and effectively work with this compound, ensuring a secure laboratory environment for yourself and your colleagues.
References
-
New Jersey Department of Health. Hazard Summary: Amiton Oxalate. [Link]
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
HPE Support. Safety Guidelines for Handling Chemicals. [Link]
-
Allan Chemical Corporation. How to Choose PPE for Chemical Work. [Link]
Sources
- 1. matrixscientific.com [matrixscientific.com]
- 2. This compound | 154467-16-0 [sigmaaldrich.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. support.hpe.com [support.hpe.com]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 9. fishersci.com [fishersci.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




